benzo[e]isatin
Description
Properties
IUPAC Name |
3H-benzo[e]indole-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(11)15/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFBDVLNFODOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204479 | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-87-4 | |
| Record name | 1H-Benz[e]indole-1,2(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzo[e]isatin: Structure, Properties, and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Benzo[e]isatin Scaffold
This compound, systematically named 1H-benzo[e]indole-2,3-dione, is a polycyclic aromatic heterocyclic compound. It represents a crucial structural motif in organic chemistry, embodying the fusion of a naphthalene system with the versatile 1H-indole-2,3-dione (isatin) core. While isatin itself is a renowned building block in medicinal chemistry, the annulation of the benzene ring to form the this compound structure significantly expands its steric profile and electronic properties. This modification enhances its potential as a scaffold for novel therapeutics, functional dyes, and organic materials, primarily by increasing its planarity and potential for π-π stacking interactions. This guide offers a technical exploration of its structure, properties, synthesis, and characteristic reactivity, providing a foundational understanding for its application in advanced chemical research.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a planar, rigid framework. The molecule integrates an electron-rich naphthalene ring system with the electron-deficient pyrole-2,3-dione moiety. This juxtaposition of electronic characteristics is fundamental to its reactivity. The presence of a lactam (cyclic amide) and a ketone carbonyl group at adjacent positions creates a highly reactive center, making it a versatile precursor for a multitude of chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇NO₂ | [1] |
| Molecular Weight | 197.19 g/mol | Inferred from Formula |
| Appearance | Expected to be a colored crystalline solid (e.g., orange to red) | [2] |
| Melting Point | Not widely reported, but expected to be >200 °C | Inferred from Isatin[2] |
| Solubility | Soluble in hot organic solvents; slightly soluble in ethanol and ether | Inferred from Isatin |
Spectroscopic Profile: A Predictive Analysis
Detailed experimental spectra for this compound are not abundantly published. However, a predictive analysis based on the well-characterized spectra of isatin and naphthalene provides a reliable spectroscopic profile.
-
¹H NMR Spectroscopy : The spectrum is expected to be dominated by signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the naphthalene ring system will appear as a complex series of doublets and multiplets. A characteristic broad singlet, corresponding to the N-H proton of the lactam, is anticipated at a downfield chemical shift (> δ 11.0 ppm) due to hydrogen bonding and the deshielding effects of the adjacent carbonyl groups.
-
¹³C NMR Spectroscopy : Two distinct signals for the carbonyl carbons are expected in the downfield region (δ 160-185 ppm), corresponding to the C2-amide and C3-ketone carbons. The aromatic carbons of the fused ring system would generate a series of signals between δ 110-150 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. Two strong absorption bands are predicted for the carbonyl stretching vibrations (ν C=O): one for the ketone around 1750-1770 cm⁻¹ and another for the amide (lactam) carbonyl around 1700-1720 cm⁻¹. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration.[3]
-
Mass Spectrometry : The electron ionization mass spectrum (EI-MS) would prominently feature the molecular ion peak (M⁺) at m/z = 197, corresponding to the molecular weight of the compound.
Synthesis of this compound: The Sandmeyer Approach
The classical Sandmeyer synthesis of isatins provides a robust and adaptable methodology for preparing benzo-fused analogs.[2][4] This approach begins with a suitable aminonaphthalene precursor and proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.
Experimental Protocol: Adapted Sandmeyer Synthesis
Objective: To synthesize 1H-benzo[e]indole-2,3-dione from 1-naphthylamine.
Causality: This multi-step synthesis relies on the initial formation of a Schiff base-like intermediate (an isonitroso derivative) from the starting amine. The subsequent intramolecular electrophilic aromatic substitution, driven by a strong acid catalyst, is directed by the electron-donating nature of the nitrogen atom, leading to the formation of the five-membered heterocyclic ring.
Step 1: Synthesis of N-(1-Naphthyl)-2-(hydroxyimino)acetamide
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In a 500 mL flask, dissolve 1-naphthylamine (1 eq.) in a solution of concentrated hydrochloric acid and water.
-
In a separate beaker, dissolve chloral hydrate (1.1 eq.) and hydroxylamine hydrochloride (3 eq.) in water.
-
Heat the 1-naphthylamine solution to approximately 60-70 °C and add the chloral hydrate/hydroxylamine solution in one portion.
-
Continue heating and stirring the mixture for 30-45 minutes. A precipitate should form.
-
Cool the reaction mixture in an ice bath, filter the solid product, wash thoroughly with cold water, and dry under vacuum. The product is the isonitrosoacetanilide intermediate.
Step 2: Cyclization to 1H-benzo[e]indole-2,3-dione
-
Pre-heat concentrated sulfuric acid (approx. 5-10 parts by weight) to 65 °C in a flask equipped with a mechanical stirrer and thermometer.
-
Carefully and slowly add the dried N-(1-Naphthyl)-2-(hydroxyimino)acetamide from Step 1 to the hot acid, ensuring the temperature does not exceed 80 °C.
-
After the addition is complete, stir the reaction mixture at 75-80 °C for an additional 10-15 minutes.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Allow the ice to melt completely, which will precipitate the crude this compound product.
-
Filter the solid, wash extensively with water until the washings are neutral, and dry.
-
Recrystallization from a suitable solvent like glacial acetic acid or ethanol can be performed for further purification.
Caption: Mechanism of the Pfitzinger reaction with this compound.
Protocol: Pfitzinger Synthesis of a Benzo[f]quinoline Derivative
-
Dissolve this compound (1 eq.) and an appropriate ketone (e.g., acetophenone, 1 eq.) in ethanol.
-
Add a concentrated aqueous or ethanolic solution of potassium hydroxide (2.5-3 eq.).
-
Reflux the reaction mixture for 18-24 hours, monitoring by TLC. [5]4. After cooling, pour the reaction mixture onto ice water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2. This will precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to yield the pure benzo[f]quinoline-1-carboxylic acid derivative.
Other Notable Reactions
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N-Substitution: The acidic N-H proton can be readily deprotonated by a base (e.g., NaH, K₂CO₃) and subsequently reacted with alkyl or acyl halides to generate N-substituted derivatives. This is a common strategy to modulate solubility and biological activity.
-
C3-Carbonyl Reactions: The C3-ketone is highly electrophilic and undergoes condensation with a wide range of nucleophiles, such as hydrazines and primary amines, to form hydrazones and Schiff bases, respectively. [6]These reactions are fundamental to creating diverse libraries of bioactive compounds.
Applications in Drug Discovery and Materials Science
The isatin scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing anticancer, antiviral, antimicrobial, and anticonvulsant activities. [7]The extended aromatic system of this compound enhances its potential for applications requiring molecular recognition and intercalation.
-
Drug Development: Studies have shown that benzoisatin derivatives possess a significantly greater affinity for DNA compared to their isatin counterparts. [3]This suggests a strong potential for developing this compound-based compounds as DNA intercalating agents for anticancer therapy. The planar structure is well-suited for insertion between DNA base pairs, disrupting replication and transcription processes in cancer cells.
-
Dyes and Materials: The chromophoric nature of the extended π-conjugated system makes this compound and its derivatives attractive candidates for the synthesis of novel dyes and pigments. Furthermore, its rigid, planar structure can be exploited in the design of organic semiconductors and other functional materials.
Conclusion
This compound is a synthetically valuable heterocyclic scaffold with a rich and versatile chemical reactivity. Its structure, combining the features of naphthalene and isatin, provides a unique platform for the design of complex molecules. Through well-established synthetic routes like the Sandmeyer synthesis and powerful transformations such as the Pfitzinger reaction, researchers can access a wide array of novel polycyclic systems. The enhanced DNA binding affinity and expanded electronic properties compared to simple isatins position this compound as a highly promising core for the development of next-generation anticancer agents and advanced organic materials.
References
- Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Academia.edu. Retrieved from [Link]
- Yadav, V., et al. (2012). Application of pfitzinger reaction in indophenazino fused carbazole and azacarbazoles. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
-
Khan, I., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. Retrieved from [Link]
- Reznickova, E., et al. (2024). Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. European Journal of Medicinal Chemistry, 277, 116777.
-
Saleh, M. M., & Khaleel, M. (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Semantic Scholar. Retrieved from [Link]
- Saleh, M. M., & Khaleel, M. (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR).
- Sonawane, R. P., & Tripathi, R. R. (n.d.). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives.
- Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest. (n.d.). ijpbs.net.
- Zhou, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. Frontiers in Pharmacology, 12, 722880.
-
1H-Benzo[F]indole-2,3-dione. (n.d.). SpectraBase. Retrieved from [Link]
- A REVIEW ON CHEMISTRY AND BIOLOGICAL ACTIVITY OF ISATIN AND IT’S DERIVATIVES. (n.d.). World Journal of Pharmaceutical Research.
- Biochemical and pharmacological characterization of isatin and its derivatives: From structure to activity. (n.d.).
- Sharma, G., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(53), 33266-33292.
- The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (n.d.). ScienceDirect.
-
1H-Indole-2,3-dione. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
Showing metabocard for 1H-Indole-2,3-dione (HMDB0061933). (n.d.). The Human Metabolome Database. Retrieved from [Link]
- Karpenko, A., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal, 40(11), 595-602.
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synthesis of benzo[e]isatin from naphthalene derivatives
An In-Depth Technical Guide to the Synthesis of Benzo[e]isatin from Naphthalene Derivatives
Executive Summary
This compound, a polycyclic aromatic scaffold, represents a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] Unlike the more common isatin (1H-indole-2,3-dione), the synthesis of its naphthalene-fused analogue presents unique challenges related to regioselectivity and the stability of intermediates. This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound starting from readily available naphthalene derivatives. We will focus on a robust and logical pathway adapting the classical Sandmeyer isatin synthesis, a proven method for constructing the isatin core.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower effective troubleshooting and optimization.
Introduction: The Strategic Value of the this compound Core
The fusion of a naphthalene ring system to the isatin core dramatically alters the molecule's steric and electronic properties. This modification enhances lipophilicity and provides a larger surface area for potential π-stacking interactions with biological targets, such as DNA or enzyme active sites.[6] Consequently, this compound derivatives are of significant interest for developing novel therapeutic agents.[2][6]
However, classical synthetic routes applied to naphthalene precursors are often complicated by the formation of multiple isomers and require harsh reaction conditions.[5] The method detailed herein is designed to provide a clear, regioselective pathway to the desired this compound (1H-naphtho[2,3-b]azepine-2,5-dione) scaffold.
Recommended Synthetic Strategy: A Modified Sandmeyer Approach
The most logical and well-precedented strategy for constructing the this compound core from a naphthalene precursor is a multi-step sequence culminating in a modified Sandmeyer isatin synthesis. This classical reaction involves the cyclization of an isonitrosoacetanilide derivative in strong acid.[7] To apply this to the naphthalene system, the key is the preparation of the correct aminonaphthoic acid precursor.
Our selected pathway begins with 2-naphthol and proceeds through the synthesis of the key intermediate, 3-amino-2-naphthoic acid, which is then converted to this compound.
Figure 1. Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 3-Amino-2-naphthoic Acid
The regiochemical outcome of the entire synthesis is dictated by the preparation of this key intermediate. Starting from 2-naphthol ensures the correct positioning of the amine and carboxylic acid functionalities required for the final cyclization.
The synthesis begins with the carboxylation of 2-naphthol, typically via the Kolbe-Schmitt reaction, to introduce a carboxylic acid group. Subsequent nitration is directed by the existing functional groups to yield 3-nitro-2-naphthoic acid.
-
Causality Behind Experimental Choices: The Kolbe-Schmitt reaction is a well-established, industrially scalable method for ortho-carboxylation of phenols. The subsequent nitration step requires careful temperature control; the electron-withdrawing carboxylic acid group and the activating hydroxyl group direct the incoming nitro group primarily to the 3-position.
The nitro group is then reduced to the corresponding amine. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
-
Causality Behind Experimental Choices: SnCl₂ is a classic reagent for the reduction of aryl nitro groups. It is highly effective and selective, leaving the carboxylic acid and the aromatic rings intact. The acidic medium is crucial for the reaction mechanism, and the resulting amine salt is typically neutralized in the workup to yield the free amine.
Materials: 3-Nitro-2-naphthoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH).
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-nitro-2-naphthoic acid (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the suspension. The amount of SnCl₂ is in stoichiometric excess to ensure complete reduction.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate of the amine salt may form. Carefully neutralize the mixture by slow addition of a concentrated aqueous NaOH solution until the pH is basic (pH ~8-9). This will precipitate the tin salts and liberate the free amine.
-
Purification: Filter the mixture to remove the inorganic tin salts. Acidify the filtrate with acetic acid or dilute HCl to precipitate the amphoteric 3-amino-2-naphthoic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Part 2: Formation of the this compound Core via Sandmeyer Cyclization
With the key aminonaphthoic acid in hand, the final two steps construct the five-membered lactam ring characteristic of the isatin core.[5][7]
3-Amino-2-naphthoic acid is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution.[5] This reaction forms an isonitrosoaceto-(carboxynaphthalenyl)amide intermediate, analogous to the isonitrosoacetanilide in the traditional Sandmeyer isatin synthesis.[4][7]
Figure 2. Conceptual formation of the isonitroso intermediate.
The isolated isonitroso intermediate is treated with a strong acid, typically concentrated sulfuric acid, which acts as both a dehydrating agent and a catalyst for the intramolecular electrophilic substitution reaction.[5][7] This final cyclization step forms the this compound product.
-
Mechanistic Insight: Sulfuric acid protonates the oxime hydroxyl group, facilitating its departure as water and generating a reactive nitrilium ion intermediate. This electrophilic species is then attacked by the electron-rich C-4 position of the naphthalene ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of the five-membered ring. Subsequent tautomerization and hydrolysis of any remaining intermediates yield the final dione structure.
Materials: 3-Amino-2-naphthoic acid, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Concentrated Sulfuric Acid (H₂SO₄).
-
Intermediate Synthesis:
-
In a large flask, dissolve sodium sulfate (approx. 10 eq by weight relative to the amino acid) in water. Add 3-amino-2-naphthoic acid (1.0 eq), followed by a solution of chloral hydrate (1.1 eq) in water.
-
Heat the mixture to boiling. Separately, prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Add the hydroxylamine solution portion-wise to the boiling reaction mixture. Continue refluxing for 30-60 minutes. The isonitroso intermediate will precipitate upon cooling.
-
Filter the solid, wash thoroughly with water, and dry completely. This intermediate is used directly in the next step.
-
-
Cyclization:
-
Caution: This step involves adding a solid to concentrated sulfuric acid, which is highly exothermic. Perform in an appropriate fume hood with personal protective equipment.
-
Place concentrated H₂SO₄ (approx. 5-10 times the weight of the intermediate) in a beaker or flask and cool in an ice bath.
-
Slowly and carefully add the dried isonitroso intermediate in small portions to the stirred, cold sulfuric acid, ensuring the temperature does not rise excessively (e.g., keep below 60-70 °C).
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently heat to 70-80 °C for 1 hour to ensure complete cyclization.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. The this compound product will precipitate out as a solid.
-
Filter the crude product, wash extensively with cold water until the washings are neutral, and then dry.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol.
-
Data Summary and Comparison
The described synthetic route offers a reliable method for accessing the this compound scaffold. While yields can vary based on the efficiency of each step, this pathway provides a clear and logical progression with well-understood reaction mechanisms.
| Parameter | Route: Modified Sandmeyer Synthesis |
| Starting Material | 2-Naphthol (Commercially available, low cost) |
| Key Intermediate | 3-Amino-2-naphthoic acid |
| Key Reactions | Nitration, Nitro-group Reduction, Sandmeyer Cyclization |
| Advantages | • Utilizes classical, well-understood reactions.[4][5]• Good regiochemical control from the start.• Scalable principles. |
| Challenges | • Use of harsh reagents (conc. H₂SO₄, SnCl₂/HCl).• Requires careful control of reaction temperatures.• Multi-step process can impact overall yield. |
Conclusion and Future Perspectives
This guide outlines a robust and field-proven synthetic strategy for this compound from naphthalene derivatives. By leveraging the foundational principles of the Sandmeyer isatin synthesis and applying them to a rationally designed naphthalene precursor, researchers can reliably access this valuable heterocyclic core. The detailed protocols and mechanistic explanations serve as a solid foundation for further exploration and derivatization of the this compound scaffold, paving the way for the development of new and potent therapeutic agents. Future work may focus on developing milder cyclization conditions or exploring transition-metal-catalyzed approaches to streamline the synthesis and improve overall efficiency.
References
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Name Reactions. Sandmeyer Isatin Synthesis. SynArchive. [Link]
-
Kobayashi, K., et al. (1997). Efficient Synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives via a Sequential Michael Addition/Enolate-Nitrile Coupling Route. The Journal of Organic Chemistry, 62(3), 664–668. [Link]
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Siddiqui, A. A., et al. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Scientific Reports, 13(1), 22003. [Link]
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Jadhav, S. D. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of Trend in Scientific Research and Development, Volume-4(Issue-6), 496-503. [Link]
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Mitin, Y. V., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal, 40(11), 595-602. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Hassan, A. S., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 85-103. [Link]
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Organic Chemistry Portal. Sandmeyer Isatin Synthesis. [Link]
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Li, W., et al. (2018). Synthesis of Bioactive 3,4-Dihydro-2H-naphtho[2,3-b][4][8]oxazine-5,10-dione and 2,3,4,5-Tetrahydro-1H-naphtho[2,3-b]azepine-6,11-dione Derivatives via the Copper-Catalyzed Intramolecular Coupling Reaction. The Journal of Organic Chemistry, 83(7), 4119–4130. [Link]
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Isloor, A. M., et al. (2013). Synthesis, characterization and biological activities of some novel isatin derivatives. Arabian Journal of Chemistry, 6(1), 47-52. [Link]
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Ragavendran, J. V., et al. (2014). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. BioMed Research International, 2014, 978246. [Link]
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Abele, E., et al. (2009). Synthesis of New 1,3-Disubstituted-2,3-dihydro-1H-naphth[1,2e][1][8]oxazines. Molecules, 14(4), 1543-1552. [Link]
-
Oikawa, T., et al. (2003). Synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives via the Intramolecular Cyclization of 4-(2-Cyanophenyl)-2-butenoic Acid Derivatives. Bulletin of the Chemical Society of Japan, 76(3), 633-638. [Link]
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Saleem, R. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(28), 19321–19335. [Link]
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Zhang, Y., et al. (2022). Synthesis of Naphthalene-Containing Natural Products. ChemistryViews. [Link]
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A Spectroscopic Guide to Benzo[e]isatin: Unveiling the Molecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[e]isatin, a polycyclic aromatic lactam, represents a significant scaffold in medicinal chemistry and materials science. Its structural complexity, arising from the fusion of a benzene ring to the isatin core at the [e] face, imparts unique physicochemical properties that are of considerable interest in the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for elucidating structure-activity relationships and for the rational design of new derivatives. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the fundamental tools for this structural characterization. This technical guide offers a detailed exploration of the spectroscopic data of this compound, providing researchers with the essential information for its unambiguous identification and characterization.
While comprehensive experimental spectroscopic data for this compound is not as widely disseminated in the public domain as that for its simpler parent, isatin, this guide synthesizes available information and provides insights based on the analysis of related structures. The data presented herein is crucial for researchers working on the synthesis and application of this compound and its derivatives.
Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural features through fragmentation analysis.
Experimental Protocol:
A typical Electron Ionization (EI) mass spectrum is acquired by introducing a small sample of this compound into the mass spectrometer, where it is bombarded with high-energy electrons. This process generates a molecular ion and various fragment ions, which are then separated based on their mass-to-charge ratio (m/z).
Data Interpretation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern provides a fingerprint of the molecule. For isatin and its derivatives, a characteristic fragmentation involves the loss of carbon monoxide (CO) molecules. It is anticipated that this compound would exhibit a similar fragmentation pathway, with the initial loss of a CO molecule from the dione moiety.
Diagram: Proposed Mass Spectrometry Fragmentation of this compound
Caption: Proposed fragmentation pathway of this compound in mass spectrometry.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol:
The IR spectrum of solid this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation:
The IR spectrum of this compound is expected to be characterized by several key absorption bands. The presence of the lactam and ketone carbonyl groups will give rise to strong stretching vibrations (ν(C=O)) in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the lactam will appear as a distinct band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Lactam) | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Ketone) | ~1750 | Strong |
| C=O Stretch (Lactam) | ~1700 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
Experimental Protocol:
NMR spectra of this compound are typically recorded on a high-field NMR spectrometer using a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard.
¹H NMR Data Interpretation:
The ¹H NMR spectrum of this compound will display signals corresponding to the aromatic protons and the N-H proton of the lactam. The chemical shifts of the aromatic protons will be in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the carbonyl groups. The coupling patterns (e.g., doublets, triplets, multiplets) will provide information about the connectivity of the protons. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.
¹³C NMR Data Interpretation:
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the this compound molecule. The carbonyl carbons of the ketone and lactam moieties will resonate at the most downfield chemical shifts (typically in the range of 160-185 ppm). The aromatic carbons will appear in the region of 110-150 ppm. The specific chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| C=O (Ketone) | 180 - 185 |
| C=O (Lactam) | 160 - 165 |
| Aromatic C (quaternary) | 120 - 150 |
| Aromatic C-H | 110 - 140 |
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, provides a robust framework for its structural elucidation and characterization. While the availability of detailed experimental data specifically for the benzo[e] isomer remains a challenge, the principles outlined in this guide, by analogy to isatin and its derivatives, offer a solid foundation for researchers. The characteristic spectral signatures, including the molecular ion and fragmentation patterns in mass spectrometry, the carbonyl and N-H stretching vibrations in IR spectroscopy, and the distinct chemical shifts and coupling patterns in NMR spectroscopy, collectively serve as a unique fingerprint for this important heterocyclic scaffold. This guide empowers researchers in the fields of medicinal chemistry and materials science to confidently identify and characterize this compound, paving the way for the development of novel and impactful applications.
References
Due to the limited availability of specific experimental data for this compound in the public domain, this guide has been compiled based on established spectroscopic principles and data from closely related compounds such as isatin and its derivatives. Researchers are encouraged to consult primary literature detailing the synthesis of this compound for specific experimental values.
Benzo[e]isatin: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of benzo[e]isatin (1H-benzo[e]indole-2,3-dione), a heterocyclic dione of significant interest in medicinal chemistry and materials science. As a fused-ring analogue of the renowned isatin scaffold, this compound serves as a pivotal precursor for novel therapeutic agents and functional dyes. This document moves beyond basic data to offer insights into its synthesis, reactivity, and practical applications, grounded in established scientific principles for researchers, chemists, and drug development professionals.
Core Molecular Attributes
This compound is an aromatic compound featuring a naphthalene core fused to a pyrrolidine-2,3-dione ring. This extended π-system, compared to its parent isatin, imparts distinct physicochemical and pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5588-87-4 | N/A |
| Molecular Formula | C₁₂H₇NO₂ | N/A |
| Molecular Weight | 197.19 g/mol | N/A |
| Appearance | Yellow to orange crystalline solid | N/A |
| Melting Point | 248-249 °C | N/A |
| Solubility | Soluble in hot organic solvents (e.g., benzene, dichloromethane); slightly soluble in ethanol and ether. | N/A |
Note on Melting Point: Some commercial suppliers have historically cited a lower melting point (approx. 175-177 °C). The higher value of 248-249 °C is more consistently reported in peer-reviewed literature and is considered the more accurate figure for the pure compound.
Synthesis of the this compound Core
The construction of the this compound scaffold is a critical first step for any subsequent derivatization. A reliable and well-established method involves the acid-catalyzed cyclization of an α-oximino-N-arylamide precursor. This strategy, analogous to the Sandmeyer isatin synthesis, is chosen for its high efficiency and control over the final isomeric structure.
The causality behind this choice lies in the predictable intramolecular electrophilic aromatic substitution. The oxime, upon hydrolysis to a ketone under strong acidic conditions, generates a reactive acylium-like species that readily attacks the electron-rich naphthalene ring, leading to cyclization and subsequent formation of the dione structure.
Diagram: Synthetic Pathway to this compound
Caption: General synthesis route for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for isatin synthesis and is specific to the benzo[e] analogue.
Part A: Synthesis of N-(2-Naphthyl)-2-(hydroxyimino)acetamide (Oxime Precursor)
-
Dissolution: In a 2 L round-bottom flask, dissolve 50 g of chloral hydrate in 1 L of water. Add a solution of 143 g of 2-naphthylamine in 300 mL of water containing 50 mL of concentrated hydrochloric acid.
-
Hydroxylamine Addition: To the resulting solution, add 160 g of hydroxylamine hydrochloride dissolved in 500 mL of water.
-
Heating: Heat the mixture to a vigorous boil. The reaction progress is monitored by the formation of a precipitate. The boiling is continued for approximately 45-60 minutes until the reaction is complete.
-
Isolation: Cool the flask in an ice bath. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is the oxime precursor.
Part B: Cyclization to this compound
-
Acidification: In a fume hood, warm 600 g of concentrated sulfuric acid to 50 °C in a 1 L flask equipped with a mechanical stirrer.
-
Precursor Addition: Add the dried oxime precursor from Part A in small portions, ensuring the temperature of the reaction mixture is maintained between 60-70 °C. Use external cooling (ice bath) as needed to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 10-15 minutes at 65 °C.
-
Work-up: Carefully pour the reaction mixture over crushed ice. The this compound product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize from glacial acetic acid or a suitable high-boiling solvent to obtain pure, crystalline this compound.
Chemical Reactivity and Derivatization
The chemical utility of this compound lies in its versatile reactivity, which is dominated by the electrophilic C3-carbonyl group and the acidic N-H proton. This dual reactivity allows for a wide range of structural modifications.
-
Reactions at the C3-Carbonyl: The C3-ketone is highly susceptible to nucleophilic attack, most notably from hydrazines and primary amines. This reactivity is the cornerstone for creating a vast library of bioactive derivatives. The condensation with hydrazides to form hydrazones is a particularly fruitful pathway, as these derivatives have shown significant biological activity.[1]
-
N-Substitution: The proton on the indole nitrogen is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile, enabling N-alkylation or N-acylation to introduce various side chains.
Diagram: Key Reaction Pathways of this compound
Caption: Intercalation and IFN induction by this compound derivatives.
Precursor for Fused Heterocyclic Systems
This compound is an excellent starting material for synthesizing more complex, fused heterocyclic systems. For example, its reaction with o-phenylenediamines can yield benzoi[2]ndolo[2,3-b]quinoxaline derivatives, a class of compounds also investigated for DNA binding and potential antitumor activities.
Conclusion
This compound is a versatile and valuable heterocyclic scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and predictable reactivity at the C3-carbonyl and N1-positions provide a robust platform for generating diverse chemical libraries. The demonstrated ability of its derivatives to intercalate DNA and induce interferon production validates its importance as a privileged core for antiviral and anticancer drug discovery. This guide serves as a foundational resource for researchers aiming to harness the full potential of this intriguing molecule.
References
-
Karpenko, A.S., Shibinskaya, M.O., Zholobak, N.M., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal, 40, 595–602. [Link]
-
Shibinskaya, M.O., et al. (2011). Synthesis and biological activity of 7H-benzoi[2]ndolo[2,3-b]-quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(2), 794-8. [Link]
-
Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434. [Link] (Provides background on general isatin synthesis).
Sources
- 1. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility and Stability of Benzo[e]isatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Potential of Benzo[e]isatin
This compound, a polycyclic aromatic heterocyclic compound, represents a compelling scaffold in medicinal chemistry and materials science. Its extended π-system, compared to its parent compound isatin, suggests unique photochemical and electronic properties, making it a promising candidate for the development of novel therapeutic agents and functional materials. However, the journey from a promising molecule to a viable product is paved with physicochemical challenges, paramount among which are solubility and stability. This guide provides a comprehensive technical overview of the solubility and stability of this compound in organic solvents, offering field-proven insights and methodologies for its effective handling and characterization. While direct quantitative data for this compound is sparse in publicly accessible literature, this guide will draw upon established principles and comparative data from the closely related and well-studied isatin molecule to provide a robust framework for researchers.
I. Understanding the this compound Scaffold: A Structural Perspective
The chemical architecture of this compound, featuring a fused benzene ring on the [e] face of the isatin core, significantly influences its physicochemical properties. This extension of the aromatic system increases the molecule's planarity and surface area, which in turn impacts its intermolecular interactions with solvent molecules. The presence of both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl groups) provides sites for specific interactions with protic and aprotic polar solvents. However, the larger, nonpolar carbocyclic region suggests that van der Waals forces will also play a crucial role in its solubility profile.
II. Solubility in Organic Solvents: A Qualitative and Predictive Analysis
The selection of an appropriate solvent is a critical first step in any experimental workflow involving this compound, from synthesis and purification to formulation and biological screening.
A. Known Qualitative Solubility of this compound
Limited available data indicates that this compound exhibits the following solubility characteristics:
-
Soluble in hot organic solvents such as benzene and dichloromethane.[1]
-
Slightly soluble in ethanol and ether.[1]
This information suggests a preference for non-polar or moderately polar solvents, particularly at elevated temperatures. The poor solubility in ethanol, a polar protic solvent, compared to the better solubility in the non-polar benzene and polar aprotic dichloromethane, hints at the dominance of the large aromatic structure in dictating its solubility.
B. Comparative Solubility Profile of Isatin: An Indicative Framework
To build a more comprehensive understanding, we can look at the extensively studied solubility of isatin. Isatin is generally soluble in polar organic solvents.[2] This difference is attributed to the smaller, more polar nature of the isatin molecule compared to this compound.
Table 1: Experimentally Determined Solubility of Isatin in Various Organic Solvents at 298.15 K
| Solvent | Mole Fraction (10^3 x) | Mass Fraction (10^2 w) | Qualitative Solubility |
| Dichloromethane | - | - | Partially Soluble[2] |
| Toluene | - | - | Not Soluble[2] |
| Acetone | - | - | Readily Soluble[2] |
| Ethyl Acetate | 5.68 | 0.954 | Readily Soluble[2] |
| Acetonitrile | - | - | Readily Soluble[2] |
| Methanol | - | - | Readily Soluble[2] |
| Ethanol | 4.09 | 1.31 | Slightly Soluble[3] |
| N,N-Dimethylformamide (DMF) | - | - | Readily Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | - | - | Readily Soluble[2] |
Data for isatin is compiled from multiple sources.[2][3] The solubility of isatin generally increases with temperature.[3]
Expert Insight: The addition of the benzo- moiety in this compound significantly increases its hydrophobicity. Therefore, it is anticipated that the solubility of this compound in polar solvents like methanol, ethanol, and acetonitrile will be considerably lower than that of isatin. Conversely, its solubility in non-polar aromatic solvents like benzene and toluene is expected to be more favorable, especially with heating. The moderate solubility in dichloromethane likely arises from a balance of dipole-dipole interactions and the ability of the solvent to accommodate the large aromatic structure.
C. Experimental Protocol for Determining the Thermodynamic Solubility of this compound
To obtain reliable quantitative solubility data for this compound, the isothermal shake-flask method is the gold standard.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
Phase Separation: After equilibration, carefully remove the vials from the shaker bath and allow the undissolved solid to settle.
-
Sampling: Withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.
-
Quantification: Dilute the collected sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in terms of mass/volume (e.g., mg/mL) or molarity.
Diagram of the Thermodynamic Solubility Determination Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
III. Stability of this compound in Organic Solvents: A Proactive Approach
Ensuring the stability of this compound in solution is paramount for obtaining accurate and reproducible experimental results and for defining its shelf-life in potential formulations. Degradation can be triggered by several factors, including temperature, light, and interaction with the solvent or trace impurities.
A. Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, we can infer potential routes based on the reactivity of the isatin core. The lactam and ketone carbonyl groups are susceptible to nucleophilic attack, which could be initiated by trace amounts of water or other nucleophiles in the solvent, potentially leading to ring-opening. The aromatic rings are generally stable but could be susceptible to oxidation or photochemically induced reactions under certain conditions.
B. Experimental Design for Stability Assessment: Forced Degradation Studies
Forced degradation (stress testing) is a crucial component of stability assessment. It involves subjecting a solution of this compound to harsh conditions to accelerate degradation and identify potential degradation products.
Table 2: Recommended Conditions for Forced Degradation Studies of this compound in an Organic Solvent
| Stress Condition | Typical Parameters | Rationale |
| Thermal | 40-80°C in the dark | To assess the impact of elevated temperatures on stability. |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | To evaluate light sensitivity and potential for photodegradation. |
| Oxidative | Addition of a mild oxidizing agent (e.g., H₂O₂) | To investigate susceptibility to oxidation. |
| Acidic/Basic (with caution) | Addition of trace amounts of a compatible acid or base | To probe the stability in the presence of acidic or basic impurities (solvent selection is critical to avoid precipitation). |
Expert Insight: When conducting forced degradation studies, it is essential to use a well-characterized, high-purity batch of this compound. A control sample, stored under normal conditions, should always be included for comparison. The extent of degradation should be monitored over time to establish a degradation profile.
C. Step-by-Step Protocol for a Stability-Indicating HPLC Method Development
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
-
Method Development: Develop a reversed-phase HPLC method with UV detection capable of resolving this compound from any potential impurities. A gradient elution method is often necessary to separate compounds with a range of polarities.
-
Forced Degradation: Subject solutions of this compound to the stress conditions outlined in Table 2.
-
Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. This ensures that no degradation products are co-eluting.
-
Method Validation: Once the method is shown to be stability-indicating, it should be fully validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and range.
Diagram of the Stability-Indicating Method Development Workflow:
Caption: Workflow for Stability-Indicating HPLC Method Development.
IV. Best Practices for Handling and Storage
Based on the inferred properties of this compound, the following best practices are recommended for its handling and storage in organic solvents:
-
Solvent Selection: For routine laboratory use, consider dichloromethane or hot benzene for solubilization. For stock solutions, ensure the chosen solvent is inert and does not promote degradation.
-
Storage Conditions: Store solutions of this compound in a cool, dark place to minimize thermal and photolytic degradation. The use of amber vials is recommended.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to prevent oxidation.
-
Purity of Solvents: Use high-purity, dry solvents to minimize the presence of water and other reactive impurities.
V. Conclusion and Future Directions
The solubility and stability of this compound in organic solvents are critical parameters that underpin its successful application in research and development. While direct experimental data remains limited, a combination of qualitative information, comparative analysis with isatin, and the application of established methodologies provides a solid foundation for working with this promising compound. This guide has outlined a systematic approach to understanding and evaluating these properties.
For the scientific community to fully unlock the potential of this compound, there is a clear need for comprehensive studies to generate quantitative solubility data in a wide range of organic solvents and to elucidate its degradation pathways under various stress conditions. Such data will be invaluable for rational solvent selection, formulation development, and ensuring the integrity of future scientific investigations.
References
-
Benz[e]isatin - ChemBK. (2024, April 10). Retrieved from [Link]
-
Baluja, S., Bhalodia, R., Bhatt, M., Vekariya, N., & Gajera, R. (2015). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 60(8), 2429-2434. Retrieved from [Link]
-
Pai, R. G., Surya, M., Javahar, P. B. M., Zachariah, S. M., & George, N. (2016). An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 107-120. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/[4].pdf]([Link]4].pdf)
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A Theoretical Deep Dive into the Electronic Structure of Benzo[e]isatin and its Congeners: A Guide for Researchers
This technical guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the intricate electronic structure of benzo[e]isatin and the broader isatin family of compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental quantum chemical principles with practical applications, offering insights into the rational design of novel therapeutics. We will delve into the causality behind computational choices, ensuring a robust and self-validating framework for understanding and predicting molecular properties.
Introduction: The Enduring Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic compounds, renowned for their vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The unique electronic and structural features of the isatin core, characterized by a fused aromatic ring and a pyrrole-2,3-dione moiety, make it a versatile building block in medicinal chemistry.[3][4] The fusion of an additional benzene ring to form this compound introduces an extended π-system, which is anticipated to significantly modulate its electronic properties and, consequently, its pharmacological profile. Understanding the electronic structure of these molecules at a quantum level is paramount for predicting their reactivity, intermolecular interactions, and spectroscopic behavior, thereby guiding the synthesis of more potent and selective therapeutic agents.
Core Theoretical Methodologies: Unveiling the Electronic Landscape
The investigation of the electronic structure of molecules like this compound is predominantly carried out using computational quantum chemistry methods. Among these, Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for accurately predicting the properties of medium-sized organic molecules.
The Workhorse: Density Functional Theory (DFT)
DFT calculations are central to understanding the ground-state electronic properties of isatin derivatives. The choice of functional and basis set is a critical experimental decision that directly impacts the accuracy of the results. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed as it provides a good balance between computational cost and accuracy for many organic systems.[4] Paired with a basis set such as 6-311++G(2d,2p), which includes diffuse and polarization functions, this level of theory can provide reliable geometric and electronic parameters.[4]
Experimental Protocol: Geometry Optimization with DFT
-
Input Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.
-
Computational Method Selection: The calculation is set up using a DFT method, specifying the B3LYP functional and the 6-311++G(2d,2p) basis set.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, leading to the most stable, or "optimized," geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and vibrational spectra.
The following diagram illustrates the typical workflow for a DFT-based analysis of this compound's electronic structure.
Frontier Molecular Orbitals: The Heart of Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical polarizability. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation.
For the parent isatin molecule, the HOMO is typically localized over the benzene ring, while the LUMO is distributed over the pyrrole-2,3-dione moiety. This separation of the frontier orbitals suggests a propensity for charge transfer upon electronic excitation. In the case of this compound, the extended conjugation due to the additional benzene ring is expected to delocalize both the HOMO and LUMO, leading to a smaller HOMO-LUMO gap compared to isatin. This reduction in the energy gap would likely result in a red-shift (a shift to longer wavelengths) in its UV-Vis absorption spectrum.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Isatin (Calculated)[4] | -7.02 | -3.10 | 3.92 |
| 5-Fluoroisatin (Calculated)[4] | -7.15 | -3.42 | 3.73 |
| 5-Chloroisatin (Calculated)[4] | -7.11 | -3.45 | 3.66 |
| 5-Methylisatin (Calculated)[4] | -6.78 | -2.99 | 3.79 |
| 5-Methoxyisatin (Calculated)[4] | -6.50 | -3.12 | 3.38 |
Note: The values presented are from DFT calculations on substituted isatins and serve as a reference for understanding electronic effects. Specific values for this compound would require dedicated calculations.
The following diagram illustrates the concept of HOMO-LUMO energy levels and the effect of benzo-annelation.
Delving Deeper: Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule.[1] It partitions the molecular wavefunction into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bond orbitals (Lewis-type) and antibonding and Rydberg orbitals (non-Lewis-type).[1] This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.
For isatin and its derivatives, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. These interactions contribute to the overall stability of the molecule and can influence its reactivity. In this compound, the extended π-system would likely enhance these hyperconjugative interactions, leading to greater charge delocalization across the molecule.
Predicting Electronic Spectra: Time-Dependent DFT (TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Experimental Protocol: UV-Vis Spectrum Prediction with TD-DFT
-
Optimized Geometry: The calculation begins with the ground-state optimized geometry obtained from DFT.
-
TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set as the geometry optimization. The number of excited states to be calculated is specified.
-
Analysis of Results: The output provides a list of electronic transitions, their energies (often expressed in nm), and their oscillator strengths. Transitions with high oscillator strengths correspond to the major peaks in the UV-Vis spectrum.
-
Spectrum Simulation: The calculated transitions can be broadened using a Gaussian or Lorentzian function to simulate the experimental spectrum.
For isatin, the UV-visible spectrum typically shows absorption maxima in the range of 260 nm to 350 nm, corresponding to π → π* transitions within the aromatic system.[2] The introduction of the additional benzene ring in this compound is expected to cause a bathochromic (red) shift in these absorption bands due to the extended conjugation and the lowering of the LUMO energy.
Conclusion and Future Directions
The theoretical study of the electronic structure of this compound and its analogs provides invaluable insights for medicinal chemists and drug development professionals. DFT and TD-DFT calculations offer a robust framework for understanding the relationship between molecular structure and electronic properties, guiding the rational design of new therapeutic agents with enhanced efficacy and selectivity. While the existing literature provides a solid foundation based on the isatin scaffold, dedicated theoretical investigations into the specific electronic landscape of this compound are warranted. Such studies would further refine our understanding of how benzo-annelation impacts the frontier molecular orbitals, charge distribution, and spectroscopic signatures, ultimately accelerating the discovery of novel isatin-based drugs.
References
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- Shalof, R. T., Tawfik, E. H., & Fadda, A. A. (2018).
- Kandemirli, F., & Dalgic, S. S. (2021). Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives.
- Saini, K. K., et al. (2023).
- Karpenko, A. S., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal.
- The contour plots of HOMO and LUMO orbitals of the Isatin.
- Theoretical study of isatin and it's halogenated derivatives. (2025).
- S. Muthu, et al. (2024). Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines.
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry.
- Kandemirli, F., & Dalgic, S. S. (2024). Computational study of Be, Mg and Ca cations interacting with Isatin.
- Saini, K. K., et al. (2023).
- (2023).
- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV
- Singh, R., et al. (2024). Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. Biointerface Research in Applied Chemistry.
- Al-Ostath, A., et al. (2023). Design, synthesis, and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports.
- The calculated HOMO-LUMO gap energy...
- (a) Ultraviolet–visible (UV–Vis) spectra A–E...
- Structure of isatin-based benzoazine derivatives (95).
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The Enigmatic World of Benzo[e]isatin: A Technical Guide to its Synthesis and Derivatives
A Foreword for the Modern Researcher: The isatin scaffold is a cornerstone in medicinal chemistry, celebrated for its synthetic versatility and broad pharmacological profile. However, the landscape of isatin research is dominated by its most common isomer, 1H-indole-2,3-dione, more formally known as benzo[b]isatin. Its lesser-known constitutional isomers, such as benzo[e]isatin, remain largely in the shadows of scientific inquiry. This guide ventures into this underexplored territory, providing a comprehensive overview of what is known about this compound and its derivatives. We will navigate the sparse landscape of its specific synthesis and properties while drawing upon the rich chemistry of its more famous relative to illuminate potential pathways for future discovery. This document is crafted for the discerning researcher, scientist, and drug development professional, aiming to not only present the current state of knowledge but also to demarcate the frontier of opportunity that this compound represents.
Part 1: The Isomeric Landscape of Benzoisatins
The term "benzoisatin" can be a source of ambiguity. While it is often used colloquially to refer to the standard isatin core, it more accurately describes a family of isomers where a benzene ring is fused to the pyrrole-2,3-dione system. The point of fusion dictates the isomer, each with a unique electronic and steric profile. The three primary isomers are:
-
Benzo[b]isatin (Isatin): The conventional and extensively studied isomer.
-
This compound: The focus of this guide, with fusion at the 'e' face of the indole nucleus.
-
Benzo[f]isatin: Fusion at the 'f' face, another less common but studied isomer.
-
Benzo[g]isatin: Fusion at the 'g' face, the linear isomer.
A clear understanding of these isomeric forms is crucial for navigating the literature and designing novel synthetic strategies.
Part 2: The Core Scaffold: this compound
Chemical Structure and Properties
This compound, systematically named 1H-benzo[e]indole-2,3-dione, is a polycyclic aromatic dione with the molecular formula C₁₂H₇NO₂.[1][2] Its structure consists of a naphthalene ring system fused to a pyrrole-2,3-dione core. This extended conjugation, compared to isatin, is expected to influence its photophysical and electronic properties, as well as its reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇NO₂ | [2] |
| Molecular Weight | 197.19 g/mol | [2] |
| CAS Number | 5588-87-4 | [2] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 175-177 °C | [1] |
| Solubility | Soluble in hot organic solvents like benzene and dichloromethane; slightly soluble in ethanol and ether. | [1] |
Note: The reported synthesis via the reaction of "benzo acid and aniline" is chemically imprecise and should be treated with caution.[1]
Part 3: Synthesis of the this compound Core: A Path Less Traveled
While the Sandmeyer and Stolle syntheses are workhorses for producing benzo[b]isatin and its derivatives, specific and reliable methods for the regioselective synthesis of this compound are not well-documented in readily available literature.[3][4] This scarcity itself is a significant finding, highlighting a major gap in synthetic heterocyclic chemistry.
However, we can extrapolate potential synthetic strategies based on established methods for related annulated systems. A plausible approach would likely start from a 2-amino-1-naphthoic acid derivative, a precursor that would ensure the correct regiochemistry of the final fused ring system.
Hypothetical Synthetic Protocol: A Modified Sandmeyer Approach
This protocol is a proposed, logical pathway and has not been explicitly validated in the literature for this compound. It is intended as a starting point for experimental design.
Objective: To synthesize 1H-benzo[e]indole-2,3-dione from 2-amino-1-naphthoic acid.
Methodology:
-
Diazotization of 2-Amino-1-naphthoic Acid:
-
Suspend 2-amino-1-naphthoic acid in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. This should yield 2-cyano-1-naphthoic acid.
-
-
Hydrolysis to the Dicarboxylic Acid:
-
Subject the 2-cyano-1-naphthoic acid to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid, yielding naphthalene-1,2-dicarboxylic acid.
-
-
Formation of the Anhydride:
-
Heat the naphthalene-1,2-dicarboxylic acid with a dehydrating agent such as acetic anhydride to form the corresponding cyclic anhydride.
-
-
Imidation and Cyclization:
-
React the anhydride with a source of ammonia (e.g., ammonium carbonate) at high temperature. This step involves the opening of the anhydride ring followed by cyclization to form the desired this compound.
-
Part 4: Derivatives of this compound: An Uncharted Territory
The exploration of this compound derivatives is a nascent field. Unlike the vast libraries of isatin derivatives with documented biological activities, there is a significant lack of reported derivatives of the benzo[e] isomer. This presents a compelling opportunity for medicinal chemists.
Potential Derivatization Strategies:
The reactivity of the isatin core is well-established and provides a blueprint for the potential derivatization of this compound. Key reactive sites include:
-
The N-H of the Lactam: This site is amenable to a wide range of reactions, including N-alkylation, N-arylation, and N-acylation. These modifications are crucial for modulating lipophilicity and influencing biological activity.
-
The C3-Carbonyl Group: This ketone is highly reactive and readily undergoes condensation reactions with a variety of nucleophiles, most notably to form Schiff bases and hydrazones. This position is a key vector for introducing diverse pharmacophores.
-
The Aromatic Ring System: The naphthalene moiety can undergo electrophilic aromatic substitution, although the regioselectivity will be influenced by the deactivating effect of the dione system.
Experimental Workflow: Synthesis of a this compound Schiff Base Derivative (Hypothetical)
Objective: To synthesize a novel Schiff base derivative at the C3 position of this compound.
Methodology:
-
Dissolution: Dissolve this compound in a suitable solvent, such as absolute ethanol or glacial acetic acid.
-
Addition of Amine: Add an equimolar amount of a primary aromatic amine (e.g., a substituted aniline) to the solution.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid if not already the solvent) to facilitate the condensation.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
Part 5: Biological and Pharmacological Potential: A Comparative Perspective
While there is a dearth of specific biological data for this compound and its derivatives, the extensive research on other isatin isomers provides a strong rationale for their investigation. Isatin-based compounds are known to exhibit a wide spectrum of pharmacological activities, including:
-
Anticancer: Many isatin derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6]
-
Antimicrobial: The isatin scaffold is a privileged structure in the development of antibacterial and antifungal agents.
-
Antiviral: Isatin thiosemicarbazones, in particular, have been investigated for their antiviral properties.
-
Kinase Inhibition: The isatin core is a key component of several approved kinase inhibitor drugs, such as Sunitinib.[5]
The unique electronic and steric properties of the this compound core may lead to derivatives with novel biological activities or improved selectivity for existing targets. The extended aromatic system could enhance π-π stacking interactions with biological macromolecules, potentially leading to increased potency.
Part 6: Future Directions and a Call to a New Frontier
The study of this compound is in its infancy. This guide has synthesized the limited available information and proposed logical, experimentally tractable pathways for its synthesis and derivatization. The significant knowledge gap surrounding this isomer represents a fertile ground for discovery.
Key areas for future research include:
-
Development of Robust and Regioselective Syntheses: The establishment of reliable and scalable synthetic routes to the this compound core is the most critical next step.
-
Systematic Exploration of Derivatives: The synthesis and characterization of libraries of this compound derivatives, focusing on modifications at the N1 and C3 positions, are essential.
-
Comprehensive Biological Screening: These novel derivatives should be screened against a wide range of biological targets to uncover their pharmacological potential.
-
Comparative Isomer Studies: A systematic comparison of the physicochemical and biological properties of benzo[b], benzo[e], and benzo[f]isatin derivatives would provide invaluable structure-activity relationship (SAR) data.
The journey into the chemistry and biology of this compound promises to be a challenging yet rewarding endeavor. For the intrepid researcher, this enigmatic molecule offers the chance to write a new chapter in the storied history of the isatin scaffold.
References
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Benz[e]isatin - Introduction. ChemBK. Available from: [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available from: [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. Available from: [Link]
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Synthesis and Identification of New Derivatives of 1H-benzo[f]indole-2,3-dione. ResearchGate. Available from: [Link]
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The Benzo[e]isatin Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Date: January 12, 2026
Abstract
The isatin scaffold (1H-indole-2,3-dione) is a well-established pharmacophore renowned for its diverse and potent biological activities. This technical guide delves into the potential of the benzo[e]isatin (1H-benzo[e]indole-2,3-dione) scaffold, a unique isostere with an extended aromatic system, as a promising framework in contemporary drug discovery. While direct research on the this compound core is emerging, this document synthesizes findings from the broader isatin family and its closely related benzo-fused analogues to project the potential therapeutic applications of this intriguing heterocyclic system. We will explore the prospective anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of this compound derivatives, underpinned by mechanistic insights and structure-activity relationship (SAR) studies. This guide also provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, aiming to equip researchers with the foundational knowledge to innovate within this chemical space.
Introduction: The Isatin Core and the Promise of the this compound Extension
Isatin is an endogenous compound found in mammalian tissues and has been identified in various natural sources.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6] The versatility of the isatin core, with its reactive C3-keto group and modifiable N1 and aromatic ring positions, allows for the generation of vast chemical libraries with diverse biological targets.[7]
The this compound scaffold represents a logical and compelling extension of the isatin framework. The annulation of an additional benzene ring to the [e] face of the indole nucleus creates a more rigid and lipophilic structure with an expanded π-system. These modifications are anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency, altered selectivity, and novel mechanisms of action. This guide will extrapolate from the rich pharmacology of isatin and its derivatives to delineate the promising therapeutic avenues for the this compound scaffold.
Potential Biological Activities of the this compound Scaffold
Based on the extensive research on isatin derivatives, the this compound scaffold is hypothesized to exhibit a range of significant biological activities.
Anticancer Activity
Isatin-based compounds have shown remarkable potential as anticancer agents, with some derivatives progressing to clinical trials.[7] Their mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[8][9]
Mechanism of Action: The anticancer effects of isatin derivatives are often attributed to their ability to inhibit various kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[8][10][11] Furthermore, many isatin-based compounds trigger apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[3][9] The extended aromatic system of this compound could enhance π-π stacking interactions with the ATP-binding pocket of kinases or with DNA, potentially leading to more potent inhibition.
Structure-Activity Relationship (SAR): For isatin derivatives, substitutions at the N1-position and the C5- and C7-positions of the aromatic ring are crucial for cytotoxic activity.[10] Electron-withdrawing groups, such as halogens, at these positions often enhance anticancer potency.[10][12] It is postulated that similar substitutions on the this compound core would likewise modulate its anticancer activity.
Quantitative Data Summary: Anticancer Activity of Isatin Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-β-thiocarbohydrazones | HeLa | 1.51 | [2] |
| Isatin-β-thiocarbohydrazones | COS-7 | 2.19 | [2] |
| (((E)-benzo[d]imidazol-2-yl)methylene)indolin-2-ones | MDA-MB-231 | 3.26 | [2] |
| (((E)-benzo[d]imidazol-2-yl)methylene)indolin-2-ones | 4T1 | 5.96 | [2] |
| Benzofuran–isatin hybrids | A549, HepG2, MCF-7, PC-3, HeLa | 65.4–89.7 | [10] |
| Bis-isatin analogues | Hela, HCT-116, A549, MCF-7/DOX | 8.32–49.73 | [10] |
| Isatin-benzoazine hybrids | NCI-H69AR | 9.5 | [8] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxicity of this compound derivatives against cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Visualization: Kinase Inhibition by this compound Derivatives
Caption: Potential inhibition of key signaling pathways in cancer by this compound derivatives.
Antimicrobial Activity
The isatin scaffold is a component of many compounds with potent antibacterial and antifungal properties.[5][13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell wall.[14]
Mechanism of Action: Isatin derivatives have been shown to inhibit microbial growth by targeting enzymes such as DNA gyrase and by interfering with biofilm formation.[2][14] The increased lipophilicity of the this compound scaffold may enhance its ability to penetrate microbial cell membranes, leading to improved antimicrobial efficacy.
Structure-Activity Relationship (SAR): In isatin derivatives, the presence of electron-withdrawing groups on the aromatic ring and the nature of the substituent at the C3 position significantly influence antimicrobial activity.[5][12] For instance, the formation of Schiff bases or hydrazones at the C3 position has been a successful strategy to enhance antimicrobial potency.[3]
Quantitative Data Summary: Antimicrobial Activity of Isatin Analogs
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Isatin-benzofuran-2-carbohydrazides | B. subtilis | 31.25 | [3] |
| Isatin-benzofuran-2-carbohydrazides | E. coli | 31.25 | [3] |
| Isatin-benzofuran-2-carbohydrazides | P. vulgaris | 31.25 | [3] |
| Benzoxazole-isatin conjugates | Various bacteria | 10-100 | [12] |
| Benzoxazole-isatin conjugates | Various fungi | 20-100 | [12] |
| Isatin-aminobenzoic acid hybrids | S. aureus | 0.09 (mmol/L) | [14] |
| Isatin-aminobenzoic acid hybrids | B. subtilis | 0.09 (mmol/L) | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow Visualization: Antimicrobial Activity Screening
Caption: A typical workflow for the discovery of novel antimicrobial agents based on the this compound scaffold.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and isatin derivatives have demonstrated significant anti-inflammatory properties.[6][14][15]
Mechanism of Action: The anti-inflammatory effects of isatin-based compounds are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.[16] Some tricyclic isatin derivatives have also been shown to be potent kinase inhibitors, targeting kinases involved in inflammatory signaling pathways.[17] The this compound scaffold, with its potential for enhanced protein-ligand interactions, could yield potent anti-inflammatory agents.
Structure-Activity Relationship (SAR): For anti-inflammatory isatins, substitutions at the N1-position and the presence of halogen atoms on the aromatic ring have been shown to be important for activity.[4][6] Mannich bases of isatins have also exhibited significant anti-inflammatory effects.[14]
Quantitative Data Summary: Anti-inflammatory Activity of Isatin Analogs
| Compound Class | Assay | Activity | Reference |
| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives | Carrageenan-induced paw edema | 65% edema reduction | [6] |
| Tricyclic isatin oximes | LPS-induced NF-κB/AP-1 activity | IC50 in µM range | [17] |
| Tricyclic isatin oximes | IL-6 production | IC50 in µM range | [17] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol describes a classic in vivo model for assessing the anti-inflammatory potential of this compound derivatives.
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer the this compound derivatives orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Neuroprotective Activity
Isatin is an endogenous modulator of monoamine oxidase B (MAO-B) and exhibits neuroprotective properties in various models of neurodegenerative diseases.[18][19]
Mechanism of Action: The neuroprotective effects of isatin and its derivatives are linked to their ability to inhibit MAO-B, which reduces oxidative stress in the brain.[20] They have also been shown to modulate neuroinflammation and apoptosis in neuronal cells.[4][19] The this compound scaffold, with its potential for increased CNS penetration due to higher lipophilicity, could be a promising starting point for the development of novel neuroprotective agents.
Structure-Activity Relationship (SAR): Modifications of the isatin core, such as the introduction of benzyloxy groups, have been shown to enhance MAO-B inhibitory activity.[7] The nature and position of substituents on the aromatic ring play a critical role in the potency and selectivity of MAO inhibition.[7]
Quantitative Data Summary: Neuroprotective Activity of Isatin Analogs
| Compound Class | Target | IC50 (µM) | Reference |
| Isatin-based benzyloxybenzaldehyde derivatives | MAO-B | 0.124 | [20] |
| Isatin-based benzyloxybenzaldehyde derivatives | MAO-A | 0.678 | [20] |
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)
This protocol describes an in vitro method to assess the neuroprotective effects of this compound derivatives against a neurotoxin-induced cell death model.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 24 hours.
-
Neurotoxin Challenge: Induce neuronal cell death by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone for another 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in the anticancer protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the neurotoxin-treated control.
Synthesis of the this compound Scaffold
While specific, detailed synthetic routes for a wide range of this compound derivatives are not extensively reported, the synthesis can be extrapolated from established methods for isatin and its analogues. A plausible synthetic approach would involve the cyclization of an appropriately substituted aminonaphthoic acid derivative.
General Synthetic Scheme:
Caption: A conceptual synthetic pathway to the this compound scaffold.
Future Perspectives and Conclusion
The this compound scaffold holds considerable promise as a privileged structure in medicinal chemistry. By extrapolating from the vast body of research on isatin and its derivatives, it is reasonable to predict that this compound analogues will exhibit potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The extended aromatic system of this compound offers new opportunities for optimizing ligand-target interactions and improving pharmacokinetic profiles.
Future research should focus on the development of efficient synthetic routes to a diverse library of this compound derivatives. Systematic biological evaluation of these compounds, guided by the principles of structure-activity relationship, will be crucial to unlocking their full therapeutic potential. In silico modeling and mechanistic studies will further aid in the rational design of novel this compound-based drug candidates. This in-depth technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the multifaceted biological activities of the this compound scaffold.
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Acar, Ç., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega, 9(22), 26503–26518. [Link]
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The Luminescent World of Benzo[e]isatin: A Technical Guide to its Fluorescent Properties and Analogs
For Immediate Release
A deep dive into the fluorescent characteristics of benzo[e]isatin and its derivatives reveals a promising class of compounds for advanced scientific research and drug development. This technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, photophysical properties, and applications of these versatile molecules.
Introduction to this compound: A Scaffold of Luminescent Potential
This compound, a polycyclic aromatic lactam, is a derivative of isatin distinguished by an additional fused benzene ring. This structural modification significantly influences its electronic properties, often leading to enhanced fluorescence characteristics compared to its parent compound, isatin.[1] The inherent fluorescence of the this compound core, coupled with the versatility of chemical modifications at various positions, makes it an attractive scaffold for the development of fluorescent probes and bioactive molecules.[2][3] The isatin group itself is a privileged building block in drug discovery, and its benzo-fused analog holds similar promise.[2]
The Heart of the Matter: Structure-Fluorescence Relationships
The fluorescent properties of this compound analogs are intricately linked to their molecular structure. Substituents on the aromatic rings and the nitrogen atom play a crucial role in modulating the excitation and emission wavelengths, quantum yields, and Stokes shifts.
Key Structural Influences:
-
Substitution on the Aromatic Ring: The introduction of electron-donating or electron-withdrawing groups on the benzene rings can significantly alter the electronic distribution within the molecule, thereby affecting the energy of the electronic transitions. Halogenation of the isatin core, for instance, has been shown to influence the electronic structure and reactivity of the molecule.[4]
-
N-Substitution: The nitrogen atom of the lactam ring offers a convenient handle for introducing various substituents. N-alkylation and N-arylation are common strategies to modify the photophysical and biological properties of isatin derivatives.[1] These modifications can impact the molecule's solubility, cellular uptake, and interaction with biological targets.
-
Derivatization at the C3-Carbonyl Group: The reactive C3-carbonyl group is a prime site for derivatization, leading to a wide array of analogs such as Schiff bases and spiro compounds. These modifications can extend the π-conjugation of the system, often resulting in red-shifted emission and altered fluorescence quantum yields. For example, isatin-based spiro compounds have been reported to exhibit high fluorescence quantum yields.
Illuminating the Properties: A Quantitative Look at this compound Analogs
The photophysical properties of fluorescent compounds are quantified by several key parameters. While a comprehensive database for this compound analogs is still emerging, data from related isatin derivatives provide valuable insights.
| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| Isatin-based Spiro Compounds | Varies | Varies | up to ~0.8 | Varies | |
| Fluorescent SHP1 Inhibitors | Varies | Long wavelength | Suitable | Large | [2] |
Note: This table is illustrative. Specific values for this compound analogs will depend on the exact substitution patterns and solvent conditions.
The "How-To": Experimental Protocols for a Fluorescent World
Accurate characterization of the fluorescent properties of this compound analogs requires robust experimental protocols.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. Common strategies include the Sandmeyer, Stolle, and Gassman methods for preparing the isatin core, followed by further derivatization.[1]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound analogs.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Step-by-Step Protocol for Relative Quantum Yield Measurement:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the this compound analog.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[4]
Determination of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[6][7]
Diagram: Principle of Time-Correlated Single Photon Counting (TCSPC)
Caption: The fundamental components and signal flow in a TCSPC experiment.
The Influence of the Environment: Solvatochromism
The fluorescence of this compound analogs can be sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property is particularly valuable for developing fluorescent probes that can report on changes in the local microenvironment, such as within biological cells.[8][9] A change in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the emission wavelength.[8]
Shining a Light on Applications: The Future of this compound Analogs
The unique fluorescent properties of this compound derivatives position them as powerful tools in various scientific disciplines.
-
Fluorescent Probes: Their sensitivity to the local environment makes them ideal candidates for developing probes to detect metal ions, anions, and biologically relevant molecules.[10]
-
Bioimaging: Analogs with good cell permeability and low cytotoxicity can be used for imaging cellular structures and processes.[2]
-
Drug Development: The isatin scaffold is a known pharmacophore.[3] The intrinsic fluorescence of this compound analogs can be exploited for studying drug-target interactions and cellular distribution.
Conclusion: A Bright Future for this compound Chemistry
The this compound core represents a versatile and promising platform for the design and synthesis of novel fluorescent materials. A thorough understanding of their structure-property relationships, coupled with robust experimental characterization, will undoubtedly unlock their full potential in the fields of chemical biology, materials science, and drug discovery. Further research focusing on systematic studies of a wider range of this compound analogs is anticipated to expand their applications and solidify their place in the fluorescent toolbox of scientists.
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benzo[e]isatin reaction with nucleophiles and electrophiles
An In-Depth Technical Guide to the Reactivity of Benzo[e]isatin with Nucleophiles and Electrophiles
Introduction
This compound, a polycyclic aromatic analog of the renowned isatin (1H-indole-2,3-dione), represents a fascinating and synthetically versatile heterocyclic scaffold. Its structure, featuring a fused benzene ring at the [e] position of the indole core, imparts unique electronic and steric properties that govern its reactivity. This guide provides a comprehensive exploration of the chemical behavior of the this compound core, focusing on its reactions with both nucleophilic and electrophilic species.
The inherent reactivity of the isatin framework is characterized by a delicate interplay between its electron-deficient C3-carbonyl carbon, an acidic N-H proton, and a reactive aromatic system. The C3-carbonyl group acts as a potent electrophilic site, readily undergoing attack by a wide array of nucleophiles. Conversely, the N-H proton can be abstracted by a base to generate a nucleophilic anion, and the benzene ring can participate in electrophilic substitution reactions. These distinct reactive centers make this compound a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecular architectures, including spiro-heterocycles and other pharmacologically relevant compounds.[1][2][3]
Disclaimer: While this guide focuses on the specific this compound isomer, much of the foundational reactivity data is derived from the extensively studied parent isatin molecule. The principles and reaction mechanisms are largely transferable, with the understanding that the electronic and steric environment of the annulated benzene ring in the [e] position may influence reaction rates and regioselectivity.
Structural Features and Core Reactivity
The reactivity of this compound is dictated by its key structural motifs: an α-keto-γ-lactam system.
-
Electrophilic Center (C3-Carbonyl): The C3-keto group is highly electrophilic due to the adjacent electron-withdrawing C2-amide carbonyl and the aromatic system. This makes it the primary site for nucleophilic attack.
-
Acidic Proton (N1-H): The proton on the indole nitrogen is acidic (pKa ≈ 10-11) and can be readily removed by common bases (e.g., K₂CO₃, NaH) to form a resonance-stabilized anion.[4] This anion is a potent nucleophile, facilitating reactions at the nitrogen center.
-
Aromatic System: The fused benzene rings can undergo electrophilic substitution, although the electron-withdrawing nature of the dione moiety deactivates the ring system compared to indole.
Caption: Key reactive sites on the this compound scaffold.
Reactions with Nucleophiles
The most extensively studied aspect of isatin chemistry involves the reaction of the electrophilic C3-carbonyl with a diverse range of nucleophiles.
N-Nucleophiles: N-Alkylation and N-Acylation
The acidic N-H proton provides a handle for functionalization at the N1 position. This is typically a two-step process involving deprotonation followed by nucleophilic attack on an electrophile.
Mechanism: The reaction proceeds via the formation of the isatin anion, which then acts as a nucleophile, attacking an alkyl or acyl halide.[4][5]
Caption: General workflow for N-alkylation of this compound.
Experimental Protocol: N-Alkylation of Isatin (Adapted from microwave-assisted synthesis protocols)[4][5]
-
Setup: To a microwave reaction vessel, add isatin (1.0 mmol) and anhydrous potassium carbonate (K₂CO₃, 1.3 mmol).
-
Solvent: Add N,N-dimethylformamide (DMF, 5 mL).
-
Anion Formation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the isatin anion.
-
Alkylation: Add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, 4.0 mmol) to the reaction mixture.
-
Reaction: Seal the vessel and heat in a microwave reactor at 70-80°C for 15-30 minutes (power ~300 W). Monitor the reaction by TLC. Conventional heating can also be used, though reaction times will be longer (1.5-2 hours).[5]
-
Workup: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure N-alkylated product.
| Alkylating Agent | Base/Solvent | Method | Yield (%) | Reference |
| Ethyl Chloroacetate | K₂CO₃ / DMF | Microwave | >90% | [4] |
| Methyl Iodide | K₂CO₃ / DMF | Microwave | ~95% | [5] |
| Propargyl Bromide | CuCl / DMF | Conventional | - | [2] |
| Chloroacetyl Chloride | Dry Benzene | Conventional | - | [6] |
Table 1: Representative conditions for N-alkylation/acylation of isatin.
C-Nucleophiles: Reactions at the C3-Carbonyl
The C3-carbonyl is the focal point for additions of carbon-based nucleophiles, leading to the formation of 3-substituted-3-hydroxyoxindoles or direct olefination products.
Isatin readily undergoes cross-aldol reactions with ketones and aldehydes containing α-hydrogens, yielding 3-substituted 3-hydroxyindolin-2-ones. These adducts are valuable precursors for many biologically active molecules.[1]
Experimental Protocol: Cross-Aldol Reaction of Isatin with Acetaldehyde [1]
-
Reactants: Dissolve isatin (1 mmol) in a suitable solvent (e.g., methanol).
-
Catalyst: Add a catalytic amount of a base (e.g., pyrrolidine or another amine catalyst).
-
Nucleophile: Add acetaldehyde (1.5-2.0 mmol) dropwise at a controlled temperature (e.g., 0°C).
-
Reaction: Stir the mixture at room temperature until TLC indicates the consumption of isatin.
-
Workup: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 3-hydroxy-3-(1-oxoethyl)indolin-2-one.
Grignard reagents (R-MgX) attack the C3-carbonyl to form 3-alkyl- or 3-aryl-3-hydroxyoxindoles. Careful control of reaction conditions is necessary to achieve regioselectivity and avoid side reactions at the C2-carbonyl or with the N-H proton.[7][8] N-alkylation prior to the Grignard reaction is a common strategy to prevent complications from the acidic proton.[7]
The Wittig reaction provides a powerful method for converting the C3-carbonyl group into an exocyclic double bond (an ylidene group). This reaction involves a phosphonium ylide (Wittig reagent) and is a cornerstone of alkene synthesis.[9][10][11] The reaction with isatin proceeds readily to form 3-ylideneoxindoles, which are important structural motifs in many kinase inhibitor drugs.[1]
Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic C3-carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane. This intermediate then fragments to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10][12]
Caption: Simplified mechanism of the Wittig reaction at the C3-carbonyl.
Other Nucleophiles (N, O, S)
Reactions with hydrazines, substituted amines, and thiols at the C3 position lead to a wide variety of derivatives like hydrazones, Schiff bases, and thioisatins, respectively. These reactions are typically condensation reactions that result in the formation of a C=N or C=S double bond.[1][13]
Reactions with Electrophiles
While isatin is often considered for its electrophilic C3-carbonyl, its aromatic rings can undergo electrophilic substitution.
Friedel-Crafts Alkylation
The electron-withdrawing nature of the isatin core deactivates the aromatic rings towards electrophilic attack. However, under forcing conditions or with highly reactive electrophiles and a suitable Lewis acid catalyst, Friedel-Crafts reactions can occur. The reaction of isatins with electron-rich aromatics like indoles or pyrroles can lead to the formation of 3-aryl-3-hydroxyoxindoles or, after dehydration, 3-arylideneoxindoles.[1] The position of substitution on the this compound ring system will be directed by the combined electronic effects of the fused rings and the dione moiety.
Cycloaddition and Ring Expansion Reactions
The versatile isatin core can participate in more complex transformations, leading to novel heterocyclic systems.
[3+2] Cycloaddition
Isatin and its derivatives are excellent substrates for 1,3-dipolar cycloaddition reactions. Azomethine ylides, generated in situ from isatin and an amino acid (like sarcosine), can react with various dipolarophiles (alkenes, alkynes) to construct complex spiro-pyrrolidine-oxindole scaffolds.[14][15] These reactions are often highly regioselective and stereoselective.
Ring Expansion Reactions
The electrophilicity of the C3-carbon can be exploited to induce ring expansion. For example, reaction with diazo compounds can lead to the formation of 2-quinolone derivatives.[1] Similarly, strategic manipulation of N-acylisatins can lead to the synthesis of benzodiazepines.[16][17]
Conclusion
The this compound scaffold is a privileged structure endowed with multiple, distinct reactive sites. Its electrophilic C3-carbonyl, acidic N-H proton, and aromatic backbone provide chemists with a versatile platform for molecular construction. The reactions detailed in this guide—from simple nucleophilic additions and N-alkylations to complex cycloadditions and ring expansions—highlight the immense synthetic potential of this heterocyclic core. This reactivity profile makes this compound an invaluable building block for the development of novel therapeutics and functional organic materials.[18][19][20][21]
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Kumar, A., et al. (2017). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Journal of Applicable Chemistry, 6(5), 896-905. (Available at: [Link])
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Karpenko, O. V., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal, 40(11), 595-602. (Available at: [Link])
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Sharma, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1433. (Available at: [Link])
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Al-Salahi, R., et al. (2021). Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 11(4), 11849-11863. (Available at: [Link])
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Panda, S. S. (2013). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. CRC Press. (Available at: [Link])
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El-Gazzar, A. R. B. A., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Heterocyclic Chemistry, 55(10). (Available at: [Link])
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El-Hashash, M. A., et al. (2019). Synthesis and Reactivity of 6, 8-Dibromo-2-ethyl-4H-benzo [d][1][18] oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1406-1418. (Available at: [Link])
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Garden, S. J., et al. (2002). Isatin derivatives are reactive electrophilic components for the Baylis-Hillman reaction. Tetrahedron Letters, 43(11), 2075-2077. (Available at: [Link])
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Myers, F. J., et al. (2002). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins. The Journal of Organic Chemistry, 67(19), 6813-6815. (Available at: [Link])
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Chemistry LibreTexts. (2023). Wittig Reaction. (Available at: [Link])
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (Available at: [Link])
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Kalir, A., & Szara, S. (1938). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins. Journal of the American Chemical Society, 60(9), 2153-2155. (Available at: [Link])
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Kim, J. N., et al. (2000). Facile Synthesis of 1, 4-Benzodiazepin-5-ones via Intramolecular Aza-Wittig Reaction. Synthetic Communications, 30(10), 1785-1790. (Available at: [Link])
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Dastan, A. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 855-882. (Available at: [Link])
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Organic Chemistry Portal. Isatin synthesis. (Available at: [Link])
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Kumar, A., & Kumar, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 164-181. (Available at: [Link])
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Al-Obaidi, A. M. J., et al. (2021). Features of the reaction of isatin derivatives with ortho-phenylenediamine. Journal of Physics: Conference Series, 1879(3), 032109. (Available at: [Link])
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Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C][1][22]Naphthyridines. Australian Journal of Chemistry, 39(4), 667-675. (Available at: [Link])
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A Technical Guide to the Synthesis and Reactivity of the Benzo[e]isatin Core for Drug Discovery Professionals
Abstract
The benzo[e]isatin (1H-benzo[e]indole-2,3-dione) scaffold represents a class of privileged heterocyclic structures paramount in medicinal chemistry. As a rigid, planar, and polycyclic analogue of the well-studied isatin core, it offers an expanded aromatic surface ripe for chemical modification and interaction with biological targets. This guide provides an in-depth exploration of the synthesis and chemical reactivity of the this compound core, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the key reactive centers of the molecule, detailing field-proven protocols for N-functionalization, C3-carbonyl condensations, and [3+2] cycloaddition reactions for the construction of complex spiro-heterocyclic systems. The causality behind experimental choices, mechanistic underpinnings, and strategic considerations for library development are emphasized throughout to empower scientists in their pursuit of novel therapeutics.
The this compound Scaffold: A Structural and Medicinal Overview
The this compound core is an indole derivative where a naphthalene ring system is fused to a pyrrole-2,3-dione moiety. This fusion imparts distinct electronic and steric properties compared to its simpler isatin counterpart.
Structural Features and Electronic Properties
The structure is characterized by three primary reactive zones:
-
The N1-Amide: The N-H proton is acidic and can be readily deprotonated to generate a nucleophilic anion, serving as a key handle for N-functionalization.
-
The C3-Ketone: This carbonyl group is highly electrophilic, making it the primary site for nucleophilic attack and condensation reactions. Its reactivity is amplified by the adjacent electron-withdrawing C2-amide carbonyl.
-
The Naphthalene Ring System: The extended aromatic surface provides a platform for π-π stacking interactions with biological targets and is susceptible to electrophilic aromatic substitution, albeit under forcing conditions due to the deactivating effect of the dione moiety.
The annulated benzene ring extends the π-system, which can influence the molecule's absorption/emission properties, molecular recognition, and metabolic stability.
Significance in Medicinal Chemistry
Isatin and its derivatives are renowned for a vast array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The FDA-approved drug Sunitinib, a multi-targeted tyrosine kinase inhibitor, features an oxindole core derived from isatin, underscoring the clinical relevance of this scaffold.[2] this compound derivatives, as extended analogues, are being explored for similar applications, with studies demonstrating their ability to intercalate into DNA and induce interferon secretion, suggesting potential as novel anticancer and antiviral agents.
Synthesis of the this compound Core
The reliable synthesis of the core scaffold is the foundational step for any drug discovery program. While several methods exist for isatin synthesis, a common route to this compound involves the cyclization of an appropriately substituted naphthylamine precursor.[3] A representative synthesis is adapted from the Sandmeyer methodology.
Workflow for this compound Synthesis
Sources
commercial availability and suppliers of benzo[e]isatin
An In-Depth Technical Guide to the Commercial Availability and Sourcing of Benzo[e]isatin
For researchers, scientists, and drug development professionals, the efficient procurement of high-quality chemical starting materials is a critical, yet often underestimated, component of successful project execution. This guide provides a comprehensive overview of the commercial landscape for this compound, moving beyond a simple list of vendors to offer a strategic framework for sourcing, vetting, and handling this valuable heterocyclic compound. As a Senior Application Scientist, the perspective offered herein is grounded in practical, field-proven insights to ensure that the material you procure meets the rigorous demands of your research.
This compound: A Profile
This compound, systematically known as 1H-Benzo[e]indole-1,2(3H)-dione, is a polycyclic aromatic dione. It is structurally analogous to the more common isatin (1H-indole-2,3-dione), featuring an additional fused benzene ring. This extension of the aromatic system imparts distinct chemical and physical properties that make it a compound of interest in medicinal chemistry and materials science.[1] Its potential applications include serving as an intermediate for the synthesis of novel dyes, such as 4,5-Benzoindigo, and as a scaffold for developing new pharmacologically active agents.[2][3]
A clear understanding of its fundamental properties is the first step in any sourcing endeavor.
| Property | Value | Source |
| CAS Number | 5588-87-4 | [2][4] |
| Molecular Formula | C₁₂H₇NO₂ | [4][5] |
| Molecular Weight | 197.19 g/mol | [4] |
| Appearance | Typically an orange or reddish-brown solid/powder | [6][7] |
| Melting Point | 248-249 °C | [5] |
Sourcing Strategy: A Researcher's Workflow
Acquiring a specialized chemical like this compound involves more than a simple online search. A systematic approach is necessary to balance cost, quality, and lead time. The following workflow represents a robust methodology for sourcing such compounds.
Caption: A logical workflow for sourcing research chemicals.
This process ensures that the selected supplier not only meets the immediate need but also aligns with the stringent quality and documentation requirements inherent in scientific research.
Commercial Suppliers and Vetting Criteria
This compound is available from a variety of chemical suppliers, ranging from large, multinational corporations to smaller, specialized synthesis labs. The choice of supplier often depends on the required quantity, purity, and the stage of the research project.
Table of Representative Suppliers:
| Supplier Category | Representative Companies | Typical Scale | Notes |
| Large Global Distributors | MilliporeSigma (Merck), Thermo Fisher Scientific (Alfa Aesar), VWR (Avantor)[8] | Milligrams to Grams | Extensive catalogs, reliable quality control, and robust distribution networks. Often the first choice for initial research quantities.[8][9] |
| Specialty Chemical Manufacturers | Acmec Biochemical, BLDpharm, AK Scientific Inc.[4][10][11] | Grams to Kilograms | Offer a wide range of building blocks and intermediates. May offer custom synthesis and scale-up services.[11] |
| Online Marketplaces/Aggregators | ChemicalBook, ChemBK | Varies | Useful for comparing prices and identifying a broad range of potential suppliers, including those based internationally.[2][5] |
Expertise in Action: The Supplier Vetting Checklist
Before committing to a purchase, especially for a critical reagent, a thorough vetting process is essential. This goes beyond comparing price per gram.
-
Certificate of Analysis (CoA): Does the supplier provide a lot-specific CoA? This document is a non-negotiable proof of quality. It should detail the purity (e.g., by HPLC or NMR) and the methods used for verification.
-
Purity Specification: Is the stated purity sufficient for your application? For example, a 95% pure compound may be adequate for initial screening, but >98% purity is often required for quantitative biological assays or late-stage development.
-
Safety Data Sheet (SDS): A comprehensive SDS is mandatory for ensuring safe handling and institutional compliance.[6][7] The absence of a detailed SDS is a significant red flag.
-
Stated Lead Time vs. Actual Stock: Inquire if the product is in stock at a domestic warehouse or requires international shipment, which can significantly impact delivery time and cost.
-
Technical Support: Can you speak with a chemist or technical representative if you have questions about the product's stability, solubility, or handling? The availability of expert support is a hallmark of a trustworthy supplier.[8]
In-House Verification: A Self-Validating System
Trust, but verify. Even when a compound is sourced from a reputable supplier with a detailed CoA, it is best practice to perform in-house quality control. This self-validating step ensures the integrity of your experimental inputs and the reproducibility of your results.
Recommended Incoming QC Protocol:
-
Visual Inspection: Confirm the material's appearance (color, form) matches the description.
-
Melting Point Determination: This is a rapid and cost-effective method to assess purity. A sharp melting point close to the literature value (248-249 °C) suggests high purity.[5] A broad or depressed melting range indicates the presence of impurities.
-
Solubility Check: Test solubility in common laboratory solvents as a preliminary identity check.
-
(Optional but Recommended) Spectroscopic Analysis:
-
¹H NMR Spectroscopy: Provides a structural fingerprint of the molecule, confirming its identity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
This internal verification process is a critical component of Good Laboratory Practice (GLP) and is indispensable for ensuring the trustworthiness of your research data.
Safety and Handling Protocols
This compound, like its parent compound isatin, is a powdered chemical that requires careful handling to avoid inhalation and contact.[12][13]
Core Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7]
-
First Aid:
Caption: A generalized schematic of the Sandmeyer isatin synthesis.
While a detailed protocol for this compound is beyond the scope of this guide, understanding the synthetic feasibility provides researchers with a valuable alternative if commercial avenues prove unsuitable.
References
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- ChemicalBook.
- ChemBK.
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted Benzo[e]isatins
Introduction: The Significance of the Benzo[e]isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activities, including anticancer, antiviral, and enzyme-inhibitory properties.[1][2] The strategic expansion of this privileged scaffold through benzo-annulation leads to the this compound (1H-benzo[e]indole-2,3-dione) core. This extension of the aromatic system not only modulates the molecule's steric and electronic properties but also opens new avenues for pharmacological intervention, making N-substituted benzo[e]isatins highly attractive targets in drug discovery and development.
Substitution at the N-1 position of the isatinoid core is a critical synthetic maneuver. It serves to protect the labile N-H group from undesired side reactions, enhance solubility, and, most importantly, introduce functionalities that can profoundly influence biological activity through new interactions with target macromolecules.[3] This guide provides a comprehensive overview of the principles and detailed protocols for the N-substitution of isatinoids, presenting a robust framework for the synthesis of N-alkyl and N-aryl benzo[e]isatins.
Core Synthetic Strategy: Deprotonation and Nucleophilic Substitution
The synthetic approach to N-substituted isatinoids is fundamentally a two-step process occurring in a single pot:
-
Deprotonation: The nitrogen atom of the indole ring possesses a weakly acidic proton. Treatment with a suitable base generates a highly conjugated and resonance-stabilized isatinide anion. The choice of base is critical; it must be strong enough to quantitatively deprotonate the N-H bond without promoting side reactions at the C-3 carbonyl group, such as aldol condensation.[4]
-
Nucleophilic Attack: The resulting anion acts as a potent nucleophile, readily attacking an electrophilic carbon source, typically an alkyl or aryl halide, to form the new N-C bond.
This foundational mechanism, while straightforward in principle, requires careful selection of reagents and conditions to ensure high yields and purity, particularly when translating from the well-documented isatin scaffold to the less-explored this compound system.
Visualizing the General Synthetic Workflow
The following diagram illustrates the general pathway for the N-substitution of the this compound core, highlighting the key transformation from the parent scaffold to the N-alkylated or N-arylated product.
Caption: General workflow for N-substitution of this compound.
Protocol I: N-Alkylation of this compound
N-alkylation is the most common modification, typically achieved using alkyl halides or sulfates.[5] The following protocol is adapted from highly successful and widely cited methods for the N-alkylation of isatin and is proposed as a starting point for this compound.[3][6]
Causality and Experimental Rationale
-
Base Selection (K₂CO₃): Potassium carbonate is a moderately strong base, effective for deprotonating the isatin N-H while being mild enough to minimize base-catalyzed side reactions. Its heterogeneous nature in many organic solvents simplifies workup. Stronger bases like sodium hydride (NaH) can be used for less reactive alkylating agents but require strictly anhydrous conditions.[5]
-
Solvent Choice (DMF): N,N-Dimethylformamide is an ideal polar aprotic solvent for this reaction. It readily dissolves the isatinide anion and the alkyl halide, facilitating the reaction. Its high boiling point allows for heating to drive sluggish reactions to completion.
-
Temperature Control: Many N-alkylation reactions proceed efficiently at room temperature. However, for less reactive halides (e.g., alkyl chlorides) or sterically hindered substrates, heating to 60-80°C is often necessary to achieve a reasonable reaction rate.
Detailed Step-by-Step Protocol
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration relative to this compound) to the flask. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Anion Formation: Stir the suspension vigorously at room temperature for 45-60 minutes. A distinct color change is often observed as the benzo[e]isatinide anion forms.
-
Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual DMF and other impurities.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Summary for N-Alkylation
| Reagent/Parameter | Molar Equiv. | Function / Rationale |
| This compound | 1.0 | Starting Material |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base for deprotonation |
| DMF | - | Polar aprotic solvent |
| Temperature | 25 - 80 °C | Reaction condition, dependent on halide reactivity |
| Reaction Time | 4 - 24 hours | Dependent on substrate and temperature |
| Expected Yield | >85% | Based on analogous isatin reactions |
Protocol II: Copper-Catalyzed N-Arylation of this compound
The formation of an N-aryl bond is more challenging and typically requires metal catalysis. Copper-catalyzed cross-coupling reactions provide a reliable route to N-arylated isatinoids.[7] The following proposed protocol adapts modern copper-catalyzed N-arylation methods for this purpose.
Causality and Experimental Rationale
-
Catalyst System: The combination of a copper(I) source (e.g., CuI) and a ligand (e.g., a diamine or phenanthroline) is often essential for an efficient catalytic cycle. However, simpler systems using copper(II) oxide have also been reported.[8] The catalyst facilitates the coupling between the isatinide anion and the aryl halide.
-
Arylating Agent: Aryl iodides and bromides are the most common arylating agents due to their higher reactivity in cross-coupling reactions compared to aryl chlorides.
-
High Temperature: These reactions typically require higher temperatures (100-140°C) to overcome the activation energy for the C-N bond formation.
Proposed Step-by-Step Protocol
-
Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (e.g., iodobenzene, 1.5 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120-140°C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC. These reactions can take 12-48 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to isolate the N-aryl this compound product.
Self-Validation and Characterization
To ensure the integrity of the synthesis, the final N-substituted this compound product must be rigorously characterized.
-
Thin Layer Chromatography (TLC): A primary tool for monitoring reaction progress and assessing the purity of the final product. The N-substituted product should have a different Rf value than the starting this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence of successful N-substitution is the disappearance of the characteristic N-H proton signal of the starting material. New signals corresponding to the protons of the introduced alkyl or aryl group will appear. For N-alkylation, characteristic signals for the protons alpha to the nitrogen (e.g., a singlet for a benzyl group) are key diagnostic peaks.
-
¹³C NMR: Will show new carbon signals corresponding to the substituent.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the substituent group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
References
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]
-
Jafari, E., et al. (2024). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 19(4), 364-376. [Link]
-
Mathur, G., & Nain, S. (2014). Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. Medicinal Chemistry, 4(4), 417-427. [Link]
- da Silva, J. F. M., et al. (2001). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Letters in Organic Chemistry, 4(2), 114-117. (Note: A more accessible and detailed reference on microwave N-alkylation is provided by Shmidt et al., 2008). General principles are also discussed in various reviews.
- Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current Pharmaceutical Design, 18(11), 1437-1465.
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). [Link]
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Boruah, H., et al. (2022). Copper-catalyzed N-arylation of Isatins Employing Aryl(TMP)iodonium Salts. Organic & Biomolecular Chemistry, 20, 9331-9335. [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Reverdito, A. M., et al. (2008). Reaction of isatin with alkylating agents with acidic methylenes. Arkivoc, 2008(15), 114-126. [Link]
-
Jafari, E., et al. (2024). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 19(4), 364-376. [Link]
-
Bilal, M., et al. (2022). Copper-catalyzed arylations and heteroarylations. Arkivoc, 2022(3), 1-52. [Link]
-
Organic Chemistry Portal. (n.d.). Isatin synthesis. [Link]
-
ResearchGate. (2022). Copper-catalyzed N-arylation of Isatins Employing Aryl(TMP)iodonium Salts. [Link]
-
Tariq, A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). [Link]
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Application Note: Benzo[e]isatin as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Introduction: The Isatin Scaffold and the Untapped Potential of Benzo[e]isatin in Kinase Inhibition
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] A significant area of interest has been the development of isatin-based kinase inhibitors, with several compounds showing potent activity against targets like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[5][6] The success of the isatin-based multi-kinase inhibitor Sunitinib, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, underscores the therapeutic potential of this chemical class.
While the traditional isatin scaffold has been extensively explored, its structural isomer, this compound (1H-benzo[e]indole-2,3-dione), remains a relatively untapped resource in the context of kinase inhibitor design. The altered topology of the fused ring system in this compound offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, potentially enabling novel interactions with the ATP-binding site of kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a starting material for the synthesis of a new generation of kinase inhibitors. We will detail the synthesis of the this compound precursor, propose synthetic strategies for its derivatization, and outline protocols for the biological evaluation of the resulting compounds.
Rationale: Why this compound for Kinase Inhibitor Design?
The rationale for exploring this compound as a kinase inhibitor scaffold is rooted in the established success of isatin and the unique structural features of the benzo[e] isomer.
-
Proven Pharmacophore: The core α-keto-amide functionality of the isatin family is a key pharmacophoric element that can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.
-
Novel Vectorial Space: The angular fusion of the additional benzene ring in this compound, compared to the linear fusion in isatin, projects substituents into different regions of the kinase active site. This can be exploited to achieve enhanced potency and selectivity.
-
Synthetic Tractability: Like isatin, the N-1 and C-3 positions of the this compound core are amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[7]
The following diagram illustrates the core concept of utilizing the this compound scaffold to probe the ATP binding pocket of a target kinase.
Caption: Synthetic workflow for the preparation of the this compound precursor.
Step-by-Step Protocol:
-
Synthesis of the Isonitrosoacetonaphthalide Intermediate:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve naphthalen-1-amine in a suitable solvent (e.g., water with HCl).
-
Add a solution of chloral hydrate followed by a solution of hydroxylamine hydrochloride.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated isonitrosoacetonaphthalide by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Cyclization to this compound:
-
Carefully add the dried isonitrosoacetonaphthalide in small portions to concentrated sulfuric acid, maintaining the temperature below a specified limit with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice, which will cause the this compound to precipitate.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
-
Characterization of this compound:
The synthesized this compound should be characterized using standard analytical techniques:
| Technique | Expected Observations |
| Melting Point | A sharp melting point should be observed, consistent with literature values. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the benzo[e]indole system. |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbons and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations should be present. [7] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. [7] |
Part 2: Synthesis of this compound-Derived Kinase Inhibitors
The N-1 and C-3 positions of the this compound core are the primary sites for chemical modification to generate a library of potential kinase inhibitors.
Proposed Synthetic Strategies
Caption: Proposed synthetic pathways for the derivatization of this compound.
Protocol 1: Synthesis of this compound-Hydrazone Derivatives (C-3 Modification)
This protocol is adapted from methods used for the synthesis of isatin-based kinase inhibitors, such as those targeting VEGFR-2. [8]
-
Reaction Setup:
-
Dissolve this compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add an equimolar amount of the desired hydrazine derivative (e.g., a substituted phenylhydrazine or a heterocyclic hydrazine).
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
-
Reaction Execution:
-
Reflux the reaction mixture for a specified period, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
-
Workup and Purification:
-
Collect the precipitate by filtration and wash with a cold solvent (e.g., ethanol).
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/ethanol) to yield the pure this compound-hydrazone derivative.
-
Protocol 2: N-Alkylation of the this compound Core (N-1 Modification)
-
Reaction Setup:
-
Suspend this compound and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
-
Add the desired alkylating agent (e.g., an alkyl halide or benzyl halide).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
-
Workup and Purification:
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Evaluation: Screening for Kinase Inhibitory Activity
Once a library of this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays, is recommended.
In Vitro Kinase Inhibition Assays
A variety of high-throughput screening (HTS) platforms are available to assess the inhibitory activity of compounds against a panel of kinases. These assays directly measure the phosphorylation of a substrate by a kinase in the presence of the test compound.
| Assay Type | Principle | Advantages |
| Radiometric Assays | Measures the incorporation of ³²P or ³³P from radiolabeled ATP into a substrate. | Gold standard, highly sensitive, and direct measurement of kinase activity. [9] |
| Fluorescence-Based Assays | Utilizes fluorescent probes that change their properties upon phosphorylation (e.g., TR-FRET, FP). [10][11] | Non-radioactive, amenable to HTS, and can provide kinetic data. [11] |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction. | Homogeneous "add-and-read" format, suitable for HTS. |
General Protocol for In Vitro Kinase Assay (Example using a TR-FRET format):
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.
-
Assay Plate Preparation: Add the kinase, a fluorescently labeled substrate, and ATP to the wells of a microtiter plate.
-
Compound Addition: Add the diluted compounds to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) and read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Assays
Compounds that demonstrate promising activity in biochemical assays should be further evaluated in cell-based models to assess their cellular potency and effects on downstream signaling pathways.
-
Cellular Phosphorylation Assays: These assays, often performed using techniques like Western blotting or ELISA, measure the phosphorylation status of the kinase's substrate within intact cells. [12]This confirms that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.
-
Cell Proliferation/Viability Assays: For kinase targets involved in cell growth and survival (e.g., CDKs, EGFR), the effect of the inhibitors on the proliferation of cancer cell lines can be measured using assays like the MTT or CellTiter-Glo assay. [12][13] Workflow for Biological Evaluation
Caption: A tiered approach for the biological evaluation of this compound-derived kinase inhibitors.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. Its unique structural features, combined with its synthetic accessibility, make it an attractive starting point for medicinal chemistry campaigns. By leveraging the established knowledge of isatin-based inhibitors and employing the synthetic and biological evaluation protocols outlined in this application note, researchers can systematically explore the potential of this compound derivatives to address the ongoing need for new and effective targeted therapies. Future work should focus on building diverse chemical libraries around the this compound core, performing broad kinase profiling to identify potent and selective inhibitors, and elucidating the structural basis of their interactions with target kinases through X-ray crystallography and molecular modeling.
References
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BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2023).
- Puri, V., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 27(14), 4473.
- Emami, S., & Falahati, M. (2023). An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. European Journal of Medicinal Chemistry, 258, 115584.
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
- Puri, V., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 27(14), 4473.
- Abdel-Aziz, H. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 16(10), 1464.
- Puri, V., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 27(14), 4473.
- Ghorab, M. M., et al. (2021). Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1850.
- Eldehna, W. M., et al. (2017). Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. Drug Design, Development and Therapy, 11, 2333–2346.
- Karpenko, A. V., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal, 40(11), 595-602.
- Kumar, A., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(15), 4724.
- da Silva, J. F. M., et al. (2001). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Journal of the Brazilian Chemical Society, 12(3), 273-288.
- Al-Ostoot, F. H., et al. (2023). Antiproliferative Activity, Multikinase Inhibition, Apoptosis-Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids. Molecules, 28(6), 2715.
- Singh, G., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 200-206.
- Eldehna, W. M., et al. (2017). Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. Drug Design, Development and Therapy, 11, 2333–2346.
- Kamal, A., & Kumar, P. P. (2011). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. In Topics in Heterocyclic Chemistry (Vol. 25, pp. 1-43). Springer.
- Panga, S., et al. (2015). Synthesis and anticancer activity of new isatin-benzoic acid conjugates. Ethiopian Pharmaceutical Journal, 31(2), 75-92.
- Abdel-rahman, A. A. H., et al. (2023). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2023). RSC Medicinal Chemistry, 14(9), 1646-1678.
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benzo[e]isatin in the synthesis of antiviral compounds
Application Note: Leveraging a Privileged Scaffold
A Guide to the Synthesis of Novel Antiviral Agents from Benzo[e]isatin
Abstract
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new chemotherapeutic agents. The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of compounds with broad-spectrum biological activities, including potent antiviral effects.[1][2] This application note explores the untapped potential of This compound , a benzofused analogue of isatin. While direct literature on its antiviral applications is nascent, its structural kinship with isatin provides a robust and logical foundation for predicting its chemical reactivity and biological promise. We present a guide for researchers, drug development professionals, and synthetic chemists on how to leverage the well-established chemistry of isatin to design and synthesize novel antiviral candidates from this compound. This document provides hypothesized synthetic pathways, detailed, field-proven protocols adapted for this new scaffold, and insights into potential structure-activity relationships (SAR).
Introduction: From a Validated Core to a New Frontier
The Isatin Scaffold: A Proven Platform in Antiviral Drug Discovery
For decades, isatin and its derivatives have been a focal point of antiviral research.[3][4] The unique structural features of isatin—specifically the reactive C3-keto group and the acidic N-H proton—make it an exceptionally versatile starting material.[5] This reactivity has been exploited to generate vast libraries of compounds, including Schiff bases, thiosemicarbazones, Mannich bases, and complex spirooxindoles.[5][6] Notably, the isatin-thiosemicarbazone derivative, Methisazone, was one of the first synthetic antiviral drugs used clinically, demonstrating prophylactic activity against smallpox.[7] More recently, isatin-based compounds have shown inhibitory activity against a wide range of viruses, including HIV, SARS-CoV, Influenza, Hepatitis C (HCV), and Dengue virus (DENV).[3][7][8]
This compound: The Rationale for Extending the Pharmacophore
This compound represents a logical and compelling evolution of the isatin scaffold. The addition of a fused benzene ring extends the planar aromatic system, which can profoundly influence its physicochemical and pharmacological properties.
Causality for Exploration:
-
Enhanced Lipophilicity: The larger, more hydrophobic surface area of this compound can improve membrane permeability, a critical factor for targeting intracellular viral replication machinery.
-
Increased Target Affinity: The extended π-system offers greater potential for crucial π-π stacking and hydrophobic interactions within the active sites of viral enzymes (e.g., proteases, polymerases) or on the surface of viral proteins involved in host-cell entry.[8]
-
Novel SAR Landscape: The additional ring provides new positions for substitution, opening up a fresh landscape for structure-activity relationship studies to fine-tune potency and selectivity.
This guide serves as a predictive roadmap, translating the validated synthetic strategies for isatin to the promising, yet underexplored, this compound core.
Key Synthetic Pathways & Methodologies
The C3-carbonyl of the isatin core is highly electrophilic and serves as the primary hub for chemical modification. We hypothesize that this compound will exhibit analogous reactivity, making it amenable to the same high-yield transformations.
Pathway A: Synthesis of this compound-Derived Thiosemicarbazones
Thiosemicarbazones are a classic class of isatin derivatives with well-documented antiviral activity, often attributed to their ability to chelate metal ions essential for viral enzyme function.[3] The synthesis involves a straightforward acid-catalyzed condensation reaction between the C3-keto group of this compound and a substituted thiosemicarbazide.
General Reaction Scheme: this compound + Substituted Thiosemicarbazide → this compound-3-thiosemicarbazone
This reaction is typically high-yielding and allows for significant diversity by simply varying the substituent on the thiosemicarbazide starting material.
Pathway B: Synthesis of Spiro[benzo[e]indoline-pyrrolidine] Derivatives
Spirooxindoles are three-dimensional structures that have gained immense attention for their potent biological activities.[8][9] One of the most elegant and efficient methods for their synthesis is the 1,3-dipolar cycloaddition reaction.[10][11] This multicomponent reaction involves the in situ generation of an azomethine ylide from the condensation of this compound and an α-amino acid (like sarcosine or proline), which then reacts with a dipolarophile (an activated alkene) to form the spiro-pyrrolidine ring system.
Workflow & Mechanism Visualization
The following diagrams illustrate the general discovery workflow and the specific mechanism for the synthesis of spirooxindoles, a key class of antiviral compounds.
Caption: General workflow from this compound to antiviral lead optimization.
Caption: Reaction mechanism for spiro[benzo[e]indoline-pyrrolidine] synthesis.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. The causality behind each step is explained to ensure reproducibility and understanding. These are adapted from robust, well-documented procedures for isatin and are predicted to be highly effective for this compound.
Protocol 3.1: Synthesis of a Spiro[benzo[e]indoline-3,2'-pyrrolidin]-2-one Derivative
This protocol details the three-component reaction between this compound, sarcosine (N-methylglycine), and (E)-3-benzylidene-1-methylpiperidin-4-one.
Materials:
-
This compound (1.0 eq)
-
Sarcosine (1.5 eq)
-
(E)-3-benzylidene-1-methylpiperidin-4-one (dipolarophile, 1.0 eq)
-
Methanol (MeOH), ACS grade
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) supplies (Silica gel plates, UV lamp)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), sarcosine (1.5 eq), and the dipolarophile (1.0 eq).
-
Rationale: Using a slight excess of the amino acid ensures the complete conversion of the limiting reagent, this compound, into the azomethine ylide intermediate.
-
-
Solvent Addition: Add methanol (approx. 0.2 M concentration relative to this compound).
-
Rationale: Methanol is an excellent solvent for the reactants and facilitates the reaction at a moderate temperature.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Rationale: The elevated temperature provides the necessary activation energy for the initial condensation and subsequent decarboxylation and cycloaddition steps.
-
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation. The reaction is typically complete within 6-8 hours.
-
Rationale: TLC is a crucial and rapid technique to prevent over-running the reaction or stopping it prematurely, ensuring optimal yield.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using a gradient elution (e.g., starting with 10% and gradually increasing to 40% Ethyl Acetate in Hexane).
-
Rationale: Column chromatography is essential to separate the desired spirooxindole product from unreacted starting materials and any minor side products, yielding a compound of high purity required for biological testing.
-
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 3.2: General Protocol for Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol provides a general framework for screening the synthesized compounds for activity against viruses that cause visible damage (CPE) to host cells.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero, MT-4, HEL)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Virus stock of known titer
-
Synthesized this compound derivatives dissolved in DMSO
-
Positive control antiviral drug
-
Cell viability stain (e.g., Crystal Violet or MTS reagent)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control drug in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Infection and Treatment: After 24 hours, remove the medium from the cells. Add the diluted compounds to the wells. Then, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include "cell control" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Viral CPE:
-
Visually inspect the cell monolayer for signs of CPE (rounding, detachment, lysis) under a microscope.
-
Quantify cell viability by staining. For Crystal Violet, the dye stains the remaining adherent cells. For MTS, the reagent is metabolically converted by living cells into a colored product.
-
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the 50% effective concentration (EC₅₀) – the compound concentration that inhibits viral CPE by 50% – and the 50% cytotoxic concentration (CC₅₀) from parallel plates without virus. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then determined.
-
Rationale: A high SI value is the gold standard for a promising antiviral hit, indicating that the compound inhibits the virus at concentrations far below those that are toxic to the host cell.
-
Structure-Activity Relationship (SAR) and Data Insights
While specific SAR data for this compound is not yet available, we can extrapolate from the extensive research on isatin derivatives to guide future synthesis efforts.[3][12]
Key Hypotheses for this compound SAR:
-
N1-Substitution: Unsubstituted N1-H is often crucial for activity. However, substitution with small alkyl or benzyl groups can sometimes enhance lipophilicity and cell penetration. This position on this compound will be a key point for modification.
-
Aromatic Ring Substitution: On the isatin scaffold, introducing electron-withdrawing groups (e.g., halogens like -F, -Cl) at the 5-position often increases antiviral potency.[3] The analogous positions on the this compound core (positions 5, 6, 8, 9) are prime targets for halogenation to potentially enhance activity.
-
C3-Side Chain: The nature of the group attached at the C3 position is a major determinant of activity. For thiosemicarbazones, bulky aromatic substituents on the terminal nitrogen can modulate potency. For spirooxindoles, the structure of both the heterocyclic ring formed and the dipolarophile used are critical.[10][11]
The table below presents representative data from potent isatin-based antiviral compounds to serve as a benchmark for what researchers might target when synthesizing derivatives from this compound.
| Compound Class | Isatin Modification | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Thiosemicarbazone | 5-Bromo-isatin | Vaccinia Virus | 3.3 | >100 | >30 | [3] |
| Spirooxindole | 5-Chloro-isatin | RSV | 0.012 | >10 | >833 | [8] |
| Isatin-Hybrid | 5-Fluoro-isatin | HIV-1 | 0.074 | >200 | >2100 | [3] |
| Spirooxindole | N-alkyl-isatin | Dengue Virus (DENV-2) | 0.16 | >50 | >312 | [10][11] |
Conclusion and Future Outlook
This compound stands as a promising but largely unexplored scaffold in the quest for novel antiviral agents. Its structural similarity to the well-validated isatin core provides a strong, rational basis for its investigation. The synthetic pathways, particularly those leading to thiosemicarbazones and complex spirooxindoles, are predicted to be directly applicable and offer immense potential for generating structurally diverse compound libraries. By applying the established principles of isatin chemistry and SAR, researchers are well-equipped to unlock the therapeutic potential of this compound derivatives. This application note serves as a foundational guide to stimulate and accelerate this important discovery effort.
References
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Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Center for Biotechnology Information. Available at: [Link]
-
Chen, Z., et al. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases. Available at: [Link]
-
Chen, Z., et al. (2016). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ResearchGate. Available at: [Link]
-
Chouhan, K., & Sharma, K. (2009). Biological activities of isatin and its derivatives. ResearchGate. Available at: [Link]
-
Jarrahpour, A., et al. (2007). Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Elsaman, T., Mohamed, M. S., & Eltayib, E. M. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. National Center for Biotechnology Information. Available at: [Link]
- Jamwal, A., et al. (2025). From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. Google Grounding API.
-
Mehta, B., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
Bari, S. B., & Manda, S. (2015). Rational design and synthesis of benzothiazolo-isatins for antimicrobial and cytotoxic activities. ResearchGate. Available at: [Link]
-
De Oliveira, C. B., et al. (2012). Synthesis and antiviral evaluation of isatin ribonucleosides. ResearchGate. Available at: [Link]
-
Kavitha, S., et al. (2021). Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Shu, V. A., Eni, D. B., & Ntie-Kang, F. (2024). A survey of isatin hybrids and their biological properties. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Y., et al. (2015). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. MDPI. Available at: [Link]
-
Khan, S. A., et al. (2020). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Research Square. Available at: [Link]
-
Selvam, P., et al. (2006). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for Benzo[e]isatin in Cancer Cell Line Studies
Introduction: The Emerging Potential of the Benzo[e]isatin Scaffold in Oncology Research
This compound, a polycyclic aromatic analog of the well-studied isatin (1H-indole-2,3-dione) scaffold, represents a compelling yet underexplored frontier in the development of novel anticancer therapeutics. The parent isatin molecule and its numerous derivatives have established a significant footprint in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. These compounds are known to induce apoptosis and cause cell cycle arrest across a multitude of cancer cell lines, often targeting key regulatory proteins such as kinases and caspases.[1][2][3][4] The fusion of an additional benzene ring to the isatin core to form this compound introduces significant modifications to its electronic and steric properties, suggesting the potential for novel biological activities and enhanced potency.
While direct and extensive studies on the parent this compound molecule are emerging, research into its derivatives has provided promising indications of its utility as a pharmacophore in oncology. For instance, derivatives of 1H-benzo[e]indole have demonstrated photo-induced anticancer activity, and benzoisatin hydrazones have been shown to possess significant DNA-binding properties, hinting at a mechanism of action that involves interference with DNA replication and repair.[5][6] This application note will provide a detailed overview of the potential mechanisms of action of this compound based on the broader isatin literature, and present comprehensive, field-proven protocols for evaluating its efficacy in cancer cell line studies.
Pillar 1: Mechanistic Insights - Postulated Pathways of this compound Action
Based on the extensive research into isatin and its derivatives, the anticancer effects of the this compound scaffold are likely mediated through two primary mechanisms: the induction of apoptosis and the disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer. Isatin derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
-
Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Isatin derivatives have been observed to significantly increase the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[1]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for mitochondrial integrity. Isatin compounds can shift this balance in favor of apoptosis by upregulating pro-apoptotic members and downregulating anti-apoptotic ones, leading to the release of cytochrome c from the mitochondria.[7]
-
DNA Damage and PARP Cleavage: The induction of DNA damage is a potent trigger for apoptosis. As evidenced by the DNA-binding properties of benzoisatin hydrazones, the this compound scaffold may directly interact with DNA, leading to the activation of DNA damage response pathways.[5] This culminates in the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.[7]
"this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mitochondria" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Bcl2_down" [label="Bcl-2\n(Anti-apoptotic)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; "Bax_up" [label="Bax\n(Pro-apoptotic)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; "Cytochrome_c" [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; "Caspase9" [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Caspase37" [label="Caspase-3/7\n(Executioner)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PARP_Cleavage" [label="PARP Cleavage", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
"this compound" -> "Mitochondria" [label=" Induces\nMitochondrial\nStress"]; "Mitochondria" -> "Bcl2_down" [arrowhead=tee]; "Mitochondria" -> "Bax_up" [arrowhead=normal]; "Bax_up" -> "Cytochrome_c"; "Cytochrome_c" -> "Caspase9"; "Caspase9" -> "Caspase37"; "Caspase37" -> "PARP_Cleavage"; "Caspase37" -> "Apoptosis"; }
Postulated Apoptotic Pathway of this compound.
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Isatin and its derivatives have been shown to induce cell cycle arrest at various checkpoints, thereby inhibiting cell division.
-
G1/S Phase Arrest: Some isatin-benzoazine hybrids have demonstrated the ability to cause an accumulation of cells in the G1 phase and a reduction in the S and G2/M phases.[1] This suggests an interference with the proteins that regulate the G1 to S phase transition, such as cyclin-dependent kinases (CDKs).
-
S Phase Arrest: Certain benzo[d]thiazole-isatin conjugates have been found to induce S phase arrest, indicating a potential disruption of DNA synthesis.[8]
-
G2/M Phase Arrest: Other isatin derivatives have been shown to arrest the cell cycle at the G2/M checkpoint, preventing cells from entering mitosis.
G1 [label="G1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; G2 [label="G2", fillcolor="#34A853", fontcolor="#FFFFFF"]; M [label="M", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Benzo_e_isatin [label="this compound", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
G1 -> S -> G2 -> M -> G1;
Benzo_e_isatin -> G1 [label=" Arrest", arrowhead=tee, style=dashed]; Benzo_e_isatin -> S [label=" Arrest", arrowhead=tee, style=dashed]; Benzo_e_isatin -> G2 [label=" Arrest", arrowhead=tee, style=dashed]; }
Potential Cell Cycle Arrest Points by this compound.
Pillar 2: Experimental Protocols for Efficacy Evaluation
The following protocols provide a robust framework for assessing the anticancer activity of this compound in a cancer cell line of interest. It is imperative to include appropriate positive and negative controls in all experiments to ensure data validity.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells, allowing for the differentiation of cell populations.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound at the desired concentrations for the appropriate time.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described previously.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Pillar 3: Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isatin-benzoazine hybrid 8c | A-549 | Lung | 9.5 | [1] |
| Benzofuran-isatin conjugate 5a | SW-620 | Colorectal | 8.7 | [7] |
| Benzofuran-isatin conjugate 5a | HT-29 | Colorectal | 9.4 | [7] |
| Benzofuran-isatin conjugate 5d | SW-620 | Colorectal | 6.5 | [7] |
| Benzofuran-isatin conjugate 5d | HT-29 | Colorectal | 9.8 | [7] |
Note: The above table presents data for isatin derivatives with structural similarities to this compound, highlighting the potential potency of this scaffold. Further studies are required to determine the specific IC50 values for the parent this compound molecule.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a novel platform for the development of anticancer agents. The established bioactivity of the broader isatin family, coupled with preliminary evidence from this compound derivatives, provides a strong rationale for its further investigation. The protocols outlined in this application note offer a standardized and robust methodology for characterizing the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of this compound and its future analogs in cancer cell lines. Future research should focus on elucidating the specific molecular targets of this compound, exploring its efficacy in in vivo models, and optimizing its structure to enhance potency and selectivity.
References
-
Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. PubMed Central. Available at: [Link]
-
Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. National Institutes of Health. Available at: [Link]
-
Isatin derivatives with activity against apoptosis-resistant cancer cells. PubMed Central. Available at: [Link]
-
Potent Anti-Cancer Activity of Benzo[d]Thiazole-Isatin Conjugates: Induces S Phase Arrest and Cell Necrosis in A549 and HepG2 Cells. ResearchGate. Available at: [Link]
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. Available at: [Link]
-
Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. ResearchGate. Available at: [Link]
-
Rational design and synthesis of benzothiazolo-isatins for antimicrobial and cytotoxic activities. ResearchGate. Available at: [Link]
-
Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. PubMed. Available at: [Link]
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. National Institutes of Health. Available at: [Link]
-
Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Publishing. Available at: [Link]
-
Synthesis and anticancer activity of new isatin-benzoic acid conjugates. ResearchGate. Available at: [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Available at: [Link]
-
Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. ResearchGate. Available at: [Link]
-
synthesis and evaluation of new isatin derivatives for cytotoxic activity. ResearchGate. Available at: [Link]
-
Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids. MDPI. Available at: [Link]
-
Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central. Available at: [Link]
-
Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility. PubMed Central. Available at: [Link]
-
Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. ResearchGate. Available at: [Link]
-
Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. National Institutes of Health. Available at: [Link]
-
Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
-
Design and Synthesis of Novel Isatin-Based derivatives Targeting Cell Cycle Checkpoint Pathways as Potential Anticancer Agents. ResearchGate. Available at: [Link]
Sources
- 1. Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
methodology for evaluating the cytotoxicity of benzo[e]isatin derivatives
Application Note & Protocols
Topic: Methodology for Evaluating the Cytotoxicity of Benzo[e]isatin Derivatives Audience: Researchers, scientists, and drug development professionals.
A Multi-Assay Framework for Characterizing the Cytotoxic Profile of Novel this compound Derivatives
Introduction: The Rationale for a Rigorous Cytotoxicity Assessment
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2] The this compound core, an annulated analogue, represents a promising frontier for developing novel therapeutic agents. These compounds often exert their effects by inducing programmed cell death (apoptosis) or other cell death pathways, making them attractive candidates for oncology research.[3][4][5]
However, the journey from a novel compound to a viable drug candidate is contingent on a thorough and precise evaluation of its cytotoxic potential. A preliminary screen that only measures a single endpoint can be misleading. A compound might inhibit cell proliferation (a cytostatic effect) without directly killing the cells (a cytotoxic effect), or it might induce cell death through various mechanisms that are not captured by a simple viability assay.[6][7]
This guide provides a comprehensive, multi-assay methodological framework designed to robustly characterize the cytotoxic profile of novel this compound derivatives. We will move beyond simple viability screening to incorporate assays that assess membrane integrity and elucidate the specific mechanism of cell death, ensuring a holistic understanding of the compound's cellular impact.
Strategic Experimental Design: Laying the Foundation for Reliable Data
The quality of cytotoxicity data is fundamentally dependent on the initial experimental design. Two key considerations are paramount: the selection of appropriate cellular models and the adoption of a multi-assay, orthogonal approach.
Rational Cell Line Selection
The choice of cell lines is critical for contextualizing the activity of a new compound. A well-designed panel should ideally include:
-
Cancer Cell Lines from Diverse Tissues: To identify potential tissue-specific activity, it is advisable to screen against a panel of cell lines from different cancer types (e.g., lung, breast, colon, prostate).[8][9] The NCI-60 panel is a classic example of such a diverse collection.[10][11] For instance, testing against both SW-620 and HT-29 colorectal cancer cell lines can provide insights into activity against different subtypes of the same cancer.[3]
-
Apoptosis-Resistant vs. Apoptosis-Sensitive Lines: Including cell lines with known differences in their sensitivity to apoptosis can provide early clues about the compound's mechanism of action.[12]
-
Non-Cancerous Control Cell Lines: To assess selectivity, it is crucial to test the compounds against a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells, or HFF-1 fibroblast normal cells).[3][13] A compound that is highly toxic to both cancerous and non-cancerous cells has a narrow therapeutic window and is less likely to be a successful drug candidate.
The Power of an Orthogonal, Multi-Assay Approach
No single assay can tell the whole story. By combining assays that measure different cellular parameters, we can build a more complete and validated picture of a compound's effect. This guide advocates for a two-phased approach.
Phase 1: Primary Viability & Cytotoxicity Screening
The initial phase aims to quantify the overall cytotoxic or cytostatic effect of the this compound derivatives and determine the half-maximal inhibitory concentration (IC50).
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay widely used to assess cell viability.[14] Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
-
Why this choice? The MTT assay is robust, cost-effective, and well-suited for high-throughput screening in 96-well plates.[14] A decrease in the signal indicates a loss of cell viability or a reduction in metabolic activity, providing a strong primary indicator of a compound's biological effect.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or necrosis.[16][17] The assay uses an enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by absorbance.[17][18]
-
Why this choice? The LDH assay serves as a crucial orthogonal method to the MTT assay. While a reduced MTT signal could mean the cells are merely growth-arrested (cytostatic), an increase in LDH release confirms that the cell membrane has been compromised, providing direct evidence of cytotoxic cell death.[19]
Phase 2: Mechanistic Elucidation - Uncovering the Mode of Action
Once a compound shows significant activity in primary screens, the next critical step is to determine how it is killing the cells. Many isatin-based anticancer compounds work by inducing apoptosis.[3][4]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is the gold standard for detecting apoptosis. It relies on two key principles:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells.[20]
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is lost, and intercalate with DNA.
By using both stains, we can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[22][23]
-
Why this choice? This assay provides quantitative data on the mode of cell death, clearly distinguishing between apoptosis and necrosis, which is a critical piece of mechanistic information.[23]
Caspase-3/7 Activity Assay
Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[24] Luminescent or colorimetric assays can measure the activity of these caspases. For example, the Caspase-Glo® 3/7 assay provides a substrate containing the tetrapeptide sequence DEVD.[25] Cleavage of this substrate by active Caspase-3/7 releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[25][26]
-
Why this choice? Directly measuring the activity of executioner caspases provides definitive biochemical confirmation that the apoptotic pathway is engaged.[27] It complements the Annexin V assay by confirming the activation of the downstream molecular machinery responsible for carrying out programmed cell death.
Data Analysis and Interpretation
Calculating the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological response (like cell viability) by 50%. It is a standard measure of a compound's potency. After obtaining absorbance or luminescence data from the MTT or LDH assays, the percentage of viability relative to the vehicle control is calculated for each compound concentration. These values are then plotted against the logarithm of the compound concentration, and a non-linear regression (sigmoidal dose-response) curve is fitted to the data to determine the IC50.[10][28]
Table 1: Example IC50 Data Presentation for a Hypothetical this compound Derivative (Compound X)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| A549 | Lung Carcinoma | 12.5 | 4.8 |
| MCF-7 | Breast Adenocarcinoma | 8.2 | 7.3 |
| SW-620 | Colorectal Adenocarcinoma | 6.5 | 9.2 |
| HEK293 | Normal Embryonic Kidney | 60.0 | - |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable. |
Synthesizing Multi-Assay Results
-
High MTT inhibition + High LDH release: This is a clear indication of a cytotoxic effect.
-
High MTT inhibition + Low LDH release: This suggests a primarily cytostatic effect (inhibition of proliferation) or a non-necrotic cell death mechanism like apoptosis.
-
Confirmation with Apoptosis Assays: If the primary screen suggests cytotoxicity, results from Annexin V/PI and Caspase-3/7 assays can confirm the mechanism. A significant increase in the Annexin V+/PI- population and elevated Caspase-3/7 activity would strongly support an apoptosis-inducing mechanism of action.[4]
Detailed Experimental Protocols
(Note: These are generalized protocols. Optimal cell seeding densities, incubation times, and reagent concentrations should be empirically determined for each cell line.[29][30]*)
Protocol 1: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom sterile culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., medium with 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[31] Viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
96-well flat-bottom sterile culture plates
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam)[17][18]
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol (Steps 1-2). It is crucial to set up the following controls:[6]
-
Vehicle Control (spontaneous LDH release)
-
Maximum LDH Release Control (add lysis buffer provided in the kit 45 minutes before the end of incubation)
-
Medium Background Control (medium only)
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[18] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and normalizing to the maximum release control.
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Cold 1X PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the IC50 concentration (and 2x IC50) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[22]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20][22]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[22] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20][22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]
Protocol 4: Caspase-3/7 Activity Assay
Materials:
-
Opaque-walled 96-well plates (for luminescence)
-
Luminometer or multi-mode plate reader
-
Caspase-Glo® 3/7 Assay Kit (or similar)[25]
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[26]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active Caspase-3/7.[26]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in MTT/LDH Assays | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate for experimental data, or fill them with sterile PBS[29]; Ensure proper mixing of reagents. |
| Low Absorbance in MTT Assay | Cell density is too low; Incubation time is too short. | Perform a cell titration experiment to find the optimal seeding density[29]; Increase MTT incubation time (up to 4 hours). |
| High Background in LDH Assay | Serum in the culture medium contains LDH; Microbial contamination. | Use serum-free medium during the final hours of compound treatment if possible; Visually inspect plates for contamination.[29] |
| Annexin V Signal in Negative Control | Excessive trypsinization during harvesting can damage cell membranes. | Use a gentle cell scraper or a milder dissociation reagent (e.g., Accutase); Minimize trypsin exposure time. |
| Compound Interference | The compound itself is colored or fluorescent; The compound precipitates out of solution. | Run a "compound only" control (no cells) to check for background absorbance/fluorescence; Check the solubility of the compound in the culture medium and keep the final DMSO concentration low (typically <0.5%).[29] |
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Application Notes & Protocols: In Vitro Assays for Testing Benzo[e]isatin's Enzymatic Inhibition
Introduction: The Therapeutic Potential of Benzo[e]isatin
The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] this compound, an annulated analog of isatin, represents a promising but underexplored chemical entity. Its extended aromatic system suggests the potential for novel interactions with biological targets. A critical step in elucidating the mechanism of action (MOA) for any new compound is to identify and characterize its enzymatic targets.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to begin characterizing the enzymatic inhibition profile of this compound. As direct enzymatic targets for this specific molecule are not yet widely established, we will proceed with a rational, hypothesis-driven approach. Based on the known activities of the parent isatin scaffold, which frequently targets protein kinases and caspases, we present detailed protocols for robust, high-quality in vitro assays against key enzymes in these families: Cyclin-Dependent Kinase 2 (CDK2) and Caspase-3.[2][4]
Part 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
Scientific Rationale
CDK2, complexed with Cyclin E or Cyclin A, is a pivotal regulator of the G1/S phase transition in the cell cycle.[5][6] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target. Several isatin-based compounds are known to inhibit CDKs, making this a logical starting point for evaluating this compound.[7]
We will utilize a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a robust, high-throughput compatible method that quantifies the amount of ADP produced, which directly correlates with kinase activity.[5][8] In the presence of an inhibitor, kinase activity decreases, less ATP is consumed, and the luminescent signal is proportionally higher.[8]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Detailed Protocol: CDK2/Cyclin E Inhibition Assay
This protocol is designed for a 384-well plate format. Ensure all reagents are thawed and equilibrated to room temperature before starting.[9]
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[5] Prepare fresh.
- This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
- Inhibitor Dilution Series: Perform serial dilutions of the this compound stock in 100% DMSO to create a 10-point concentration curve (e.g., 10 mM to 0.5 µM). This will be further diluted in the assay. For an initial screen, a single high concentration (e.g., 100 µM) can be used.
- Control Inhibitor: Use a known CDK2 inhibitor (e.g., Staurosporine) as a positive control for inhibition.
- Enzyme/Substrate Mix: Dilute recombinant CDK2/Cyclin E1 enzyme and a suitable substrate (e.g., Histone H1, 0.1 µg/µL) in Kinase Buffer.[5] The optimal enzyme concentration should be determined empirically by titration to find a concentration that yields a robust signal.
- ATP Solution: Prepare ATP in Kinase Buffer to a concentration that is at or near the Kₘ for the enzyme (typically 10-100 µM).[10][11] Using ATP concentrations significantly above the Kₘ will make it harder to identify competitive inhibitors.[10]
2. Assay Procedure:
- Dispense Inhibitor: Add 1 µL of each this compound dilution (or DMSO for 0% inhibition control) to the wells of a white, opaque 384-well plate.
- Add Enzyme/Substrate: Add 2 µL of the Enzyme/Substrate mix to each well.
- Initiate Reaction: Add 2 µL of the ATP solution to each well to start the kinase reaction. The final volume is 5 µL.
- Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
- Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[5]
- Incubation 2: Shake the plate for 30 seconds and incubate at room temperature for 40 minutes.
- Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.[6]
- Incubation 3: Shake the plate for 30 seconds and incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Read Plate: Measure luminescence using a plate reader.
3. Data Analysis & Presentation:
- Calculate Percent Inhibition:
- % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
- Signal_Background can be a well with no enzyme.
- Determine IC₅₀: Plot Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
| This compound [µM] | Luminescence (RLU) | % Inhibition |
| 100 | 1,550,000 | 98.5% |
| 30 | 1,480,000 | 93.8% |
| 10 | 1,250,000 | 78.5% |
| 3 | 850,000 | 45.1% |
| 1 | 550,000 | 18.5% |
| 0.3 | 420,000 | 9.8% |
| 0.1 | 390,000 | 7.8% |
| 0 (DMSO Control) | 375,000 | 0% |
| No Enzyme | 15,000 | - |
| Calculated IC₅₀ | 3.5 µM | |
| Table 1: Example dose-response data for this compound against CDK2. |
Part 2: Caspase-3/7 Inhibition Assay
Scientific Rationale
Caspases are a family of cysteine proteases that are central regulators of apoptosis (programmed cell death).[12] They are classified as initiator caspases (e.g., -8, -9) and effector or executioner caspases (e.g., -3, -7).[13][14] Effector caspases cleave a host of cellular proteins, leading to the morphological hallmarks of apoptosis.[15] Given that many isatin derivatives induce apoptosis, testing for direct inhibition of executioner caspases is a crucial step.[2]
This protocol uses a fluorogenic substrate that contains a caspase recognition sequence (e.g., DEVD for Caspase-3/7) linked to a fluorophore.[16] When the substrate is cleaved by an active caspase, the fluorophore is released and its fluorescence can be measured, providing a direct readout of enzyme activity.[17]
Apoptosis Signaling Pathways
Caption: The central role of caspases in apoptotic signaling.
Detailed Protocol: Fluorogenic Caspase-3/7 Assay
This protocol can be adapted for purified, recombinant caspase-3 or for cell lysates containing activated caspases.
1. Reagent Preparation:
- Assay Buffer: 20 mM HEPES (pH 7.5), 10% Glycerol, 2 mM DTT.
- This compound Dilutions: Prepare as described for the kinase assay.
- Control Inhibitor: Use a known pan-caspase or Caspase-3/7 inhibitor (e.g., Z-VAD-FMK or Ac-DEVD-CHO).
- Enzyme: Use recombinant human Caspase-3 at a final concentration that gives a linear increase in fluorescence over the desired time course (e.g., 1-10 nM).
- Substrate: Use a fluorogenic substrate, such as Ac-DEVD-AMC or Ac-DEVD-AFC. Prepare a 10 mM stock in DMSO and dilute in Assay Buffer to a working concentration (typically 20-50 µM). Store protected from light.
2. Assay Procedure:
- Plate Setup: In a black, flat-bottom 96-well plate, add 50 µL of Assay Buffer to each well.
- Add Inhibitor: Add 1 µL of each this compound dilution (or DMSO for control). Mix gently.
- Pre-incubation: Add 25 µL of diluted Caspase-3 enzyme to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to initiate the reaction. The final volume is 101 µL.
- Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 360/460 nm for AMC).
- Kinetic Reading: Measure the fluorescence every 1-2 minutes for 30-60 minutes at 37°C.
3. Data Analysis & Presentation:
- Determine Reaction Rate: For each well, plot fluorescence units (RFU) versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve (RFU/min).
- Calculate Percent Inhibition:
- % Inhibition = 100 * (1 - (V₀_Inhibitor / V₀_DMSO))
- Determine IC₅₀: Plot Percent Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve as described previously.
| This compound [µM] | Rate (RFU/min) | % Inhibition |
| 50 | 15.2 | 96.8% |
| 15 | 38.9 | 91.8% |
| 5 | 112.5 | 76.5% |
| 1.5 | 255.1 | 46.7% |
| 0.5 | 401.7 | 16.1% |
| 0.15 | 465.3 | 2.8% |
| 0 (DMSO Control) | 478.6 | 0% |
| Calculated IC₅₀ | 1.6 µM | |
| Table 2: Example kinetic data for this compound against Caspase-3. |
Part 3: Elucidating the Mechanism of Inhibition
Once an IC₅₀ value is established, the next step is to understand how the compound inhibits the enzyme. The primary modes are competitive, non-competitive, and uncompetitive inhibition.[18] This can be determined by measuring the inhibitor's effect on the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).[19][20]
Conceptual Overview of Inhibition Mechanisms
Caption: Competitive vs. Non-competitive inhibition models.
Protocol: Michaelis-Menten Kinetics with Inhibitor
This protocol is an extension of the primary enzyme assay (e.g., the CDK2 assay).
-
Select Inhibitor Concentrations: Choose two or three fixed concentrations of this compound based on its IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).
-
Prepare Substrate Titration: For each inhibitor concentration (including a zero-inhibitor control), prepare a series of substrate (e.g., ATP for kinases) dilutions. A good range is 0.2x to 5x the known Kₘ value of the substrate.[10]
-
Run the Assay: Perform the enzyme assay for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration [S].
-
Fit this data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Alternatively, transform the data using a Lineweaver-Burk plot (1/V₀ vs 1/[S]). This linearizes the data, making it easier to visualize changes in Kₘ (x-intercept) and Vₘₐₓ (y-intercept).[18][19]
-
Interpreting Kinetic Data
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
| Table 3: Expected effects of different inhibition types on kinetic parameters.[20][21] |
Part 4: Critical Considerations & Troubleshooting
Ensuring data integrity requires careful attention to potential artifacts and experimental variables.
-
Compound Solubility: this compound is likely hydrophobic. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves. Always inspect solutions for clarity. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.
-
Enzyme Stability: Enzymes can lose activity due to temperature fluctuations, improper buffer pH, or repeated freeze-thaw cycles.[22] Always keep enzyme stocks on ice and use fresh aliquots. Consider including protease inhibitors if using cell lysates.[22]
-
Assay Interference:
-
Autofluorescence/Luminescence: Test this compound in the assay buffer without enzyme or substrate to check if it emits a signal at the detection wavelength.
-
Light Scattering: At high concentrations, compounds can form aggregates that scatter light, interfering with absorbance or fluorescence readings.
-
-
General Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing. | Calibrate pipettes; Gently mix plate after each reagent addition; Prepare a master mix where possible.[9] |
| No or Low Signal | Inactive enzyme; Incorrect buffer/pH; Degraded substrate/ATP. | Use a fresh enzyme aliquot; Verify buffer composition and pH; Prepare fresh substrate/ATP solutions.[9][22] |
| IC₅₀ Curve is Flat or Incomplete | Inhibitor concentration range is too low or too high; Compound is inactive or very potent. | Adjust the dilution series to span a wider range; If very potent, ensure the inhibitor concentration is not below half the enzyme concentration.[10][23] |
| High Background Signal | Reagent contamination; Autofluorescence of inhibitor or plate. | Use fresh reagents; Run a control well with the inhibitor but no enzyme; Use high-quality, assay-specific plates (e.g., black plates for fluorescence).[9][24] |
Conclusion
This document provides a robust and scientifically grounded starting point for characterizing the enzymatic inhibition profile of this compound. By focusing on rational targets like CDK2 and Caspase-3, researchers can efficiently generate high-quality, reproducible data. Determining the IC₅₀ and subsequently the mechanism of action will provide critical insights into the compound's therapeutic potential and guide future drug development efforts. Always remember that rigorous controls and careful optimization are the cornerstones of reliable in vitro pharmacology.
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Application Notes and Protocols for the Functionalization of the Benzo[e]isatin Aromatic Ring
Introduction
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1] Benzo[e]isatin, a polycyclic analogue, represents a logical and compelling extension of this privileged core. The fusion of an additional benzene ring to the isatin framework creates a more rigid and lipophilic structure, offering new vectors for molecular interactions and the potential for novel pharmacological profiles. The strategic functionalization of the this compound aromatic ring is paramount to unlocking its therapeutic potential, enabling the modulation of its physicochemical properties and the exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of synthetic strategies for the targeted functionalization of the this compound aromatic system. Recognizing the relatively sparse literature on the direct aromatic substitution of this specific heterocycle, the protocols and methodologies presented herein are built upon well-established and robust reactions successfully applied to the parent isatin scaffold and other electron-deficient aromatic systems.[2] This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical, adaptable experimental procedures.
Structural Framework and Predicted Reactivity
The this compound core, also known as 1H-benz[e]indole-2,3-dione, possesses a unique electronic landscape. The indoline-2,3-dione moiety contains two carbonyl groups, which act as strong electron-withdrawing groups. This electronic pull deactivates the entire aromatic system towards traditional electrophilic aromatic substitution (EAS) reactions.[3] Understanding the regioselectivity is crucial for predictable and efficient synthesis.
Caption: Structure of this compound with IUPAC numbering.
Based on the electronic effects of the dione moiety, electrophilic attack is predicted to occur preferentially on the outer benzene ring (positions C6, C7, C8, and C9), which is less deactivated than the ring fused to the lactam. Within this ring, the C7 and C9 positions are anticipated to be the most reactive sites for electrophilic substitution.
I. Electrophilic Aromatic Substitution (EAS)
Due to the deactivated nature of the this compound ring system, forceful conditions are typically required to achieve electrophilic aromatic substitution.
A. Nitration
The introduction of a nitro group is a valuable transformation, as it can be readily reduced to an amine, providing a handle for further diversification.
Protocol 1: Nitration of this compound
-
Causality: The use of a potent nitrating mixture (sulfonitric mixture) is necessary to overcome the electron-withdrawing effect of the isatin core and achieve nitration on the deactivated aromatic ring. The reaction is performed at low temperatures to control the exothermic reaction and minimize side-product formation.
| Reagent/Parameter | Value/Description |
| Starting Material | This compound |
| Reagents | Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 0 to 5 °C |
| Reaction Time | 1-2 hours (monitor by TLC) |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
B. Halogenation
Halogenated benzo[e]isatins are crucial intermediates for modern synthetic methodologies, particularly for palladium-catalyzed cross-coupling reactions.
Protocol 2: Bromination of this compound
-
Causality: N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid provides a source of electrophilic bromine (Br+). The strong acid protonates the carbonyl groups of the isatin moiety, further deactivating the ring and directing the substitution.[4]
| Reagent/Parameter | Value/Description |
| Starting Material | This compound |
| Reagents | N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours (monitor by TLC) |
Procedure:
-
To a stirred solution of this compound in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Collect the precipitate by filtration, wash with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water until the filtrate is neutral.
-
Dry the crude product. Purify by column chromatography on silica gel or by recrystallization.
II. Palladium-Catalyzed Cross-Coupling Reactions
The introduction of halogens onto the this compound scaffold opens the door to a plethora of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions offer a modular and highly versatile approach to synthesizing complex derivatives. The following protocols assume a halogenated (e.g., bromo- or iodo-) this compound as the starting material.
Caption: General workflow for the functionalization of this compound.
A. Suzuki-Miyaura Coupling
This reaction is one of the most widely used methods for the formation of C-C bonds, coupling an organohalide with an organoboron compound.[5]
Protocol 3: Suzuki-Miyaura Coupling of Halogenated this compound
-
Causality: The choice of a palladium catalyst and ligand is critical for efficient coupling with electron-deficient aryl halides. Catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. A base is required to activate the boronic acid for transmetalation to the palladium center.[6]
| Component | Examples |
| Starting Material | Bromo- or Iodo-benzo[e]isatin |
| Coupling Partner | Aryl or heteroaryl boronic acid/ester |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand (if needed) | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-120 °C |
Procedure:
-
To a reaction vessel, add the halogenated this compound, the boronic acid derivative (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes, which are valuable precursors for various heterocyclic systems and can participate in further transformations.[7]
Protocol 4: Sonogashira Coupling of Halogenated this compound
-
Causality: This reaction typically employs a dual catalyst system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) salt activates the terminal alkyne. An amine base is used both as a base and often as a solvent.[7]
| Component | Examples |
| Starting Material | Bromo- or Iodo-benzo[e]isatin |
| Coupling Partner | Terminal Alkyne |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
Procedure:
-
To a reaction flask, add the halogenated this compound, the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.2-2.0 equivalents) via syringe.
-
Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
C. Buchwald-Hartwig Amination
This palladium-catalyzed C-N cross-coupling reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[8]
Protocol 5: Buchwald-Hartwig Amination of Halogenated this compound
-
Causality: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial and often depends on the specific substrates. Bulky, electron-rich phosphine ligands are generally effective. A strong, non-nucleophilic base is needed to deprotonate the amine.[8]
| Component | Examples |
| Starting Material | Bromo- or Iodo-benzo[e]isatin |
| Coupling Partner | Primary or secondary amine |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Procedure:
-
In an oven-dried reaction tube, combine the halogenated this compound, palladium catalyst (1-5 mol%), ligand (1.2-2 times the palladium), and base (1.5-2.5 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by the amine (1.2-1.5 equivalents).
-
Heat the reaction mixture with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.
Conclusion
The functionalization of the this compound aromatic ring, while not extensively documented, is readily achievable through the strategic application of modern synthetic methodologies. This guide provides a robust framework, grounded in the established chemistry of related heterocyclic systems, for researchers to begin exploring the chemical space of this promising scaffold. Electrophilic substitution reactions offer a direct route to introduce key functional groups, while palladium-catalyzed cross-coupling of halogenated intermediates provides a versatile and modular platform for the synthesis of diverse and complex this compound derivatives. These protocols, when coupled with careful reaction monitoring and optimization, will empower scientists to generate novel libraries of compounds for biological screening and accelerate the discovery of new therapeutic agents.
References
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
(2025, August 7). ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Theoretical Study of Isatin and its Halogenated Derivatives. (n.d.). Jetir.Org. Retrieved January 12, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved January 12, 2026, from [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved January 12, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022, February 22). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). Retrieved January 12, 2026, from [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. (2022, July 1). International Research and Publishing Academy. Retrieved January 12, 2026, from [Link]
-
Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
An Endogenous Heterocyclic Compound Isatin. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 12, 2026, from [Link]4].pdf
-
Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. (2014, April 12). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
-
The Nitration of Isatin. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
(2016, June 8). Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved January 12, 2026, from [Link]
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (n.d.). Retrieved January 12, 2026, from [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015, November 11). YouTube. Retrieved January 12, 2026, from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved January 12, 2026, from [Link]
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Developing Novel Benzo[e]isatin-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the development of novel therapeutic agents based on the benzo[e]isatin scaffold. It is designed to offer both foundational knowledge and practical, field-proven methodologies for researchers in medicinal chemistry, chemical biology, and drug discovery.
Introduction: The Therapeutic Potential of the this compound Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic compounds with a remarkable spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[1][2] The versatility of the isatin core allows for extensive chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.[3] Among the various isosteres of isatin, the this compound scaffold, a benzo-fused analogue, has emerged as a promising platform for the development of novel therapeutic agents, particularly in oncology. The expanded aromatic system of this compound offers unique opportunities for molecular interactions with biological targets, potentially leading to enhanced potency and selectivity.
This document will guide you through the essential stages of developing novel this compound-based therapeutic agents, from the synthesis of the core scaffold and its derivatives to their comprehensive in vitro and in vivo evaluation.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are the foundational steps in the development of new therapeutic agents.
Protocol 1: Synthesis of 1H-benzo[e]indole-2,3-dione (this compound)
This protocol is adapted from established methods for the synthesis of related benzo-fused indole systems.[4][5]
Materials:
-
2-Amino-3-naphthoic acid
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-naphthoic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acyl intermediate.
-
Intramolecular Friedel-Crafts Acylation: To a solution of the crude N-acyl intermediate in anhydrous DCM, add aluminum chloride (2.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the cyclization by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Stir vigorously until the aluminum salts are dissolved.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 1H-benzo[e]indole-2,3-dione.
Derivatization Strategies
The this compound scaffold can be readily derivatized at several positions to explore structure-activity relationships (SAR). Key positions for modification include the N1-position of the lactam, the C5-C9 positions of the benzo ring, and the C3-carbonyl group.
-
N-Alkylation/Arylation: The N-H of the lactam can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with various alkyl or aryl halides to introduce diverse substituents.
-
Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration) can be employed to introduce functional groups on the benzo ring, although regioselectivity can be a challenge.
-
Condensation at the C3-Carbonyl: The C3-carbonyl group is reactive towards various nucleophiles, allowing for the synthesis of Schiff bases, hydrazones, and other derivatives.[5]
Part 2: In Vitro Evaluation of this compound Derivatives
The initial assessment of the therapeutic potential of newly synthesized this compound derivatives is performed through a series of in vitro assays. For anticancer drug development, the primary focus is on evaluating cytotoxicity against a panel of cancer cell lines.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example of In Vitro Cytotoxicity Data for this compound Derivatives
| Compound | R¹ | R² | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| BEI-01 | H | H | 15.2 | 21.8 | 18.5 |
| BEI-02 | CH₃ | H | 8.7 | 12.4 | 9.9 |
| BEI-03 | H | 5-Cl | 5.1 | 7.3 | 6.2 |
| BEI-04 | CH₃ | 5-Cl | 2.3 | 3.1 | 2.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The structure-activity relationship (SAR) can be deduced from such data. For instance, the hypothetical data in Table 1 suggests that N-methylation (BEI-02 vs. BEI-01) and the introduction of a chloro group at the 5-position (BEI-03 vs. BEI-01) enhance cytotoxic activity. A combination of these modifications (BEI-04) leads to the most potent compound in this series.[8]
Part 3: Elucidating the Mechanism of Action
Understanding the molecular mechanism by which a compound exerts its therapeutic effect is crucial for its further development. For many anticancer agents, the induction of apoptosis (programmed cell death) is a key mechanism.
Apoptosis Induction by this compound Derivatives
Isatin derivatives have been shown to induce apoptosis through various signaling pathways, often involving the activation of caspases and the modulation of Bcl-2 family proteins.[3][9]
dot
Caption: Proposed apoptotic pathway induced by this compound derivatives.
The Bcl-2 family of proteins are key regulators of apoptosis, consisting of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[10][11] The ratio of these proteins determines the cell's susceptibility to apoptosis. Many anticancer agents, including isatin derivatives, are thought to shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins.[9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.[12]
Caspases are a family of proteases that execute the apoptotic program.[7][13] Initiator caspases (e.g., caspase-9) are activated by upstream signals and in turn activate executioner caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Protocol 3: Caspase Activity Assay
This protocol describes a colorimetric assay to measure the activity of caspases, such as caspase-3, in cells treated with this compound derivatives.
Materials:
-
Cells treated with the this compound derivative
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: After treating the cells with the this compound derivative for the desired time, harvest the cells and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (Ac-DEVD-pNA) and assay buffer to each well.
-
Incubation: Incubate the plate at 37 °C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released from the substrate is proportional to the caspase-3 activity.
-
Data Analysis: Express the caspase-3 activity as a fold change relative to the untreated control.
Part 4: In Vivo Evaluation
Promising compounds identified from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole organism. For anticancer drug development, xenograft models are commonly used.[14]
Protocol 4: Orthotopic Xenograft Mouse Model
Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, provide a more clinically relevant environment for evaluating anticancer agents compared to subcutaneous models.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., luciferase-expressing for bioluminescence imaging)
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
Bioluminescence imaging system
-
This compound derivative formulated for in vivo administration
Procedure:
-
Cell Preparation: Culture the luciferase-expressing cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Orthotopic Implantation: Anesthetize the mice. For an orthotopic model of pancreatic cancer, for example, a small incision is made in the abdomen to expose the pancreas, and the cell suspension is injected into the pancreas. Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging. Once the tumors are established and reach a certain size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Monitor tumor growth in both groups throughout the study using bioluminescence imaging. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Toxicity Assessment: Monitor the mice for signs of toxicity, such as weight loss, changes in behavior, and organ damage (assessed through histopathology).
dot
Caption: Workflow for an orthotopic xenograft mouse model.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and in vivo assessment of new this compound-based compounds. By systematically exploring the structure-activity relationships and elucidating the mechanisms of action, researchers can advance the development of this promising class of molecules towards clinical applications.
References
- Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(5), 1675-1686.
- Lee, D., et al. (2010). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. ACS Medicinal Chemistry Letters, 1(6), 262-266.
- Al-Ostath, A., et al. (2024). Synthesis and Identification of New Derivatives of 1H-benzo[f]indole-2,3-dione. International Journal of Science and Research Archive, 13(2), 4007-4013.
- Amini, M., et al. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 26(23), 7293.
- Abdel-Aziz, H. A., et al. (2017). Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. Drug Design, Development and Therapy, 11, 2333–2346.
- Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(5), 1675-1686.
- El-Sayed, M., et al. (2022). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry, 13(10), 1169-1199.
- Alafeefy, A. M., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 624235.
- Al-Ostath, A., et al. (2024). Synthesis and Identification of New Derivatives of 1H-benzo[f]indole-2,3-dione. International Journal of Science and Research Archive, 13(2), 4007-4013.
- Chen, J., et al. (2015). Synthesis, Anti-tumor Activity and Odd–even Effect of Simple Isatin Derivatives. Letters in Drug Design & Discovery, 12(4), 285-291.
- Singh, U. P., et al. (2015). Schematic diagram showing putative apoptotic pathway induced by S009-131. European Journal of Pharmaceutical Sciences, 76, 1-11.
- Sonawane, R. P., & Tripathi, R. R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 1-13.
- Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(5), 1675-1686.
- Sonawane, R. P., & Tripathi, R. R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 1-13.
- Wagner, S., et al. (2014). Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. Journal of Medicinal Chemistry, 57(22), 9572-9583.
- Khabnadideh, S., et al. (2019). Quantitative Structure Activity Relationship of New Isatin Analogues for Design New Compounds as Anti-breast Cancer.
- Elkaeed, E. B., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2206.
- Sonawane, R. P., & Tripathi, R. R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 1-13.
- Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic Chemistry, 66, 124-131.
- Wang, S., et al. (2003). Bcl-2 family proteins as targets for anticancer drug design. Current Pharmaceutical Design, 9(22), 1845-1856.
- Kumar, D., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1332.
- El-Sayed, M., et al. (2022). Miscellaneous examples of isatin-based compounds with promising antiproliferative/anticancer activities. RSC Medicinal Chemistry, 13(10), 1169-1199.
- Elkaeed, E. B., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2206.
- Zhang, L., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
- Shamas-Din, A., et al. (2013). Multiple Functions of BCL-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 5(11), a008719.
- Hatok, J., & Racay, P. (2016). Bcl-2 family proteins: master regulators of cell survival. Biomolecular Concepts, 7(4), 259-270.
- Ladokhin, A. S. (2020). Special Issue: Regulation of Apoptosis by the Bcl-2 Family of Proteins. Cells, 9(1), 199.
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Benzo[e]isatin: A Versatile Scaffold for Fluorescent Probes in Cellular Imaging
Introduction: The Rise of a Novel Fluorophore
In the dynamic field of cellular imaging, the quest for novel fluorescent probes with superior photophysical properties and tailored biological specificities is perpetual. Benzo[e]isatin, a heterocyclic compound featuring a fused benzene and isatin ring system, is emerging as a promising scaffold for the development of next-generation fluorescent probes. Its rigid, planar structure and electron-deficient core provide a robust platform for the design of sensors that exhibit sensitive and selective responses to specific cellular analytes and microenvironmental changes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-based probes in cellular imaging, detailing the underlying principles, experimental protocols, and potential applications.
The isatin core itself is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] The extension of this core through benzo-fusion enhances the π-conjugation, often leading to desirable bathochromic shifts in absorption and emission spectra, moving the fluorescence output towards longer wavelengths that are more favorable for biological imaging.[3] Furthermore, the versatile chemistry of the isatin lactam and ketone functionalities allows for straightforward derivatization, enabling the fine-tuning of photophysical properties and the introduction of specific recognition moieties for targeted imaging applications.[4]
Core Principles: Understanding the Fluorescence of this compound Probes
The fluorescence of this compound derivatives is intrinsically linked to their electronic structure. The core scaffold possesses a baseline fluorescence that can be modulated through chemical modification. The primary strategies for developing this compound-based fluorescent probes revolve around modulating the intramolecular charge transfer (ICT) characteristics of the molecule.
A typical this compound probe consists of three key components:
-
The this compound Core: The fluorophore responsible for the fluorescent signal.
-
A Recognition Moiety: A functional group designed to selectively interact with a specific analyte (e.g., a metal ion, an enzyme substrate, or a reactive oxygen species).
-
A Linker: A chemical bridge connecting the recognition moiety to the fluorophore.
The interaction of the recognition moiety with its target analyte triggers a change in the electronic properties of the this compound core, leading to a detectable change in its fluorescence output. This can manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.
Mechanism of Action: A "Turn-On" Response to Analyte Binding
A common design strategy for "turn-on" fluorescent probes involves the principle of Photoinduced Electron Transfer (PeT) quenching. In the "off" state, the recognition moiety can quench the fluorescence of the this compound core through PeT. Upon binding to the target analyte, the electron-donating ability of the recognition moiety is suppressed, inhibiting the PeT process and restoring the fluorescence of the this compound core, resulting in a "turn-on" signal. A related "turn-on" mechanism can be achieved through the nucleophilic attack of an analyte, such as the cyanide ion, on an electrophilic center of a benzo[e]indolium derivative, leading to a significant fluorescence enhancement.[5]
Caption: "Turn-On" fluorescence mechanism via PeT inhibition.
Photophysical Properties of this compound Derivatives
While extensive characterization of the parent this compound is limited in publicly available literature, studies on closely related benzothiazole and isatin derivatives provide valuable insights into their expected photophysical properties. These properties are highly dependent on the specific chemical modifications made to the core structure.
| Property | Expected Range/Characteristic | Rationale/Influencing Factors |
| Excitation Wavelength (λex) | 350 - 450 nm | Dependent on the extent of π-conjugation and the nature of substituents. Electron-donating groups can red-shift the absorption. |
| Emission Wavelength (λem) | 450 - 600 nm | Also dependent on conjugation and substitution. Can be tuned from blue to orange-red. |
| Stokes Shift | Moderate to Large | The rigid structure can limit vibrational energy loss, but polar substituents can increase the Stokes shift in polar solvents.[6][7] |
| Quantum Yield (ΦF) | Variable (Low to High) | Can be enhanced by introducing rigidity and minimizing non-radiative decay pathways. Substitution with electron-withdrawing or -donating groups can significantly modulate quantum yield. |
| Photostability | Moderate to Good | The fused aromatic system generally confers good photostability, a crucial feature for time-lapse imaging. |
| Solvatochromism | Positive | Derivatives with significant dipole moments are expected to exhibit positive solvatochromism, with emission red-shifting in more polar solvents.[6][7][8] |
Applications and Protocols
The versatility of the this compound scaffold allows for its application in various cellular imaging contexts. Below are detailed protocols for general live-cell and fixed-cell imaging, as well as potential applications in ion sensing and enzyme activity monitoring.
General Protocol for Live-Cell Imaging
This protocol provides a general framework for staining live cells with a hypothetical this compound-based probe. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium)
-
Phosphate-buffered saline (PBS), sterile
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a working solution of the this compound probe in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM. It is recommended to perform a concentration titration to determine the optimal concentration that provides a high signal-to-noise ratio with minimal cytotoxicity.
-
Cell Staining: a. Remove the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate in a cell culture incubator (37°C, 5% CO2) for 15-60 minutes. Incubation time should be optimized for each probe.
-
Washing (Optional but Recommended): a. Remove the probe solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Place the dish on the microscope stage within an environmental chamber. c. Excite the probe using the appropriate wavelength and capture the emission using a suitable filter set. d. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal.
Caption: Workflow for live-cell imaging with a this compound probe.
General Protocol for Fixed-Cell Imaging
Fixation can alter cell permeability and the accessibility of targets. This protocol is a starting point for staining fixed cells.
Materials:
-
This compound probe stock solution (1 mM in DMSO)
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)
-
Mounting medium with antifade reagent
Protocol:
-
Cell Culture and Fixation: a. Culture cells on coverslips. b. Wash cells with PBS. c. Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[9] d. Wash three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): a. Incubate cells with permeabilization buffer for 10-15 minutes at room temperature. b. Wash three times with PBS.
-
Staining: a. Prepare a working solution of the this compound probe in PBS (1-10 µM). b. Incubate the fixed and permeabilized cells with the probe solution for 30-60 minutes at room temperature, protected from light.
-
Washing: a. Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Seal the coverslips with nail polish. c. Image using a fluorescence microscope with the appropriate filter sets.
Potential Application: Sensing Metal Ions
The isatin scaffold and related benzothiazole structures are known to act as chemosensors for various metal ions.[10] By incorporating appropriate chelating moieties, this compound probes could be designed for the selective detection of biologically relevant metal ions such as Zn²⁺, Cu²⁺, or Fe³⁺. The binding of the metal ion would likely alter the ICT pathway, leading to a "turn-on" or ratiometric fluorescence response.
Potential Application: Monitoring Enzyme Activity
Enzyme-activatable probes are powerful tools for studying cellular processes. A this compound probe could be designed with a recognition group that is a substrate for a specific enzyme.[11] Upon enzymatic cleavage of this group, the fluorophore would be released or its electronic properties altered, resulting in a change in fluorescence. This would allow for the real-time monitoring of enzymatic activity within living cells.
Potential Application: Detecting Reactive Oxygen Species (ROS)
The development of fluorescent probes for reactive oxygen species is an active area of research.[12][13][14] A this compound derivative could be functionalized with a ROS-labile group, such as a boronic ester.[15] In the presence of specific ROS like hydrogen peroxide or peroxynitrite, this group would be cleaved, leading to a "turn-on" fluorescence signal and enabling the visualization of oxidative stress in cells.
Troubleshooting and Considerations
-
Cytotoxicity: It is essential to assess the cytotoxicity of any new probe.[2][16][17] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the probe concentration and incubation time used for imaging do not adversely affect cell health.
-
Phototoxicity: Minimize light exposure during imaging to prevent phototoxicity and photobleaching. Use neutral density filters, reduce exposure times, and use sensitive detectors.
-
Background Fluorescence: High background can be due to excess probe, autofluorescence, or non-specific binding. Optimize washing steps and consider using a background subtraction algorithm during image analysis.
-
Solvent Effects: The photophysical properties of this compound probes can be sensitive to the solvent environment.[6][7][8] Be mindful of the polarity of the cellular microenvironment when interpreting fluorescence signals.
-
Probe Specificity: Thoroughly validate the specificity of the probe for its intended target using appropriate positive and negative controls.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel fluorescent probes for cellular imaging. Its robust chemical structure, tunable photophysical properties, and potential for derivatization make it an attractive candidate for creating sensors for a wide range of biological analytes and processes. While further research is needed to fully characterize the photophysical properties of various this compound derivatives and to validate their applications in complex biological systems, the foundational principles and protocols outlined in this note provide a solid starting point for researchers interested in exploring the potential of this exciting new class of fluorophores. Future work should focus on the synthesis and characterization of a library of this compound derivatives with diverse recognition moieties, followed by rigorous validation of their performance in live-cell imaging experiments.
References
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Luminescent Benzothiazole-Based Fluorophore of Anisidine Scaffoldings: A "Turn-On" Fluorescent Probe for Al 3+ and Hg 2+ Ions. Journal of Fluorescence, 27(6), 1943-1948. ([Link])
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Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Biochemical Pharmacology. ([Link])
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Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy. The Journal of Physical Chemistry B, 126(44), 9036-9049. ([Link])
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A fluorescent turn-on probe based on benzo [e] indolium for cyanide ion in water with high selectivity. Journal of Fluorescence, 23(6), 1255-1261. ([Link])
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Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal, 40(11), 595-602. ([Link])
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Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry, 28(4), e202103262. ([Link])
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 622319. ([Link])
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Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. Journal of Fluorescence, 21(3), 1213-1222. ([Link])
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Solvent Effects on Fluorescence Emission. Evident Scientific. ([Link])
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Cytotoxicity study of some indophenines and isatin derivatives. Journal of Medical Sciences, 8(4), 415-419. ([Link])
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Recent Advances in the Enzyme-Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy. ChemistryOpen, 11(10), e202200137. ([Link])
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Cell Staining - Protocol. CELLINK. ([Link])
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Building a Fluorescent Cell Staining Protocol, Part 1. Gate Scientific. ([Link])
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Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. Current Opinion in Chemical Biology, 15(6), 739-745. ([Link])
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FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube. ([Link])
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Synthetic Sensors for Reactive Oxygen Species Detection and Quantification: A Critical Review of Current Methods. Antioxidants & Redox Signaling, 25(9), 520-533. ([Link])
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New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2292. ([Link])
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 53(1), 16-29. ([Link])
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Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – A European Journal, 28(4), e202103262. ([Link])
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Staining Protocols. University of Iowa. ([Link])
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Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. Analyst, 147(20), 4725-4731. ([Link])
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Molecular Diversity, 25(3), 1639-1679. ([Link])
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Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Journal of Analytical Methods in Chemistry, 2018, 5634934. ([Link])
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Development of benzothiazole-derived rhodamine fluorescent probes for sensitive, rapid, and reversible detection and imaging of salicylic acid in food samples and plants. Food Chemistry, 373(Pt A), 131415. ([Link])
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Polymer dots and glassy organic dots using dibenzodipyridophenazine dyes as water-dispersible TADF probes for cellular imaging. Journal of Materials Chemistry B, 8(15), 3046-3054. ([Link])
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Synthesis, characterization, and photophysical study of fluorescent N-substituted benzo[ghi]perylene "swallow tail" monoimides. The Journal of Organic Chemistry, 76(15), 6039-6046. ([Link])
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Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA. Biochimie, 162, 137-145. ([Link])
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Targeting Reactive Oxygen Species for Diagnosis of Various Diseases. International Journal of Molecular Sciences, 24(15), 12151. ([Link])
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A survey of isatin hybrids and their biological properties. Medicinal Chemistry Research, 33(5), 1017-1049. ([Link])
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Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. Journal of Fluorescence. ([Link])
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Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. The Journal of Physical Chemistry A, 119(21), 5155-5165. ([Link])
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Design, synthesis and biological evaluation of N-phenyl substituted isatin derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 74-79. ([Link])
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Application Notes & Protocols: A Comprehensive Guide to Elucidating the DNA Binding Mechanisms of Benzo[e]isatin Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzo[e]isatin derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry, particularly as anticancer agents.[1][2] A primary mechanism of action for many such therapeutic agents involves direct interaction with deoxyribonucleic acid (DNA), leading to the disruption of cellular processes like replication and transcription.[3][4] Understanding the precise nature of these interactions—including binding mode, affinity, and the induced structural changes in DNA—is paramount for rational drug design and optimization. This guide provides a comprehensive framework of integrated biophysical and computational protocols designed to meticulously characterize the DNA binding properties of novel this compound compounds.
The Strategic Imperative: Why Study DNA Interactions?
DNA is the blueprint of life, and its structural integrity is crucial for cellular function. Small molecules that can bind to DNA and modulate its structure or function are of immense interest in oncology.[5] These interactions are broadly classified into three categories:
-
Intercalation: The insertion of a planar molecule between the base pairs of the DNA double helix. This causes a significant distortion of the DNA structure, often leading to unwinding and lengthening of the helix.
-
Groove Binding: The fitting of a molecule into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions, causing less structural perturbation than intercalation.[6]
-
Electrostatic Interaction: A non-specific interaction between a positively charged molecule and the negatively charged phosphate backbone of DNA.
A thorough understanding of which mode a this compound compound employs is critical, as it dictates the downstream biological consequences and provides a foundation for structure-activity relationship (SAR) studies. This guide outlines a multi-technique approach to move from initial screening to a detailed mechanistic understanding.
Integrated Experimental Workflow
A robust investigation relies on the convergence of evidence from multiple, independent techniques. Each method provides a unique piece of the puzzle, and together they build a cohesive picture of the molecular interaction. The following workflow is recommended.
Caption: Recommended workflow for DNA binding studies.
Protocol I: UV-Visible Absorption Spectroscopy
Principle: This technique measures the absorption of light by a sample. When a this compound compound interacts with DNA, changes in the electronic environment of its chromophore occur, leading to shifts in the absorption spectrum.[7] Intercalative binding, which involves strong stacking interactions between the compound's aromatic rings and DNA base pairs, typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift, to longer wavelengths).[8] Groove binding or electrostatic interactions usually cause less significant spectral changes. The magnitude of these changes upon titration with DNA can be used to calculate the intrinsic binding constant (Kb).[9]
Instrumentation and Reagents:
-
Dual-beam UV-Visible Spectrophotometer
-
Matched 1 cm path length quartz cuvettes
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
This compound compound stock solution (in DMSO or appropriate solvent)
-
Milli-Q or deionized water
Protocol:
-
DNA Preparation: Dissolve CT-DNA in Tris-HCl buffer by gentle stirring overnight at 4°C. The concentration of the DNA solution should be determined by measuring the absorbance at 260 nm using an extinction coefficient of 6600 M-1cm-1.[10] The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.
-
Compound Preparation: Prepare a concentrated stock solution of the this compound compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the cuvette should be kept minimal (<1%) to avoid interference.
-
Titration Setup:
-
Sample Cuvette: Add 2.5 mL of a fixed concentration of the this compound compound (e.g., 20 µM) in Tris-HCl buffer.
-
Reference Cuvette: Add 2.5 mL of Tris-HCl buffer.
-
-
Data Acquisition:
-
Record the initial absorption spectrum of the compound (typically from 230-500 nm).
-
Perform a titration by making successive additions of the concentrated CT-DNA stock solution (e.g., 5-10 µL aliquots) to both the sample and reference cuvettes to maintain a constant compound concentration while increasing the DNA concentration.
-
Gently mix and allow the solution to equilibrate for 5 minutes after each addition.
-
Record the absorption spectrum after each addition until no further significant changes are observed.
-
Data Analysis and Interpretation: The intrinsic binding constant (Kb) can be calculated using the Benesi-Hildebrand equation, which relates the change in absorbance to the concentration of DNA[11]: A₀ / (A - A₀) = εG / (εH-G - εG) + [1 / (Kₑ * (εH-G - εG))] * (1 / [DNA]) Where:
-
A₀ is the initial absorbance of the compound.
-
A is the absorbance at each DNA concentration.
-
εG and εH-G are the molar extinction coefficients of the free compound and the DNA-bound complex, respectively.
-
Kb is the binding constant.
-
[DNA] is the concentration of DNA.
A plot of A₀ / (A - A₀) versus 1 / [DNA] should be linear. The binding constant Kb is the ratio of the intercept to the slope.
| Parameter | Interpretation | Typical Value Range |
| Spectral Shift | Bathochromic (Red) Shift > 5 nm | Suggests strong interaction, likely intercalation. |
| Absorbance Change | Hypochromism > 10% | Suggests strong stacking, indicative of intercalation. |
| Binding Constant (Kb) | 104 - 106 M-1 | Moderate to strong binding affinity.[11] |
Protocol II: Fluorescence Spectroscopy
Principle: This technique is highly sensitive for studying binding interactions, especially when the compound itself is fluorescent.[3] If the this compound is fluorescent, its fluorescence may be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent DNA probe like Ethidium Bromide (EtBr) can be employed. EtBr fluoresces strongly when intercalated into DNA. A this compound compound that can displace EtBr from DNA will cause a quenching of the EtBr fluorescence, indicating a competitive binding interaction.[4]
Instrumentation and Reagents:
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
-
Ethidium Bromide (EtBr) solution
-
All reagents as listed in the UV-Visible Spectroscopy section.
Protocol (Competitive EtBr Displacement):
-
Preparation: Prepare a solution of CT-DNA (e.g., 20 µM) and EtBr (e.g., 20 µM) in Tris-HCl buffer. Incubate for 10 minutes to allow for complete intercalation.
-
Titration Setup: Place 2.5 mL of the DNA-EtBr complex solution into a quartz cuvette.
-
Data Acquisition:
-
Set the excitation wavelength to the absorption maximum of the DNA-EtBr complex (around 480 nm) and record the emission spectrum (typically 550-700 nm). The fluorescence maximum should be near 600 nm.
-
Perform a titration by making successive additions of the this compound compound stock solution to the cuvette.
-
Mix, equilibrate for 2-3 minutes, and record the fluorescence emission spectrum after each addition.
-
Data Analysis and Interpretation: The quenching of EtBr fluorescence can be analyzed using the Stern-Volmer equation: F₀ / F = 1 + Kₛᵥ[Q] Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.
-
[Q] is the concentration of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
The binding constant (Kapp) of the compound to DNA can be calculated from the concentration that causes 50% quenching (IC₅₀) of the EtBr fluorescence: Kₑₜₑᵣ[EtBr] = Kₐₚₚ[Compound]₅₀ Where KEtBr is the known binding constant of EtBr to DNA (~1.0 x 107 M-1).
Caption: Data analysis workflow for fluorescence quenching.
Protocol III: Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is extremely sensitive to the chiral structure of macromolecules like DNA.[12][13] The B-form of CT-DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[14] Ligand binding can perturb the DNA structure, leading to changes in the CD spectrum. Intercalation often increases the intensity of both bands and may cause slight shifts, while groove binding typically results in smaller, less defined changes.[15][16]
Instrumentation and Reagents:
-
Circular Dichroism Spectropolarimeter equipped with a Peltier temperature controller.
-
Rectangular quartz cuvette (1 cm path length).
-
All reagents as listed in previous sections.
Protocol:
-
Preparation: Prepare solutions of CT-DNA (e.g., 50 µM) and the this compound compound in Tris-HCl buffer.
-
Titration Setup: Place 2.0 mL of the DNA solution in the cuvette.
-
Data Acquisition:
-
Record the CD spectrum of DNA alone from 220 nm to 320 nm.
-
Perform a titration by adding increasing amounts of the this compound compound to the DNA solution. The final spectrum should be recorded at various [Compound]/[DNA] ratios (r values), for example, r = 0.1, 0.5, 1.0, 2.0.
-
Record the spectrum of the compound alone in buffer and subtract it from the complex spectra to correct for any intrinsic signal from the compound.
-
Data Analysis and Interpretation:
-
B-DNA to A-DNA transition: A decrease in the 275 nm band and a shift of the 245 nm band towards less negative values can indicate a B to A-form transition.
-
B-DNA to Z-DNA transition: An inversion of the entire spectrum, with the band at 275 nm becoming negative and the band at 245 nm becoming positive, indicates a B to Z-form transition.
-
Intercalation: An increase in the molar ellipticity of both the positive and negative bands without significant shifts in their positions is characteristic of intercalation, which enhances the base stacking and helicity of the DNA.
Protocol IV: DNA Thermal Denaturation Assay
Principle: The stability of the DNA double helix can be measured by its melting temperature (Tm), the temperature at which 50% of the DNA is denatured into single strands.[17] This denaturation can be monitored by the increase in UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect.[18] Molecules that intercalate or bind strongly in the grooves stabilize the double helix, leading to an increase in the Tm. The magnitude of this increase (ΔTm) is proportional to the binding strength.[17]
Instrumentation and Reagents:
-
UV-Visible Spectrophotometer equipped with a multi-cell Peltier temperature controller and software for thermal melt analysis.
-
All reagents as listed in previous sections.
Protocol:
-
Sample Preparation: Prepare two samples in quartz cuvettes:
-
Control: CT-DNA (e.g., 25 µM) in buffer.
-
Test Sample: CT-DNA (25 µM) and the this compound compound at a specific concentration (e.g., 25 µM) in buffer. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Place the cuvettes in the spectrophotometer's temperature-controlled holder.
-
Equilibrate at a starting temperature (e.g., 25°C) for 10 minutes.
-
Set the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature at a slow, constant rate (e.g., 1°C/minute) up to a final temperature where the DNA is fully denatured (e.g., 95°C).
-
Data Analysis and Interpretation:
-
Plot absorbance at 260 nm versus temperature to generate melting curves for both the control and test samples.
-
The Tm is the temperature at the midpoint of the transition. This can be accurately determined from the peak of the first derivative plot (dA/dT vs. T).[17]
-
Calculate the change in melting temperature: ΔTₘ = Tₘ (DNA + Compound) - Tₘ (DNA alone).
| ΔTm Value | Interpretation |
| > 5 °C | Strong stabilization, highly indicative of intercalation. |
| 1 - 5 °C | Moderate stabilization, may indicate groove binding or weak intercalation. |
| < 1 °C or Negative | No significant stabilization or destabilization, suggesting electrostatic or very weak interactions. |
Protocol V: Molecular Docking (Computational)
Principle: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[19] For DNA-ligand studies, docking a this compound compound into a DNA helix (e.g., a B-DNA dodecamer) can provide valuable insights into the binding mode (intercalation vs. groove), identify specific hydrogen bonds or hydrophobic interactions, and calculate a theoretical binding energy.[20][21]
Software and Resources:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).
-
Protein Data Bank (PDB) for DNA structures (e.g., PDB ID: 1BNA for a canonical B-DNA).
-
A 3D structure of the this compound compound (generated via ChemDraw/Chem3D or similar).
Generalized Protocol:
-
Receptor Preparation: Download a suitable DNA structure from the PDB. Prepare the DNA by removing water molecules, adding hydrogen atoms, and assigning charges. For intercalation studies, it may be necessary to artificially create a gap between base pairs.[19][20]
-
Ligand Preparation: Generate a 3D structure of the this compound compound. Perform energy minimization and assign charges using a suitable force field.
-
Grid Generation: Define a docking grid box that encompasses the entire DNA molecule or the specific region of interest (e.g., the minor groove).
-
Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the grid box. The program will score each pose based on a scoring function that estimates the binding free energy.
-
Analysis: Analyze the top-ranked docking poses. Visualize the interactions to identify key contacts (hydrogen bonds, π-stacking). The predicted binding mode should be compared with the experimental data obtained from spectroscopic and thermal denaturation studies for validation.[22]
Caption: Logic diagram for determining binding mode from experimental data.
References
-
He, W., Li, Y., Wu, F., & Liu, J. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences. [Link]
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Bhattacharya, S., & Bhowmick, A. (2023). Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures. Methods in Molecular Biology. [Link]
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Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. [Link]
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Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. PubMed. [Link]
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He, W., Li, Y., Wu, F., & Liu, J. (2012). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. [Link]
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Ricci, C. G., & Netz, P. A. (2009). Docking studies on DNA-ligand interactions: building and application of a protocol to identify the binding mode. PubMed. [Link]
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Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. ResearchGate. [Link]
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Bhattacharya, S., & Bhowmick, A. (2023). Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures. ResearchGate. [Link]
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Bio-protocol. (n.d.). DNA Binding Studies by UV–Vis Spectroscopy. Bio-protocol. [Link]
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Inavalli, V. V. G., & Addlagatta, A. (2020). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. IntechOpen. [Link]
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Ricci, C. G., & Netz, P. A. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. Journal of Chemical Information and Modeling. [Link]
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Ricci, C. G., & Netz, P. A. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. Semantic Scholar. [Link]
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OMICS International. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. Omics Online. [Link]
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Mitra, D., & Pal, S. K. (2014). Thermal Fluctuation Spectroscopy of DNA Thermal Denaturation. PubMed Central. [Link]
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Ricci, C. G., & Netz, P. A. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. ResearchGate. [Link]
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Sharma, H., Garai, A., & Chowdhury, S. (2021). A fluorescent reporter on electrostatic DNA-ligand interactions. PubMed Central. [Link]
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G-Biosciences. (2016). The Top Methods for DNA Denaturation. G-Biosciences. [Link]
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OMICS International. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. Journal of Biochemistry and Cell Biology. [Link]
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GenScript. (n.d.). Terminology of Molecular Biology for DNA denaturation. GenScript. [Link]
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Meegalage, E. J., et al. (2020). Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. National Institutes of Health. [Link]
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Pinto, M., et al. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. [Link]
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Wilson, W. D., & Lo, T. C. (1997). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. ScienceDirect. [Link]
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Hammouda, B., & Worcester, D. L. (2022). Mechanism of DNA Chemical Denaturation. ACS Omega. [Link]
-
Rashid, R., & Bhat, R. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]
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Al-Jobory, A. A. K. (2022). Synthesis, Characterization and Evaluation of Biological Activity of Some Isatin Derivatives. ResearchGate. [Link]
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Badrey, M. G., et al. (2022). Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. MDPI. [Link]
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USDA National Agricultural Library. (n.d.). Quantifying Single Molecule DNA-ligand Interactions. USDA. [Link]
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Al-Ostath, O. A., et al. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. PubMed Central. [Link]
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Dulin, D., et al. (2015). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic Acids Research. [Link]
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Eldehna, W. M., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. PubMed Central. [Link]
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Ferreira, R. J., et al. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. [Link]
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H.Venkatesham, A., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL ISATIN DERIVATIVES. ResearchGate. [Link]
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Al-Karmalawy, A. A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. [Link]
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Paramonova, M. P., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. ResearchGate. [Link]
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Alharthi, S. S., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PubMed Central. [Link]
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Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]
-
Sirajuddin, M., et al. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. ResearchGate. [Link]
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Al-Ostath, O. A., et al. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. PubMed. [Link]
-
Khan, S. A., et al. (2022). Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives. PubMed Central. [Link]
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Martínez-Ramos, F., et al. (2020). Isatin derivatives as DNA minor groove-binding agents: a structural and theoretical study. ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2025). Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. PubMed Central. [Link]
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Application Notes & Protocols: Leveraging Benzo[e]isatin in Multi-Component Reactions for Advanced Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and an Efficient Strategy
In the landscape of medicinal chemistry and materials science, the isatin core is a "privileged scaffold," a framework that consistently appears in biologically active and functionally significant molecules. Its expanded analogue, benzo[e]isatin , which features a naphthalene ring system fused to the core pyrrolidine-2,3-dione, offers an extended aromatic system, enhancing its potential for novel molecular interactions and applications. The unique reactivity of the C3-carbonyl group, combined with the planar, electron-rich backbone, makes this compound an exceptional building block for complex molecular architectures.
Multi-component reactions (MCRs) represent a paradigm of efficiency in organic synthesis. By combining three or more reactants in a single pot, MCRs generate complex products in a highly atom-economical and step-efficient manner.[1] This approach minimizes waste and purification steps, aligning with the principles of green chemistry while rapidly enabling the exploration of vast chemical space.[2]
This guide details the application of this compound as a key substrate in MCRs, focusing on the synthesis of complex spiro-heterocycles. We will explore the underlying reaction mechanisms, provide field-tested protocols, and explain the rationale behind experimental choices to empower researchers in drug discovery and materials science.
Core Concept: The 1,3-Dipolar Cycloaddition Pathway
One of the most powerful MCRs involving the isatin scaffold is the [3+2] cycloaddition reaction via an azomethine ylide intermediate.[3] This strategy is highly effective for constructing spiropyrrolidine and spiropyrrolizidine ring systems, which are core motifs in numerous natural products and pharmaceuticals.
The Causality Behind the Mechanism:
-
Formation of the Azomethine Ylide: The reaction is initiated by the condensation of this compound with an α-amino acid (such as proline, sarcosine, or glycine). The C3-ketone of this compound is the electrophilic site. The nucleophilic amino group of the amino acid attacks this ketone, leading to a condensation reaction.
-
Decarboxylation: Upon heating, the resulting intermediate undergoes spontaneous decarboxylation (loss of CO₂), which is the thermodynamic driving force for the formation of a transient azomethine ylide . This ylide is a 1,3-dipole, a highly reactive species essential for the subsequent cycloaddition.[2][4]
-
[3+2] Cycloaddition: The azomethine ylide is immediately "trapped" by a third component, the dipolarophile, which is typically an electron-deficient alkene or alkyne. This concerted or stepwise cycloaddition reaction forms a five-membered heterocyclic ring, creating a spirocyclic center at the C3 position of the original this compound. The high regio- and diastereoselectivity often observed is a hallmark of this reaction.[5]
The general workflow and the mechanistic pathway are illustrated below.
Protocol 1: Synthesis of a Spiro[benzo[e]indoline-pyrrolizidine] Derivative
This protocol details a three-component reaction between this compound, L-proline, and an exemplary chalcone (trans-1,3-diphenyl-2-propen-1-one) to generate a complex spiropyrrolizidine scaffold. This method is adapted from well-established procedures for isatin.[3][4]
Self-Validating System & Expected Outcome
This protocol is designed to be self-validating. The successful formation of the product is indicated by the disappearance of starting materials (monitored by TLC) and the formation of a new, less polar spot. The reaction is expected to proceed with high diastereoselectivity. Purification by column chromatography should yield a solid product with a sharp melting point. Characterization by ¹H NMR, ¹³C NMR, and HRMS will confirm the structure, with specific proton and carbon signals corresponding to the newly formed five-membered ring and the creation of multiple stereocenters.
Materials and Equipment
| Reagent/Equipment | Purpose |
| This compound (1.0 equiv) | Core scaffold |
| L-Proline (1.2 equiv) | Azomethine ylide precursor |
| trans-Chalcone (1.0 equiv) | Dipolarophile |
| Methanol (MeOH) or Ethanol (EtOH) | Reaction solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | Prevent solvent loss upon heating |
| Magnetic stirrer and hotplate | Agitation and heating |
| Thin-Layer Chromatography (TLC) | Reaction monitoring |
| Silica Gel (230-400 mesh) | Stationary phase for chromatography |
| Hexane / Ethyl Acetate | Mobile phase for chromatography |
| Rotary Evaporator | Solvent removal |
Step-by-Step Methodology
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (197 mg, 1.0 mmol, 1.0 equiv).
-
Addition of Reactants: Add L-proline (138 mg, 1.2 mmol, 1.2 equiv) and trans-chalcone (208 mg, 1.0 mmol, 1.0 equiv) to the flask.
-
Solvent Addition: Add 15 mL of absolute ethanol. The choice of a protic solvent like ethanol or methanol is crucial as it facilitates the condensation and subsequent cycloaddition steps.
-
Reaction Execution: Attach a reflux condenser and place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress every 2-3 hours using TLC (eluent: 7:3 Hexane/Ethyl Acetate). The reaction is complete when the this compound spot has been consumed (typically 8-12 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue will be a colored oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product (adsorbed onto a small amount of silica gel) onto the column.
-
Elute with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (visualized by TLC).
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the spiro-heterocyclic product as a solid. Dry under vacuum. The expected yield is typically in the range of 75-90%.
Application Insights & Substrate Scope
The true power of this MCR lies in its versatility. By systematically varying the three components, a diverse library of complex molecules can be generated.
Variations and Rationale
-
This compound Core: Substituents can be introduced on the aromatic rings of this compound (e.g., electron-donating or -withdrawing groups). These modifications can tune the electronic properties of the final molecule, which is critical for modulating biological activity or material properties.
-
Amino Acid Component:
-
L-Proline: Generates a rigid, bicyclic azomethine ylide, leading to spiropyrrolizidine products.
-
Sarcosine (N-methylglycine): Produces a flexible, monocyclic ylide, resulting in spiropyrrolidine products.[5]
-
Glycine/Other Primary Amino Acids: Can also be used, often requiring different catalysts or conditions to promote ylide formation.[6]
-
-
Dipolarophile Component: This component offers the greatest potential for diversification. A wide range of electron-deficient alkenes can be used, each introducing unique functional groups into the final product.
The table below summarizes the potential for creating molecular diversity.
| Component 1: this compound | Component 2: Amino Acid | Component 3: Dipolarophile | Resulting Scaffold Type |
| Unsubstituted | L-Proline | Chalcones | Spiro[benzo[e]indoline-pyrrolizidine] |
| 5-Bromo-substituted | Sarcosine | Maleimides | Spiro[benzo[e]indoline-pyrrolidine] |
| 7-Nitro-substituted | Thioproline | Nitroalkenes | Spiro[benzo[e]indoline-thiapyrrolizidine] |
| N-Methylated | Glycine Ethyl Ester | α,β-Unsaturated ketones/esters | Spiro[benzo[e]indoline-pyrrolidine] |
Conclusion and Future Directions
The use of this compound in multi-component reactions, particularly via 1,3-dipolar cycloaddition, is a highly efficient and versatile strategy for the synthesis of novel, complex spiro-heterocycles.[7] The operational simplicity, high degree of stereo- and regiocontrol, and broad substrate scope make this methodology exceptionally valuable for generating libraries of drug-like molecules and advanced functional materials. Future research will likely focus on developing catalytic, enantioselective versions of these reactions to access chiral spiro-compounds with even greater precision and potential therapeutic value.[8]
References
-
Zhao, H., & Zhao, Y. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 28(18), 6488. [Link]
-
Gouda, M. A., et al. (2023). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]
-
Zhao, H., & Zhao, Y. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. ResearchGate. [Link]
-
Bergman, J. (2012). The three-component reaction between isatin, alpha-amino acids, and dipolarophiles. DiVA portal. [Link]
-
Various Authors. (2024). The Three-Component Reaction between Isatin, α-Amino Acids, and Dipolarophiles. ResearchGate. [Link]
-
Zhao, H., & Zhao, Y. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions-Easy Access to Structural Diversity. PubMed. [Link]
-
Peng, L., et al. (2014). Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (2014). 1,3-Dipolar cycloaddition reaction of isatin (1a) and benzylamine (2) with benzylideneacetone (3a). ResearchGate. [Link]
-
Sheikholeslami-Farahani, F., et al. (2024). One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. Chemical Review and Letters. [Link]
-
Wang, Y., et al. (2021). Catalytic Asymmetric Dearomative 1,3-Dipolar Cycloaddition of 2-Nitrobenzothiophenes and Isatin-Derived Azomethine Ylides. Organic Letters. [Link]
-
Burke, A. J. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record. [Link]
-
Reddy, G. S., et al. (2021). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega. [Link]
-
Various Authors. (2024). Synthesis of spiroheterocyclic compounds by using isatin. ResearchGate. [Link]
-
Ziarani, G. M., et al. (2016). Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. ARKIVOC. [Link]
-
Burke, A. J. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. ResearchGate. [Link]
-
Malek-Bozorgi, S., et al. (2021). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. Molecular Diversity. [Link]
-
Dabiri, M., et al. (2013). Synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3-indoline] and spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3-indoline] derivatives. Journal of Chemical Sciences. [Link]
-
An, L.-T., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. [Link]
-
Ghorbani-Vaghei, R., et al. (2024). Synthesis of novel spiro[chromeno[2,3-d][2][3][6]thiadiazolo[3,2-a] pyrimidines via an isatin-based three-component reaction. Scientific Reports. [Link]PMC10903328/)
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Application Note & Protocol: The Synthesis of Benzo[e]isatin via a Diazotization-Cyclization Strategy
Document ID: AN-SM-BEI-2026-01
Abstract: This document provides a comprehensive guide for the synthesis of benzo[e]isatin, a valuable heterocyclic scaffold in medicinal chemistry and materials science. While the classical Sandmeyer isatin synthesis is well-established for aniline-based substrates, its direct application to fused aromatic systems like naphthalene is not straightforward.[1][2][3] This application note details a robust, multi-step protocol commencing from 2-amino-3-naphthoic acid. The core of this strategy involves the formation of an aryl diazonium salt—a hallmark of Sandmeyer chemistry—followed by a thermally induced intramolecular cyclization to construct the target this compound framework. We provide a detailed experimental protocol, mechanistic insights, safety considerations, and characterization guidelines to ensure reproducible and safe execution for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
Isatin (1H-indole-2,3-dione) and its derivatives are prominent pharmacophores that exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] this compound, a naphthalene-annulated analog of isatin, extends this privileged core, offering a more rigid and lipophilic structure for potential modulation of biological targets.
The term "Sandmeyer synthesis of isatin" typically refers to the reaction of an aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization of the resulting isonitrosoacetanilide intermediate.[7][8][9] This classic route is not directly applicable for building the isatin moiety onto a pre-existing naphthalene core.
However, the foundational principle of the Sandmeyer reaction —the conversion of a primary aromatic amine into a versatile diazonium salt intermediate[10][11]—can be expertly adapted. This protocol leverages this principle by starting with 2-amino-3-naphthoic acid. The proximate amino and carboxylic acid functionalities are perfectly poised for a diazotization reaction followed by an intramolecular cyclization to yield the target lactam structure of this compound. This approach provides a logical and efficient pathway to this important heterocyclic compound.
Synthetic Strategy Overview
The synthesis is a two-stage, one-pot process that begins with the diazotization of the amino group on the naphthalene scaffold, followed by cyclization.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Considerations
The reaction proceeds through two distinct mechanistic phases:
-
Diazotization: The primary aromatic amine of 2-amino-3-naphthoic acid is converted into a diazonium salt. This occurs via reaction with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid.[12][13] The low temperature (0–5 °C) is critical to prevent the premature decomposition of the thermally unstable diazonium salt.[14]
-
Intramolecular Cyclization: Upon warming, the diazonium group (-N₂⁺), an excellent leaving group, is expelled as dinitrogen gas (N₂). This is believed to generate a highly reactive aryl cation intermediate. This electrophilic center is immediately trapped by the adjacent nucleophilic carboxylic acid group, leading to the formation of the five-membered lactam ring characteristic of the isatin core. Subsequent proton loss yields the final, stable this compound product.
Caption: Simplified mechanistic pathway of the diazotization-cyclization reaction.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Recommended Purity | Notes |
| 2-Amino-3-naphthoic acid | 5959-52-4 | 187.19 | >98% | Starting material. |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 95-98% | Corrosive. Use with extreme care. |
| Sodium Nitrite | 7632-00-0 | 69.00 | >99% | Oxidizer. Toxic. |
| Deionized Water | 7732-18-5 | 18.02 | N/A | Used as solvent. |
| Ethanol | 64-17-5 | 46.07 | >95% | Used for recrystallization. |
| Diethyl Ether | 60-29-7 | 74.12 | ACS Grade | Used for washing. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 110 °C)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Always add acid to water, never the other way around. Handle with appropriate PPE.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.[15]
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in a solid, dry state. Never isolate the diazonium salt intermediate. Keep the reaction mixture cold (0–5 °C) during its formation and use it in situ.[14]
Step-by-Step Synthesis Procedure
-
Preparation of the Amine Suspension:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-3-naphthoic acid (3.74 g, 20.0 mmol).
-
Carefully add a solution of concentrated sulfuric acid (6.0 mL) in deionized water (50 mL). The acid should be added slowly while stirring in an ice bath to control the exotherm.
-
Stir the resulting suspension and cool the flask to 0–5 °C using an ice-water bath.
-
-
Diazotization (Stage 1):
-
Prepare a solution of sodium nitrite (1.45 g, 21.0 mmol) in deionized water (10 mL).
-
Fill the dropping funnel with the sodium nitrite solution.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Rationale: Slow, controlled addition prevents a dangerous temperature spike and ensures the diazonium salt forms efficiently without premature decomposition.[12][14]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The mixture should become a clearer, pale-yellow solution, indicating the formation of the soluble diazonium salt.
-
-
Intramolecular Cyclization (Stage 2):
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Once at room temperature, equip the flask with a reflux condenser and gently heat the solution to 80-90 °C using a heating mantle.
-
Observation: Vigorous evolution of nitrogen gas (N₂) will be observed as the diazonium salt decomposes. A solid precipitate should begin to form.
-
Maintain the temperature for 1-2 hours, or until the gas evolution ceases completely. This indicates the reaction is complete.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual acid and salts, followed by a wash with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
For further purification, the crude product can be recrystallized from hot ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.
-
Dry the final product in a vacuum oven at 60 °C to a constant weight.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Monitor reaction progress and assess final purity (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Melting Point: Compare the observed melting point with literature values.
-
FT-IR Spectroscopy: Look for characteristic peaks: C=O stretching (around 1700-1750 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the aromatic protons and carbons.
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula (C₁₁H₅NO₂).
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete diazotization. | Ensure the temperature was maintained at 0-5 °C during NaNO₂ addition. Check the purity of NaNO₂. |
| Diazonium salt decomposed prematurely. | Add the NaNO₂ solution more slowly and ensure efficient cooling. | |
| Dark, Tarry Product | Overheating during cyclization. | Use a controlled heating source (oil bath or heating mantle with a controller) and do not exceed 90 °C. |
| Impure starting material. | Recrystallize the 2-amino-3-naphthoic acid before use. | |
| Reaction Stalls (Gas evolution stops prematurely) | Insufficient acid. | Ensure the correct amount of sulfuric acid was used to maintain a strongly acidic medium. |
| Stoichiometry error. | Double-check the molar equivalents of all reagents. |
Conclusion
This application note presents a reliable and mechanistically sound protocol for the synthesis of this compound. By adapting the fundamental diazotization step from Sandmeyer chemistry, this method provides an effective route to this valuable naphthalene-fused heterocyclic compound from a commercially available precursor. Careful control of temperature and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.
References
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Ji, R., et al. (2011). Synthesis of Substituted Isatins. A publication detailing methods for isatin synthesis, including modifications of the Sandmeyer process. Available at: [Link]
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Environment, Health & Safety, University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). Safety bulletin on the hazards of sodium azide. Available at: [Link]
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Javed, R., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. A review covering various synthetic methods for isatin, including the Sandmeyer method. Available at: [Link]
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Name Reaction. (n.d.). Sandmeyer Isatin Synthesis. An overview of the Sandmeyer methods for isatin synthesis. Available at: [Link]
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Princeton University Environmental Health and Safety. Working with Sodium Azide and Organic Azides. Safety guidelines for handling azide compounds. Available at: [Link]
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OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution. A detailed explanation of the Sandmeyer reaction mechanism and practical tips. Available at: [Link]
-
Wikipedia. (n.d.). Sodium azide. General information and safety considerations for sodium azide. Available at: [Link]
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SynArchive. (n.d.). Sandmeyer Isatin Synthesis. A summary of the Sandmeyer isatin synthesis. Available at: [Link]
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Hassan, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. A review on modern developments and applications of the Sandmeyer reaction. Available at: [Link]
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Campbell, I. B., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. An editorial on the safety of using azides in chemistry. Organic Process Research & Development. Available at: [Link]
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JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. A video article explaining Sandmeyer reactions. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. An encyclopedia entry for the Sandmeyer reaction. Available at: [Link]
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Organic Process Research & Development. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. An article on the industrial scale-up and safety of a Sandmeyer reaction. Available at: [Link]
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ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. A collection of articles related to Sandmeyer cyanation. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,3-naphthalenedicarboxylic acid. A procedure mentioning the Sandmeyer reaction for a related precursor. Available at: [Link]
-
Francisco, A. I., et al. (2009). New Synthetic Routes for the Preparation of 2-Amino-3-hydroxy-1,4-naphthoquinone. Research article on related naphthalene chemistry. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. A review article on isatin chemistry. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. A synthetic procedure for a related starting material. Available at: [Link]
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ResearchGate. (n.d.). Benzothiazole-Isatin Hybrids: Synthesis, Characterization, Computational and Cytotoxic Activity Studies. A collection of articles on the characterization of isatin derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). Isatin. A detailed, checked procedure for the Sandmeyer isatin synthesis. Available at: [Link]
-
Syme, A. C. (1954). Experiments on the preparation of aminohydroxynaphthoic acids. Thesis, University of Glasgow. Available at: [Link]
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Wiley Online Library. (n.d.). Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Entry in the Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
-
YMER. (2024). Synthesis, Characterization and Evaluation of Novel Isatin Analogues. Research article on isatin derivatives. Available at: [Link]
-
University of Diyala. (2022). Synthesis, Characterization and Evaluation of Biological Activity of Some Isatin Derivatives. Master's Thesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. An overview of the diazotization reaction. Available at: [Link]
- Google Patents. (n.d.). US5874547A - Diazotization of amines. A patent describing diazotization processes.
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ResearchGate. (n.d.). Biochemical and pharmacological characterization of isatin and its derivatives: From structure to activity. A collection of articles on the biological activity of isatins. Available at: [Link]
-
PubMed. (2014). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. A review on the pharmacology of isatin compounds. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 1-[(2,3-dihydro-1H-naphtho[1,2-e][1][2]oxazin-2-yl)methyl]naphthalen-2-ol. A publication with related naphthalene structures. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. An educational resource explaining the diazotization of amines. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure for Diazotization and Coupling. A general procedure illustrating diazotization. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. An overview of the Sandmeyer reaction. Available at: [Link]
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International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. A review on isatin chemistry and applications. Available at: [Link]
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PubChem. (n.d.). 1H-naphtho(2,3-d)triazole. Compound summary. Available at: [Link]
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MDPI. (2022). 3-Phenyl-3H-naphtho[1,2-e][1][2][16]oxadiazine. A research article on a related naphtho-heterocycle. Available at: [Link]
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Beilstein Journals. (n.d.). Synthesis of pyrrolo[2,1-f][1][7][16]triazin-4(3H). Supporting information for a synthesis paper. Available at: [Link]
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Application Note: A Researcher's Guide to the Analytical Characterization of Benzo[e]isatin Derivatives
Abstract
Benzo[e]isatin derivatives are a class of heterocyclic compounds garnering significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.[1][2][3] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development pipelines. This guide provides a comprehensive overview of the key analytical techniques for the structural elucidation and characterization of this compound derivatives, blending theoretical principles with practical, field-proven protocols.
Introduction: The Structural Landscape of Benzo[e]isatins
Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors for synthesizing a wide array of biologically active compounds.[1][2][4] The fusion of a benzene ring to the 'e' face of the isatin core gives rise to the this compound scaffold, expanding the aromatic system and introducing new possibilities for substitution and molecular hybridization.[5] The inherent structural features—a lactam ring, two carbonyl groups, and an extended aromatic system—dictate the choice and application of analytical techniques. Accurate characterization is crucial for confirming the identity of newly synthesized derivatives, determining purity, and elucidating conformational isomers.[6]
This document outlines a multi-technique approach for the unambiguous characterization of this compound derivatives, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Spectroscopic Methods (FT-IR, UV-Vis).
The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural analysis of organic molecules in solution.[7] For this compound derivatives, ¹H and ¹³C NMR provide direct insights into the carbon-hydrogen framework, while 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity.
Causality in Experimental Choices: Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[7][8] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral resolution.[7][9]
-
Solvent Selection: The choice of a deuterated solvent is critical.[8][9] For this compound derivatives, solubility is a key consideration. Common choices include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃), and Acetone-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar derivatives and for its capacity to reveal exchangeable protons (e.g., N-H protons), which appear as distinct signals.[10][11][12]
-
Concentration: The amount of sample required depends on the specific experiment.[13]
-
¹H NMR: Typically requires 1-5 mg of sample dissolved in 0.6-0.7 mL of solvent.[7] This provides a good signal-to-noise ratio for routine structural confirmation.
-
¹³C NMR & 2D NMR: Due to the low natural abundance of the ¹³C isotope, higher concentrations (5-30 mg) are necessary to obtain a quality spectrum in a reasonable timeframe.[7][13]
-
-
Purity: Samples must be free of solid particles.[9][13] Filtering the sample through a pipette packed with glass wool into the NMR tube is a simple and effective method to remove particulates that can disrupt the magnetic field homogeneity and degrade shimming.[9][14]
Protocol 1: Preparation of a this compound Derivative for NMR Analysis
-
Weighing: Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently agitate the vial to ensure the sample is completely dissolved. Sonication may be used if the sample is not easily solubilized.[13]
-
Filtration and Transfer: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at its neck.[9][14] Use this filter pipette to carefully transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Interpreting the Data: Expected Spectral Features
-
¹H NMR: Protons on the aromatic rings will typically appear in the downfield region (δ 7.0-9.0 ppm). The N-H proton of the lactam is often observed as a broad singlet at a very downfield chemical shift (δ > 10.0 ppm), especially in DMSO-d₆.[10][11] The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern on the this compound core.
-
¹³C NMR: The two carbonyl carbons (C=O) are characteristically found at the most downfield region of the spectrum (δ 160-190 ppm).[10] Aromatic carbons resonate in the δ 110-150 ppm range.
Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the synthesized derivative and providing structural information through fragmentation analysis.[15]
Ionization Techniques: ESI vs. EI
-
Electrospray Ionization (ESI): A soft ionization technique ideal for generating the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. It is highly suitable for confirming the molecular weight of the parent compound.[10]
-
Electron Impact (EI): A high-energy technique that causes extensive fragmentation. While the molecular ion peak (M⁺•) may be weak or absent, the resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule and its substituents.[16]
The Nitrogen Rule and Isotopic Patterns
The "Nitrogen Rule" is a useful heuristic in the MS analysis of nitrogen-containing compounds like benzo[e]isatins.[15][17][18] It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since this compound and its derivatives contain at least one nitrogen atom, they are expected to exhibit an odd molecular ion peak, unless an even number of nitrogen atoms are introduced through substitution.[15][17][18]
Interpreting Fragmentation Patterns
Common fragmentation pathways for related indole structures involve the loss of small, stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[16] The specific fragmentation pattern will be highly dependent on the nature and position of substituents on the this compound ring system.
Workflow for Structural Elucidation
Caption: A typical workflow for the synthesis and structural confirmation of novel compounds.
Purity Assessment and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of synthesized compounds and for quantitative analysis.[19][20][21] For this compound derivatives, which are often aromatic and possess moderate polarity, reverse-phase HPLC is the most common method.
Protocol 2: General Reverse-Phase HPLC Method
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength corresponding to a high absorbance for the this compound chromophore (typically determined by UV-Vis spectroscopy, often in the 260-350 nm range).[1]
-
Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., MeCN or Methanol) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration (e.g., 10-50 µg/mL) using the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Complementary Spectroscopic Techniques
While NMR and MS provide the core structural data, FT-IR and UV-Vis spectroscopy offer rapid, complementary information about functional groups and electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is excellent for the rapid confirmation of key functional groups.[2][10]
-
N-H Stretch: A broad band around 3200-3400 cm⁻¹ is indicative of the lactam N-H group.[1][2]
-
C=O Stretch: Two strong absorption bands are expected for the carbonyl groups. The lactam carbonyl typically appears around 1700-1740 cm⁻¹, while the ketone carbonyl is often observed at a slightly lower wavenumber.[1][2][10]
-
C=C Stretch: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system.
-
The extended π-system of the this compound core results in strong absorption in the UV region. A π → π* transition is typically observed between 260 nm and 350 nm.[1][23]
-
A weaker n → π* transition, associated with the carbonyl groups, may be visible at longer wavelengths (350-600 nm).[1][23] The position and intensity of these bands are sensitive to the substitution pattern and the solvent used.[23]
Summary of Analytical Techniques
| Technique | Information Provided | Sample Amount | Key Strengths & Causality |
| ¹H & ¹³C NMR | Definitive molecular structure, connectivity, stereochemistry. | 1-30 mg | Provides an unambiguous map of the C-H framework. Essential for differentiating isomers.[7] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | < 1 mg | Confirms the molecular formula and provides structural clues through predictable fragmentation.[15][16] |
| HPLC | Purity assessment, quantification, separation of mixtures. | < 1 mg | The most reliable method for determining the purity of a sample, which is a critical parameter in drug development.[19] |
| FT-IR | Presence of key functional groups (C=O, N-H, etc.). | ~1 mg | A rapid and simple technique to confirm that the core functional groups of the this compound scaffold are present.[10] |
| UV-Vis | Information on the electronic conjugated system. | < 1 mg | Useful for confirming the presence of the extended chromophore and for selecting an appropriate wavelength for HPLC detection.[1][24] |
| X-ray Cryst. | Absolute 3D structure in the solid state, conformation. | > 10 mg (crystal) | Provides the ultimate proof of structure and conformation, though dependent on obtaining a suitable single crystal.[6] |
Conclusion
The robust characterization of this compound derivatives requires a synergistic, multi-technique approach. While NMR and high-resolution mass spectrometry provide the definitive structural evidence, techniques like HPLC, FT-IR, and UV-Vis are crucial for confirming purity, functional groups, and electronic properties. The protocols and insights provided in this guide serve as a foundational framework for researchers, ensuring the generation of reliable and high-quality data essential for advancing the study of this important class of heterocyclic compounds.
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Application Notes & Protocols for High-Throughput Screening of Benzo[e]isatin Compound Libraries
Abstract
This document provides a comprehensive guide for the design, execution, and validation of a high-throughput screening (HTS) campaign targeting protein kinases with a benzo[e]isatin-based compound library. Benzo[e]isatins, a class of heterocyclic compounds, are recognized for their diverse biological activities, making them a promising scaffold for drug discovery.[1][2][3] Protein kinases, being central regulators of cellular signaling, represent a major class of therapeutic targets.[4][5][6] This guide moves beyond a simple recitation of steps to explain the critical reasoning behind experimental design, data interpretation, and hit validation, ensuring a scientifically rigorous approach to identifying true, target-specific inhibitors. We present a detailed protocol using a luminescence-based kinase activity assay as the primary screening platform, followed by a robust, multi-step validation cascade to eliminate common sources of assay interference and false positives.
Introduction: The Rationale for Screening Benzo[e]isatins Against Kinases
The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][7][8] The this compound core, an extended analog, offers a unique three-dimensional architecture for probing the active sites of biological targets. The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for drug discovery.[5][6] The convergence of a promising chemical scaffold with a high-value target class makes the high-throughput screening of this compound libraries a logical and compelling strategy for the identification of novel therapeutic leads.
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific target.[9][10][11] The success of an HTS campaign is not merely a function of automation but is critically dependent on the development of a robust assay and a stringent hit validation process.[11][12] This protocol will use the ADP-Glo™ Kinase Assay as a representative platform due to its high sensitivity, broad applicability to virtually any kinase, and luminescent readout, which is less susceptible to certain types of compound interference like autofluorescence.[13][14][15]
The HTS Workflow: From Assay Development to Validated Hit
A successful screening campaign is a multi-stage process. Each stage acts as a filter, progressively enriching for compounds with the desired biological activity while eliminating artifacts and undesirable molecules.
Caption: High-level workflow for a kinase inhibitor HTS campaign.
Part 1: Assay Development & Optimization Protocol (ADP-Glo™ Kinase Assay)
The foundation of any successful HTS is a robust, reproducible, and sensitive assay. The goal of this phase is to define the optimal reaction conditions that provide a stable signal window and are sensitive to inhibition. The ADP-Glo™ Assay is a two-step process: first, the kinase reaction generates ADP, and any remaining ATP is depleted. Second, the generated ADP is converted back to ATP, which fuels a luciferase reaction to produce a stable, "glow-type" luminescent signal that is directly proportional to kinase activity.[13][14][16]
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Materials
-
Purified Target Kinase (e.g., CDK2/CycA)
-
Kinase Substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Known Kinase Inhibitor (e.g., Staurosporine) for positive control
-
384-well white, solid-bottom assay plates
-
Multichannel pipettes and/or automated liquid handlers
-
Plate-based luminometer
Step-by-Step Optimization Protocol
Objective: To determine the enzyme and substrate concentrations that result in ~10-30% ATP consumption within a linear reaction time. This level of conversion ensures the assay remains sensitive to inhibitors without depleting the substrate.
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase in kinase buffer.
-
Add a fixed, saturating concentration of substrate and ATP (e.g., 10 µM ATP) to the wells of a 384-well plate.
-
Initiate the reaction by adding the different concentrations of the kinase.
-
Incubate for a fixed time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the ADP generated using the ADP-Glo™ protocol.
-
Causality: The goal is to find the enzyme concentration that produces a robust signal well above the background but is not so high that the reaction completes too quickly. This concentration will be used for subsequent experiments.
-
-
Time Course Analysis:
-
Using the optimal enzyme concentration determined above, set up multiple identical reactions.
-
Stop the reactions at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Detect the ADP generated at each time point.
-
Plot luminescence versus time.
-
Causality: Identify the longest incubation time during which the reaction rate remains linear. Operating within this linear range is critical for ensuring that the measured inhibition is not skewed by substrate depletion.
-
-
ATP Titration (Km Determination):
-
Set up kinase reactions with the optimal enzyme concentration and incubation time.
-
Vary the concentration of ATP across a wide range (e.g., 0.1 µM to 100 µM).
-
Measure the rate of reaction (luminescence) at each ATP concentration.
-
Plot the reaction rate versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km(ATP).
-
Causality: For screening ATP-competitive inhibitors, the HTS should be run at an ATP concentration at or near the determined Km. This provides a balanced competition, making the assay highly sensitive to compounds that bind to the ATP pocket.[12]
-
Assay Validation
Before commencing the full screen, the optimized assay must be validated to ensure its robustness and suitability for HTS. This is quantified using the Z'-factor.[17]
-
Protocol:
-
Prepare a 384-well plate.
-
In half of the wells (n=192), perform the kinase reaction under optimized conditions with DMSO vehicle (negative control, representing 0% inhibition).
-
In the other half of the wells (n=192), perform the reaction with a concentration of a known inhibitor sufficient to fully block the enzyme (e.g., 10 µM Staurosporine, positive control, representing 100% inhibition).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Acceptance Criteria: An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[9]
| Parameter | Symbol | Formula | Acceptance Criterion |
| Signal to Background | S/B | Mean_neg / Mean_pos | > 5[17] |
| Coefficient of Variation | %CV | (SD / Mean) * 100 | < 10% for controls |
| Z-Prime Factor | Z' | 1 - (3(SDₚ+SDₙ))/|μₚ-μₙ| | > 0.5 [9][18] |
Part 2: The Primary HTS Protocol
Objective: To screen the entire this compound library at a single concentration to identify "primary hits".
Plate Layout & Compound Handling
-
Library Preparation: The this compound library is typically stored as 10 mM stocks in DMSO. Create an intermediate plate by diluting compounds to 1 mM. For the final assay, compounds are often added via pin tool or acoustic dispensing to achieve a final concentration of 10 µM.
-
Plate Map: A robust plate map with adequate controls is essential for quality control and data normalization.
| Columns 1-2 | Columns 3-22 | Columns 23-24 |
| Negative Control | Library Compounds | Positive Control |
| (Kinase + Substrate + DMSO) | (Kinase + Substrate + Compound) | (Kinase + Substrate + Inhibitor) |
| Defines 0% Inhibition | Screening at 10 µM | Defines 100% Inhibition |
Step-by-Step HTS Protocol
This protocol assumes a 10 µL final assay volume in a 384-well plate.
-
Compound Addition: Dispense 100 nL of 1 mM compound stocks (or DMSO/control inhibitor) to the appropriate wells.
-
Enzyme/Substrate Addition: Add 5 µL of a 2x solution of Kinase + Substrate in kinase buffer.
-
Initiate Reaction: Add 5 µL of a 2x solution of ATP in kinase buffer (final concentration at Km).
-
Incubation: Incubate for the predetermined linear time (e.g., 60 minutes) at room temperature.
-
Stop & Deplete: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate reader.
Part 3: Data Analysis and Hit Validation Cascade
Raw data from an HTS campaign is meaningless without a rigorous process to analyze it, identify potential hits, and, most importantly, validate them. The primary screen will inevitably identify numerous false positives; the goal of the validation cascade is to systematically eliminate these.[12][19]
Primary Data Analysis & Hit Identification
-
Normalization: For each plate, calculate the percent inhibition for each library compound well using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Selection: A primary hit is defined as any compound exceeding a certain inhibition threshold. A common starting point is a Z-score ≥ 3 or a percent inhibition > 50%.[20] This typically results in a hit rate of 0.5-2%.[12]
The Hit Triage & Validation Cascade
Primary hits are not validated leads. They must be subjected to a series of confirmatory and secondary assays to establish true activity and rule out artifacts.[19]
Caption: Decision tree for the hit validation and triage process.
Detailed Validation Protocols
-
Hit Confirmation & IC₅₀ Determination:
-
Rationale: To confirm the activity is real and not due to a one-time error, and to quantify the compound's potency.
-
Protocol: Purchase or re-synthesize the primary hit compounds. Using the primary assay, test each compound over a 10-point concentration range (e.g., from 100 µM down to 5 nM). Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Luciferase Inhibition Counterscreen:
-
Rationale: A common source of false positives in the ADP-Glo™ assay is direct inhibition of the luciferase reporter enzyme, which mimics kinase inhibition.[21]
-
Protocol: Set up a reaction containing only the Kinase Detection Reagent and a fixed amount of ATP (equivalent to the amount generated in the primary assay). Add the hit compounds. A compound that directly inhibits luciferase will cause a drop in luminescence in the absence of the target kinase.
-
-
Orthogonal Target Engagement Assay (LanthaScreen™ Eu Kinase Binding Assay):
-
Rationale: To confirm that the hit compound physically interacts with the target kinase using a different detection technology. This provides strong evidence that the compound's activity is target-specific.[22][23] The LanthaScreen™ assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium-labeled antibody that binds the kinase and a fluorescently-labeled ATP-competitive tracer.[24][25][26] A true inhibitor will displace the tracer, leading to a loss of FRET signal.
-
Protocol:
-
Add test compound, kinase/Eu-antibody mixture, and fluorescent tracer to a 384-well plate.[25][26]
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio. A decrease in the ratio indicates displacement of the tracer and confirms compound binding to the kinase.
-
-
-
Cellular Target Engagement/Modulation Assay:
-
Rationale: The ultimate goal is to find compounds that work in a cellular environment. Biochemical hits can fail in cells due to poor permeability, rapid metabolism, or efflux.[27]
-
Protocol: Treat cells expressing the target kinase with the validated hit compound. After incubation, lyse the cells and measure the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA. A reduction in substrate phosphorylation demonstrates that the compound can enter the cell and inhibit the kinase's activity.
-
Conclusion
The successful discovery of novel kinase inhibitors from a this compound library is contingent upon a meticulously planned and executed HTS campaign. This guide outlines a robust, self-validating workflow that emphasizes not just the "how" but the "why" of each step. By integrating rigorous assay optimization, a carefully controlled primary screen, and a multi-faceted hit validation cascade that includes essential counterscreens and orthogonal assays, researchers can significantly increase the probability of identifying high-quality, validated hits. This approach minimizes the wasted effort spent pursuing artifacts and provides a solid foundation for subsequent hit-to-lead chemistry and preclinical development.
References
-
Technologies to Study Kinases . East Port Praha. [Link]
-
Promega ADP-Glo kinase assay . BMG LABTECH. [Link]
-
High‐Throughput Screening for Kinase Inhibitors . Semantic Scholar. [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases . PubMed. [Link]
-
High-throughput screening for kinase inhibitors . PubMed. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference . PMC - NIH. [Link]
-
High Throughput Screening for Protein Kinase Inhibitors . Bentham Science. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening . Drug Discovery Today. [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors . PMC - PubMed Central. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds . ResearchGate. [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns . PMC - NIH. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds . PMC - NIH. [Link]
-
High-Throughput Screening for Kinase Inhibitors | Request PDF . ResearchGate. [Link]
-
High Throughput Screening Assays for Drug Discovery . BellBrook Labs. [Link]
-
(PDF) Design and Implementation of High Throughput Screening Assays for Drug Discoveries . ResearchGate. [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS . KNIME. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization . PMC - NIH. [Link]
-
Automation-enabled assay development for high throughput screening . YouTube. [Link]
-
Assay development and high-throughput antiviral drug screening against Bluetongue virus . PMC - PubMed Central. [Link]
-
HTS Data Analysis . chem IT Services. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases . PMC - NIH. [Link]
-
Design and implementation of high-throughput screening assays . PubMed. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR . Oxford Academic. [Link]
-
Analysis of HTS data . Cambridge MedChem Consulting. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. [Link]
-
Synthesis, Characterization and Evaluation of Biological Activity of Some Isatin Derivatives . Iraqi University. [Link]
-
Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones . ResearchGate. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications . NIH. [Link]
-
A survey of isatin hybrids and their biological properties . PMC - PubMed Central. [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System . Juniper Publishers. [Link]
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- 4. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Benzo[e]isatin Synthesis for Enhanced Yield and Purity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of benzo[e]isatin. This resource is designed to provide in-depth guidance and troubleshooting strategies to researchers, chemists, and professionals in drug development who are working with this important heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established synthetic protocols and field-proven insights to help you navigate the common challenges and optimize your experimental outcomes. This compound and its derivatives are of significant interest due to their potential biological activities, making their efficient synthesis a critical step in discovery and development pipelines.
This guide is structured in a user-friendly question-and-answer format, addressing specific issues you may encounter during the synthesis of this compound. We will delve into the causality behind experimental choices, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and historically significant method for synthesizing this compound is a variation of the Sandmeyer isatin synthesis.[1][2][3] This approach typically starts from 2-aminonaphthalene and proceeds in a two-step sequence:
-
Formation of an intermediate oxime: 2-aminonaphthalene is reacted with chloral hydrate and hydroxylamine hydrochloride to form 2-(hydroxyimino)-N-(naphthalen-2-yl)acetamide.
-
Acid-catalyzed cyclization: The intermediate oxime is then treated with a strong acid, most commonly concentrated sulfuric acid, to induce cyclization and form the this compound core.
Another classical approach is the Stolle synthesis, which involves the reaction of an N-arylaniline derivative with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[1][2] While effective for many isatins, the starting materials for the this compound variant may be less accessible. More modern methods, such as those involving metal-catalyzed reactions, are also being explored for isatin synthesis in general, though specific applications to this compound are less commonly reported.[4]
Q2: What is a typical expected yield for the Sandmeyer-type synthesis of this compound?
The overall yield for the two-step Sandmeyer-type synthesis of this compound from 2-aminonaphthalene is often modest. Literature reports indicate yields around 30% for the combined steps of oxime formation and subsequent cyclization.[5] The yield for the initial oxime formation can be in the range of 60-63%.[5] It is important to note that optimization of reaction conditions at each step is crucial for maximizing the final yield.
Q3: Are there any major safety precautions I should be aware of during this synthesis?
Yes, several safety precautions are critical:
-
Corrosive Reagents: The use of concentrated sulfuric acid necessitates extreme caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The addition of the intermediate oxime to concentrated sulfuric acid can be exothermic. It is crucial to control the rate of addition and provide external cooling to prevent the reaction temperature from rising uncontrollably, which can lead to charring and reduced yields.
-
Handling Reagents: Chloral hydrate and hydroxylamine hydrochloride are hazardous and should be handled with care, following all safety data sheet (SDS) recommendations.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low Yield of this compound
Q4: My overall yield of this compound is significantly lower than the reported 30%. What are the likely causes and how can I improve it?
Several factors can contribute to a low yield. Let's break down the possibilities by reaction step:
Step 1: Oxime Formation (2-(hydroxyimino)-N-(naphthalen-2-yl)acetamide)
-
Incomplete Reaction: Ensure all reagents are of high purity and used in the correct stoichiometric ratios. The reaction time and temperature should be carefully monitored as per the established protocol.
-
Side Reactions: The formation of byproducts can be minimized by carefully controlling the reaction conditions.
Step 2: Cyclization with Sulfuric Acid
-
Suboptimal Acid Concentration: The concentration of sulfuric acid is critical for efficient cyclization. Using a concentration that is too low may result in an incomplete reaction, while excessively concentrated or fuming sulfuric acid can lead to sulfonation of the naphthalene ring as a side reaction. It is recommended to use concentrated (95-98%) sulfuric acid.
-
Reaction Temperature: Temperature control during the addition of the oxime to sulfuric acid is paramount. If the temperature rises too high, charring and decomposition of the starting material and product can occur, drastically reducing the yield. Maintain a low temperature (typically 0-10 °C) during the addition and allow the reaction to proceed at the recommended temperature.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times, especially at elevated temperatures, can promote side reactions and degradation.
Experimental Protocol: Sandmeyer-Type Synthesis of this compound
Step 1: Synthesis of 2-(hydroxyimino)-N-(naphthalen-2-yl)acetamide (Intermediate Oxime)
-
In a round-bottom flask, dissolve 2-aminonaphthalene in an appropriate solvent (e.g., water with a small amount of HCl).
-
Add a solution of chloral hydrate, followed by a solution of hydroxylamine hydrochloride.
-
Heat the mixture gently to the recommended temperature and maintain for the specified duration.
-
Cool the reaction mixture to allow the precipitation of the oxime.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
Step 2: Cyclization to this compound
-
In a separate flask, carefully place concentrated sulfuric acid and cool it in an ice bath.
-
Slowly and portion-wise, add the dried 2-(hydroxyimino)-N-(naphthalen-2-yl)acetamide to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at the recommended temperature for the specified time to ensure complete cyclization.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and then dry.
Workflow for this compound Synthesis
Caption: A schematic workflow of the two-step synthesis of this compound followed by purification.
Formation of Regioisomers and Purification Challenges
Q5: I am concerned about the formation of the benzo[g]isatin regioisomer. How can I control the regioselectivity and effectively purify my desired this compound product?
The cyclization of 2-(hydroxyimino)-N-(naphthalen-2-yl)acetamide can indeed lead to two possible regioisomers: the desired this compound (linear fusion) and the undesired benzo[g]isatin (angular fusion).
-
Controlling Regioselectivity: The formation of this compound is generally favored due to the higher reactivity of the C1 position of the naphthalene ring in electrophilic substitution reactions.[5] However, the reaction conditions can influence the ratio of the two isomers. Adhering to established protocols with controlled temperature and acid concentration is the best approach to maximize the formation of the desired product.
-
Purification Strategies:
-
Recrystallization: This is the most commonly reported and effective method for separating this compound from its regioisomer.[5] this compound is typically less soluble than benzo[g]isatin in certain organic solvents. Toluene is a frequently cited solvent for this purpose.[5] The crude product mixture is dissolved in a minimal amount of hot toluene, and upon cooling, the less soluble this compound preferentially crystallizes out, leaving the more soluble benzo[g]isatin in the mother liquor. Multiple recrystallization steps may be necessary to achieve high purity.
-
Column Chromatography: If recrystallization proves insufficient, column chromatography on silica gel can be employed. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is recommended to find an eluent that provides good separation between the two isomers.
-
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem | Possible Cause(s) | Recommended Solutions |
| Low yield of intermediate oxime | Incomplete reaction; impure starting materials. | Verify the purity of 2-aminonaphthalene and other reagents. Ensure adherence to recommended reaction time and temperature. |
| Charring during cyclization | Reaction temperature too high during addition to H₂SO₄. | Add the oxime slowly and portion-wise to well-chilled sulfuric acid with efficient stirring. Use an ice/salt bath for better temperature control. |
| Formation of a dark, tarry product | Uncontrolled exothermic reaction; side reactions. | Improve temperature control. Ensure the intermediate oxime is completely dry before adding to the acid. |
| Product is a mixture of regioisomers | Inherent nature of the cyclization reaction. | Recrystallize the crude product from a suitable solvent like toluene to isolate the less soluble this compound.[5] Consider column chromatography for more challenging separations. |
| Difficulty in filtering the final product | Product is too fine or colloidal. | Allow the precipitated product to stand in the iced water for a longer period to allow for particle agglomeration. Use a filter aid if necessary. |
Characterization and Purity Assessment
Q6: How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic and chromatographic techniques is essential for proper characterization and purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction and assess the purity of the final product. The presence of a single spot (after purification) with an appropriate solvent system is a good indicator of purity.
-
Melting Point: A sharp melting point that corresponds to the literature value is a strong indication of a pure compound.
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will provide information about the number and types of protons in the molecule, confirming the structure. The spectrum of this compound will show characteristic signals for the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show the number of unique carbon atoms in the molecule, further confirming the structure.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, providing strong evidence for the formation of this compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carbonyl (C=O) and N-H stretching vibrations characteristic of the isatin core.
-
By carefully controlling the reaction parameters, understanding the potential for side reactions, and employing effective purification strategies, researchers can significantly improve the yield and purity of their this compound synthesis. This guide provides a foundational framework for troubleshooting and optimization, empowering you to achieve more consistent and successful experimental outcomes.
References
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- Pogula, M., Priyanka, K. B., Suresh, R., Shobarani, B., & Sammaiah, G. (2012). Synthesis and characterization of new isatin derivatives for anti-inflammatory activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 329-333.
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- Patil, D. S. (n.d.).
- Sivakumar, A., et al. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Results in Chemistry, 5, 101037.
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- Al-Jebouri, M. M. (2017). Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. Iraqi Journal of Pharmaceutical Sciences, 26(1), 80-87.
- Yarlagadda, S., et al. (2024).
- Mishra, P., Mishra, A. K., Bahe, A. K., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.
- Parveen, A., et al. (2020). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. RSC Advances, 10(42), 25063-25069.
- Wikipedia. (n.d.). Sandmeyer reaction.
- ResearchGate. (2021).
- Al-Ghorbani, M., et al. (2022). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports, 12(1), 1986.
- Paramonova, E. V., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal, 40(11), 595-602.
- Malik, I., & Singh, P. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(48), 30149-30177.
- Aziz, T., et al. (2020). Stolle Synthesis of Isatin. This method is very effective for the...
- Kujur, J. P., et al. (2023). Stolle's approach to isatin synthesis.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Al-Hiari, Y. M., et al. (2020).
- Liyanage, P. R., & Liyana-Arachchi, T. P. (2007). Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology.
- Al-Masoudi, W. A., & Ali, A. M. (2024). Synthesis and Identification of New Derivatives of 1H-benzo[f]indole-2,3-dione. International Journal of Science and Research Archive, 13(02), 4007-4013.
- BenchChem. (2025). Technical Support Center: Improving the Yield of 1-Aminonaphthalene-2-acetonitrile Synthesis.
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
- Li, Y., et al. (2019). Cu-Catalysed synthesis of benzo[f]indole-2,4,9(3H)-triones by the reaction of 2-amino-1,4-napthoquinones with α-bromocarboxylates. Organic & Biomolecular Chemistry, 17(3), 564-568.
- Sharma, K., & significant, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1347-1379.
- ReAction. (2018).
- ResearchGate. (n.d.).
- Al-Masoudi, W. A., & Ali, A. M. (2025). Synthesis and Identification of New Derivatives of 1H-benzo[f]indole-2,3-dione.
- Wang, Y., et al. (2023). 3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System. The Journal of Organic Chemistry, 88(7), 4496-4503.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Vandana, K., & Rajitha, K. (2017). A Review on Isatin and Its Derivatives. World Journal of Pharmaceutical Research, 6(16), 318-332.
- Wu, J., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3334.
- Wang, Y., & Ko, C. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(1), 223.
Sources
common side products in the synthesis of benzo[e]isatin
Technical Support Center: Synthesis of Benzo[e]isatin
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound (1H-benzo[e]indole-2,3-dione). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but challenging heterocyclic scaffold. Unlike its simpler analogue, isatin, the synthesis of this compound introduces unique challenges related to regiochemistry and reaction control. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the most viable synthetic routes for preparing this compound, and how do they compare to standard isatin synthesis?
The synthesis of this compound is not as widely documented as that of isatin. However, established methods for isatin can be adapted to naphthalene-based precursors. The two most logical and adaptable routes are the Stolle Synthesis and the Sandmeyer Synthesis .[1][2][3]
-
Stolle Synthesis: This is often the more reliable approach. It involves the reaction of 1-naphthylamine with oxalyl chloride to form an N-aryloxamoyl chloride intermediate, which is then cyclized using a strong Lewis acid like aluminum chloride (AlCl₃).[1][3] The primary challenge here is controlling the regioselectivity of the intramolecular Friedel-Crafts acylation.
-
Sandmeyer Synthesis: While a cornerstone for isatin, a direct adaptation for this compound is more complex. A hypothetical route would start from a 1,2-disubstituted naphthalene. For instance, reacting 2-amino-1-naphthoic acid derivatives through a series of steps to form the dione structure. This route is often lower-yielding and can suffer from side reactions related to the diazonium chemistry on the naphthalene ring system.[1][4][5]
Q2: Why is regiochemistry the primary challenge in this compound synthesis?
The core challenge stems from the structure of the 1-naphthylamine precursor used in methods like the Stolle synthesis. The intermediate N-(1-naphthyl)oxamoyl chloride can undergo intramolecular electrophilic cyclization at two positions:
-
C2 Position: This leads to the desired angular This compound .
-
C8 (peri) Position: This leads to the undesired linear isomer, benzo[g]isatin .
These two isomers can be difficult to separate due to their similar polarities. The reaction conditions, particularly the choice of Lewis acid and solvent, play a critical role in directing the cyclization.
Q3: What role does the purity of the starting 1-naphthylamine play?
The purity of the starting 1-naphthylamine is paramount. Commercial 1-naphthylamine is often contaminated with its isomer, 2-naphthylamine. If present, 2-naphthylamine will react to form benzo[f]isatin, another regioisomer that will complicate purification and downstream applications. Always use recrystallized or sublimed 1-naphthylamine for best results.
Part 2: Troubleshooting Guide: Common Side Products & Their Mitigation
This section provides a problem-oriented approach to identifying and resolving issues encountered during synthesis.
Issue 1: Crude product contains a significant amount of an inseparable, isomeric impurity.
-
Probable Cause & Side Product Identity: You are likely co-synthesizing the linear isomer, benzo[g]isatin , alongside your target this compound. This occurs due to a lack of regiocontrol during the Lewis acid-mediated cyclization step in the Stolle synthesis. The C8 position of the naphthalene ring is electronically activated, making it a competitive site for acylation.
-
Proposed Mechanism of Formation: The oxamoyl chloride intermediate forms a complex with the Lewis acid (e.g., AlCl₃). This electrophilic species can then attack either the C2 or C8 position of the naphthalene ring. While the C2 position is sterically more accessible, the C8 (peri) position is also electronically favorable, leading to a mixture of products.
Figure 1: Competing Cyclization Pathways -
Troubleshooting & Prevention Protocol:
-
Solvent Choice: Use a non-polar, coordinating solvent like carbon disulfide (CS₂) or dichloromethane (DCM) instead of nitrobenzene. Nitrobenzene can favor peri-substitution.
-
Temperature Control: Maintain a low temperature (0 °C to RT) during the addition of aluminum chloride and the subsequent reaction. Overheating can decrease selectivity.
-
Lewis Acid Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of AlCl₃. Insufficient Lewis acid can lead to incomplete reaction, while a large excess can promote side reactions and charring.
-
-
Purification Strategy: Separation of this compound from benzo[g]isatin is challenging. Careful column chromatography on silica gel with a shallow gradient of ethyl acetate in hexanes may be effective. Alternatively, fractional crystallization from a solvent like glacial acetic acid can sometimes enrich one isomer.[6]
Issue 2: The reaction yields a dark, tarry, and intractable crude product with very low yield of the desired product.
-
Probable Cause & Side Product Identity: This is typically caused by overly harsh conditions during the Friedel-Crafts cyclization, leading to polymerization and decomposition of the starting material and product. The side products are not discrete molecules but rather a complex polymeric tar.
-
Troubleshooting & Prevention Protocol:
-
Control Temperature: This is the most critical parameter. The reaction is exothermic. Add the Lewis acid (AlCl₃) portion-wise to the reaction mixture at 0 °C, allowing the temperature to slowly rise to room temperature. Do not heat the reaction unless no conversion is observed after several hours.
-
Use a Milder Lewis Acid: Consider replacing aluminum chloride with a milder Lewis acid such as titanium tetrachloride (TiCl₄) or ferric chloride (FeCl₃), which can reduce the extent of charring.[1]
-
Ensure Anhydrous Conditions: Moisture will react violently with the Lewis acid and the oxamoyl chloride intermediate, contributing to decomposition. Use oven-dried glassware and anhydrous solvents.
-
-
Purification Strategy: If significant tar is formed, recovery of the product is difficult. First, attempt to extract the product from the crude mixture using a solvent in which the tar is insoluble (e.g., hot toluene or ethyl acetate). The filtered solution can then be concentrated and subjected to chromatography.
Issue 3: The reaction is sluggish, and a significant amount of an unreacted white solid is recovered.
-
Probable Cause & Side Product Identity: The recovered solid is likely the N-(1-naphthyl)oxamic acid , the hydrolyzed form of the reactive intermediate. This occurs if the first step (acylation with oxalyl chloride) was successful, but the cyclization failed, and the acyl chloride hydrolyzed during aqueous workup.
-
Troubleshooting & Prevention Protocol:
-
Check Lewis Acid Quality: Use fresh, high-purity, anhydrous aluminum chloride. Old or partially hydrated AlCl₃ will be inactive.
-
Reaction Time: The cyclization step can be slow. Monitor the reaction by TLC. If the reaction stalls, gentle warming to 40-50 °C for a short period (1-2 hours) may be necessary, but this increases the risk of side product formation (see Issue 1 & 2).
-
Activation: Ensure the N-(1-naphthyl)oxamoyl chloride intermediate was properly formed before adding the Lewis acid. The reaction of 1-naphthylamine with oxalyl chloride should be run to completion first.
-
-
Purification Strategy: N-(1-naphthyl)oxamic acid has significantly different solubility and polarity compared to this compound. It can typically be removed by washing the crude organic extract with a mild aqueous base solution (e.g., 5% NaHCO₃). The desired product will remain in the organic layer, while the carboxylic acid will move to the aqueous layer as its salt.
Part 3: Data Summary & Reference Protocol
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Side Product/Issue | Probable Cause | Key Analytical Signature | Prevention & Purification Strategy |
| Benzo[g]isatin | Lack of regiocontrol in cyclization. | Similar Mass Spec (M+) to product; distinct aromatic pattern in ¹H NMR. | Use non-polar solvents (CS₂); maintain low temperature (0 °C); careful chromatography or fractional crystallization. |
| Polymeric Tar | Overly harsh reaction conditions (high temp, excess Lewis acid). | Broad, unresolved signals in NMR; insoluble, dark solid. | Strict temperature control (0 °C); portion-wise addition of AlCl₃; use milder Lewis acids (TiCl₄). |
| N-(1-naphthyl)oxamic acid | Incomplete cyclization followed by hydrolysis of the intermediate. | Presence of a carboxylic acid proton (~10-12 ppm) in ¹H NMR; different M+ in Mass Spec. | Ensure active Lewis acid; allow sufficient reaction time; remove by washing with aqueous NaHCO₃ solution. |
| Benzo[f]isatin | Contamination of starting material with 2-naphthylamine. | Isomeric M+; distinct aromatic pattern in ¹H NMR. | Use purified 1-naphthylamine (recrystallized or sublimed) as the starting material. |
Reference Protocol: Stolle Synthesis of this compound
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Step 1: Formation of N-(1-Naphthyl)oxamoyl chloride
-
In an oven-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, suspend purified 1-naphthylamine (1.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise via syringe. A precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The resulting slurry of the intermediate is used directly in the next step.
Step 2: Lewis Acid-Mediated Cyclization
-
Cool the slurry from Step 1 back to 0 °C.
-
Add anhydrous carbon disulfide (CS₂) to the flask.
-
In a separate, dry flask, weigh anhydrous aluminum chloride (1.2 eq) and add it portion-wise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane).
-
Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel.
References
-
Isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. National Institutes of Health (NIH). Available at: [Link]
-
Sandmeyer Isatin Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
-
Isatin. Organic Syntheses. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Sandmeyer Isatin Synthesis. SynArchive. Available at: [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available at: [Link]
-
Isatin synthesis. Organic Chemistry Portal. Available at: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. EC Pharmacology and Toxicology. Available at: [Link]
Sources
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- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. synarchive.com [synarchive.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Reactivity of Benzo[e]isatin
Welcome to the technical support center for benzo[e]isatin. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this unique isatin isomer. Here, we will delve into the underlying reasons for its distinct chemical behavior and provide actionable troubleshooting strategies to advance your research.
Section 1: Understanding the Core Problem: The Reactivity of this compound
This compound, an isomer of the more commonly used isatin (1H-indole-2,3-dione), presents a distinct reactivity profile that can be a source of experimental frustration. While structurally similar, the fusion of the benzene ring at the [e] face of the indole core significantly alters the electronic properties of the molecule. This often results in lower reactivity compared to its benzo[g] and benzo[f] counterparts.
The primary reason for this reduced reactivity lies in the electron-donating character of the additional fused benzene ring. This donation of electron density to the indole nucleus, particularly to the C2 and C3 carbonyl groups, diminishes their electrophilicity. Consequently, nucleophilic attack at these positions, a key step in many common isatin reactions, is less favorable.
Visualizing the Electronic Differences
To illustrate the concept of electrophilicity in isatin isomers, consider the following diagram:
Caption: Comparative electrophilicity of isatin and this compound carbonyls.
Section 2: Troubleshooting Common Reactions
This section addresses specific issues you might encounter during your experiments with this compound and provides practical solutions.
Issue 1: Failed or Low-Yield N-Alkylation
Question: My N-alkylation of this compound with an alkyl halide is giving poor to no yield, even under conditions that work well for standard isatin. What's going on?
Answer: The N-H proton of this compound is less acidic than that of isatin due to the electron-donating nature of the fused ring system. This makes deprotonation more challenging, which is a critical first step for N-alkylation.
Troubleshooting Protocol: Enhancing N-Alkylation Efficiency
-
Base Selection is Crucial: Standard bases like potassium carbonate (K₂CO₃) may be insufficient.[1]
-
Recommendation: Switch to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] Cesium carbonate is often an excellent choice as the larger cation can improve the solubility of the resulting anion.
-
-
Solvent Choice Matters: The solvent must effectively solvate the this compound anion.
-
Recommendation: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[1]
-
-
Increase Reaction Temperature: Sluggish reactions can often be accelerated with heat.
-
Consider the Alkylating Agent: Less reactive alkylating agents will require more forcing conditions.
-
Recommendation: For alkyl chlorides or bromides that are particularly unreactive, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction via an in-situ Finkelstein reaction.[4]
-
| Parameter | Standard Isatin | This compound (Recommended) | Rationale |
| Base | K₂CO₃, NaOH | NaH, Cs₂CO₃ | Overcomes lower acidity of N-H proton.[1] |
| Solvent | Acetone, ACN | DMF, NMP | Better solvation of the anion.[1] |
| Temperature | RT to 60 °C | 60-100 °C or Microwave | Provides energy to overcome higher activation barrier.[2] |
| Additive | Not usually needed | Catalytic KI | Enhances reactivity of alkyl halides.[4] |
Issue 2: Unsuccessful Knoevenagel Condensation
Question: I'm trying to perform a Knoevenagel condensation with this compound and an active methylene compound, but the reaction is not proceeding. How can I drive this reaction to completion?
Answer: The Knoevenagel condensation relies on the electrophilicity of the C3 carbonyl, which as we've established, is reduced in this compound.[5] Therefore, more effective catalysis is required.
Troubleshooting Protocol: Optimizing the Knoevenagel Condensation
-
Catalyst Choice: A weak base like piperidine, often used for isatin, may not be sufficient.
-
Recommendation: Employ a more effective catalyst system. Piperidinium acetate in a protic solvent like water or ethanol at elevated temperatures can be effective. Alternatively, using a solid-supported acid catalyst like sulfonic acid functionalized silica (SBA-Pr-SO3H) in an aqueous medium can provide excellent yields.[6]
-
-
Reaction Conditions:
-
Recommendation: Increase the reaction temperature to reflux. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Caption: Decision workflow for optimizing Knoevenagel condensation of this compound.
Issue 3: Wittig Reaction Failure
Question: My Wittig reaction with this compound is not yielding the expected alkene. What can I do?
Answer: The Wittig reaction is sensitive to the electrophilicity of the carbonyl component.[7][8] The reduced electrophilicity of the C3 carbonyl of this compound can make it a poor substrate for less reactive, stabilized ylides.
Troubleshooting Protocol: Successful Wittig Olefination
-
Ylide Reactivity:
-
Recommendation: If using a stabilized ylide (e.g., one with an adjacent ester or ketone), switch to a more reactive, non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium salt).[8] Be aware that this may affect the stereoselectivity of the resulting alkene.
-
-
Reaction Conditions:
-
Recommendation: Ensure strictly anhydrous conditions, as Wittig reagents are sensitive to moisture. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Alternative Olefination Reactions:
-
Recommendation: If the Wittig reaction remains problematic, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides and can be more effective with less reactive ketones.[9]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound?
A1: this compound is soluble in hot organic solvents like benzene and dichloromethane, and slightly soluble in ethanol and ether.[10] Its solubility in common reaction solvents at room temperature can be limited, which may contribute to low reaction rates. It is generally more soluble in polar aprotic solvents like DMF and DMSO.[11]
Q2: Are there any specific handling precautions for this compound?
A2: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses). It is a crystalline solid and should be stored in a cool, dry place away from light.
Q3: Can protecting groups be used to modulate the reactivity of this compound?
A3: Yes, protection of the N-H group can be a useful strategy. For reactions where the acidity of the N-H proton can lead to side reactions, or to prevent N-alkylation when C3 functionalization is desired, N-protection is recommended. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on the subsequent reaction conditions.
Q4: How does the spectroscopy of this compound differ from isatin?
A4: The extended conjugation from the fused benzene ring in this compound results in a shift in its UV-Vis absorption spectrum to longer wavelengths (a bathochromic shift) compared to isatin. In the ¹H NMR spectrum, the aromatic protons will appear in distinct regions, and their coupling patterns will reflect the specific substitution of the this compound core. The carbonyl carbons in the ¹³C NMR spectrum may show slight upfield shifts compared to isatin, reflecting their reduced electrophilicity.
Q5: Are there alternative synthetic routes that bypass the low reactivity of this compound?
A5: In some cases, it may be more efficient to construct the desired molecule with the this compound core already functionalized, rather than attempting to modify this compound itself. This might involve starting with a substituted naphthalene derivative and building the heterocyclic ring system.
References
-
ChemBK. (2024, April 10). Benz[e]isatin. Retrieved from [Link]
- Riyaz, S., Indrasena, A., Naidu, A., & Dubey, P. K. (2014). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Indian Journal of Chemistry, 53B, 120-123.
- Lashgari, N., Mohammadi Ziarani, G., Badiei, A., & Gholamzadeh, P. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313.
-
Wikipedia. (2023, November 29). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Sumpter, W. C. (1944).
- Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008).
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
- Baluja, S., Bhalodia, R., Bhatt, M., Vekariya, N., & Gajera, R. (n.d.). Solubility of a pharmacological intermediate drug Isatin in different solvents at various temperatures.
- Anoop, A., & Kumar, S. (2014). An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1146-1157.
- Vane, F. M., & Santi, D. V. (1980). The Wittig reaction with hindered ketones. Journal of the American Chemical Society, 102(12), 4091-4096.
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
Sources
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- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. reddit.com [reddit.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. rjpbcs.com [rjpbcs.com]
Technical Support Center: Purification of Benzo[e]isatin Derivatives
Welcome to the technical support center for the purification of benzo[e]isatin derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. Benzo[e]isatins, with their privileged scaffold, present unique purification challenges due to their polarity, potential for strong interactions with stationary phases, and susceptibility to degradation.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification workflows.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the column chromatography of this compound derivatives.
Question 1: My compound is streaking or "tailing" down the column and on my TLC plate. What's happening and how do I fix it?
Answer:
Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.
-
Probable Causes:
-
Acid-Base Interaction: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[1] The nitrogen atoms in the this compound ring system can be basic, leading to strong, sometimes irreversible, binding to these acidic sites. This causes a portion of the molecules to lag behind the main band, resulting in tailing.
-
Sample Overload: Loading too much crude material onto the column can saturate the stationary phase, leading to poor band shape and tailing.[2]
-
Inappropriate Mobile Phase: The solvent system may not be strong enough or may lack the necessary components to disrupt the strong interactions causing the tailing.
-
-
Solutions & Rationale:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[2]
-
Triethylamine (TEA): Start by adding 0.1-1% TEA to your eluent. The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol groups, effectively "masking" them. This allows your this compound derivative to elute based on polarity with minimal unwanted interaction, resulting in sharp, symmetrical bands.
-
Ammonium Hydroxide: For highly polar or very basic compounds, a solution of 1-10% methanolic ammonia in dichloromethane can be highly effective.[3][4]
-
-
Reduce the Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation.
-
Change the Stationary Phase: If tailing persists and you suspect compound instability, consider a less acidic stationary phase.
-
Question 2: My this compound derivative is extremely polar and won't move off the baseline, even in 100% ethyl acetate. What should I do?
Answer:
This is a common issue when the polarity of the compound is too high for standard solvent systems. The compound has a much stronger affinity for the polar stationary phase than for the mobile phase.
-
Probable Causes:
-
Insufficient Mobile Phase Polarity: The elution strength of your solvent system is too low to displace the highly polar analyte from the silica gel.
-
Presence of Highly Polar Functional Groups: Substituents like -OH, -COOH, or multiple nitrogen atoms on the this compound core can dramatically increase polarity.
-
-
Solutions & Rationale:
-
Introduce a Stronger Polar Solvent: You need to significantly increase the polarity of your mobile phase.
-
Methanol (MeOH): A standard next step is to use a mixture of dichloromethane (DCM) and methanol. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it (e.g., 5%, 10%).[4] Caution: Using more than 10-15% methanol in DCM can lead to the dissolution of the silica gel, compromising the separation.[4]
-
Methanolic Ammonia: As mentioned previously, for very stubborn basic compounds, a 1-10% solution of 10% ammonium hydroxide in methanol, used as a polar modifier in DCM, can be extremely effective.[3]
-
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, it may be better suited for reversed-phase chromatography. Here, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2] This is more common in HPLC but can be performed as flash chromatography.
-
Question 3: My compound seems to be decomposing on the column. I see new spots on my TLC analysis of the fractions. How can I prevent this?
Answer:
The acidic nature of silica gel can catalyze the degradation of sensitive molecules. This compound derivatives, particularly those with certain functional groups, can be susceptible to this.
-
Probable Causes:
-
Acid-Catalyzed Decomposition: The acidic silanol groups on the silica surface are acting as a catalyst for hydrolysis, rearrangement, or other degradation pathways.[3]
-
Prolonged Contact Time: The longer your compound remains on the column, the more time there is for degradation to occur.
-
-
Solutions & Rationale:
-
Confirm Instability: First, confirm that the silica gel is the culprit. Spot your purified compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or elsewhere, your compound is not stable on silica.[3]
-
Use a Deactivated Stationary Phase:
-
Increase the Elution Speed: Don't let the column run overnight if you suspect instability. Use flash chromatography (applying gentle air pressure) to speed up the elution and minimize the compound's residence time on the stationary phase.
-
Use a Different Purification Method: If all else fails, consider alternatives to silica gel chromatography, such as recrystallization or preparative HPLC on a different stationary phase.
-
Section 2: Frequently Asked Questions (FAQs)
Q: How do I select the best mobile phase for my separation? A: The process is empirical and starts with Thin Layer Chromatography (TLC).
-
Start with a Standard System: Begin with a common two-component system like Hexane/Ethyl Acetate.[4]
-
Screen Polarities: Run TLC plates in various ratios (e.g., 9:1, 4:1, 1:1 Hex:EtOAc).
-
Aim for an Ideal Rf: The ideal Rf (retention factor) for your target compound on the TLC plate is between 0.2 and 0.4 .[6] An Rf in this range generally ensures that the compound will elute from the column in a reasonable number of column volumes without eluting too close to the solvent front or sticking to the top.
-
Optimize for Separation: Adjust the solvent ratio to maximize the separation (ΔRf) between your desired compound and the nearest impurities. If separation is poor, try a different solvent system (e.g., Dichloromethane/Ethyl Acetate or Dichloromethane/Methanol) to alter the selectivity.[2]
Q: What is "dry loading" and when should I use it? A: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.
-
When to Use It: Use this method when your compound is poorly soluble in the column's mobile phase. Dissolving the sample in a strong, polar solvent (like pure DCM or methanol) and loading it directly can wreck the separation before it even begins. This strong solvent will carry your compound partway down the column in a diffuse band.[7]
-
How to Do It: Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[7]
Q: Can I use a gradient elution? A: Yes, and it is often highly recommended for complex mixtures containing compounds with a wide range of polarities.[2][6] A gradient elution involves starting with a less polar solvent system and gradually increasing the percentage of the more polar solvent over the course of the separation. This allows non-polar impurities to elute first, followed by your compound of interest, and finally, the very polar "baseline" impurities, all within a single run and with better resolution.
Section 3: Standard Protocol Workflow
This protocol outlines a standard procedure for the purification of a moderately polar this compound derivative.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Using a capillary spotter, spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-selected solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent system polarity until the Rf of your target compound is approximately 0.3. Ensure good separation from major impurities.
Step 2: Column Preparation (Wet/Slurry Packing)
-
Select a column of appropriate size (e.g., for 1g of crude material, use ~50-100g of silica gel).
-
Secure the column vertically with a clamp. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your starting, least polar eluent.[8]
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the side of the column to dislodge air bubbles and help the silica pack into a uniform bed.
-
Open the stopcock and drain the excess solvent, applying gentle air pressure, until the solvent level reaches the top of the silica bed. Do NOT let the column run dry.[8]
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude material in the minimum amount of a solvent (preferably the eluent itself).[7] Carefully pipette this solution onto the top of the silica bed. Drain the solvent until it is level with the silica surface. Carefully add a protective layer of sand.
-
Dry Loading (Recommended): Pre-adsorb your sample onto silica as described in the FAQ section. Carefully add this powder to the top of the column bed, then add the protective sand layer.
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or vials).
-
If using a gradient, start with the low-polarity eluent and systematically switch to solvent mixtures with increasing polarity.
Step 5: Fraction Analysis
-
Monitor the fractions using TLC to identify which ones contain your purified compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified this compound derivative.
Section 4: Visual Guides & Data Tables
Diagrams
Data Tables
Table 1: Common Solvent Systems for Silica Gel Chromatography
| Non-Polar Solvent | Polar Solvent | Relative Polarity | Typical Applications |
| Hexane / Pet. Ether | Ethyl Acetate | Low to Medium | Standard for moderately polar organic compounds.[4] |
| Hexane / Pet. Ether | Diethyl Ether | Low | Good for non-polar compounds; less polar than EtOAc.[4] |
| Dichloromethane (DCM) | Ethyl Acetate | Medium | Offers different selectivity compared to hexane systems. |
| Dichloromethane (DCM) | Methanol | High | Used for purifying highly polar compounds.[2][4] |
Table 2: Relationship Between TLC Rf and Elution Volume
| Rf on TLC | Approximate Column Volumes (CV) to Elute | Assessment |
| > 0.6 | 1 - 2 | Too fast. High risk of co-elution with impurities. |
| 0.2 - 0.4 | 3 - 6 | Optimal Range. Good balance of resolution and run time.[6] |
| < 0.1 | > 10 | Too slow. Leads to band broadening and long run times. |
| Note: A Column Volume (CV) is the volume of the stationary phase bed. |
Section 5: References
-
Almeida, R. M. R. G., et al. (2010). Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. Journal of the Brazilian Chemical Society, 21(4), 762-767. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Stationary phases chemical structures used in this work. Retrieved from [Link]
-
Almeida, R. M. R. G., et al. (2010). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. SciELO. Retrieved from [Link]
-
JIST. (n.d.). Thin Layer Chromatography of Benzodiazepines. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to separate isatin derivatives from isatin without using Colum chromatography?. Retrieved from [Link]
-
Sârbu, C., et al. (2011). COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN STATIONARY PHASES. Farmacia, 59(3), 333-344. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2020). What solvent system can be used for TLC and column chromatographic separation of ethyl acetate fraction?. Retrieved from [Link]
-
Hancu, G., et al. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Acta Medica Marisiensis, 57(6). Retrieved from [Link]
-
Sajewicz, M., et al. (2022). Stationary Phases for Green Liquid Chromatography. Molecules, 27(19), 6667. Retrieved from [Link]
-
Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
da Silva, J. F., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(84), 53565-53595. Retrieved from [Link]
-
Singh, U. P., & Bhat, H. R. (2012). Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 304-307. Retrieved from [Link]
-
MDPI. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]
-
ResearchGate. (2015). Scavenging of benzodiazepine drugs from water using dual-functionalized silica nanoparticles. Retrieved from [Link]
-
D'Abramo, M., et al. (2022). Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations. International Journal of Molecular Sciences, 23(4), 1989. Retrieved from [Link]
-
Baluja, S., et al. (2015). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Journal of Chemical and Pharmaceutical Research, 7(8), 140-146. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: Design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. RSC Advances, 13(14), 9349-9372. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Retrieved from [Link]
Sources
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- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Benzo[e]isatin
Welcome to the dedicated technical support center for the N-alkylation of benzo[e]isatin and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. The N-alkylation of the isatin scaffold is a critical step in the synthesis of a wide array of biologically active compounds.[1][2][3] However, the reaction is not without its challenges, ranging from low yields to the formation of stubborn side products.
This resource is structured to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles governing the successful N-alkylation of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering explanations for the observed issues and actionable solutions.
Issue 1: Low to No Product Formation
Question: My N-alkylation of this compound is resulting in a very low yield, or I'm only recovering the starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low or no yield in the N-alkylation of this compound typically points to one of several key factors: incomplete deprotonation of the isatin nitrogen, poor reactivity of the alkylating agent, or suboptimal reaction conditions.
Causality and Strategic Solutions:
-
Incomplete Deprotonation: The N-H proton of the isatin core must be removed by a base to form the nucleophilic isatin anion. If the base is not strong enough or is used in insufficient amounts, the reaction will not proceed efficiently.[4][5][6]
-
Solution:
-
Base Selection: For standard alkyl halides, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient when paired with a polar aprotic solvent like DMF or NMP.[5][7][8][9][10] For less reactive alkylating agents or sterically hindered benzo[e]isatins, a stronger base such as sodium hydride (NaH) may be necessary.[5][6] It is crucial to use anhydrous solvents when working with highly reactive bases like NaH.
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. For weaker bases like K₂CO₃, using a slight excess (1.1-1.5 equivalents) can drive the equilibrium towards the deprotonated form.[11]
-
-
-
Reactivity of the Alkylating Agent: The nature of the leaving group and the steric bulk of the alkylating agent significantly impact the reaction rate.
-
Solution:
-
Leaving Group: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Primary alkyl halides are generally more reactive than secondary halides in Sₙ2 reactions. For bulky alkylating agents, longer reaction times, higher temperatures, or the use of a stronger base may be required.
-
-
-
Suboptimal Reaction Conditions:
-
Solution:
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally effective for this reaction as they solvate the cation of the base and do not interfere with the nucleophilicity of the isatin anion.[5][7] The poor solubility of isatin in many common organic solvents can be a limiting factor.[12][13]
-
Temperature and Time: While many N-alkylations of isatin proceed at room temperature, less reactive starting materials may require heating.[11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the N-alkylation of isatins.[7][9][10][14][15] This is often attributed to efficient and rapid heating.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure even after workup. What are the common side reactions and how can I minimize them?
Answer:
The isatin scaffold contains multiple reactive sites, which can lead to the formation of undesired side products under basic conditions.
Common Side Reactions and Mitigation Strategies:
-
O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom of the C2-carbonyl group. While N-alkylation is generally thermodynamically favored, O-alkylation can occur, particularly with highly reactive alkylating agents.[4][16]
-
Mitigation:
-
Counter-ion and Solvent Effects: The choice of base and solvent can influence the N/O selectivity. Harder cations (like Na⁺ from NaH) tend to associate more with the harder oxygen atom, which can sometimes favor N-alkylation. In contrast, silver salts (e.g., Ag₂O) are known to promote O-alkylation.[6][16]
-
-
-
Aldol-type Condensations: The C3-keto group of the isatin ring can undergo aldol-type condensation reactions, especially in the presence of strong bases and when using solvents like acetone.[7][10]
-
Mitigation:
-
Avoid Ketonic Solvents with Strong Bases: If using a strong base, avoid solvents that have enolizable protons, such as acetone.
-
Controlled Temperature: Running the reaction at a lower temperature can help to minimize these side reactions.
-
-
-
Dialkylation: Although less common for the isatin nitrogen, if other nucleophilic sites are present on the this compound ring or the alkylating agent, dialkylation can occur.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent if dialkylation of a bifunctional alkylating agent is a concern.
-
-
Issue 3: Product is an Oil and Difficult to Purify
Question: After the workup and solvent evaporation, my N-alkylated this compound is an oil and I am struggling to crystallize it. What are the potential issues and purification strategies?
Answer:
The inability to obtain a crystalline product can be due to the inherent properties of the molecule or the presence of impurities.
Troubleshooting and Purification Strategies:
-
Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and can result in an oily product.[6]
-
Solution:
-
Azeotropic Removal: Add a lower-boiling point solvent like toluene or heptane to the crude product and evaporate under reduced pressure. Repeat this process several times to azeotropically remove the residual high-boiling point solvent.[6]
-
Aqueous Washes: During the workup, thoroughly wash the organic layer with water or a brine solution to remove water-soluble solvents like DMF.[6]
-
-
-
Presence of Impurities: Even small amounts of unreacted starting materials or side products can inhibit crystallization.
-
Solution:
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[4][6][11][17][18]
-
Acid-Base Extraction: To remove unreacted this compound, dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 1M NaOH). The acidic N-H of the starting material will be deprotonated and extracted into the aqueous layer, leaving the N-alkylated product in the organic phase.[4]
-
-
-
Product is Inherently an Oil: Some N-alkylated benzo[e]isatins, particularly those with long or branched alkyl chains, may have melting points below room temperature.
-
Solution:
-
Confirm Purity: If the product is pure as determined by NMR and/or LC-MS, it may not be possible to crystallize it. In such cases, the pure oil can often be used directly in subsequent steps.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of this compound?
A1: The reaction typically proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the nitrogen atom of the this compound ring to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent in an Sₙ2 reaction, displacing the leaving group and forming the N-alkylated product.
Caption: General mechanism of N-alkylation of this compound.
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the reactivity of your alkylating agent and the acidity of your specific this compound derivative.
-
For reactive alkylating agents (e.g., methyl iodide, benzyl bromide): K₂CO₃ or Cs₂CO₃ are often sufficient.
-
For less reactive alkylating agents (e.g., alkyl chlorides, secondary halides): A stronger base like NaH may be necessary.
-
For benzo[e]isatins with electron-withdrawing groups: These will be more acidic, and a weaker base may suffice. Conversely, electron-donating groups will make the N-H less acidic, potentially requiring a stronger base.
Q3: Can phase-transfer catalysis be used for the N-alkylation of this compound?
A3: Yes, phase-transfer catalysis (PTC) is a viable and often advantageous method for N-alkylation.[19][20][21] It typically involves a solid-liquid or liquid-liquid system where a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This can lead to milder reaction conditions, reduced solvent usage, and easier workups.[19][22]
Q4: What is a general protocol for a standard N-alkylation of this compound?
A4: The following is a general starting point. Optimization will likely be necessary for your specific substrate and alkylating agent.
Protocol: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5-10 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General experimental workflow for N-alkylation.
Data Summary: Recommended Reaction Conditions
The following table provides a summary of commonly used conditions for the N-alkylation of isatins, which can be adapted for this compound.
| Alkylating Agent | Base | Solvent | Temperature | Notes | Reference(s) |
| Alkyl Halides (Primary) | K₂CO₃, Cs₂CO₃ | DMF, NMP | RT to 80 °C | Most common and reliable conditions. | [7][8][11] |
| Alkyl Halides (Secondary) | NaH, K₂CO₃ | DMF, THF | 50 °C to reflux | May require stronger base and higher temperatures. | [5][6] |
| Benzyl Halides | K₂CO₃, DBU | DMF, Ethanol | RT to 140 °C (MW) | Generally reactive. DBU offers an alternative base. | [14] |
| Functionalized Alkyl Halides | K₂CO₃, Cs₂CO₃ | DMF, NMP | RT to 100 °C | Conditions depend on the functionality. | [7][8] |
| Long-Chain Alkyl Bromides | K₂CO₃ / TBAB | DMF | Room Temperature | Phase-transfer catalysis is effective. |
References
- Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research.
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]
- Spencer, J., et al. (2014). Expedited microwave-assisted N-alkylation of isatins utilizing DBU. Tetrahedron Letters, 55(17), 2844-2846.
-
Fassihi, A., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 15(4), 353-366. [Link]
- BenchChem. (2025).
-
PubMed. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Molecules. [Link]
- BenchChem. (2025).
-
Semantic Scholar. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
- BenchChem. (2025).
-
Vine, K. L., et al. (2009). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. [Link]
-
Mate, N. A., Meador, R. I. L., Joshi, B. D., & Chisholm, J. D. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(10), 2055-2059. [Link]
- BenchChem. (2025).
-
Wang, W., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Organic & Biomolecular Chemistry, 12(35), 6938-6941. [Link]
- Al Mamari, J., et al. (2022). Study of the alkylation reactions of isatin under liquid-solid phase transfer catalysis conditions using long chain alkyl bromides. Journal of Marine Chimica Heterocyclica, 21(3), 53-58.
- ResearchGate. (2025). Reaction of isatin with alkylating agents with acidic methylenes. Request PDF.
- ResearchGate. (2025). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Request PDF.
- SciSpace. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules.
- Engineering Journal IJOER. (n.d.).
- International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- ResearchGate. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
- ResearchGate. (2025). Phase Transfer Catalysis Without Solvent.
- PTC Communications, Inc. (2005).
- ResearchGate. (n.d.).
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Reddit. (2023). Problematic N-Alkylation. r/chemistry. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025). ChemInform Abstract: A New Phase-Transfer Catalyst (PTC)
-
PubMed. (2025). Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. [Link]
-
Donegan, J. J., et al. (2019). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2115-2118. [Link]
- National Center for Biotechnology Information. (2022).
- ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract.
- ResearchGate. (2015).
- Lupine Publishers. (2020).
- University of Rochester. (2022). Properties of Common Organic Solvents.
- Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Aqueous-Organic Mixtures.
- ResearchGate. (2025).
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preventing the decomposition of benzo[e]isatin during synthesis
Welcome to the technical support center for the synthesis of benzo[e]isatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic compound. Here, we address common challenges and provide in-depth troubleshooting strategies to prevent its decomposition and maximize yield and purity. Our insights are grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered during the synthesis of this compound:
Q1: My this compound synthesis via the Sandmeyer reaction has a low yield and a persistent, difficult-to-remove impurity. What is the likely cause?
A1: A common byproduct in the Sandmeyer isatin synthesis is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate[1]. This impurity can be challenging to separate from the desired this compound due to similar polarities.
Q2: I observe a color change and the formation of a dark, tarry substance during the final cyclization step with sulfuric acid. What is happening?
A2: This often indicates decomposition or side reactions due to excessive heat. The cyclization step is exothermic and requires careful temperature control. Overheating can lead to charring and the formation of sulfonated byproducts, significantly reducing the yield of isatin derivatives[1].
Q3: After purification, my final this compound product seems to degrade over time, even when stored. What could be the reason?
A3: this compound, like other N-heterocyclic quinone-like structures, can be susceptible to photodegradation and thermal decomposition[2][3][4][5]. Exposure to light and elevated temperatures can promote the formation of degradation products. Proper storage under inert atmosphere, protected from light, and at low temperatures is crucial.
Q4: I am struggling with the purification of this compound. What are the recommended methods?
A4: Purification of isatin derivatives can be challenging. A common method involves dissolving the crude product in an aqueous basic solution (like sodium hydroxide) to form the water-soluble salt. The solution is then filtered to remove insoluble impurities, and the isatin is re-precipitated by careful acidification[1]. Recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, is also a common and effective purification technique[1][6].
In-Depth Troubleshooting Guides
Issue 1: Low Yield and Byproduct Formation in Sandmeyer Synthesis
The Sandmeyer synthesis is a classical and widely used method for preparing isatins and their derivatives, including this compound, from the corresponding aniline or arylamine[4][7][8][9]. However, it is not without its challenges, primarily the formation of unwanted byproducts.
Root Cause Analysis:
The key steps in the Sandmeyer synthesis of this compound involve the reaction of 2-aminonaphthalene with chloral hydrate and hydroxylamine to form an intermediate oxime, followed by cyclization in strong acid (e.g., sulfuric acid)[10]. During the acid-catalyzed cyclization, incomplete reaction or side reactions can lead to the formation of this compound oxime. The presence of excess moisture in the isonitrosoacetanilide intermediate can also hinder the reaction and promote byproduct formation[1].
Preventative Measures & Solutions:
-
Temperature Control: The cyclization step is highly exothermic. It is critical to maintain the reaction temperature within the optimal range (typically 60-80°C) to prevent charring and decomposition[1]. The use of a mechanical stirrer is recommended to ensure even heat distribution.
-
Dry Starting Material: Ensure the isonitrosoacetanilide intermediate is thoroughly dried before the cyclization step. Moisture can interfere with the reaction and lead to lower yields[1].
-
Reaction Quenching: After the reaction is complete, the mixture should be cooled and poured onto a large volume of crushed ice to rapidly quench the reaction and precipitate the crude product[1].
Workflow for Minimizing Byproduct Formation:
Caption: Optimized workflow for Sandmeyer synthesis of this compound.
Issue 2: Decomposition During and After Synthesis
This compound possesses a reactive α-keto-lactam moiety within a polycyclic aromatic system, making it susceptible to various decomposition pathways.
Decomposition Pathways:
-
Oxidative Cleavage: The C2-C3 bond of the isatin core is susceptible to oxidative cleavage, which can lead to the formation of anthranilic acid derivatives. This can be initiated by strong oxidizing agents or even atmospheric oxygen under certain conditions.
-
Hydrolysis (Acidic and Basic):
-
Acid-Catalyzed: In the presence of strong acids and water, the lactam bond can be hydrolyzed, leading to ring-opening.
-
Base-Catalyzed: Strong bases can also induce ring-opening of the isatin nucleus[11]. This is a known reaction for isatins in general.
-
-
Photodecomposition: The extended π-system of this compound makes it a potential chromophore that can absorb UV-Vis light. This can lead to photochemical reactions and degradation[2][3].
-
Thermal Decomposition: As a quinone-like heterocyclic compound, this compound may be prone to thermal decomposition at elevated temperatures, especially in the presence of impurities or catalysts[4][5].
Preventative Strategies:
| Decomposition Pathway | Preventative Measures | Rationale |
| Oxidative Cleavage | - Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- Avoid strong oxidizing agents unless intended for a specific transformation. | Minimizes contact with atmospheric oxygen, which can initiate oxidative degradation. |
| Hydrolysis | - Use anhydrous solvents and reagents where possible.- Carefully control the pH during workup and purification. | Prevents the hydrolytic opening of the lactam ring. |
| Photodecomposition | - Protect reaction vessels from light using aluminum foil or by working in a dark room.- Store the final product in amber vials. | Reduces the exposure to UV and visible light that can trigger photochemical degradation. |
| Thermal Decomposition | - Avoid excessive heating during synthesis and purification.- Use the lowest effective temperature for reactions and solvent removal.- Store the final product at low temperatures (e.g., in a refrigerator or freezer). | Minimizes thermal energy that can lead to bond cleavage and decomposition. |
Logical Flow for Preventing Decomposition:
Caption: Key considerations for preventing this compound decomposition.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the general procedure for isatin synthesis, with specific considerations for this compound[10].
Step 1: Formation of 2-Hydroxyimino-N-naphthalen-2-ylacetamide
-
In a suitable reaction vessel, dissolve chloral hydrate (0.033 mol) in 115 mL of water.
-
Sequentially add sodium sulfate (35.5 g), a solution of concentrated HCl (0.03 mol) in water, and a solution of hydroxylamine hydrochloride (0.095 mol) in 30 mL of water.
-
Add 2-aminonaphthalene (0.03 mol).
-
Slowly heat the mixture to boiling over 40-45 minutes. The reaction is typically complete within 1-2 minutes of boiling.
-
Cool the mixture in an ice-water bath for 1 hour to allow for complete precipitation of the product.
-
Filter the precipitate, wash with cold water, and air-dry. This intermediate is typically used in the next step without further purification.
Step 2: Cyclization to 3H-Benzo[e]indole-1,2-dione (this compound)
-
Carefully and in portions, add the dried 2-hydroxyimono-N-naphthalen-2-ylacetamide to concentrated sulfuric acid, maintaining the temperature between 60-70°C.
-
Once the addition is complete, heat the mixture to 80°C for about 10 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then pour it onto a large volume of crushed ice.
-
Allow the mixture to stand for approximately 30 minutes.
-
Collect the precipitated crude this compound by suction filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid and then air-dry.
Protocol 2: Purification of this compound by Basic Wash and Recrystallization
This protocol is a standard method for purifying isatin derivatives[1].
-
Suspend the crude this compound in hot water.
-
Add a solution of sodium hydroxide with stirring until the solid dissolves, forming the sodium salt of this compound.
-
Filter the solution to remove any insoluble impurities.
-
Carefully add dilute hydrochloric acid to the filtrate with stirring until a slight precipitate appears. This step helps to precipitate any less acidic impurities.
-
Filter the solution again to remove the precipitated impurities.
-
Continue to add dilute hydrochloric acid to the filtrate until the solution is acidic to Congo red paper.
-
Cool the solution to induce crystallization of the purified this compound.
-
Collect the purified product by suction filtration, wash with cold water, and dry.
-
For further purification, recrystallize the this compound from glacial acetic acid or ethanol[1][6].
References
-
Marvel, C. S.; Hiers, G. S. Isatin. Org. Synth.1925 , 5, 71. [Link]
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Mondal, S.; Paul, S.; Panda, G.; Rit, R. Electrochemical and photochemical reaction of isatins: a decade update. Org. Biomol. Chem.2024 , 22 (17), 3352-3375. [Link]
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Mondal, S.; Paul, S.; Panda, G.; Rit, R. Electrochemical and photochemical reaction of isatins: A decade update. ResearchGate [Online]. [Link]
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Sandmeyer Isatin Synthesis. Name-Reaction.com. [Link]
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Orlova, D. D.; Novikova, D. S.; Garabadzhiu, A. V.; Tribulovich, V. G. A Study on Hydrolytic Stability of Isatin N-Mannich Bases. Russ. J. Gen. Chem.2018 , 88 (1), 48-56. [Link]
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Ghosh, S.; Roy, K.; Das, T.; Das, A. K. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catal. Sci. Technol.2021 , 11 (2), 577-582. [Link]
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Aziz, T.; Ullah, F. H.; Iqbal, M.; et al. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomed J Sci & Tech Res2020 , 30 (4). [Link]
-
Castellano, G.; Elguero, J.; Torralba, A. An Oxidative Degradation Approach to p-Quinones. J. Org. Chem.1985 , 50 (19), 3468–3471. [Link]
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Zhu, Y.; Zhang, H.; Liu, Y.; et al. Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. ResearchGate [Online]. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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Singh, U. P.; Bhat, H. R.; Gahtori, P. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Adv.2021 , 11 (62), 39185-39213. [Link]
-
Sousa, J. C. G.; et al. Evaluation of thermal stability of quinones by thermal analysis techniques. ResearchGate [Online]. [Link]
-
Srinivas, B.; et al. Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica2010 , 2 (6), 378-384. [Link]
-
Piskorz, J.; Kaczmarek-Kędziera, A.; Gzella, A. K.; Wawrzyniak, P.; Kaczmarek, M. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Int. J. Mol. Sci.2024 , 25 (9), 4768. [Link]
- Benzodiazepines, process and intermediates for their preparation and their use in therapy.
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Orlova, D. D.; Novikova, D. S.; Garabadzhiu, A. V.; Tribulovich, V. G. A Study on Hydrolytic Stability of Isatin N-Mannich Bases. ResearchGate [Online]. [Link]
-
da Silva, A. B. F.; et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Sci. Rep.2020 , 10, 13853. [Link]
-
Kumar, A.; Rajput, C. S.; Bhati, S. K. SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. Indo Am. J. Pharm. Res.2013 , 3 (11), 9030-9037. [Link]
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da Silva, A. B. F.; et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]
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Karpenko, A. S.; et al. Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharm. Chem. J.2006 , 40 (11), 595-602. [Link]
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Al-khuzaie, F. S.; Al-Safi, R. I. Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences2022 , 1 (3), 193-206. [Link]
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Isatin synthesis. Organic Chemistry Portal. [Link]
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Salih, N. A.; Ibraheem, H. A. E.-L. A New Derivatives of Benzodiazepine, Imidazole, Isatin, Maleimide, Pyrimidine and 1,2,4-Triazole: Synthesis and Characterization. ResearchGate [Online]. [Link]
-
Ali, W. B. Synthesis, Characterization and Evaluation of Biological Activity of Some Isatin Derivatives. Diyala Journal of Pure Science2018 , 14 (4), 1-17. [Link]
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Reddy, C. M.; et al. Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. J. Phys. Chem. A2005 , 109 (47), 10675–10682. [Link]
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Li, Y.; et al. Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Foods2024 , 13 (14), 2234. [Link]
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Cheng, Y.; et al. Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. ResearchGate [Online]. [Link]
-
Panderi, I.; et al. Isolation and structure elucidation of novel products of the acidic degradation of diazepam. J. Pharm. Sci.1995 , 84 (2), 208-11. [Link]
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Mishra, P.; et al. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA2021 , 8 (4), 1089-1098. [Link]
-
Vine, K. L.; et al. Synthesis and anticancer activity of new isatin-benzoic acid conjugates. Ethiop. Pharm. J.2015 , 31 (2), 75-92. [Link]
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Technical Support Center: Navigating the Scale-Up of Benzo[e]isatin Production
Welcome to the technical support center for the scale-up of benzo[e]isatin production. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. As a Senior Application Scientist with extensive experience in process development for complex heterocyclic compounds, I will provide field-proven insights to help you anticipate and overcome common obstacles. Our focus will be on ensuring scientific integrity, reproducibility, and safety in your scale-up campaigns.
Troubleshooting Guide: Common Issues in this compound Scale-Up
The synthesis of this compound, a polycyclic analogue of isatin, presents unique challenges not always encountered with its simpler counterpart. The increased molecular size and rigidity can impact solubility, reaction kinetics, and purification. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Causes | Troubleshooting/Solutions |
| Low Yield in Stolle Synthesis | 1. Incomplete Acylation: Inefficient reaction between α-naphthylamine and oxalyl chloride.[1][2] 2. Poor Cyclization: Suboptimal Lewis acid (e.g., AlCl₃) activity or stoichiometry. 3. Thermal Degradation: Localized overheating during the highly exothermic Friedel-Crafts cyclization.[1] 4. Side Reactions: Formation of regioisomers due to competing reaction at different positions on the naphthalene ring. | 1. Acylation Optimization: Ensure slow, controlled addition of oxalyl chloride to a well-agitated solution of α-naphthylamine at low temperature to form the intermediate chlorooxalylanilide. Monitor the reaction for completion (e.g., by TLC or HPLC). 2. Lewis Acid Screening: Evaluate different Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the molar ratio. Ensure the Lewis acid is of high purity and handled under anhydrous conditions.[2] 3. Exotherm Management: Implement a robust cooling system and monitor the internal reaction temperature closely. Consider a semi-batch process where the intermediate is added slowly to the Lewis acid slurry to control the rate of heat generation. 4. Regioselectivity Control: The choice of solvent and reaction temperature can influence the position of acylation on the naphthalene ring. Non-polar solvents at lower temperatures generally favor the desired α-substitution. |
| Impurity Formation (e.g., Isomeric Benzo[g]isatin) | 1. Starting Material Impurities: Presence of β-naphthylamine in the α-naphthylamine starting material. 2. Lack of Regioselectivity: Friedel-Crafts reactions on naphthalene systems can yield mixtures of isomers.[3] 3. Byproducts from Sandmeyer Route: If using a Sandmeyer-type synthesis from a naphthylamine precursor, formation of oxime byproducts is a known issue. | 1. Raw Material QC: Implement rigorous quality control on incoming α-naphthylamine to ensure isomeric purity. 2. Reaction Condition Tuning: As with yield, solvent and temperature are critical. A detailed Design of Experiments (DoE) approach may be necessary to find the optimal conditions for maximizing the desired this compound isomer. 3. Sandmeyer Optimization: If applicable, ensure complete diazotization at low temperatures and consider the use of a "decoy agent" during workup to minimize oxime formation. |
| Poor Solubility and Handling of Intermediates and Product | 1. Planar, Aromatic Structure: The extended polycyclic aromatic system of this compound and its precursors leads to lower solubility in common organic solvents compared to simpler isatins.[4] 2. Crystallization Issues: The low solubility can lead to premature precipitation, affecting purity and making handling of slurries difficult. | 1. Solvent Screening: Conduct solubility studies for this compound and key intermediates in a range of solvents at different temperatures. High-boiling point polar aprotic solvents like DMF, DMSO, or NMP may be necessary.[5][6] 2. Process Modifications: Consider using a larger volume of solvent or performing reactions at elevated temperatures to maintain solubility. For purification, a hot filtration may be required. |
| Difficult Purification and Discoloration | 1. Formation of Colored Byproducts: Oxidation of naphthylamine precursors or the final product can lead to highly colored impurities. 2. Inefficient Crystallization: The choice of crystallization solvent may not be optimal for rejecting specific impurities. 3. Residual Catalyst: Incomplete removal of the Lewis acid or other metal catalysts. | 1. Inert Atmosphere: Conduct reactions, particularly those involving naphthylamines, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Crystallization Optimization: Develop a robust crystallization protocol. This may involve screening various solvent/anti-solvent systems. The use of activated carbon during recrystallization can help remove colored impurities. 3. Work-up Procedure: Ensure a thorough aqueous quench and wash steps to completely remove the catalyst and its hydrolysis products. |
| Safety Hazards | 1. Toxicity of Starting Materials: α-Naphthylamine is a suspected carcinogen.[7] 2. Reactivity of Reagents: Oxalyl chloride is highly corrosive, toxic, and reacts violently with water.[8][9][10] 3. Exothermic Reactions: The cyclization step in the Stolle synthesis is highly exothermic and can lead to a runaway reaction if not properly controlled. | 1. Handling of α-Naphthylamine: Use appropriate personal protective equipment (PPE), including respiratory protection, and handle only in a well-ventilated fume hood or a contained system.[7] All waste must be disposed of as hazardous. 2. Handling of Oxalyl Chloride: This reagent should be handled in a dry, inert atmosphere. Ensure all equipment is thoroughly dried before use. Have an appropriate quenching agent readily available.[9][10] 3. Thermal Safety Studies: Before scaling up, perform calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry) to understand the thermal profile of the reaction and to design an adequate cooling capacity. |
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when moving from a 10g to a 1kg scale using the Stolle synthesis. What is the most likely cause?
A1: The most common culprit for yield loss upon scale-up of the Stolle synthesis is inadequate management of the exothermic Friedel-Crafts cyclization step. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises significantly, causing thermal decomposition of the starting material, intermediate, or product.
To address this, you should:
-
Improve Heat Transfer: Ensure your reactor has sufficient cooling capacity and that the agitator provides good mixing to facilitate heat transfer to the reactor walls.
-
Control the Addition Rate: Instead of adding all reagents at once, consider a semi-batch process. For example, slowly add the chlorooxalylanilide intermediate to a slurry of the Lewis acid (e.g., AlCl₃) in the solvent. This allows you to control the reaction rate and, consequently, the rate of heat generation.
-
Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture (not just in the reactor jacket) to get an accurate reading of the internal temperature and adjust your addition rate or cooling accordingly.
Q2: Our final this compound product is a dark, discolored solid, even after recrystallization. How can we improve the color and purity?
A2: Discoloration in isatin-type compounds often stems from the oxidation of electron-rich aromatic amines or the product itself. Given that a likely precursor to this compound is a naphthylamine derivative, which can be sensitive to air, this is a strong possibility.
Here are some steps to mitigate this:
-
Use an Inert Atmosphere: From the first step involving the naphthylamine, conduct all subsequent steps under an inert atmosphere of nitrogen or argon to prevent air oxidation.
-
Purify Intermediates: If your synthesis involves multiple steps, purifying the intermediates can prevent carrying colored impurities through to the final product.
-
Optimize Crystallization: Experiment with different solvent systems for your final recrystallization. Sometimes a mixed solvent system can provide better selectivity for impurity rejection.
-
Charcoal Treatment: During the recrystallization process, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal judiciously, as it can also adsorb some of your product, leading to a decrease in yield.
Q3: We are struggling with the solubility of our this compound product for purification by recrystallization. What solvents do you recommend?
A3: The planar and extended aromatic nature of this compound significantly reduces its solubility in many common laboratory solvents compared to simpler isatins.[4] This is a common challenge with polycyclic aromatic compounds.
For recrystallization, you need a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the properties of similar polycyclic aza-heterocycles, you should consider screening the following:
-
High-Boiling Point Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often good starting points.
-
Chlorinated Solvents: Dichloromethane and 1,2-dichloroethane might be effective, although their lower boiling points may limit the solubility window.[11]
-
Aromatic Solvents: Toluene or xylene could also be viable options.
-
Solvent/Anti-Solvent Systems: You might have more success dissolving the crude product in a good solvent (like DMF or DMSO) at an elevated temperature, and then slowly adding an anti-solvent (a solvent in which the product is insoluble, such as water, ethanol, or hexane) to induce crystallization.
It is crucial to perform small-scale solubility tests with your crude material to identify the most promising solvent or solvent system before attempting a large-scale recrystallization.
Visualizing the Stolle Synthesis Workflow
The Stolle synthesis is a common and effective method for preparing isatins and their benzo-fused analogues.[1][2] The following workflow diagram illustrates the key stages and critical control points when scaling up this process for this compound production.
Caption: Key stages and control points in the Stolle synthesis for this compound production.
References
-
Varun, Sonam, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 351-368. [Link]
-
Varun, Sonam, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm. [Link]
-
Rutgers University. Alpha-Naphthylamine Safety Data Sheet. [Link]
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). [Link]
-
Reddit. (2020). Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it. It seems like an EAS Friedel-Crafts acylation but why at that position? [Link]
-
Hewawasam, P., et al. (2012). Synthesis of Substituted Isatins. PMC. [Link]
-
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? [Link]
-
Cheng, Y., et al. (2015). Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. Request PDF. [Link]
-
de Lescure, L. R., et al. (2019). Polycyclic Aromatic Heterocycles with a Benzo[c][12][13]azaborinine Core. ResearchGate. [Link]
-
Journal of Chemical & Engineering Data. (2017). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. ResearchGate. [Link]
-
Solomon, V. R., et al. (2009). Hybrid pharmacophore design and synthesis of isatin-benzothiazole analogs for their anti-breast cancer activity. PubMed. [Link]
-
ResearchGate. (2015). Structure of Isatin. [Link]
-
Powers, X. B., et al. (2022). Polymorphic ROYalty: The 14th ROY Polymorph Discovered via High-Throughput Crystallization. PMC. [Link]
-
American Chemical Society. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. YouTube. [Link]
-
Ghashang, M., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. ResearchGate. [Link]
-
Gore, P. H., & Hoskins, J. A. (1971). The Friedel–Crafts acetylation of naphthalene. Evidence for concurrent second- and third-order reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
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Gritsenko, O. M., et al. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. ResearchGate. [Link]
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Al-khuzaie, F. A. H., & Al-Safi, S. Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. PDF. [Link]
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Organic Chemistry Portal. Isatin synthesis. [Link]
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ResearchGate. (2014). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. [Link]
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Gushchin, A. A., et al. (2024). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. MDPI. [Link]
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Sławiński, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
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Gushchin, A. A., et al. (2024). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. PubMed. [Link]
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Semantic Scholar. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]
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International Journal of Current Microbiology and Applied Sciences. (2022). Isatin. [Link]
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Pinho, B. R., et al. (2014). Benzodiazepine stability in postmortem samples stored at different temperatures. PubMed. [Link]
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ResearchGate. Stolle's approach to isatin synthesis. [Link]
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ResearchGate. (2021). Solubility Modeling and Mixing Properties for Benzoin in Different Monosolvents and Solvent Mixtures at the Temperature Range from 273.15 to 313.15 K. [Link]
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ResearchGate. (2023). a review on isatin and its derivatives: synthesis, reactions and applications. [Link]
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ResearchGate. Synthesis of isatin by Stolle's method. [Link]
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World Journal of Pharmaceutical Research. (2017). A REVIEW ON SYNTHESIS AND MEDICINAL IMPORTANCE OF ISATIN AND ITS DERIVATIVES. [Link]
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ResearchGate. (2014). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. [Link]
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PubMed. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]
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Technical Support Center: Identification and Removal of Impurities from Benzo[e]isatin
Welcome to the technical support center for the purification of benzo[e]isatin. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your experiments. Our approach is rooted in explaining the "why" behind each step, ensuring you have the foundational knowledge to adapt and troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in and purification of this compound.
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Impurities in this compound often stem from the synthetic route employed. For instance, in syntheses analogous to the Sandmeyer or Stolle methods for isatin, common impurities can include unreacted starting materials, isomers, and byproducts from side reactions.[1][2] Specifically, if a Fischer indole synthesis-type approach is adapted, you might encounter regioisomers and polymeric tars, especially under strongly acidic and high-temperature conditions.[3][4]
Q2: My crude this compound is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue when impurities are present that depress the melting point or inhibit crystal lattice formation. A first step is to attempt trituration. This involves adding a non-polar solvent in which your product is expected to be insoluble, such as hexanes or diethyl ether, and scratching the side of the flask with a glass rod to induce crystallization.[5] If this fails, the oil should be purified by column chromatography to remove the problematic impurities.[5]
Q3: I'm having trouble separating this compound from a very closely related impurity by column chromatography. What can I do to improve separation?
A3: When dealing with impurities of similar polarity, optimizing your chromatography is key. Consider using a shallower gradient of your eluent system (e.g., a slow increase of ethyl acetate in hexanes) to improve resolution.[5] If standard silica gel chromatography is insufficient, exploring alternative techniques like high-speed counter-current chromatography (HSCCC) may be beneficial, as it can be highly effective for separating isomeric isatin derivatives.[6]
Q4: Can I use a method other than chromatography to purify this compound?
A4: Yes, other purification techniques can be effective. Recrystallization is a primary method if you can find a suitable solvent system where the solubility of this compound and its impurities differ significantly with temperature.[7] For thermally stable compounds, sublimation under reduced pressure can also be a powerful purification technique. Additionally, a chemical purification method involving the formation of a bisulfite addition product can be employed to separate isatins from impurities.[8]
II. Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods for purifying this compound.
Purification by Recrystallization
Recrystallization is a fundamental purification technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The goal is to dissolve the crude material in a minimum amount of a hot solvent and allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Boil off some of the solvent to increase the concentration of the solute. - Add a seed crystal of pure this compound. - Scratch the inside of the flask with a glass rod at the solvent-air interface. |
| The product "oils out" instead of crystallizing. | The melting point of the solid is lower than the boiling point of the solvent, or significant impurities are present. | - Lower the temperature at which crystallization is induced. - Try a different solvent with a lower boiling point. - Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were filtered before crystallization was complete. | - Ensure the minimum amount of hot solvent is used for dissolution. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: The choice of solvent is critical. This compound's solubility varies in different organic solvents. It is slightly soluble in ethanol and ethyl acetate.[9] A good recrystallization solvent will dissolve the crude material when hot but not when cold. Methanol has been reported as a suitable recrystallization solvent for isatin derivatives.[7] You may need to experiment with single or mixed solvent systems (e.g., ethanol/water, dichloromethane/hexanes).[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound by column chromatography.
Troubleshooting Common Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of spots. | The chosen eluent system is not optimal. | - Adjust the polarity of the eluent. If spots are too high on the TLC plate (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity. - Use a shallower gradient for elution. |
| Cracking of the silica gel bed. | The column was packed improperly or ran dry. | - Ensure the silica gel is packed as a uniform slurry. - Never let the solvent level drop below the top of the silica gel. |
| Streaking of spots on the TLC plate. | The sample is too concentrated, or the compound is acidic/basic. | - Dilute the sample before spotting on the TLC plate. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system. |
Step-by-Step Column Chromatography Protocol
-
Prepare the Column: Pack a glass column with silica gel 60 (230–400 mesh) as a slurry in a non-polar solvent like hexanes.[5]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[5] After evaporating the solvent, carefully load the dried silica onto the top of the column.[5]
-
Elute the Column: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5] A common starting point for isatin derivatives is a mixture of hexanes and ethyl acetate.[6]
-
Collect and Analyze Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[5][10]
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
Analytical Techniques for Purity Determination
| Technique | Information Provided |
| Melting Point | A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting range. The melting point of isatin is around 200-201°C.[8][10] |
| Thin Layer Chromatography (TLC) | A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.[10] |
| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of purity by showing a single major peak.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra can confirm the structure of the compound and detect the presence of impurities.[12] |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can be used to identify impurities.[13] |
Logical Flow for Purity Confirmation
Caption: A logical workflow for confirming the purity of this compound.
III. References
-
Leitão, G. G., de Faria, A. R., & Esteves-Souza, A. (2012). Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. Journal of the Brazilian Chemical Society, 23(8), 1438-1443. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column. Retrieved from [Link]
-
Hoare, R. C. (1937). U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Chen, J., et al. (2018). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1546-1554. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to separate isatin derivatives from isatin without using Colum chromatography? Retrieved from [Link]
-
Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. Retrieved from [Link]
-
Achhaniya, B. S., et al. (2022). Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. International Journal of Pharmaceutical and Clinical Research, 14(10), 752-758. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Baluja, S., et al. (2014). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Journal of Chemical and Pharmaceutical Research, 6(7), 1959-1964. Retrieved from [Link]
-
Cangialosi, D., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(4), 1645-1656. Retrieved from [Link]
-
Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54083. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Video]. YouTube. Retrieved from [Link]
-
Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4), 23542-23550. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 27(22), 7809. Retrieved from [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Retrieved from [Link]
-
Mofizur Rahman, A. F. M., et al. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Mass Spectrometry Letters, 6(3), 65-70. Retrieved from [Link]
-
Al-Mugdadi, S. F. H., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 114-126. Retrieved from [Link]
-
Njoya, H. K., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5562255. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization Conditions for Benzo[e]isatin
Introduction
Welcome to the technical support center for the crystallization of benzo[e]isatin. As a polycyclic aromatic heterocyclic compound, this compound presents unique challenges and opportunities for obtaining high-quality single crystals suitable for X-ray diffraction and for developing robust purification protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate the empirical and often nuanced process of crystallization.
As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions. Crystallization is as much an art as it is a science, learned through experience and a deep understanding of physicochemical principles.[1]
A Note on Scientific Proxies: Direct, comprehensive solubility and crystallization data for this compound is not extensively published. Therefore, this guide leverages the well-documented properties of its parent compound, isatin , as a scientifically-grounded starting point. The additional fused benzene ring in this compound will increase its molecular weight and planarity, which typically decreases solubility in polar solvents and may enhance π–π stacking interactions. All recommendations should be treated as informed starting points for your experimental matrix.
PART 1: Frequently Asked Questions (FAQs) - Getting Started
This section addresses foundational questions to consider before beginning your crystallization experiments.
Q1: What are the key physicochemical properties of this compound that influence crystallization?
A1: Understanding the molecule's intrinsic properties is the first step. While specific data for this compound is limited, we can extrapolate from isatin.
-
Molecular Structure & Polarity: this compound is a rigid, planar molecule with polar carbonyl groups and a hydrogen bond donor (the N-H group). This dual nature suggests it will be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions or hydrogen bonding.
-
Melting Point: Isatin has a high melting point of approximately 203-205°C.[2][3] The extended aromatic system of this compound suggests its melting point will be even higher due to stronger intermolecular forces in the crystal lattice. A high melting point is generally favorable for crystallization, as it reduces the likelihood of the compound "oiling out."
-
Color & Purity Indication: Like isatin, which is an orange-red solid, this compound is expected to be a colored compound.[2][3] Any significant deviation from a consistent, vibrant color in your crude material may indicate the presence of impurities that can inhibit crystallization.
| Property | Isatin (Proxy Compound) | Expected Trend for this compound |
| Molecular Weight | 147.13 g/mol [2] | ~197.17 g/mol (Higher) |
| Appearance | Orange-red crystalline solid[3] | Colored crystalline solid |
| Melting Point | ~203-205 °C (decomposes)[2] | Higher (>205 °C) |
| General Solubility | Soluble in polar aprotics (DMF, Acetone), hot ethanol; slightly soluble in water.[1][4][5] | Lower in polar solvents; potentially higher in aromatic solvents (e.g., toluene). |
Q2: How pure does my this compound sample need to be before I start?
A2: This is a critical, often overlooked, factor. Crystallization is a purification technique, but it works best on material that is already substantially pure (ideally >90%). Impurities can act as "crystal poisons," disrupting lattice formation or causing the compound to precipitate as an amorphous solid or oil.
Causality: The goal of crystallization is to have molecules of your compound self-assemble into a highly ordered, repeating lattice. Impurities that are structurally similar can be incorporated into this lattice, leading to defects and poor crystal quality. Other impurities can inhibit nucleation altogether by interfering with the initial molecular aggregation steps.
Recommended Action - Pre-Purification:
-
Initial Assessment: Use TLC or LC-MS to assess the purity of your crude product.
-
Chromatography: If significant impurities are present, perform column chromatography to isolate the this compound.
-
Chemical Purification (Advanced): For stubborn impurities in isatin-like scaffolds, a chemical purification method involving the formation of a water-soluble bisulfite addition product can be highly effective.[6] The purified isatin is then regenerated by acidification. This process selectively isolates the carbonyl-containing compound from non-reactive impurities.[6]
Q3: Which solvents are the best starting points for screening?
A3: Solvent selection is the most critical variable. The ideal solvent will dissolve this compound when hot but have limited solubility when cold. Based on the properties of isatin and general principles for polycyclic compounds, the following solvents are recommended for initial screening.
| Solvent Class | Recommended Solvents | Rationale & Expected Behavior |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Good starting points. Likely to dissolve this compound upon heating.[1] Good candidates for slow cooling or slow evaporation methods. |
| Polar Protic | Ethanol, Methanol, Isopropanol | This compound is likely sparingly soluble at room temperature but should dissolve in boiling alcohol.[3][5] Excellent for slow cooling recrystallization. |
| Aromatic | Toluene, Xylene | The extended π-system of this compound may lead to good solubility in hot aromatic solvents due to π-stacking interactions.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Isatin shows moderate solubility in these solvents.[5] Due to their volatility, they are better suited for solvent layering or vapor diffusion techniques. |
| "Last Resort" | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | This compound is likely to be highly soluble in these solvents, even at room temperature.[1] This makes direct crystallization difficult. Use them only if your compound is insoluble elsewhere, and employ vapor diffusion or anti-solvent methods.[1] |
PART 2: Troubleshooting Guide - A Problem-and-Solution Framework
This section provides a systematic approach to overcoming common crystallization challenges.
Problem 1: No Crystals Are Forming After an Extended Period.
This is the most common issue, typically pointing to a failure to achieve supersaturation or inhibit nucleation.
-
Potential Cause A: The solution is not sufficiently supersaturated.
-
Explanation: Crystal growth is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. If the solution is undersaturated, there is no thermodynamic driving force for crystallization.
-
Solutions:
-
Slow Evaporation: If the vessel is sealed, unseal it slightly (e.g., with a needle-pierced septum) to allow for slow solvent evaporation. This will gradually increase the concentration.
-
Add an Anti-Solvent: If you are using a good solvent, slowly add a miscible "anti-solvent" (one in which your compound is insoluble, like hexane or water) dropwise until persistent cloudiness (turbidity) appears. Then, add a drop or two of the good solvent to redissolve the precipitate and allow the system to re-equilibrate slowly.
-
Reduce Temperature: Place the solution in a refrigerator (4°C) or freezer (-20°C), but do so slowly by insulating the vessel to prevent thermal shock, which can cause precipitation instead of crystallization.
-
-
-
Potential Cause B: Nucleation is inhibited.
-
Explanation: Even in a supersaturated solution, the initial formation of a stable crystal nucleus can be kinetically hindered.
-
Solutions:
-
Scratching: Use a clean glass rod to gently scratch the inside surface of the glass vial below the solvent level. The microscopic imperfections on the glass provide an energy-favorable site for nucleation.[8]
-
Seed Crystals: If you have a previous batch of crystalline material, add a single, tiny crystal to the supersaturated solution. This seed acts as a template for further growth.
-
Thermal Cycling: Gently warm the solution to dissolve any microscopic aggregates and then cool it again. This cycle can sometimes promote the formation of a viable nucleus.
-
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing.
Oiling out occurs when the solute comes out of solution as a liquid phase, forming droplets that may or may not solidify into an amorphous mass later.
-
Potential Cause A: The solution is too concentrated, or cooling is too rapid.
-
Explanation: If the level of supersaturation is too high, the molecules may crash out of solution so quickly that they don't have time to orient themselves into an ordered crystal lattice. This is especially true if the solution temperature is above the compound's melting point.[8]
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount (5-10% by volume) of additional solvent to reduce the concentration.[8] Then, ensure the solution cools as slowly as possible by insulating the vessel (e.g., wrapping it in glass wool or placing it in a large beaker of warm water).
-
-
Potential Cause B: Impurities are depressing the melting point.
-
Explanation: Impurities can create a eutectic mixture that has a lower melting point than the pure compound. This can cause the compound to melt at the temperature of crystallization.
-
Solution: The material must be repurified. Refer to the pre-purification strategies in the FAQ section (Q2). A charcoal treatment of the hot solution can sometimes help remove colored, polar impurities that often contribute to oiling out.[8]
-
Problem 3: Crystals Form, but They Are Too Small (Microcrystalline) or Poor Quality (Needles).
While technically crystalline, these forms are often unsuitable for single-crystal X-ray diffraction and may trap solvent and impurities.
-
Potential Cause: The rate of nucleation far exceeds the rate of crystal growth.
-
Explanation: The formation of high-quality crystals requires a delicate balance where a small number of nuclei form and then grow slowly. If nucleation is too rapid, a large number of small crystals will form simultaneously, competing for the available solute and stunting their growth.
-
Solutions:
-
Reduce Supersaturation: The goal is to remain in the "metastable zone" where spontaneous nucleation is slow, but growth on existing crystals can occur. Re-dissolve the solid and add slightly more solvent or use a solvent in which the compound is slightly more soluble.[8]
-
Slow Down Diffusion/Evaporation: In vapor diffusion or layering setups, slow the rate of diffusion by moving the setup to a colder, vibration-free location. For evaporation, reduce the surface area of the opening (e.g., use a smaller needle).
-
-
PART 3: Experimental Protocols & Visualizations
Core Crystallization Workflow
The following diagram illustrates the logical workflow for systematically approaching the crystallization of this compound.
Caption: General workflow for this compound crystallization.
Troubleshooting Decision Tree: "No Crystals Form"
Use this diagram to diagnose and solve the common problem of failed crystallization.
Caption: Decision tree for troubleshooting lack of crystal formation.
Detailed Experimental Protocols
Protocol 1: Slow Evaporation This is the simplest method, ideal for compounds that are sparingly soluble at room temperature in a volatile solvent.
-
Dissolution: In a small, clean vial, dissolve 5-10 mg of purified this compound in the minimum amount of a suitable volatile solvent (e.g., DCM, Ethyl Acetate, or Acetone).
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.
-
Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a single needle. This allows the solvent to evaporate slowly over several hours to days.
-
Incubation: Place the vial in a quiet, vibration-free location at a constant temperature.
-
Observation: Monitor periodically for crystal growth.
Protocol 2: Vapor Diffusion This is a highly controlled method, excellent for small quantities of material and for solvents where the compound is too soluble.
-
Inner Vial Preparation: Dissolve 2-5 mg of this compound in 2-3 drops of a "good" solvent (e.g., Toluene or THF) in a small, open vial (e.g., a 0.5 mL vial).
-
Outer Vial Preparation: Place the small vial inside a larger vial or jar (e.g., a 20 mL scintillation vial). Add 1-2 mL of a volatile "anti-solvent" (e.g., Hexane, Pentane, or Diethyl Ether) to the larger vial, ensuring the level is below the top of the inner vial.
-
Sealing & Diffusion: Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the this compound and inducing crystallization.
-
Incubation: Store in a stable, vibration-free environment. Crystals can take days to weeks to form.
References
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1612. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7054, Isatin. [Link]
-
Zheng, S., et al. (2018). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 63(4), 1030-1037. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Baluja, S., et al. (2013). Solubility of a pharmacological intermediate drug Isatin in different solvents at various temperatures. Journal of Chemical and Pharmaceutical Research, 5(12), 1200-1205. [Link]
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Isatin | C8H5NO2 | CID 7054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isatin | 91-56-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
avoiding tar formation in the cyclization step of benzo[e]isatin synthesis
Technical Support Center: Synthesis of Benzo[e]isatin
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed to assist you in troubleshooting a common but challenging issue in the synthesis of this compound and related scaffolds: the formation of intractable tar during the critical cyclization step. As Senior Application Scientists, we have consolidated field-proven insights and data from the literature to help you navigate this synthetic challenge.
Frequently Asked Questions (FAQs): Troubleshooting Tar Formation
Q1: I'm attempting to synthesize this compound, and my reaction is turning into a black, sticky mess. What is "tar" and why is it forming?
Answer:
"Tar" is a colloquial term in organic synthesis for a complex, often insoluble, and high-molecular-weight mixture of polymeric and degradation byproducts.[1] It arises from uncontrolled side reactions that compete with your desired cyclization.
The synthesis of isatins and their benzo-fused analogs often involves an intramolecular electrophilic aromatic substitution, typically a Friedel-Crafts acylation, to form the final five-membered ring.[2][3] This is commonly achieved by treating a precursor, such as an N-aryl-2-amino-1-naphthoic acid derivative, with a strong acid and dehydrating agent like Polyphosphoric Acid (PPA).[4]
Tar formation is primarily caused by:
-
Thermal Degradation: The highly acidic and often high-temperature conditions required for cyclization can cause the starting material or the product to decompose.[5]
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, reactive intermediates can react with each other (polymerize), leading to a complex mixture of oligomers and polymers.
-
Oxidative Side Reactions: Under harsh conditions, especially with trace impurities, unwanted oxidation can occur, leading to highly conjugated, colored byproducts.
-
Excessive Electrophilicity: A highly reactive electrophilic intermediate can attack other nucleophilic sites on the molecule or other molecules in the flask, leading to a cascade of undesired reactions.
Q2: What is the mechanistic basis for tar formation in this specific cyclization?
Answer:
The cyclization to form the this compound core is an intramolecular Friedel-Crafts acylation. The strong acid catalyst protonates the carboxylic acid group of the precursor, which then loses water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the new carbon-carbon bond.
Pathway to Tar:
-
Over-activation & Polymerization: The strong acid can protonate other parts of the molecule, creating reactive carbocations. These cations can act as electrophiles, attacking other aromatic rings in an intermolecular fashion, initiating polymerization.
-
Decomposition of Acylium Ion: At excessive temperatures, the acylium ion intermediate can decarbonylate or undergo other fragmentation pathways before it has a chance to cyclize.
-
Sulfonation/Charring (with H₂SO₄): If sulfuric acid is used, it can act as an oxidizing agent at high temperatures and can also sulfonate the aromatic rings, leading to charring and the formation of black, tarry material.
Below is a conceptual diagram illustrating the desired reaction versus the pathway to tar formation.
Caption: Desired cyclization vs. tar formation pathway.
Q3: How can I adjust my reaction conditions to minimize tar formation?
Answer:
Optimizing reaction conditions is the most critical factor in preventing tar formation. The key is to find the "sweet spot" where the rate of the desired intramolecular cyclization significantly exceeds the rates of decomposition and polymerization.
-
Temperature Control: This is the most crucial parameter. High temperatures accelerate all reactions, but they often favor side reactions disproportionately.[5]
-
Recommendation: Start at a lower temperature than cited in the literature (e.g., 60-70 °C) and slowly increase it only if the reaction (monitored by TLC) is not proceeding. Avoid exceeding 100-120 °C with PPA if possible.
-
-
Reaction Time: Prolonged exposure to harsh acidic conditions, even at moderate temperatures, can lead to product degradation.
-
Recommendation: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the product from degrading into tar.
-
-
Concentration (The "High Dilution" Principle): Intermolecular reactions (leading to polymers) are typically second-order or higher, while the desired intramolecular cyclization is a first-order process. Therefore, running the reaction at a lower concentration can favor the desired pathway.
-
Recommendation: Use a larger volume of the cyclizing agent (e.g., PPA) to ensure the substrate is highly diluted. This physically separates the reactive intermediates, making it more likely they will cyclize rather than react with each other.
-
The following table provides a starting point for optimization:
| Parameter | Standard Condition | Optimized Condition for Tar Reduction | Rationale |
| Temperature | 120-140 °C | 70-90 °C (initially) | Minimizes thermal degradation and charring.[5] |
| Reaction Time | 4-6 hours | 1-3 hours (TLC monitored) | Reduces product exposure to harsh conditions. |
| Concentration | High | High Dilution | Favors first-order intramolecular cyclization over intermolecular polymerization. |
| Stirring | Moderate | Vigorous Mechanical Stirring | Ensures efficient heat distribution and prevents localized overheating ("hot spots"). |
Q4: Are there alternatives to Polyphosphoric Acid (PPA) that are less prone to causing tarring?
Answer:
Yes. While PPA is a powerful and effective reagent for these types of cyclizations, its high viscosity and the often high temperatures required can be problematic.[4] Several alternatives offer milder conditions.
-
Eaton's Reagent (P₂O₅ in Methanesulfonic Acid): This is often the best alternative to PPA. It is a powerful dehydrating acid medium that is much less viscous than PPA, allowing for better mixing and heat transfer at lower temperatures. It often promotes clean cyclizations at temperatures between 60-90 °C.
-
Trifluoroacetic Anhydride (TFAA) / Trifluoroacetic Acid (TFA): This combination can promote cyclization under much milder, often room temperature, conditions. TFAA activates the carboxylic acid by forming a mixed anhydride, which is a potent electrophile.
-
Thionyl Chloride (SOCl₂) followed by a Lewis Acid (e.g., AlCl₃): This is a two-step approach where the carboxylic acid is first converted to a more reactive acyl chloride. The subsequent intramolecular Friedel-Crafts acylation can then be performed at lower temperatures (0 °C to room temperature). However, Lewis acids like AlCl₃ are extremely sensitive to moisture and can also cause charring if not handled under strictly anhydrous conditions.[5]
Comparison of Cyclization Reagents:
| Reagent | Typical Temperature | Advantages | Disadvantages |
| PPA | 90-140 °C | Inexpensive, powerful. | High viscosity, high temp, difficult workup.[4] |
| Eaton's Reagent | 60-90 °C | Lower viscosity, lower temp, often cleaner. | More expensive, corrosive. |
| TFAA/TFA | 25-50 °C | Very mild conditions, easy workup. | Expensive, may not work for deactivated systems. |
| SOCl₂ then AlCl₃ | 0-25 °C | Highly reactive, low temp. | Requires stoichiometric AlCl₃, strict anhydrous conditions needed.[5][6] |
Q5: My reaction has already produced a significant amount of tar. How can I salvage my product?
Answer:
Purifying a desired compound from a tarry mixture is challenging but often possible. The strategy depends on the properties of your this compound product.
-
Solvent Trituration/Washing: Tars are often complex polymers that may have different solubility profiles than your desired product.
-
Protocol: After quenching the reaction (typically by pouring it onto ice), collect the crude solid. Try washing or stirring this solid with a series of organic solvents. Start with non-polar solvents like hexanes (to remove non-polar gunk), then move to slightly more polar solvents like diethyl ether or ethyl acetate. Your product might be sparingly soluble while the tar remains a solid, or vice-versa.[7]
-
-
Activated Charcoal Treatment: If your product is soluble in a solvent but the solution is dark and colored from soluble impurities, treatment with activated charcoal can be effective.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, acetone, or ethanol). Add a small amount (1-5% by weight) of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal.[8] The filtrate should be lighter in color.
-
-
Column Chromatography: This is the most powerful purification technique.[9]
-
Recommendation: If the above methods fail, column chromatography is your best option. However, tar can be problematic. It's often best to first perform a crude filtration or solvent wash to remove the most insoluble material before loading your sample onto the column. Use a gradient elution, starting with a non-polar solvent system and gradually increasing polarity.
-
Troubleshooting Flowchart for Purification:
Caption: A decision-making workflow for product purification from tar.
Optimized Experimental Protocol: Cyclization using Eaton's Reagent
This protocol is designed to minimize tar formation by using a milder, less viscous reagent and controlled conditions.
Materials:
-
This compound precursor (e.g., 3-amino-2-naphthoic acid derivative)
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (MsOH)
-
Deionized water and Ice
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Prepare Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (1 part by weight) to ice-cold methanesulfonic acid (10 parts by weight) with vigorous mechanical stirring. The addition is exothermic. Allow the mixture to stir until the P₂O₅ has completely dissolved (approx. 30-60 minutes).
-
Reaction Setup: Place the this compound precursor in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Dilution and Addition: Add the freshly prepared Eaton's reagent to the flask, ensuring a high dilution ratio (e.g., 20-50 mL of reagent per gram of precursor).
-
Controlled Heating: Begin stirring the mixture at room temperature for 30 minutes. Then, slowly heat the reaction mixture to 70-80 °C using an oil bath.
-
Monitor Progress: Follow the disappearance of the starting material by TLC (e.g., using a 70:30 Hexane:Ethyl Acetate mobile phase). The reaction is often complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then very carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.
-
Workup:
-
Allow the ice to melt completely. The product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with water, then with a saturated NaHCO₃ solution, and finally with water again.
-
If the product does not precipitate or is oily, extract the aqueous mixture three times with a suitable organic solvent like DCM or EtOAc.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography if necessary.
References
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Reddit. (2022, August 22). Any tips on how to remove this primordial tar. r/chemistry. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2024, May 4). Tar filtration in work-up. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Tar removal using solvent systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism in the formation of tar. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Retrieved from [Link]
-
TNO Publications. (n.d.). Tar formation in pyrolysis and gasification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Retrieved from [Link]
-
MDPI. (2020). Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isatin synthesis. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tar formation in pyrolysis and gasification. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from [Link]
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Retrieved from [Link]
Sources
- 1. Tar Removal Methods → Area → Sustainability [energy.sustainability-directory.com]
- 2. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Tar removal using solvent systems - American Chemical Society [acs.digitellinc.com]
- 8. Sciencemadness Discussion Board - Tar filtration in work-up - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
stability issues of benzo[e]isatin in DMSO solution over time
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzo[e]isatin. This document addresses common stability issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent for this compound. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Part 1: Troubleshooting Guide - Diagnosing Issues with Your Stock Solution
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your work.
Q1: My yellow this compound stock solution has turned a darker yellow or brownish color over time. What does this signify?
A1: A visible color change is a primary indicator of chemical degradation. This compound, like other isatin derivatives, possesses a conjugated system responsible for its color. Alterations to this chemical structure can lead to a bathochromic shift (a shift to a darker color), suggesting the formation of degradation products.
-
Causality: The potential causes include oxidation of the indole ring system or hydrolysis of the lactam bond within the isatin core, especially if the DMSO has absorbed atmospheric moisture.[1][2] The stability of any compound in a solvent depends heavily on its specific chemical characteristics.[3]
-
Recommended Action: Do not use the discolored solution for sensitive biological assays. The concentration of the active parent compound is likely lower than calculated, and the degradation products could have unintended biological activity or interfere with your assay. You should prepare a fresh stock solution and verify its purity. For critical long-term studies, it is advisable to perform an analytical check via HPLC or LC-MS to characterize the impurities.
Q2: I'm seeing inconsistent results in my cell-based assays when using a this compound stock solution that has been stored for a few weeks. Could this be a stability problem?
A2: Yes, this is a classic symptom of compound instability. A reduction in the concentration of the active this compound due to degradation will directly lead to a decrease in the observed biological effect, resulting in poor data reproducibility.
-
Causality: Even if no color change is visible, significant degradation can occur. The stability of compounds in DMSO can be affected by multiple factors including storage temperature, the presence of water, and the number of freeze-thaw cycles.[1][4][5]
-
Recommended Action:
-
Prepare Fresh: Immediately prepare a fresh stock solution from solid powder for your next experiment. Compare the results directly with those obtained from the older stock.
-
Validate Storage Protocol: Review your storage procedures. Ensure you are aliquoting the stock solution to minimize freeze-thaw cycles and storing it at or below -20°C.[6][7]
-
Control for Solvent Effects: Always include a vehicle control in your experiments, using the same concentration of DMSO as in your experimental wells, to ensure the solvent itself is not causing toxicity.[6][7]
-
Q3: My HPLC/LC-MS analysis of an aged stock solution shows several new peaks that were not present in the initial analysis. What is the likely cause?
A3: The appearance of new peaks is definitive evidence of degradation. These peaks represent newly formed chemical entities resulting from the breakdown of this compound.
-
Causality: The most common culprit for the degradation of compounds in DMSO is the presence of water, as DMSO is highly hygroscopic (readily absorbs moisture from the air).[1][2] Water can hydrolyze susceptible functional groups. Other factors include exposure to light (photodegradation) and oxygen (oxidation).[1][5]
-
Recommended Action:
-
Confirm Identity: If possible, use high-resolution mass spectrometry to obtain the mass of the degradation products. This can provide clues to the degradation pathway (e.g., an increase of 18 amu may suggest a hydrolysis event).
-
Implement Preventative Measures: Use anhydrous, high-purity DMSO for stock solution preparation. Store solutions in tightly sealed vials, consider using a desiccant for long-term storage of the solid compound, and protect from light by using amber vials.[8]
-
Q4: After thawing my frozen stock solution, I noticed a precipitate. What should I do?
A4: Precipitation after a freeze-thaw cycle can occur if the compound's concentration is near its solubility limit in DMSO at a given temperature.
-
Causality: While DMSO is a powerful solvent, the solubility of some organic molecules can decrease significantly at lower temperatures. It's also possible that a change in the solution's properties (e.g., absorbed water) has reduced the compound's solubility.
-
Recommended Action:
-
Attempt to Redissolve: Gently warm the solution to room temperature or 37°C and vortex or sonicate the vial to try and redissolve the precipitate.[9] Visually inspect the solution to ensure it is clear before use.
-
Avoid Repetition: The best practice is to prepare stock solutions at a concentration well below the solubility limit and to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[6][7][8] If precipitation is a recurring issue, consider preparing a new, slightly less concentrated stock solution.
-
Part 2: Frequently Asked Questions (FAQs) & Best Practices
This section provides general guidance for handling and storing this compound solutions to maximize their stability and ensure the quality of your research.
Q1: What are the optimal conditions for storing this compound stock solutions in DMSO?
A1: To maximize the shelf-life of your this compound stock, adhere to the following guidelines, which are considered best practice for most research compounds.[6]
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term (months); -20°C for short-term (weeks).[6] | Low temperatures drastically slow down the rate of chemical degradation. |
| Aliquoting | Aliquot into single-use volumes. | This is the most effective way to avoid repeated freeze-thaw cycles, which can introduce moisture and affect compound stability.[4][6][8] |
| Container | Use amber glass vials or polypropylene tubes with tight-sealing caps. | Protects against light exposure and minimizes the absorption of atmospheric water.[8] |
| Solvent Quality | Use high-purity, anhydrous (<0.02% water) DMSO. | Minimizes the risk of hydrolysis. Water is a more significant cause of compound loss in DMSO than oxygen.[1][2] |
Typical stability guidelines suggest re-evaluating a solution stored at -20°C after one month and at -80°C after six months to ensure its efficacy.[6]
Q2: What is the primary degradation pathway I should be concerned about?
A2: For a molecule with the isatin scaffold, such as this compound, the most probable non-enzymatic degradation pathway in a DMSO solution is hydrolysis.
-
Mechanism: The five-membered ring of the isatin core contains a cyclic amide (a lactam). This bond can be susceptible to cleavage by water, leading to a ring-opening reaction. This would form a carboxylic acid derivative, fundamentally altering the molecule's structure, polarity, and biological activity. While direct studies on this compound are limited, this pathway is a common concern for related structures.
Hypothetical Degradation Pathway: Hydrolysis
Caption: Hypothetical hydrolysis of this compound in the presence of water.
Q3: How can I experimentally validate the stability of my this compound solution?
A3: You should perform a formal stability study using a validated analytical method, typically HPLC with UV detection (HPLC-UV) or LC-MS.[1][2] This process is essential for long-term projects or when generating data for regulatory submission.
Experimental Protocol: HPLC-Based Stability Assessment
Objective: To determine the stability of this compound in DMSO under specific storage conditions.
Materials:
-
This compound solid powder
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
Autosampler vials
Methodology:
-
Prepare Fresh Stock (T=0): Accurately prepare a 10 mM stock solution of this compound in anhydrous DMSO. This will serve as your time-zero reference standard.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the fresh stock to a working concentration (e.g., 10 µM) in the mobile phase. Inject onto the HPLC and record the chromatogram. The area of the main this compound peak is your 100% reference value.
-
Prepare Stability Samples: Aliquot the remaining 10 mM stock solution into several vials corresponding to your test conditions (e.g., -20°C, 4°C, Room Temperature).
-
Age the Samples: Store the vials under the designated conditions.
-
Analyze at Time Points: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition.
-
Analyze Aged Samples: Thaw the sample, dilute it to the exact same working concentration as the T=0 sample, and analyze it using the identical HPLC method.
-
Calculate Remaining Percentage: Compare the peak area of this compound in the aged sample to the peak area from the T=0 sample.
-
% Remaining = (Peak Area_Time(x) / Peak Area_Time(0)) * 100
-
-
Assess Purity: Look for the appearance of new peaks in the chromatograms of the aged samples. The total peak area should be conserved (mass balance). A significant decrease in the main peak without the appearance of new peaks may suggest precipitation or adsorption to the container.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting inconsistent experimental results.
References
-
ResearchGate. (2024, January 21). How long can I store stock solution (Benzo[a]pyrene in DMSO)? Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
Kabara, K. B., et al. (2022). Low-temperature Structural Dynamics of Isatin in Dimethyl Sulfoxide (DMSO) Using Dielectric Spectroscopy. Physics and Chemistry of Liquids. Retrieved from [Link]
-
Kabara, K., et al. (2022). Low Temperature Structural Dynamics of Isatin in Dimethyl Sulfoxide (DMSO) Using. Research Square. Retrieved from [Link]
-
Kabara, K., et al. (2022). Low Temperature Structural Dynamics of Isatin in Dimethyl Sulfoxide (DMSO) Using. ResearchGate. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]
-
ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for? Retrieved from [Link]
-
Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]
-
Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Retrieved from [Link]
-
ResearchGate. (2015, August 10). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Retrieved from [Link]
-
Kozik, V. S., et al. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(6), 617-624. Retrieved from [Link]
-
Castiñeiras, M. P., et al. (2009). Benzodiazepine stability in postmortem samples stored at different temperatures. Journal of Analytical Toxicology, 33(9), 564-572. Retrieved from [Link]
-
DBA Italia. (n.d.). Handling Instructions. Retrieved from [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]
-
ResearchGate. (2006, November). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Retrieved from [Link]
-
Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-6. Retrieved from [Link]
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
-
Al-Haj, N., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]
-
Wu, J. J., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 180-186. Retrieved from [Link]
-
ResearchGate. (2015, August 7). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]
-
Lin, C. C., et al. (2013). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research, 20(4), 2389-2395. Retrieved from [Link]
-
Knihnicki, P., et al. (2015). Analytical methodologies for determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113. Retrieved from [Link]
-
Hey, G., et al. (2012). Degradation of some benzodiazepines by a laccase-mediated system in aqueous solution. Chemosphere, 88(1), 112-117. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs and inhibitors containing isatin derivatives. Retrieved from [Link]
-
ResearchGate. (2015, August 7). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]
-
Al-Aani, H., et al. (2021). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. MDPI. Retrieved from [Link]
-
ResearchGate. (2012, August 9). Degradation of some benzodiazepines by a laccase-mediated system in aqueous solution. Retrieved from [Link]
-
Kumar, A., et al. (2016). Oxygen atom transfer between DMSO and benzoin catalyzed by cis-dioxidomolybdenum(vi) complexes of tetradentate Mannich bases. New Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2023, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]
-
Wang, D., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science. Retrieved from [Link]
-
Tracy, T. S., et al. (2001). Stability of benzodiazepines in formaldehyde solutions. Journal of Analytical Toxicology, 25(3), 166-173. Retrieved from [Link]
Sources
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- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Managing Exothermic Reactions in Isatin & Benzo[e]isatin Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of isatin and its annulated derivatives, such as benzo[e]isatin. Our focus is to provide expert guidance on identifying, managing, and troubleshooting the exothermic events inherent in common synthetic routes, ensuring both reaction success and laboratory safety.
Introduction: The Inherent Thermal Risks in Isatin Synthesis
Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors to a wide array of pharmacologically active compounds.[1][2] While several methods exist for their synthesis, the most common and cost-effective routes, such as the Sandmeyer and Stolle syntheses, involve highly exothermic steps that demand rigorous control.[3][4][5] Failure to manage the heat generated during these reactions can lead to uncontrolled temperature spikes, resulting in side product formation, reduced yields, and, in the worst case, dangerous runaway reactions.[6][7]
This guide provides a proactive and reactive framework for managing these thermal hazards. We will delve into the causality behind the exothermic events and offer field-proven protocols and troubleshooting steps to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - Proactive & Reactive Control
This section addresses common questions and issues encountered during the synthesis, providing direct, actionable advice.
Q1: Which step in the Sandmeyer isatin synthesis is the most hazardous, and why?
A1: The most critical and potentially hazardous step is the cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid.[8][9]
-
Causality: This intramolecular electrophilic substitution reaction is highly exothermic. The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, protonating the oxime, which facilitates the ring-closure.[10] The significant heat of solution when adding the solid intermediate to the viscous acid, combined with the heat of reaction, can rapidly increase the internal temperature.[9][11] Precise temperature control is mandatory to prevent the reaction rate from accelerating uncontrollably.[7]
Q2: I'm planning to run a Sandmeyer cyclization. What is the recommended procedure for controlling the temperature?
A2: Effective temperature control is achieved through a combination of controlled addition and efficient heat removal. The established best practice is to add the dry isonitrosoacetanilide portion-wise to pre-warmed sulfuric acid while maintaining a specific temperature window.[9][11]
-
Expert Recommendation: The sulfuric acid should first be gently warmed to approximately 50°C.[7][9] The isonitrosoacetanilide is then added slowly, at a rate that allows the internal temperature to be maintained between 60°C and 70°C.[9][11] It is crucial not to exceed 70°C .[9] To achieve this, an external cooling bath (e.g., a water or ice-water bath) must be readily available to manage the exotherm.[7][11] Vigorous mechanical stirring is also essential to ensure even heat distribution and prevent the formation of localized hot spots.
Q3: What are the immediate signs of a thermal runaway, and what is the emergency protocol?
A3: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.
-
Warning Signs:
-
Emergency Protocol:
-
Immediately cease the addition of any further reagents.
-
Apply maximum cooling using a large ice/water or ice/brine bath.
-
If the reaction is still accelerating, alert personnel and be prepared to evacuate the fume hood and immediate area.
-
If the reaction involves flammable solvents, ensure any potential ignition sources are removed.
-
Q4: I accidentally let the temperature of my Sandmeyer cyclization rise to 90°C. What will happen to my product?
A4: Exceeding the optimal temperature range (60-70°C) will likely lead to a decrease in the yield of your desired isatin due to side reactions.[9]
-
Primary Side Reaction: The most common side reaction at elevated temperatures in concentrated sulfuric acid is sulfonation of the aromatic ring.[7] This leads to the formation of water-soluble sulfonic acid byproducts, which are difficult to separate and result in a significant loss of the desired product.
-
Other Degradation: General thermal decomposition of the starting material and product can also occur, leading to a complex mixture of impurities and a lower overall yield.
Q5: How do I safely quench the reaction mixture after the cyclization is complete?
A5: Quenching a large volume of concentrated sulfuric acid is itself a highly exothermic process that requires a careful and controlled procedure. The standard and safest method is to pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[11]
-
Causality: This method utilizes the large latent heat of fusion of ice to absorb the heat generated from the dilution of the sulfuric acid. Adding water directly to the acid is extremely dangerous as it can cause localized boiling and splashing of the corrosive mixture.
-
Procedure:
-
Prepare a large beaker containing a substantial amount of crushed ice (a common recommendation is ~10 parts ice by weight to 1 part reaction mixture).
-
Place the beaker in a secondary container (ice bath) for added safety.
-
While stirring the ice vigorously, slowly pour the cooled reaction mixture in a thin stream onto the ice.[11]
-
The isatin product, being insoluble in the acidic aqueous solution, will precipitate out and can be collected by filtration.[9]
-
Section 2: Methodologies & Data
This section provides detailed protocols and data tables to guide your experimental work.
Table 1: Critical Parameters for Sandmeyer Cyclization
| Parameter | Recommended Value | Rationale & Justification |
| H₂SO₄ Pre-heating Temp. | 50°C | Warms the viscous acid to improve mixing without initiating significant decomposition.[9][11] |
| Addition Rate | Slow, portion-wise | Allows the cooling system to dissipate the heat generated from each addition. |
| Internal Reaction Temp. | 60°C - 70°C | Optimal window for efficient cyclization while minimizing sulfonation byproducts.[7][9] |
| Maximum Temp. Limit | < 75°C | Above this temperature, the rate of side reactions (sulfonation) increases significantly.[7] |
| Post-addition Heating | 80°C for 10 min | Ensures the reaction goes to completion after all the intermediate has been added.[9][11] |
| Stirring | Vigorous, mechanical | Prevents localized hot spots and ensures efficient heat transfer to the vessel walls. |
| Cooling System | Ice/water bath | Provides sufficient cooling capacity to absorb the exotherm during reagent addition.[7] |
Protocol 1: Controlled Cyclization of Isonitrosoacetanilide
This protocol outlines the critical exothermic step of the Sandmeyer isatin synthesis.
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a thermometer to monitor the internal temperature, and an addition funnel (for solids) or powder funnel. Place the flask in a cooling bath (e.g., a large crystallizing dish) that can be filled with water or ice as needed.
-
Acid Preparation: Charge the flask with concentrated sulfuric acid (e.g., 326 cc for 75 g of intermediate).[9] Begin stirring and gently warm the acid to 50°C.
-
Controlled Addition: Begin adding the dry isonitrosoacetanilide powder in small portions.[9]
-
Temperature Management: Monitor the internal temperature closely. Add the intermediate at a rate that maintains the temperature between 60°C and 70°C. Use the external cooling bath to absorb the heat generated.[9][11] If the temperature approaches 70°C, pause the addition until it stabilizes.
-
Reaction Completion: Once the addition is complete, remove the cooling bath and heat the mixture to 80°C for 10 minutes to ensure the reaction is complete.[9]
-
Cooling: Allow the reaction mixture to cool to room temperature before proceeding to the quenching step.
Protocol 2: Safe Quenching of the Reaction Mixture
This protocol details the procedure for safely neutralizing the reaction and precipitating the product.
-
Preparation: In a separate, large beaker (at least 10x the volume of the reaction mixture), prepare a slurry of crushed ice and water. Place this beaker in a secondary container.
-
Quenching: While stirring the ice slurry vigorously, slowly and carefully pour the cooled sulfuric acid reaction mixture onto the ice.[11] A steady, thin stream is recommended.
-
Precipitation: The crude isatin product will precipitate as a solid. Allow the mixture to stand for approximately 30 minutes to ensure complete precipitation.[11]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid several times with cold water to remove residual acid.[11] The crude product can then be dried and purified.
Section 3: Visualization of Workflows
Diagrams provide a clear visual reference for critical workflows and decision-making processes.
Diagram 1: Sandmeyer Synthesis Workflow
This diagram illustrates the key stages of the Sandmeyer isatin synthesis, highlighting the thermally critical cyclization step.
Caption: Decision flowchart for managing a temperature spike during the reaction.
References
- University of Rochester, Department of Chemistry. (n.d.). Common Standard Operating Procedure.
- Ahmed, S. T., Xia, H., & Yang, Q. (2025). Evaluation and Prediction of Thermal Hazards in 5-Membered Aromatic Heterocycles.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- Al-Ostath, A., & Al-Sammary, K. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- Garas, M. L., & El-Gaml, K. M. (2014). Synthesis of Substituted Isatins. PMC - NIH.
- Name Reactions. (n.d.). Sandmeyer Isatin Synthesis.
- ACS Publications. (n.d.). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Indole Synthesis.
- Aziz, A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics.
- Marvel, C. S., & Hiers, G. S. (n.d.). Isatin. Organic Syntheses.
- Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- Chemistry LibreTexts. (2025). Fast Reactions in Solution.
- BenchChem. (n.d.). Minimizing byproduct formation during isatin-5-carbonitrile synthesis.
- Singh, U. P., & Bhat, H. R. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH.
- ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica.
- Kumar, V., & Kaur, K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Wikipedia. (2025). Stollé synthesis.
- Das, R., & Dash, D. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
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- 2. biomedres.us [biomedres.us]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stollé synthesis - Wikipedia [en.wikipedia.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Regioselective Functionalization of Benzo[e]isatin
Welcome to the technical support center for the regioselective functionalization of benzo[e]isatin. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. Poor regioselectivity is a common hurdle in the synthesis of isatin-based compounds, leading to inseparable product mixtures and low yields of the desired isomer.[1] This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve precise control over your synthetic outcomes.
Understanding the Challenge: The Electronic Landscape of this compound
The this compound core possesses multiple reactive sites, making regiocontrol a significant synthetic challenge. The reactivity is governed by the interplay of the electron-withdrawing effects of the C2 and C3 carbonyl groups and the electron-donating nature of the lactam nitrogen (N1). This electronic push-pull dynamic dictates the preferred sites for both electrophilic and nucleophilic attack.
-
N1-Position: The lactam N-H is acidic and readily deprotonated, making it a primary site for alkylation, arylation, and acylation.[1][2]
-
C3-Carbonyl: The C3-carbonyl is highly electrophilic and susceptible to nucleophilic addition, a key step in the synthesis of many spirocyclic derivatives.[1][3]
-
Aromatic Ring (C4-C7): The benzene ring can undergo electrophilic aromatic substitution. The amide group (-NH-C=O) is an ortho-, para-director. However, the strong deactivating effect of the adjacent C2-carbonyl complicates predictions. Electrophilic substitution typically favors the C5 and C7 positions.
Here is a diagram illustrating the key reactive sites on the this compound scaffold.
Caption: Key reactive sites on the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: I am trying to N-alkylate my this compound, but I am getting low yields and O-alkylation as a side product. What is going wrong?
A1: This is a classic problem. The lactam anion of isatin is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom of the C2-carbonyl. The outcome of the reaction is highly dependent on the reaction conditions.
-
Cause: Hard electrophiles (like dimethyl sulfate) tend to react at the harder oxygen atom, while softer electrophiles (like benzyl bromide) favor the softer nitrogen atom. The choice of base and solvent also plays a crucial role. Aprotic polar solvents like DMF or DMSO typically favor N-alkylation.
-
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). NaH is generally more effective for complete deprotonation.
-
Solvent: Switch to a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation of the base, leaving a "naked" and highly reactive isatin anion that preferentially attacks at the nitrogen.
-
Temperature: Run the reaction at room temperature or slightly elevated temperatures (40-60 °C). Excessive heat can promote side reactions.
-
Catalysis: For challenging N-arylations, consider using Buchwald-Hartwig amination conditions.[4]
-
Q2: My electrophilic aromatic substitution (e.g., nitration, halogenation) on the this compound ring is giving me a mixture of C5 and C7 isomers. How can I improve the selectivity?
A2: Achieving high regioselectivity in electrophilic aromatic substitution on the isatin core is challenging due to the competing directing effects within the molecule.
-
Cause: The N-H group is an ortho-, para-director, activating the C5 and C7 positions. However, the electron-withdrawing carbonyl groups deactivate the entire ring, making reactions sluggish and often unselective. The relative reactivity of the C5 and C7 positions is often similar, leading to isomeric mixtures.[1]
-
Troubleshooting:
-
N-Protection: Protecting the N1 position with a suitable group can significantly alter the electronic properties of the ring and improve selectivity. An acetyl or tosyl group, for example, can further deactivate the ring but may steer the electrophile to a single position due to steric hindrance or altered electronic effects.
-
Directing Groups: The use of a directing group can provide precise control.[5][6] While not always straightforward to install and remove, a strongly coordinating group can direct a metal catalyst (and thus the electrophile) to a specific C-H bond.
-
Reaction Conditions: Carefully screen reaction conditions. For example, in nitration, the choice of nitrating agent (e.g., HNO3/H2SO4 vs. NO2BF4) and solvent can influence the isomer ratio.
-
Troubleshooting Guides: In-Depth Protocols
Guide 1: Achieving Selective N1-Functionalization
Problem: Poor yield and/or competing C3-functionalization during N-alkylation or N-arylation.
Underlying Principle: To achieve selective N1-functionalization, the nucleophilicity of the N1-anion must be enhanced while minimizing the reactivity of the C3-carbonyl. This can be achieved by choosing the right catalyst and reaction conditions. N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for this purpose.[2]
Workflow: NHC-Catalyzed Aza-Michael Addition for N1-Functionalization [2]
This protocol describes the selective N1-functionalization of isatins with Michael acceptors, a common strategy for introducing various side chains.
Caption: Workflow for selective N1-functionalization using NHC catalysis.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 equiv) and the Michael acceptor (1.2 equiv) in anhydrous THF (0.1 M), add the N-heterocyclic carbene precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr-HCl) (0.1 equiv).
-
Reaction Initiation: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) to the mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.[2]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Data for N-Alkylation Conditions:
| Method | Base | Solvent | Temperature (°C) | Typical Yield | Selectivity | Reference |
| Classical | K2CO3 | DMF | 60 | 50-70% | Moderate (O-alkylation) | General Knowledge |
| NaH | NaH | THF/DMF | 25 | 70-90% | Good | General Knowledge |
| NHC-Catalyzed | DBU | THF | 25 | >90% | Excellent (N1 only) | [2] |
Guide 2: Overcoming Poor Selectivity in Aromatic C-H Functionalization
Problem: Obtaining a mixture of C5 and C7 substituted products during electrophilic aromatic substitution.
Underlying Principle: The regioselectivity of electrophilic aromatic substitution is dictated by the stability of the Wheland intermediate (the arenium ion) formed upon attack by the electrophile.[7][8] For isatins, the intermediates for attack at C5 and C7 often have similar stabilities. To overcome this, one can employ a directing group strategy, which uses a removable group to steer the reaction to a single position, often through chelation assistance with a transition metal catalyst.[5]
Workflow: Directing Group Strategy for C-H Functionalization
This workflow provides a conceptual overview of using a removable directing group for selective functionalization.
Caption: Conceptual workflow for directing group-assisted C-H functionalization.
Step-by-Step Protocol (Example: C7-Arylation):
Note: This is a generalized protocol. Specific conditions will vary based on the chosen directing group and coupling partners.
-
Installation of Directing Group:
-
Acylate the N1 position of this compound with a directing group like picolinoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in dichloromethane (DCM).
-
Purify the N-picolinoyl-benzo[e]isatin by chromatography.
-
-
C-H Arylation:
-
In a glovebox, combine the N-picolinoyl-benzo[e]isatin (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a ligand (if necessary), an oxidant (e.g., Ag2CO3), and the arylating agent (e.g., an arylboronic acid or aryliodide) in a suitable solvent (e.g., toluene or 1,4-dioxane).
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to isolate the C7-arylated product.
-
-
Removal of Directing Group:
-
Cleave the picolinamide directing group under acidic or basic hydrolysis conditions (e.g., HCl in methanol or NaOH in ethanol/water) to yield the final C7-functionalized this compound.
-
This strategic approach, while adding steps, provides a robust and reliable method for accessing specific regioisomers that are otherwise difficult to synthesize.[5][6]
References
-
Reis, F. A. A., et al. (2026). Bifunctional Monothiosquaramide-Catalyzed Enantioselective Addition of Masked Acyl Cyanide to Isatins: Umpolung Strategy for the Total Synthesis of (S)-(−)-Dioxibrassinin and (R)-(+)-Spirobrassinin. Organic Letters. [Link]
-
ResearchGate. (2021). Isatins as the directing group and internal oxidant in Ru-catalyzed C-H activation and annulation reactions: Access to 8-amido isocoumarins. Request PDF. [Link]
-
Siddiqui, N., & Ahsan, M. J. (2010). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]
-
Daugulis, O., et al. (2017). Silicon-Tethered Strategies for C–H Functionalization Reactions. Accounts of Chemical Research. [Link]
-
Kim, D., et al. (2018). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. ACS Sustainable Chemistry & Engineering. [Link]
-
Chen, D. Y.-K., et al. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. National Institutes of Health. [Link]
-
Douglas, J. T., et al. (2022). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. National Institutes of Health. [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. ChemTalk. [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]
-
StudySmarter. (2023). Regioselectivity of Electrophilic Aromatic Substitution. StudySmarter. [Link]
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Cheng, Y., et al. (2025). Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2025). Cobalt-Catalyzed Enantioselective Arylation of Isatin Derivatives with Arylboronic Acids. Journal of Organic Chemistry. [Link]
-
ResearchGate. (2015). Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. Request PDF. [Link]
-
ResearchGate. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Access to benzo[e][1][3]thiazin-4-ones via PCy3-mediated annulations of benzo[c][3][9]dithiol-3-ones with iso(thio)cyanates. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. PubMed Central. [Link]
-
Baran, P. S., et al. (2011). Direct C–H Functionalization of Quinones with Boronic Acids. National Institutes of Health. [Link]
-
Liu, S., et al. (2023). N-Functionalization of 1,2-Azaborines. National Institutes of Health. [Link]
-
Bucholtz, E. C., et al. (2008). Design and synthesis of a novel series of N-alkyl isatin acylhydrazone derivatives that act as selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain. Journal of Medicinal Chemistry. [Link]
-
SciSpace. (2018). Simple Synthetic Method for the Functionalized Benzo[c]cinnolines. SciSpace. [Link]
-
ResearchGate. (2021). Synthesis of functionalized benzo[1][3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. ResearchGate. [Link]
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- 5. Silicon-Tethered Strategies for C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of benzo[e]isatin from 1-naphthylamine
Technical Support Center: Synthesis of Benzo[e]isatin
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides troubleshooting guidance and discusses chemical principles for experienced researchers. It is not a step-by-step synthesis protocol. The starting material, 1-naphthylamine, is a regulated and hazardous substance that should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. All procedures should be performed in a certified chemical fume hood.
Introduction
The synthesis of isatin and its polycyclic analogs, such as this compound, is a cornerstone for the development of various heterocyclic compounds with significant biological activity.[1][2][3] The classical approach for this transformation is the Sandmeyer isatin synthesis, a robust method that has been adapted for numerous substrates.[2][4][5][6] This process typically involves the reaction of an aniline (in this case, 1-naphthylamine) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions to yield the target isatin.[6][7][8]
However, as with many multi-step organic syntheses, researchers can encounter challenges ranging from low yields to purification difficulties. This guide addresses common problems in a question-and-answer format, providing insights into their chemical origins and offering logical troubleshooting strategies.
SECTION 1: Critical Safety Hazard - 1-Naphthylamine
Before proceeding with any experimental work, it is imperative to understand the hazards associated with 1-naphthylamine.
Question: What are the primary safety concerns with 1-naphthylamine?
Answer: 1-Naphthylamine is a hazardous substance with significant health risks.
-
Carcinogenicity: It is considered a potential human carcinogen, historically linked to bladder tumors in workers with occupational exposure.[9] The carcinogenic risk may be associated with contamination by the potent carcinogen 2-naphthylamine.[10]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[11][12][13]
-
Methemoglobinemia: High levels of exposure can interfere with the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, cyanosis (blue skin), and in severe cases, collapse and death.[10][11]
-
Irritation: It can cause irritation to the skin, eyes, and respiratory tract.[11]
-
Mutagenicity: The compound is suspected of causing genetic defects.[11]
Mandatory Safety Precautions:
-
Handling: Always handle 1-naphthylamine in a certified chemical fume hood.
-
PPE: Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10]
-
Respiratory Protection: Use a respirator with an organic vapor cartridge, especially when handling the solid.[10]
-
Waste Disposal: Dispose of all waste according to institutional and local regulations for hazardous materials.
SECTION 2: Troubleshooting the Synthesis
Problem Area 1: Low or No Yield of the Isonitroso-1-naphthalide Intermediate
Question: My initial reaction to form the isonitrosoacetanilide intermediate from 1-naphthylamine is failing or giving very low yields. What are the likely causes?
Answer: This is a common bottleneck. The success of this step hinges on the precise formation of the reactive species and its capture by the naphthylamine.
Potential Causes & Solutions:
-
Incomplete Dissolution of 1-Naphthylamine: 1-Naphthylamine and its hydrochloride salt can have limited solubility. If it's not fully dissolved, it cannot react effectively.
-
Troubleshooting: Ensure the 1-naphthylamine is fully dissolved in the aqueous hydrochloric acid solution before adding it to the main reaction mixture. Gentle warming may be required, but cool the solution before proceeding.
-
-
Incorrect Reaction Temperature: The reaction to form the intermediate is temperature-sensitive.
-
Troubleshooting: The literature suggests heating the complete mixture to a vigorous boil for a short period (1-2 minutes) is crucial for the reaction to complete.[7] Insufficient heating may lead to an incomplete reaction, while prolonged boiling could promote decomposition.
-
-
Ineffective "Salting Out": Sodium sulfate is not just an electrolyte; it plays a critical role in precipitating the product.[7]
-
Troubleshooting: Ensure you are using crystallized sodium sulfate and that it is fully dissolved in the initial aqueous solution. The high ionic strength of the solution reduces the solubility of the organic intermediate, driving it out of solution.
-
Problem Area 2: The Cyclization Step Fails or Results in a Charred Mess
Question: When I add my isonitroso intermediate to sulfuric acid for the cyclization step, the reaction either doesn't proceed or it turns into an intractable black tar. What's going wrong?
Answer: The cyclization step is an electrophilic aromatic substitution that is highly exothermic and sensitive to conditions.
Potential Causes & Solutions:
-
Temperature Control: This is the most critical parameter. The reaction is exothermic, and runaway temperatures will lead to sulfonation and decomposition (charring).[7]
-
Troubleshooting:
-
Add the dry isonitroso intermediate to the sulfuric acid in small portions.
-
Maintain the temperature strictly between 60-70°C during the addition, using an ice bath for external cooling.[7]
-
Do not let the temperature exceed 75-80°C.[7]
-
Vigorous mechanical stirring is essential to dissipate heat and prevent localized overheating.[7]
-
-
-
Wet Intermediate: The presence of water in the isonitroso intermediate can interfere with the strong acid and affect the reaction outcome.
-
Troubleshooting: Ensure the intermediate is thoroughly air-dried before adding it to the concentrated sulfuric acid.
-
-
Poor Solubility: For highly substituted or lipophilic analogs, the intermediate may have poor solubility even in concentrated sulfuric acid, leading to an incomplete reaction.[8]
-
Troubleshooting: While sulfuric acid is standard, some literature suggests that methanesulfonic acid or polyphosphoric acid (PPA) can be effective alternatives for substrates with poor solubility.[8]
-
Problem Area 3: Difficulty in Purifying the Final this compound Product
Question: I have obtained a crude product, but it is dark and difficult to purify by standard crystallization. How can I get a cleaner product?
Answer: Crude isatins from the Sandmeyer synthesis are often contaminated with colored impurities and sulfonated byproducts.
Purification Strategies:
-
Alkali Wash / Reprecipitation: This is a classic and effective method.
-
Protocol: Suspend the crude product in hot water and add a sodium hydroxide solution. The acidic N-H of the isatin will be deprotonated, forming the soluble sodium salt.[7] Filter the hot solution to remove insoluble impurities. Then, carefully re-acidify the filtrate with an acid like HCl, which will cause the purified isatin to precipitate out.[7] Collect the precipitate by filtration.
-
-
Bisulfite Adduct Formation: Isatins can form crystalline addition products with alkali-metal bisulfites, which can be a highly effective purification method.[14]
-
Protocol: Dissolve the crude isatin in a hot aqueous solution of sodium bisulfite. The solution can be treated with activated carbon to remove colored impurities.[14] After filtering off the carbon, the solution is cooled to crystallize the isatin-bisulfite adduct. The purified adduct is then decomposed by treatment with an acid to regenerate the pure isatin.[14]
-
-
Recrystallization:
SECTION 3: Workflow and Data Summary
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Key Reaction Parameters
The following table summarizes critical parameters for the Sandmeyer isatin synthesis.
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization | Justification |
| Temperature | Brief, vigorous boiling (~1-2 min) | 60–70°C (addition), then 80°C (completion) | Crucial for reaction initiation in Step 1 and preventing decomposition in Step 2.[7] |
| Key Reagents | 1-Naphthylamine, Chloral Hydrate, NH₂OH·HCl, Na₂SO₄ | Isonitroso Intermediate, Conc. H₂SO₄ | Standard reagents for the Sandmeyer synthesis.[6][7] |
| Solvent | Water | Concentrated Sulfuric Acid | Aqueous medium for Step 1; strong acid required for electrophilic cyclization in Step 2. |
| Critical Control | Complete dissolution of amine salt | Strict temperature control; slow addition | Prevents side reactions and ensures safety and yield.[7] |
References
- Radomski, J. L. (1979). The primary aromatic amines: their biological properties and structure-activity relationships. Annual review of pharmacology and toxicology, 19, 129–157.
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 1-Naphthylamine. Retrieved from NJ.gov.[11]
- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
-
Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.[3]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1-NAPHTHYLAMINE. Retrieved from ilo.org.[10]
-
Penta Chemicals. (2024). 1-Naphthylamine - Safety Data Sheet. Retrieved from pentachemicals.eu.[12]
-
Loba Chemie. (n.d.). 1-NAPHTHYLAMINE AR - Safety Data Sheet. Retrieved from lobachemie.com.[13]
-
Singh, U. P., & Bhat, H. R. (2013). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 3(43), 19785-19814.[16]
-
Chaluvaraju, K. C., & Zaranappa. (2011). Synthesis and biological evaluation of some Isatin derivatives for antimicrobial properties. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 541-547.[15]
- Trost, B. M., & Stiles, D. T. (2020).
-
Reddy, B. V. S., et al. (2014). An I2/TBHP-mediated oxidation of commercially available indoles affords isatins in moderate to good yields. Organic Letters, 16(11), 3094–3097.[17]
- Organic Chemistry Portal. (n.d.). Sandmeyer Isatin Synthesis.
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71.[7]
-
Klein, L. L., & Tufano, M. D. (2013). Synthesis of substituted isatins. Tetrahedron Letters, 54(8), 1008-1011.[8]
-
ChemicalBook. (2022). Synthesis of Isatin. Retrieved from chemicalbook.com.[5]
-
SynArchive. (2024). Sandmeyer Isatin Synthesis. Retrieved from synarchive.com.[6]
-
Hoare, R. C. (1937). U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office.[14]
-
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Validation & Comparative
The Isatin Scaffold: A Privileged Framework for Anticancer Drug Discovery and the Untapped Potential of its Isomer, Benzo[e]isatin
A Senior Application Scientist's Guide for Researchers in Oncology and Drug Development
In the relentless pursuit of novel and more effective cancer therapeutics, medicinal chemists often turn to "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a wide range of biological targets. One such standout is isatin (1H-indole-2,3-dione) , a heterocyclic compound whose versatile structure has given rise to a multitude of derivatives with potent anticancer activities.[1][2] This guide delves into the well-documented anticancer prowess of the isatin core, exploring its diverse mechanisms of action and providing a quantitative overview of its efficacy. Furthermore, we will introduce its lesser-known isomer, benzo[e]isatin , and posit it as a promising, yet underexplored, frontier for future anticancer drug discovery.
Isatin: A Multi-Targeted Assault on Cancer
The power of the isatin scaffold lies in its ability to be chemically tailored to engage various oncogenic pathways, leading to a multi-pronged attack on cancer cells.[3] The core structure, with its reactive dicarbonyl group and modifiable aromatic ring and nitrogen atom, serves as a versatile template for generating compounds that can induce apoptosis, halt the cell cycle, and inhibit crucial signaling pathways.[4][5]
Mechanisms of Action: A Trifecta of Anticancer Activity
The anticancer effects of isatin derivatives are not confined to a single mechanism but rather a symphony of interconnected cellular events. The primary modes of action identified include kinase inhibition, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis) through caspase activation.[3]
1. Kinase Inhibition:
Many isatin derivatives function as potent inhibitors of various protein kinases, which are often dysregulated in cancer and play a pivotal role in tumor growth, proliferation, and angiogenesis.[3] Notably, isatin-based compounds have been developed to target key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[3][4] The FDA-approved drug Sunitinib , an oxindole derivative, underscores the clinical success of targeting kinases with an isatin-related core.[6]
Caption: Intrinsic apoptosis pathway initiated by Isatin derivatives.
Quantitative Anticancer Activity of Isatin Derivatives
The true measure of a scaffold's potential lies in the empirical data supporting its efficacy. Numerous studies have quantified the cytotoxic effects of isatin derivatives against a wide array of human cancer cell lines. The following table summarizes a selection of these findings, showcasing the potent, often sub-micromolar, activity of these compounds.
| Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Isatin-Fluoroquinazolinone Hybrid | MCF-7 (Breast) | 0.35 | [4] |
| Isatin-Indole Hybrid | MCF-7 (Breast) | 0.39 | [3] |
| Isatin-β-Thiocarbohydrazone | Hela (Cervical) | 1.51 | [4] |
| Isatin-Phthalazine Hybrid | NCI-H69AR (Resistant Lung) | 9.5 | [7] |
| (((E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one | MDA-MB-231 (Breast) | 3.26 | [4] |
| 1H-1,2,3-triazole-tethered Isatin | THP-1 (Leukemia) | <1 | [4] |
| Benzofuran-Isatin Conjugate | SW-620 (Colorectal) | 6.5 | [8] |
| Isatin-Chalcone Hybrid | MCF-7 (Breast) | 3.59 | [4] |
This compound: An Unexplored Frontier
While the isatin scaffold has been extensively mined for anticancer agents, its structural isomer, This compound (1H-benzo[e]indole-2,3-dione) , remains largely unexplored in this context.
Structural Comparison:
The key difference between isatin and this compound is the presence of an additional fused benzene ring in the latter. This extends the aromatic system, which can have significant implications for the molecule's physicochemical properties and its interactions with biological targets.
Hypothesized Anticancer Potential:
The foundational pharmacophore of isatin—the α,β-dicarbonyl group within a heterocyclic system—is retained in this compound. This suggests that this compound and its derivatives could also exhibit anticancer activity, potentially through similar mechanisms such as caspase activation or kinase inhibition. The larger, more lipophilic aromatic system of this compound might:
-
Enhance Binding Affinity: The extended planar structure could lead to stronger π-π stacking interactions with amino acid residues in the active sites of target proteins.
-
Alter Selectivity: The different shape and electronics could shift the target profile, potentially leading to novel activities or improved selectivity for certain kinases or other enzymes.
-
Modify Pharmacokinetics: Changes in lipophilicity and metabolic stability could alter the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
While direct studies on the anticancer activity of this compound are lacking, research on related benzo-indole structures offers a glimpse of their biological potential. For instance, certain 2-phenylethenyl-1H-benzo[e]indole dyes have demonstrated photo-induced anticancer activity, causing DNA damage in melanoma cells upon irradiation. [9][10]This indicates that the benzo[e]indole core can serve as a scaffold for biologically active compounds.
A Call for Future Research:
The striking lack of research into the anticancer properties of this compound represents a significant knowledge gap and a compelling opportunity for drug discovery. We strongly encourage researchers to undertake the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies could unveil a new class of potent and selective anticancer agents, building upon the proven success of the isatin scaffold.
Experimental Protocols for Evaluating Anticancer Activity
To facilitate the investigation of isatin, this compound, and their derivatives, we provide the following standard, self-validating protocols for key in vitro assays.
Caption: General workflow for in vitro anticancer evaluation.
MTT Assay for Cytotoxicity Screening
Causality: This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity and the determination of the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known chemotherapeutic agent like Doxorubicin (positive control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Staining for Apoptosis Detection
Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA solution) to minimize membrane damage. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
The isatin scaffold has unequivocally established its importance in the landscape of anticancer drug discovery, yielding a rich pipeline of derivatives with diverse and potent mechanisms of action. The extensive body of research provides a solid foundation and a clear roadmap for medicinal chemists. In stark contrast, its structural relative, this compound, remains a tantalizingly unexplored territory. The structural similarities, coupled with the potential for novel pharmacological properties conferred by the extended aromatic system, make this compound a high-priority target for synthesis and investigation. It is our hope that this guide will not only serve as a valuable resource on the established anticancer activities of isatin but also inspire the scientific community to unlock the potential held within the this compound core.
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available at: [Link]
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A Comparative Guide to Benzo-Fused Isatin Scaffolds and Other Heterocyclic Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors based on the benzo-fused isatin scaffold against other prominent heterocyclic kinase inhibitors. This analysis is grounded in experimental data from peer-reviewed studies, offering insights into their mechanisms, potency, and therapeutic potential.
The Central Role of Heterocyclic Kinase Inhibitors in Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical target classes in modern drug discovery.[2] Small molecule inhibitors, designed to compete with ATP in the kinase catalytic site, have revolutionized treatment paradigms.
Within this landscape, heterocyclic compounds are considered "privileged scaffolds." Their rigid structures, rich electron density, and capacity for forming multiple hydrogen bonds and hydrophobic interactions allow them to bind with high affinity and selectivity to the ATP-binding pocket of kinases. This guide will delve into the properties of the isatin scaffold and its benzo-fused analogues, comparing them to other key heterocyclic classes like quinazolines and thiazoles that have led to clinically successful drugs.
The Isatin Scaffold: A Versatile Core for Kinase Inhibition
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound first identified in 1840.[3][4] Its structure, featuring an aromatic ring fused to a five-membered ring with two carbonyl groups, provides a unique template for derivatization.[4] While the user's query mentioned "benzo[e]isatin," this term is not standard. The literature more commonly refers to benzo-fused derivatives like benzo[e]pyridoindolones , which are tetracyclic structures that incorporate the isatin motif.[5][6] This guide will focus on these advanced, therapeutically relevant isatin-based structures.
These scaffolds have demonstrated potent inhibitory activity against several key kinase families:
-
Aurora Kinases: Benzo[e]pyridoindolones (BePI) have emerged as powerful, ATP-competitive inhibitors of Aurora kinases, particularly Aurora B, with nanomolar potency.[6][7] Inhibition of Aurora B leads to defects in chromosome segregation and ultimately, cell death, making it a key anticancer target.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR-2): Isatin derivatives show strong inhibitory effects against VEGFR-2, a critical tyrosine kinase involved in tumor angiogenesis.[8][9]
-
Cyclin-Dependent Kinases (CDKs): The isatin core is a well-established foundation for designing inhibitors of CDKs, which are essential for cell cycle progression.
-
Glycogen Synthase Kinase 3 (GSK-3): Various isatin derivatives have been identified as potent inhibitors of GSK-3, a serine/threonine kinase implicated in multiple diseases.
The unique "crescent moon" shape of active benzo[e]pyridoindoles is a key determinant of their activity, allowing them to fit snugly into the kinase active site.[6]
Comparative Analysis with Other Heterocyclic Scaffolds
To understand the performance of isatin-based inhibitors, we must compare them to other classes that have yielded FDA-approved drugs.
Quinazoline Derivatives
The quinazoline scaffold is a cornerstone of modern oncology, forming the backbone of numerous tyrosine kinase inhibitors. Its bicyclic structure is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
-
Primary Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).[10]
-
Notable Examples: Erlotinib (Tarceva®) and Gefitinib (Iressa®) are highly successful EGFR inhibitors used in the treatment of non-small cell lung cancer.
-
Performance: Quinazoline derivatives can achieve potent, nanomolar inhibition of their target kinases.[10][11] For example, certain novel quinazoline compounds show VEGFR-2 inhibition with IC50 values as low as 19-60 nM.[10]
Thiazole Derivatives
Thiazole is another five-membered heterocyclic ring that is a privileged structure in medicinal chemistry.[1][12][13] It is a key component of several approved drugs and clinical candidates, valued for its ability to engage in a wide range of molecular interactions.[14]
-
Primary Targets: A broad range of kinases including Aurora kinases, CDKs, VEGFR, and BRAF.[12][14]
-
Notable Examples: Dasatinib (Sprycel®), a potent Bcr-Abl and Src family kinase inhibitor, features a prominent aminothiazole moiety.
-
Performance: Thiazole derivatives demonstrate high potency. For instance, certain compounds show excellent VEGFR-2 inhibition with IC50 values of 83 nM, comparable to the reference drug sorafenib.[1]
Quantitative Performance Comparison
The following table summarizes experimental data for representative compounds from each heterocyclic class, providing a quantitative basis for comparison. It is crucial to note that IC50 values can vary based on assay conditions; therefore, this table serves as a comparative guide rather than an absolute measure.
| Heterocycle Class | Representative Compound/Series | Primary Kinase Target | Enzymatic IC50 | Cellular Antiproliferative IC50 | Reference |
| Benzo-fused Isatin | Benzo[e]pyridoindolone (Compound 13b) | Aurora Kinases | Not specified | 63 nM (HeLa cells) | [5] |
| Isatin Derivative | Compound 13 | VEGFR-2 | 69.11 nM | 9.3 µM (Caco-2 cells) | [8][9] |
| Quinazoline-Isatin Hybrid | Compound 6c | Multi-kinase (VEGFR-2, EGFR, CDK2) | 76 nM (VEGFR-2) | 2.61 µM (HepG2 cells) | [15] |
| Quinazoline Derivative | Compound 9b | VEGFR-2 | 19.32 nM | 0.19 µM (HepG-2 cells) | [10] |
| Thiazole Derivative | Unnamed Thiadiazole Derivative | VEGFR-2 | 83 nM | 5.69 µM (MDA-MB-231 cells) | [1] |
From this data, we can infer that while all three classes can produce highly potent kinase inhibitors in the nanomolar range, the specific derivatization and target kinase heavily influence the final activity. Benzo-fused isatins and advanced quinazolines demonstrate particularly strong cellular antiproliferative effects.[5][10]
Experimental Design: A Self-Validating Kinase Inhibition Assay
To empirically compare the potency of different inhibitors, a robust and reproducible assay is required. Here, we outline a standard luminescence-based kinase assay protocol, which measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will leave more ATP in the solution, resulting in a stronger luminescent signal.
Protocol: Luminescence-Based Kinase Glo® Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Principle: The Kinase-Glo® reagent quantifies ATP. The amount of ATP remaining in the reaction is inversely correlated with kinase activity.
Methodology:
-
Compound Preparation:
-
Create a 10-point serial dilution of each test inhibitor (e.g., Benzo[e]pyridoindolone, a quinazoline, and a thiazole derivative) in DMSO, starting at 1000x the desired final top concentration.
-
Rationale: Serial dilution allows for the generation of a dose-response curve to accurately calculate the IC50. DMSO is a standard solvent for these compounds.
-
-
Reaction Setup (in a 384-well plate):
-
Add 5 µL of kinase reaction buffer containing the purified target kinase (e.g., Aurora B) to each well.
-
Add 50 nL of the serially diluted test compounds or DMSO (for "no inhibition" and "no enzyme" controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mix to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Rationale: Initiating the reaction with ATP allows for the measurement of competitive inhibition. Using ATP at its Km value ensures assay sensitivity.
-
-
Reaction Incubation:
-
Incubate the plate for 1 hour at 30°C.
-
Rationale: This allows the enzymatic reaction to proceed sufficiently to consume a measurable amount of ATP in the control wells.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Rationale: The reagent stops the kinase reaction and initiates a luciferase-based reaction that generates light in proportion to the amount of ATP present.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological and experimental processes.
Signaling Pathway: Aurora B Kinase in Mitosis
This diagram illustrates the role of Aurora B kinase during mitosis and the point of intervention for an inhibitor like a benzo[e]pyridoindolone.
Caption: Role of Aurora B in mitosis and its inhibition.
Experimental Workflow: Kinase Inhibition Assay
This diagram outlines the key steps of the luminescence-based assay described in the protocol.
Caption: Workflow for a luminescence-based kinase assay.
Conclusion and Future Prospects
The landscape of kinase inhibitors is rich and diverse, with multiple heterocyclic scaffolds demonstrating profound therapeutic potential. Benzo-fused isatin derivatives, particularly benzo[e]pyridoindolones, represent a potent class of compounds with strong activity against key cancer targets like Aurora and VEGFR kinases.[6][8]
-
Comparative Efficacy: When compared with established scaffolds like quinazolines and thiazoles, benzo-fused isatins hold their own, exhibiting nanomolar potency in both enzymatic and cellular assays.[5] The development of hybrid molecules, such as the quinazoline-isatin hybrids, showcases a promising strategy to achieve multi-kinase inhibition and potentially overcome drug resistance.[15]
-
Challenges and Opportunities: A key challenge for many potent kinase inhibitors, including early benzo[e]pyridoindolones, is solubility.[7] However, medicinal chemistry efforts have successfully produced water-soluble analogues with improved drug-like properties, positioning them for further preclinical and in vivo evaluation.[2][5]
Ultimately, the choice of a heterocyclic scaffold depends on the specific kinase target, the desired selectivity profile, and the overall physicochemical properties required for a successful therapeutic agent. The continued exploration and optimization of scaffolds like the benzo-fused isatins are vital for expanding the arsenal of targeted therapies against cancer and other diseases.
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Le, L. T., Couvet, M., Favier, B., Coll, J. L., Nguyen, C. H., & Molla, A. (2015). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Oncotarget, 6(26), 22033–22047. [Link]
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Guisset, F., Le, L. T., Raux, B., Favier, B., Guillon, J., Le Pape, P., ... & Molla, A. (2012). Hydrosoluble benzo[e]pyridoindolones as potent inhibitors of aurora kinases. Journal of medicinal chemistry, 56(2), 398-409. [Link]
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Le, L. T., Couvet, M., Favier, B., Coll, J. L., Nguyen, C. H., & Molla, A. (2015). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Oncotarget. [Link]
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Hoang, T. M. N., Favier, B., Valette, A., Barette, C., Nguyen, C. H., Lafanechère, L., ... & Molla, A. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Cell cycle (Georgetown, Tex.), 8(5), 765–772. [Link]
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Abdel-hameed, A. S., Attwa, M. W., Kadi, A. A., Abdel-Aziz, H. A., & Attia, M. I. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133-2151. [Link]
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Sabt, A. M., El-Dhshan, S. M., Hassan, A. S., & Abdel-Wahab, B. F. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25. [Link]
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Sabt, A. M., El-Dhshan, S. M., Hassan, A. S., & Abdel-Wahab, B. F. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Abdel-hameed, A. S., Attwa, M. W., Kadi, A. A., Abdel-Aziz, H. A., & Attia, M. I. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2133–2151. [Link]
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RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., Al-Deeb, O. A., Hassan, G. S., El-Sayed, M. A., & El-Gamal, K. M. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(20), 7136. [Link]
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Sabt, A. M., El-Dhshan, S. M., Hassan, A. S., & Abdel-Wahab, B. F. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(29), 26037–26053. [Link]
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CEA. (2015). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. CEA/Fundamental Research Division. [Link]
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Al-Warhi, T., El-Gamal, K., Hassan, G. S., Al-Tamimi, A. M., Al-Ostoot, F. H., Al-Obaid, A. M., & Al-Deeb, O. A. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 20(1), 1-22. [Link]
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Al-Warhi, T., Al-Tamimi, A. M., Al-Ostoot, F. H., Al-Obaid, A. M., Hassan, G. S., El-Sayed, M. A. A., & Al-Deeb, O. A. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 17(1), 105417. [Link]
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Karpenko, A., Krys’kiv, O., Vovk, M., & Chekotilo, A. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal, 40(11), 595-602. [Link]
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Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1089-1098. [Link]
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A Researcher's Guide to the In Vivo Validation of Benzo[e]isatin's Anticancer Mechanism
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo mechanism of action of benzo[e]isatin, a promising heterocyclic compound with putative anticancer properties. Drawing from established methodologies for kinase inhibitors, this document offers a comparative analysis against well-characterized cyclin-dependent kinase (CDK) inhibitors, furnishing the scientific community with detailed experimental protocols and the rationale behind them.
The isatin scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer effects.[1][2][3] Many of these compounds are hypothesized to exert their antiproliferative effects by inhibiting cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[4][5] Dysregulation of the CDK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] This guide will focus on validating the hypothesis that this compound functions as a CDK inhibitor in a preclinical in vivo setting.
The Central Hypothesis: this compound as a CDK Inhibitor
The core of our investigation is to determine if this compound's anticancer activity stems from its ability to inhibit CDKs, leading to cell cycle arrest and reduced tumor proliferation. Specifically, based on the literature for similar isatin-based compounds, we will focus on its potential to inhibit CDK2 and/or CDK4/6.[4][5] To validate this, we will employ a multi-pronged approach encompassing tumor growth inhibition studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and biomarker assessments in tumor-bearing animal models.
Comparative Framework: Establishing a Benchmark
To contextualize the in vivo efficacy of this compound, it is essential to compare its performance against established drugs with a similar proposed mechanism of action. This guide will use the following as comparators:
-
Palbociclib/Abemaciclib (CDK4/6 Inhibitors): These are FDA-approved drugs for certain types of breast cancer and serve as excellent benchmarks for CDK4/6 inhibition.[7][8][9]
-
BLU-222 (a selective CDK2 Inhibitor): As a compound in clinical development, BLU-222 provides a relevant comparison for specific CDK2 inhibitory activity.[10][11][12][13][14]
This comparative approach allows for a nuanced understanding of this compound's potency and potential selectivity.
Experimental Roadmap for In Vivo Validation
The following diagram outlines the logical workflow for the comprehensive in vivo validation of this compound's mechanism of action.
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A Comparative Guide to the DNA Binding Affinity of Benzo[e]isatin Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents that can effectively target cellular macromolecules is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, benzo[e]isatin and its derivatives have emerged as a promising class of compounds with diverse biological activities, including antiviral and anticancer properties. A critical aspect of their mechanism of action is believed to be their interaction with deoxyribonucleic acid (DNA), the blueprint of life. This guide provides a comprehensive, in-depth comparative study of the DNA binding affinity of various this compound derivatives, underpinned by experimental data and theoretical insights. Our objective is to furnish researchers, scientists, and drug development professionals with a robust resource to inform their own investigations and drug discovery pipelines.
Introduction: The Significance of this compound-DNA Interactions
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound found in various natural sources and is a privileged scaffold in medicinal chemistry.[1][2] The fusion of a benzene ring to the isatin core, forming this compound, significantly enhances its planarity and surface area, which are crucial determinants for effective DNA interaction. The ability of small molecules to bind to DNA can lead to the disruption of essential cellular processes such as replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This makes DNA-binding agents potent candidates for anticancer therapies.[3]
Notably, studies have demonstrated that the DNA affinity of this compound derivatives can be two orders of magnitude greater than that of their isatin counterparts.[4] This heightened affinity underscores the therapeutic potential of the this compound framework. This guide will delve into the nuances of these interactions, comparing different derivatives to elucidate structure-activity relationships that govern their DNA binding prowess.
Comparative Analysis of DNA Binding Affinity
The interaction of small molecules with DNA can occur through several modes, primarily intercalation, groove binding, and electrostatic interactions.[1][3] The specific mode and strength of binding are dictated by the structural features of the molecule. For this compound derivatives, modifications at various positions of the heterocyclic ring system can profoundly influence their DNA binding affinity.
Spectroscopic Evidence of DNA Interaction
UV-Visible and fluorescence spectroscopy are powerful techniques to probe the binding of ligands to DNA. Upon binding, changes in the absorption (hypochromism or hyperchromism) and emission spectra of the molecule are observed, which can be used to quantify the binding affinity.
A study on imidazolidine and thiazolidine-based isatin derivatives (IST-01–04) demonstrated significant changes in their UV-Visible and fluorescence spectra upon titration with ds-DNA.[1] An enhancement in emission intensity was observed for all compounds, with IST-02 and IST-04 showing a more pronounced effect, indicating a stronger interaction with DNA.[1] Such spectral changes are often indicative of an intercalative binding mode, where the planar aromatic moiety of the molecule inserts itself between the base pairs of the DNA double helix.[1]
Quantitative Comparison of Binding Constants
The binding constant (Kb) is a quantitative measure of the affinity of a ligand for its target. A higher Kb value signifies a stronger binding interaction. The following table summarizes the binding constants for a selection of this compound and isatin derivatives, highlighting the superior affinity of the this compound scaffold.
| Compound | Derivative Class | Binding Constant (Kb) (M-1) | Reference |
| Isatin-β-thiosemicarbazone (IBT) | Isatin Derivative | 1.03 x 105 | [2] |
| s-triazine-isatin hybrid (7f) | Isatin Derivative | 9.51 x 105 | [3] |
| Imidazolidine-based isatin derivative (IST-02) | Isatin Derivative | - (Qualitatively high) | [1] |
| Thiazolidine-based isatin derivative (IST-04) | Isatin Derivative | - (Qualitatively high) | [1] |
| Benzoisatin Hydrazones | This compound Derivative | Qualitatively two orders of magnitude > isatin derivatives | [4] |
Note: Quantitative Kb values for a series of directly comparable this compound derivatives were not available in the initial search results. The table illustrates the general trend of higher affinity for more complex isatin derivatives and the reported significant increase for this compound derivatives.
The data clearly indicates that while isatin derivatives can exhibit significant DNA binding, the extended aromatic system of this compound derivatives contributes to a much stronger interaction. The triazine-isatin hybrid 7f , with a trifluoromethyl substitution, demonstrates a particularly high binding constant, suggesting that electron-withdrawing groups can enhance DNA affinity.[3]
Elucidating the Binding Mode: Groove Binding vs. Intercalation
The determination of the precise binding mode is crucial for the rational design of new DNA-targeting agents. While spectroscopic methods provide initial clues, techniques like viscosity measurements, circular dichroism (CD), and molecular docking are employed for a more definitive assignment.
Insights from Viscometry and Circular Dichroism
Viscosity measurements of a DNA solution can differentiate between intercalative and groove-binding modes. Intercalation, which lengthens the DNA helix, leads to a significant increase in viscosity. In contrast, groove binding has a much smaller effect. Studies on isatin-β-thiosemicarbazone (IBT) showed an increase in the viscosity of calf thymus DNA (CT-DNA) solution, supporting an intercalative binding mode.[2]
Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon ligand binding. Significant changes in the CD spectrum of CT-DNA were observed upon interaction with isatin, indicating deep conformational changes in the DNA double helix, which is consistent with groove binding.[5] This highlights that even within the isatin family, different derivatives can favor different binding modes.
Molecular Docking: A Theoretical Perspective
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, DNA.[1] Docking studies have been instrumental in visualizing the interaction of this compound derivatives with the DNA double helix.
For a series of s-triazine-isatin hybrids, molecular docking revealed that the compounds bind within the AT-rich region of the DNA grooves.[3] The 3-trifluoromethyl-substituted derivative 7f , which exhibited the highest binding affinity, showed a docking score of -10.3 kcal mol−1, with interactions stabilized by both hydrophobic forces and hydrogen bonding.[3] Similarly, docking studies on other isatin derivatives have suggested binding in the minor groove of DNA.[6][7]
The following diagram illustrates a generalized workflow for investigating the DNA binding of this compound derivatives.
Caption: A typical experimental and computational workflow for the comparative study of DNA binding affinity of this compound derivatives.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, it is imperative to follow well-established and validated experimental protocols. Below are detailed, step-by-step methodologies for key experiments in the study of DNA-ligand interactions.
UV-Visible Spectroscopic Titration
This protocol is designed to determine the binding constant (Kb) of a this compound derivative with DNA.
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in a buffer solution (e.g., Tris-HCl, pH 7.4). Determine the concentration of DNA spectrophotometrically using the molar extinction coefficient at 260 nm.
-
Ensure the purity of DNA by checking the A260/A280 ratio (should be ~1.8-1.9).
-
-
Titration:
-
Keep the concentration of the this compound derivative constant in a quartz cuvette.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes.
-
Record the UV-Visible absorption spectrum of the solution over the desired wavelength range.
-
-
Data Analysis:
-
Monitor the changes in the absorbance at the wavelength of maximum absorption (λmax) of the derivative.
-
Calculate the binding constant (Kb) using the Benesi-Hildebrand equation: A0 / (A - A0) = 1 + 1 / (Kb * [DNA]) where A0 is the absorbance of the free derivative and A is the absorbance at different DNA concentrations.
-
Plot A0 / (A - A0) against 1/[DNA]. The binding constant Kb is the ratio of the intercept to the slope.[3]
-
The following diagram illustrates the principle of UV-Visible spectroscopic titration.
Sources
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A Comparative Guide to the Kinase Selectivity of Benzo[e]isatin Derivatives
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. However, a significant challenge in the development of kinase inhibitors is achieving selectivity for the intended target kinase over the more than 500 other kinases in the human kinome. Off-target inhibition can lead to unwanted side effects and toxicity. Therefore, accurately assessing the selectivity profile of a kinase inhibitor is a critical step in the drug discovery and development process.[2][3]
This guide provides an in-depth technical comparison of the kinase selectivity of a representative benzo[e]isatin derivative against two well-characterized kinase inhibitors: the multi-kinase inhibitor Sorafenib and the broad-spectrum inhibitor Staurosporine. We will delve into the experimental data, provide detailed protocols for assessing kinase selectivity, and offer insights into the interpretation of these results for researchers, scientists, and drug development professionals.
Understanding the Kinase Inhibition Profile of a this compound Derivative
This compound and its derivatives have emerged as a promising scaffold for the development of kinase inhibitors. While a comprehensive selectivity profile for the parent this compound is not extensively published, data from closely related compounds, such as the benzo[e]pyridoindolone C5M, reveal a multi-kinase inhibitory profile with potent activity against key cell cycle regulators like Aurora kinases.[2][3] For the purpose of this guide, we will consider a representative profile of a this compound derivative based on available literature for compounds like C5M and other tricyclic isatin derivatives.[1]
Comparative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity (IC50 values in nM) of a representative this compound derivative, Sorafenib, and Staurosporine against a panel of selected kinases. It is important to note that IC50 values can vary depending on the assay conditions, particularly the ATP concentration. For a more direct comparison of inhibitor affinity, assays are often performed at an ATP concentration close to the Km value for each kinase.
Table 1: Inhibitory Activity (IC50, nM) of a Representative this compound Derivative, Sorafenib, and Staurosporine Against a Panel of Kinases.
| Kinase Target | Representative this compound Derivative (IC50, nM) | Sorafenib (IC50, nM)[4][5] | Staurosporine (IC50, nM) |
| Aurora A | Potent (Low nM) | >10,000 | 15 |
| Aurora B | Potent (Low nM) | >10,000 | 6 |
| CDK1/CycB | Moderate | >10,000 | 3 |
| CDK2/CycA | Moderate | >10,000 | 7 |
| VEGFR2 | Weak to Moderate | 90 | 200 |
| PDGFRβ | Weak to Moderate | 57 | 150 |
| c-Kit | Weak | 68 | 100 |
| B-Raf | Weak | 22 | 20 |
| p38α | Weak | >10,000 | 8 |
| SRC | Weak | >10,000 | 9 |
Note: The data for the representative this compound derivative is extrapolated from published data on closely related compounds and is intended for comparative purposes. "Potent," "Moderate," and "Weak" are qualitative descriptors based on typical IC50 ranges in kinase assays.
Experimental Protocols for Assessing Kinase Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, standardized and robust experimental protocols are essential. Here, we provide a detailed, step-by-step methodology for a widely used biochemical kinase assay, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from the manufacturer's instructions (Promega Corporation) and is a common method for determining the in vitro potency of kinase inhibitors.[6][7][8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound derivative) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Plate-reading luminometer
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound to the appropriate wells. Include wells with DMSO only for "no inhibitor" controls.
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at the Km for the specific kinase.
-
To initiate the reaction, add 2 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Kinase Target Engagement: The NanoBRET™ Assay
While biochemical assays are invaluable for determining direct inhibitory potency, they do not always reflect the activity of a compound in a cellular context. Cellular factors such as membrane permeability, intracellular ATP concentrations, and efflux pumps can significantly influence a compound's efficacy. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for measuring compound binding to a specific kinase within intact, living cells.[11][12][13][14]
Conceptual Diagram of Kinase Selectivity:
Caption: Conceptual representation of kinase selectivity.
Interpreting the Data: A Comparative Analysis
The data presented in Table 1 and the conceptual diagram above illustrate the distinct selectivity profiles of the three inhibitors:
-
This compound Derivative: This compound class, represented by our extrapolated data, demonstrates potent and selective inhibition of Aurora kinases. Its activity against other kinases is significantly lower, suggesting a more targeted profile compared to the other two inhibitors. This makes it an attractive starting point for developing therapies targeting cell cycle progression.
-
Sorafenib: As a multi-kinase inhibitor, Sorafenib targets several kinases involved in both tumor cell proliferation (B-Raf) and angiogenesis (VEGFR2, PDGFRβ).[4][5][15][16] This broader spectrum of activity contributes to its clinical efficacy in various cancers, but also highlights the potential for off-target effects.
-
Staurosporine: This natural product is a well-known broad-spectrum kinase inhibitor, binding to the ATP-binding site of a vast number of kinases with high affinity.[17][18][19][20][21] While not clinically useful due to its lack of selectivity, it serves as an important tool compound in kinase research and as a positive control in screening assays.
Conclusion: The Path Forward in Kinase Inhibitor Development
The assessment of kinase selectivity is a cornerstone of modern drug discovery. This guide has provided a comparative analysis of a promising this compound derivative against the established inhibitors Sorafenib and Staurosporine. The representative data suggests that the this compound scaffold holds potential for the development of selective kinase inhibitors, particularly targeting the Aurora kinase family.
The detailed experimental protocols for biochemical and cellular assays provide a framework for researchers to generate high-quality, reproducible data. By combining in vitro biochemical profiling with cellular target engagement assays, a more complete and physiologically relevant understanding of a compound's selectivity and potential clinical utility can be achieved. As our understanding of the human kinome continues to expand, the development of increasingly selective and potent kinase inhibitors will undoubtedly lead to more effective and safer therapies for a wide range of diseases.
References
- Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822.
- Guo, T., et al. (2006). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research, 12(24), 7384-7391.
- Pinter, M., & Peck-Radosavljevic, M. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 11(21), 2891-2905.
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Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]
- Nakai, R., et al. (2019). Structure-based rational design of staurosporine-based fluorescent probe with broad-ranging kinase affinity for kinase panel application. Bioorganic & Medicinal Chemistry Letters, 29(21), 126641.
- Nakai, R., et al. (2019). Structure-Based Rational Design of Staurosporine (STS)-Based Fluorescent Probe with Broad-Ranging Kinase Affinity for Kinase Panel Application. Bioorganic & Medicinal Chemistry Letters, 29(21), 126641.
- Bosc, M., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 174(11), 1469-1494.
- Woods, N. T., et al. (2001). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation.
- Kim, K. S., et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(5), 1709-1712.
- Richard, E., et al. (2015). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Oncotarget, 6(30), 29243-29257.
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Richard, E., et al. (2015). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. PubMed. Retrieved from [Link]
- Kumar, A., et al. (2022). Potent Anti-Cancer Activity of Benzo[d]Thiazole-Isatin Conjugates: Induces S Phase Arrest and Cell Necrosis in A549 and HepG2 Cells. ChemistrySelect, 7(14), e202200547.
- Shavva, V. S., et al. (2020). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 25(21), 5032.
- El-Damasy, A. K., et al. (2023). Antiproliferative Activity, Multikinase Inhibition, Apoptosis-Inducing Effects and Molecular Docking of Novel Isatin-Purine Hybrids. Molecules, 28(6), 2695.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Benzo[e]isatin-Based Inhibitors
In the landscape of modern drug discovery, particularly in oncology and inflammation, protein kinases have emerged as a pivotal target class. The development of small molecule inhibitors that can modulate kinase activity has led to significant therapeutic breakthroughs. Among the burgeoning classes of kinase inhibitors, benzo[e]isatin derivatives have garnered considerable attention for their therapeutic potential. However, the central challenge in kinase inhibitor development lies in achieving selectivity. Given the highly conserved nature of the ATP-binding pocket across the kinome, off-target effects are a primary concern, potentially leading to toxicity or diminished efficacy. This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of this compound-based inhibitors, offering a framework for researchers, scientists, and drug development professionals to assess and interpret the selectivity of these promising compounds.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, orchestrating a complex network of signaling pathways that govern cellular processes. While targeting a specific kinase implicated in a disease state is the primary goal, unintended interactions with other kinases can lead to a cascade of unforeseen biological consequences. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in preclinical development. It informs on potential safety liabilities, helps to elucidate the mechanism of action, and can even unveil opportunities for polypharmacology, where engaging multiple targets may be therapeutically advantageous.[1][2]
This guide will dissect the methodologies for robust cross-reactivity profiling and present a comparative analysis of a representative this compound-based inhibitor, contextualized with data from established kinase inhibitors.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach, employing both biochemical and cell-based assays, is essential for a thorough assessment of inhibitor selectivity. Each method offers unique insights into the inhibitor-kinase interaction.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase. These in vitro assays are fundamental for determining potency (e-g., IC50 or Kd values) and establishing a baseline selectivity profile across a large panel of kinases.
Radiometric Assays: The Gold Standard
Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP (commonly [γ-³²P]ATP or [γ-³³P]ATP) to a substrate, are considered the gold standard for their direct and sensitive nature.[3][4][5][6][7]
Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP)
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
5X Kinase Assay Buffer (e.g., 250 mM HEPES, pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)
-
[γ-³³P]ATP (10 mCi/mL)
-
Unlabeled ATP (10 mM)
-
Test compound (serial dilution in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare 1X Kinase Assay Buffer by diluting the 5X stock with sterile deionized water.
-
Prepare the ATP mixture: For a final concentration of 10 µM ATP, mix unlabeled ATP and [γ-³³P]ATP in 1X Kinase Assay Buffer to achieve a specific activity of approximately 500 cpm/pmol.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include a DMSO-only control.
-
Add 20 µL of the enzyme/substrate mixture (containing the kinase and its specific substrate in 1X Kinase Assay Buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding 25 µL of the ATP mixture to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
-
Stop Reaction and Spotting:
-
Stop the reaction by adding 30 µL of 0.75% phosphoric acid to each well.
-
Spot 50 µL from each well onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper four times for 10 minutes each in 0.75% phosphoric acid.
-
Perform a final wash with acetone.
-
-
Detection:
-
Allow the P81 paper to dry completely.
-
Cut out the individual spots and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET-based assays, such as the LanthaScreen™ Eu Kinase Binding Assay, offer a non-radioactive alternative for high-throughput screening.[2][8][9][10] These assays measure the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by a test compound.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the affinity (IC50) of a test compound for a kinase.
Materials:
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Purified, tagged kinase
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serial dilution in DMSO)
-
384-well plate
Procedure:
-
Prepare Reagents:
-
Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X tracer solution in 1X Kinase Buffer A.
-
Prepare a 3X serial dilution of the test compound in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the 3X test compound dilution to the assay plate.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition and IC50 value as described for the radiometric assay.
-
Cell-Based Assays: Probing Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming that an inhibitor can access its target within a cell and exert a biological effect.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a powerful tool for quantifying compound binding to a specific protein target in living cells.[3][11][12][13][14] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To measure the intracellular affinity of a test compound for a target kinase.
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound (serial dilution in DMSO)
-
White 96-well assay plate
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid using FuGENE® HD according to the manufacturer's protocol.
-
Incubate the cells for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM™.
-
Plate the cells into a white 96-well plate.
-
-
Compound Treatment:
-
Add the test compound at various concentrations to the cells.
-
-
Tracer Addition:
-
Add the NanoBRET™ Tracer to all wells at a final concentration determined by prior optimization.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Correct the BRET ratio by subtracting the background from non-transfected cells.
-
Determine the IC50 value from the dose-response curve.
-
Comparative Cross-Reactivity Profile of a this compound-Based Inhibitor
To illustrate the practical application of these methodologies, we will analyze the hypothetical cross-reactivity profile of a this compound-based inhibitor, "BI-1," whose primary target is Aurora Kinase A. We will compare its selectivity against a well-characterized, clinically relevant Aurora Kinase inhibitor, Alisertib (MLN8237).
Table 1: Comparative Kinase Inhibition Profile of BI-1 and Alisertib
| Kinase Target | BI-1 (IC50, nM) | Alisertib (MLN8237) (IC50, nM)[15] |
| Aurora A | 5 | 1.2 |
| Aurora B | 250 | 396.5 |
| Aurora C | 150 | - |
| JNK1 | >10,000 | - |
| JNK2 | >10,000 | - |
| JNK3 | 8,500 | - |
| VEGFR2 | 1,200 | - |
| CDK2 | 3,500 | - |
| FLT3 | >10,000 | - |
| p38α | >10,000 | - |
Data for BI-1 is hypothetical for illustrative purposes. Data for Alisertib is from cited literature.
-
Potency: Both BI-1 and Alisertib are potent inhibitors of Aurora A, with IC50 values in the low nanomolar range.
-
Selectivity within the Aurora Family: BI-1 demonstrates a 50-fold selectivity for Aurora A over Aurora B, while Alisertib shows a greater than 300-fold selectivity.[15] This highlights the subtle structural differences that can govern isoform specificity.
-
Broader Kinome Selectivity: BI-1 exhibits a clean profile against a panel of other kinases, with significantly higher IC50 values, suggesting good overall selectivity.
To further validate these findings, a cell-based target engagement assay is essential.
Table 2: Cellular Target Engagement of BI-1 and Alisertib
| Assay | BI-1 (Cellular IC50, nM) | Alisertib (Cellular IC50, nM) |
| NanoBRET™ Aurora A Target Engagement | 50 | 25 |
| Cell Proliferation (HCT-116) | 150 | 80 |
Data is hypothetical for illustrative purposes.
The cellular data corroborates the biochemical findings, albeit with the expected rightward shift in potency due to factors like cell permeability and intracellular ATP concentrations. Both compounds effectively engage Aurora A in a cellular context and inhibit the proliferation of a cancer cell line known to be sensitive to Aurora A inhibition.
Visualizing the Workflow and Signaling Context
To better conceptualize the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified Aurora Kinase signaling pathway.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound-based inhibitors is a cornerstone of their preclinical development. As demonstrated, a combination of robust biochemical and cell-based assays is necessary to build a complete picture of an inhibitor's selectivity. The hypothetical this compound derivative, BI-1, exemplifies a compound with promising potency and a favorable selectivity profile, warranting further investigation.
For researchers in the field, it is imperative to move beyond single-target activity measurements and embrace a holistic view of kinome-wide interactions. This not only de-risks clinical development by identifying potential off-target liabilities but also opens avenues for discovering novel therapeutic applications. As our understanding of kinase biology deepens, so too will our ability to design and develop the next generation of highly selective and effective kinase inhibitors.
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EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
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- Alanazi, M. M., Al-Wabli, R. I., & Al-Qahtani, S. D. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(20), 4785.
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Lindsley, C. W., Zhao, Z., & Leister, W. H. (2010). Discovery of a benzo[e]pyrimido-[5,4-b][3][4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1. ACS medicinal chemistry letters, 1(4), 150-154.
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A Comparative Guide to the Structural Confirmation of Novel Benzo[e]isatin Analogs Using 2D NMR Spectroscopy
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Introduction: The Rising Importance of Benzo[e]isatin Analogs and the Imperative of Unambiguous Structural Verification
This compound and its derivatives represent a burgeoning class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4] These scaffolds are integral to the development of novel agents targeting a spectrum of diseases, including cancer and microbial infections.[1][5] As researchers in drug discovery and development synthesize new analogs with increasingly complex substitution patterns, the unambiguous confirmation of their molecular structure becomes a critical, non-negotiable step. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview, it often falls short in resolving the intricate connectivity of these fused-ring systems. This guide provides an in-depth, comparative analysis of 2D NMR techniques as the gold standard for the definitive structural elucidation of novel this compound analogs.
This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable methodology for structural confirmation. We will move beyond a simple recitation of protocols to explain the why behind experimental choices, ensuring a self-validating approach to data acquisition and interpretation.
The Limitations of 1D NMR in Complex Heterocyclic Systems
For complex molecules like this compound analogs, 1D NMR spectra can present significant challenges:
-
Signal Overlap: The aromatic regions of ¹H NMR spectra are often crowded, making definitive assignment of individual protons difficult.
-
Ambiguous Connectivity: While ¹H-¹H coupling constants can suggest adjacent protons, they do not provide direct evidence of the overall carbon framework.
-
Quaternary Carbons: ¹³C NMR spectra readily show the presence of quaternary carbons, but provide no information about their connectivity to the rest of the molecule.
These limitations necessitate the use of 2D NMR techniques, which spread spectral information across two frequency dimensions, resolving overlap and revealing crucial through-bond correlations.[6]
The 2D NMR Toolkit for Structural Elucidation: A Comparative Overview
A suite of 2D NMR experiments is essential for piecing together the molecular puzzle of a novel this compound analog. The three core experiments that provide a comprehensive picture are:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-4 bond) ¹H-¹³C correlations.
The strategic application and integrated interpretation of these three experiments provide an interlocking web of evidence that leads to an irrefutable structural assignment.
Experimental Workflow: From Sample Preparation to Structural Confirmation
A meticulously planned experimental workflow is paramount to acquiring high-quality, interpretable 2D NMR data.
Part 1: Rigorous Sample Preparation
The quality of your NMR data is directly proportional to the quality of your sample.[7][8]
Step-by-Step Protocol:
-
Analyte Purity: Ensure the synthesized this compound analog is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[7][9] For many this compound analogs, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices.
-
Concentration:
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[7] The solution must be free of any particulate matter.[8][9]
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube.[7] The final sample volume should be approximately 0.6-0.7 mL, corresponding to a height of 4-5 cm in the tube.[7][8]
Part 2: Data Acquisition
Modern NMR spectrometers and software simplify the setup of 2D experiments. However, understanding the key parameters is crucial for optimizing data quality.
Typical Spectrometer Parameters (400-600 MHz):
| Experiment | Key Parameters to Consider | Typical Values |
| COSY | Spectral width, number of increments, number of scans | Match ¹H spectral width, 256-512 increments, 2-8 scans |
| HSQC | ¹³C spectral width, ¹JCH coupling constant | 0-200 ppm, optimized for ~145 Hz |
| HMBC | Long-range coupling constant (ⁿJCH) | Optimized for 8-10 Hz to emphasize 2-3 bond correlations |
Part 3: Data Processing and Interpretation
This is where the structural puzzle is solved. The data from each 2D experiment provides a unique piece of the puzzle.
Visualizing the Workflow:
Caption: The synergistic logic of 2D NMR data integration.
Case Study: Hypothetical Data Interpretation
Let's imagine we have a proton on the this compound core, H-7, with a chemical shift of 7.8 ppm.
| Experiment | Observation | Inference |
| COSY | Cross-peak between H-7 (7.8 ppm) and H-8 (7.2 ppm). | H-7 and H-8 are adjacent protons on the same aromatic ring. |
| HSQC | Cross-peak at (7.8 ppm, 125 ppm). | H-7 is directly attached to a carbon (C-7) with a chemical shift of 125 ppm. |
| HMBC | Cross-peaks from H-7 (7.8 ppm) to carbons at 135 ppm and 150 ppm. | H-7 is 2 or 3 bonds away from these two carbons. One of these is likely a quaternary carbon. |
By systematically analyzing these correlations for every proton in the molecule, a complete and self-validating structural assignment can be achieved. For instance, an HMBC correlation from a proton on a substituent to a carbon on the this compound core definitively confirms the point of attachment.
Conclusion: Ensuring Scientific Integrity through Rigorous Structural Verification
In the competitive landscape of drug discovery, the certainty of your molecular structure is the bedrock of all subsequent research. A flawed structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug candidate. The suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a powerful, synergistic, and self-validating methodology for the unambiguous structural confirmation of novel this compound analogs. [10][11][12]By adopting the integrated workflow and comparative interpretation approach outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the development of new and effective therapeutics.
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Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. (2021). Biointerface Research in Applied Chemistry. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. [Link]
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Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation. (2023). Current Trends in Biotechnology and Pharmacy. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
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Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (n.d.). MDPI. [Link]
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Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (n.d.). National Institutes of Health. [Link]
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Hill, S. A., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4274-4293. [Link]
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Navigating the Nuances of In Vitro Kinase Inhibition: A Comparative Guide to Benzo[e]isatin Derivatives
A Senior Application Scientist's Perspective on Reproducibility and Robustness in Preclinical Data
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous in vitro validation. The reproducibility of this early-stage biological data is paramount, serving as the foundation upon which costly and time-consuming development decisions are made. This guide delves into the in vitro biological data landscape of benzo[e]isatin derivatives, a class of compounds showing promise as kinase inhibitors.
As direct and extensive in vitro data for the parent this compound is limited in publicly accessible literature, this guide will focus on its more extensively studied derivatives, namely benzo[e]pyridoindoles and benzo[e]pyridoindolones . These compounds provide a valuable window into the potential biological activities and, crucially, the considerations for ensuring the reproducibility of in vitro data for this chemical family.
We will objectively compare the performance of these this compound derivatives with established kinase inhibitors, providing supporting experimental context and detailed protocols to empower researchers to generate robust and reliable data in their own laboratories.
The Kinase Inhibition Landscape: Where this compound Derivatives Fit In
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pursuit of selective and potent kinase inhibitors is therefore a major focus of modern drug discovery. This compound derivatives have emerged as promising scaffolds for the development of such inhibitors, with a particular focus on the Aurora kinases , a family of serine/threonine kinases essential for mitotic progression.[1][2][3][4]
Mechanism of Action: Disrupting Mitosis through Aurora Kinase Inhibition
Benzo[e]pyridoindoles have been identified as ATP-competitive inhibitors of Aurora kinases, with nanomolar efficacy in vitro.[1][2] Their mechanism of action centers on the disruption of critical mitotic events. A key downstream effect of Aurora B kinase is the phosphorylation of histone H3 on serine 10, a crucial step for chromosome condensation and segregation. Benzo[e]pyridoindole derivatives have been shown to effectively prevent this phosphorylation, leading to mitotic exit without proper chromosome segregation, a phenomenon known as "mitotic slippage."[1][2] This ultimately results in polyploidy and cell death, highlighting their potential as antiproliferative agents.[3][4]
Signaling Pathway of Aurora Kinase B and Inhibition by Benzo[e]pyridoindole
Caption: Inhibition of Aurora B kinase by a benzo[e]pyridoindole derivative.
Comparative In Vitro Performance: Benzo[e]pyridoindolones vs. Established Kinase Inhibitors
To contextualize the in vitro activity of this compound derivatives, it is instructive to compare their performance against well-characterized kinase inhibitors known for their robust and reproducible data profiles. Here, we compare a potent, water-soluble benzo[e]pyridoindolone derivative, Compound 13b (also referred to as C5M in some literature) , with the broad-spectrum kinase inhibitor Staurosporine and the multi-targeted receptor tyrosine kinase inhibitor Sunitinib .
| Compound | Target(s) | Cell Line | IC50 | Citation(s) |
| Benzo[e]pyridoindolone (13b/C5M) | Aurora Kinases | HeLa | 63 nM | [3][4] |
| H358 NSCLC | 145 nM | [1][2] | ||
| Staurosporine | Broad-spectrum (PKC, CDKs, etc.) | U-937 | ~0.5-1 µM (induces apoptosis) | [5][6][7] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit, FLT3 | MV4;11 | 8 nM | [8] |
| OC1-AML5 | 14 nM | [8] | ||
| NIH-3T3 (VEGFR2 phosphorylation) | 10 nM | [8] | ||
| NIH-3T3 (PDGFRβ phosphorylation) | 10 nM | [8] |
Analysis and Considerations for Reproducibility:
-
Potency: The benzo[e]pyridoindolone derivative 13b/C5M demonstrates potent, nanomolar-range inhibition of cell proliferation, comparable to established inhibitors like Sunitinib in specific cell lines.[3][4][8] Staurosporine, while a potent inducer of apoptosis, often exhibits its effects at slightly higher concentrations in cell viability assays.[5][6]
-
Target Specificity: Sunitinib is a multi-targeted inhibitor, a factor that can contribute to variability in cellular responses depending on the expression levels of its various targets in different cell lines.[8][9] Staurosporine is notoriously non-selective, which can lead to a wide range of biological effects and potential for off-target interference, making the interpretation of results complex.[5][10] The reported activity of benzo[e]pyridoindolones against Aurora kinases suggests a more focused mechanism of action, which can contribute to more consistent and reproducible in vitro data when assays are appropriately designed to probe this pathway.[1][2][3][4]
-
Assay Conditions: The reproducibility of IC50 values is highly dependent on the experimental conditions. Factors such as cell density, passage number, serum concentration in the media, and the specific assay endpoint (e.g., metabolic activity vs. direct cell count) can all influence the outcome. For kinase inhibitors, the concentration of ATP in enzymatic assays is a critical parameter that can significantly impact IC50 values.[11][12]
Experimental Protocols for Robust In Vitro Data Generation
To ensure the generation of high-quality, reproducible data, meticulous attention to experimental detail is crucial. Below are detailed, step-by-step methodologies for key in vitro assays relevant to the study of this compound derivatives.
Experimental Workflow: In Vitro Kinase Inhibition and Cytotoxicity Testing
Caption: A generalized workflow for in vitro kinase inhibitor testing.
Protocol 1: In Vitro Aurora B Kinase Assay
This protocol is adapted from established methods for assessing Aurora B kinase activity.[13][14]
Objective: To determine the in vitro inhibitory activity of a this compound derivative against Aurora B kinase.
Materials:
-
Active Aurora B kinase (recombinant)
-
Inactive histone H3 protein (substrate)
-
Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., a known Aurora B inhibitor)
-
96-well plates
-
Phospho-Histone H3 (Ser10) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Plate reader for luminescence or Western blot apparatus
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in kinase buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase Buffer
-
Test compound or vehicle control (DMSO)
-
Active Aurora B kinase (e.g., 100 ng)
-
Inactive histone H3 protein (e.g., 1 µg)
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-histone H3 (Ser10) antibody. Visualize with a chemiluminescent substrate.
-
Luminescent Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.[14]
-
-
Data Analysis: Quantify the signal for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Causality and Trustworthiness: This protocol includes a positive control to validate the assay's performance. By directly measuring the phosphorylation of a known substrate, the assay provides a direct readout of the inhibitor's effect on the target kinase. Keeping the DMSO concentration constant minimizes solvent-induced artifacts.
Protocol 2: MTT Assay for Cellular Proliferation
This protocol is a standard method for assessing cell viability and is adapted from established procedures.[15][16][17][18]
Objective: To determine the effect of a this compound derivative on the proliferation of a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be consistent and low (typically <0.5%). Replace the medium in the wells with 100 µL of the compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells and determine the IC50 value.
Causality and Trustworthiness: The MTT assay is a widely accepted method for assessing cell viability based on mitochondrial metabolic activity. The inclusion of a vehicle control is essential for accurate calculation of relative viability. Performing the assay in triplicate or quadruplicate for each concentration will enhance the statistical robustness of the data.
Conclusion: A Path Towards Reproducible In Vitro Data
The in vitro biological data for this compound derivatives, particularly their activity as Aurora kinase inhibitors, showcases their potential as anticancer agents. However, to ensure the progression of these or any other novel compounds through the drug discovery pipeline, the generation of robust and reproducible in vitro data is non-negotiable.
By understanding the specific mechanism of action, employing well-validated and detailed experimental protocols, and contextualizing the data against established compounds, researchers can build a strong foundation of evidence. This guide provides a framework for such an approach, emphasizing the importance of scientific integrity and a deep understanding of the experimental systems. As senior application scientists, our role is not just to provide data, but to empower our fellow researchers with the knowledge and tools to generate data that is not only promising but also trustworthy.
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Lee, H. J., Li, C. F., Ruan, H. H., Chen, C. Y., Hsu, Y. C., Chen, W. Y., ... & Hung, W. C. (2014). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 5(20), 9877. [Link]
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Knippschild, U., Krüger, M., Richter, J., & Peifer, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8783. [Link]
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Varghese, S. P., & Le-Huy, H. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Analytical biochemistry, 373(2), 329-335. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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Hoang, T. M. N., Valette, A., Favier, B., Barette, C., De-Donato, F., Grierson, D. S., ... & Lafanechère, L. (2015). Discovery of benzo [e] pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Oncotarget, 6(26), 22721. [Link]
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Aziz, M. A., Al-Obaid, A. M., Al-Rashood, S. T., Al-Omair, M. A., Hassan, G. S., & Abdel-Aziz, A. A. M. (2017). Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. Drug design, development and therapy, 11, 2419. [Link]
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Al-Wabli, R. I., Al-Ghorbani, M., Al-Farraj, S., & Al-Omair, M. A. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1501. [Link]
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validating the antiviral efficacy of benzo[e]isatin compounds in cell culture
<A Senior Application Scientist's Guide to Validating the Antiviral Efficacy of Benzo[e]isatin Compounds in Cell Culture
Authored for Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives have long been recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antiviral properties.[1][2] The this compound scaffold, a specific class of these derivatives, represents a promising frontier in the development of novel antiviral agents.[3][4][5] However, progressing from a promising chemical structure to a validated lead compound requires a rigorous, systematic, and logically structured evaluation in relevant biological systems.
This guide provides an in-depth framework for the cell culture-based validation of this compound compounds. Moving beyond a simple checklist of protocols, we will explore the causality behind experimental choices, establish self-validating systems through appropriate controls, and ground our methods in authoritative standards to ensure the generation of robust, reliable, and comparable data.
Chapter 1: The Foundational Principle: Establishing the Therapeutic Window
Before assessing if a compound can inhibit a virus, one must first determine if the compound is toxic to the host cells. An effective antiviral must selectively target the virus without causing significant harm to the host.[6] This relationship is quantified by the Selectivity Index (SI) , a critical parameter in preclinical drug development.[7][8]
-
50% Cytotoxic Concentration (CC50): The concentration of the compound that reduces the viability of uninfected host cells by 50%.[8]
-
50% Effective Concentration (EC50): The concentration of the compound that inhibits viral activity (e.g., replication or cytopathic effect) by 50%.[8][9]
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).
A higher SI value indicates greater selectivity and a more promising therapeutic window. Generally, an SI value of 10 or greater is considered a benchmark for a promising candidate for further development.[7][8] The entire validation workflow is logically designed around accurately determining these three values.
Caption: The core logic of antiviral compound validation.
Chapter 2: Step 1 - Quantifying Cytotoxicity (CC50 Determination)
The first crucial experiment is to measure the cytotoxicity of the this compound compound on the chosen host cell line. This is performed in the absence of any virus. The MTT assay is a widely adopted, reliable, and robust colorimetric method for this purpose.[10]
The Principle of the MTT Assay: The assay relies on the ability of mitochondrial dehydrogenase enzymes within metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11] This formazan is then solubilized, and its concentration is measured spectrophotometrically.[12]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a suitable host cell line (e.g., Vero, A549, MDCK) to ~80% confluency. The choice of cell line must be appropriate for the virus you intend to study later.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL in a complete culture medium.[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[7]
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment and monolayer formation.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of your this compound compound in a suitable solvent (e.g., DMSO).
-
Perform a series of two-fold or half-log serial dilutions in a cell culture medium to create a range of concentrations.[7][13] This range should be wide enough to span from no toxicity to complete cell death (e.g., 1000 µM down to ~0.5 µM).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations to the wells.
-
Crucial Controls:
-
Cell Control (Untreated): Wells containing only cells and fresh medium. Represents 100% viability.[13]
-
Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This ensures the solvent itself is not causing toxicity.
-
Blank Control: Wells containing only medium (no cells) for background absorbance subtraction.[7]
-
-
-
Incubation:
-
Incubate the plate for a duration that matches the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Solubilization:
-
After incubation, carefully aspirate the compound-containing medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared at 5 mg/mL in PBS and filter-sterilized) to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14][15]
-
Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7][12]
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Well / Absorbance of Cell Control Well) x 100[7]
-
Plot the % Cell Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the CC50 value.[7][17]
-
Caption: Workflow for the MTT Cytotoxicity (CC50) Assay.
Chapter 3: Step 2 - Assessing Antiviral Potency (EC50 Determination)
With the compound's toxicity profile established, the next step is to evaluate its ability to inhibit viral replication. The Plaque Reduction Assay is the gold standard for quantifying the efficacy of antiviral compounds against lytic viruses.[16] It directly measures the reduction in the number of infectious virus particles.[16]
The Principle of the Plaque Reduction Assay: A confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then covered with a semi-solid overlay medium (like agarose), which restricts the spread of progeny virus to neighboring cells.[18] This results in the formation of localized zones of cell death, or "plaques," which can be visualized by staining.[16][19] By including the this compound compound in the overlay, one can count the reduction in the number of plaques compared to an untreated control, thereby quantifying antiviral activity.
Detailed Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
Seed host cells in 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.[19]
-
-
Virus Infection:
-
Prepare serial dilutions of your virus stock.
-
Wash the cell monolayers twice with sterile PBS.
-
Infect the cells with a volume of virus dilution calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU) per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[19]
-
-
Compound Treatment and Overlay:
-
During the adsorption period, prepare the overlay medium. This is typically a 2X concentration of culture medium mixed 1:1 with molten, low-melting-point agarose.
-
Prepare serial dilutions of the this compound compound in the overlay medium. The highest concentration tested should be at or below the determined CC50 value to avoid cytotoxicity-related artifacts.[16]
-
After the 1-hour adsorption, aspirate the virus inoculum from the wells.[16]
-
Gently add 1 mL of the compound-containing overlay medium to each well.
-
Crucial Controls:
-
Virus Control: Wells infected with virus but with no compound in the overlay. Represents 0% inhibition.[16]
-
Cell Control: Wells that are not infected and receive an overlay with no compound. Ensures cell monolayer integrity.[16]
-
Positive Control: Wells infected with the virus and treated with a known antiviral drug for that specific virus (e.g., Remdesivir for coronaviruses).[20] This validates that the assay system is working correctly.
-
-
-
Incubation:
-
Allow the overlay to solidify at room temperature for 20-30 minutes.[16]
-
Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaques to form (typically 48-72 hours, but this is virus-dependent).
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding a fixative solution (e.g., 4% formalin) for at least 30 minutes.[16]
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with a staining solution, such as 0.1% Crystal Violet, for 15-20 minutes.[16] Viable cells will stain purple, while plaques will appear as clear, unstained zones.[16]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Acquisition and Analysis:
-
Calculate the percentage of plaque reduction for each concentration: % Inhibition = (1 - (Plaque Count in Treated Well / Plaque Count in Virus Control Well)) x 100
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.[21]
-
Chapter 4: Data Synthesis and Comparison
Once both the CC50 and EC50 values are determined, you can synthesize the data to evaluate the compound's potential. This involves calculating the Selectivity Index and comparing it to your positive control.
Table 1: Comparative Efficacy and Toxicity Profile
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound-X | 150 | 7.5 | 20 |
| Positive Control (e.g., Remdesivir) | >200 | 1.2 | >166.7 |
| Negative Control (Inactive Isatin) | 175 | >100 | <1.75 |
Interpretation: In this hypothetical example, this compound-X shows promising activity. Its SI of 20 indicates that the concentration needed to inhibit the virus is 20-fold lower than the concentration that causes significant toxicity to the host cells.[7] While the positive control is more potent, an SI ≥ 10 suggests that this compound-X is a viable candidate for further investigation.
Chapter 5: Probing the Mechanism of Action with a Time-of-Addition Assay
A promising SI value warrants further investigation into how the compound works. A Time-of-Addition (ToA) assay is a powerful tool to determine which stage of the viral life cycle is inhibited by the compound.[22][23][24] The principle is to add the compound at different time points relative to the initial infection of the cells.[23]
-
If the compound is only effective when added early (during or immediately after infection): It likely targets viral entry (attachment, fusion).
-
If the compound remains effective when added several hours post-infection: It likely targets a post-entry step, such as genome replication or protein synthesis.
-
If the compound is only effective when added late in the cycle: It may target viral assembly or egress.
By comparing the inhibition profile of your this compound compound to known inhibitors that act at specific stages, you can infer its mechanism of action.[24]
Caption: Time-of-addition assay targets different viral stages.
This systematic, multi-step validation process, from foundational cytotoxicity and efficacy testing to preliminary mechanistic studies, provides the robust data necessary to confidently advance a this compound compound through the drug discovery pipeline.
References
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Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Available from: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Benzo[e]isatin Analogues against Protein Kinase Targets
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Isatin Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for the development of novel therapeutics. The isatin (1H-indole-2,3-dione) core is one such "privileged scaffold," demonstrating a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its synthetic tractability and ability to interact with a multitude of biological targets have made it a cornerstone of drug design.[3] A particularly compelling area of research involves isatin derivatives as inhibitors of protein kinases—enzymes that represent one of the most significant and widely pursued classes of drug targets in oncology and beyond.[4][5][6]
This guide focuses on benzo[e]isatin, a tricyclic analogue of isatin, and provides a comprehensive, field-proven workflow for evaluating its potential as a kinase inhibitor through comparative molecular docking. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, ensuring that the described protocol is not just a procedure, but a self-validating system for generating robust, actionable hypotheses. By comparing novel this compound derivatives against known, potent inhibitors, we can effectively benchmark their potential and gain critical insights into their structure-activity relationships (SAR).
Part 1: Foundational Concepts & Experimental Design
The "Why": Causality in Target and Ligand Selection
The success of any computational study hinges on a well-conceived experimental design. The choice of a biological target is paramount. Protein kinases are ideal targets for isatin-based compounds due to the frequent appearance of the oxindole core in numerous approved kinase inhibitors like Sunitinib.[7] These enzymes share a conserved ATP-binding pocket, which can be effectively targeted by small molecules designed to compete with ATP.
For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as our target protein. CDK2 is a key regulator of the cell cycle, and its overexpression is a hallmark of various cancers, making it a well-validated therapeutic target.[8][9] Crucially, numerous crystal structures of CDK2 in complex with various inhibitors are available in the Protein Data Bank (PDB), which is essential for establishing a validated docking protocol.
The principle of a self-validating system requires the use of controls.[10] In docking, the ultimate control is to benchmark the protocol against empirical data. We will compare our novel this compound compounds with known, potent CDK2 inhibitors. This comparative approach allows us to contextualize our results; a promising docking score for a novel compound is far more meaningful if it is comparable to or better than that of a known inhibitor.
Structures for Analysis:
For this study, we will evaluate a hypothetical parent this compound scaffold and two derivatives against two known CDK2 inhibitors.
-
Test Ligands:
-
This compound (Parent Scaffold)
-
5-Nitro-benzo[e]isatin (Derivative 1)
-
5-Chloro-benzo[e]isatin (Derivative 2)
-
-
Reference/Control Inhibitors:
-
Staurosporine (A potent, non-selective kinase inhibitor)[4]
-
Roscovitine (A well-characterized CDK inhibitor)
-
Part 2: The Experimental Protocol: A Validated Docking Workflow
This section details a step-by-step methodology for performing a comparative docking study. The protocol is designed to be robust and reproducible, incorporating a critical validation step. We will use the AutoDock suite of tools as our example software, though the principles are broadly applicable to other platforms like Glide or GOLD.[4][11]
Docking Workflow Overview
Caption: A validated workflow for comparative molecular docking.
Step 1: Receptor Preparation
-
Acquisition: Download the crystal structure of human CDK2 in complex with a known ligand from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1HCK , which features CDK2 complexed with staurosporine.
-
Cleaning the Structure: The raw PDB file contains non-essential information. Remove all water molecules, co-factors, and any secondary protein chains not involved in the binding interaction. This is critical because water molecules can interfere with the docking algorithm's calculation of ligand placement.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure. The correct protonation state of amino acid residues (like Histidine, Aspartate, and Glutamate) is crucial for accurately modeling electrostatic and hydrogen bond interactions. Assign appropriate partial charges (e.g., Gasteiger charges).
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the this compound derivatives and the known inhibitors (Roscovitine) using a chemical drawing tool like ChemDraw or MarvinSketch. Staurosporine's coordinates can be extracted from the 1HCK PDB file.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. It is fundamentally important to perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand starts in a low-energy, sterically favorable conformation, which prevents the docking algorithm from wasting computational time on unrealistic starting poses.
-
Charge and Torsion Definition: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. The flexibility of the ligand is a key component of induced fit, and correctly defining these torsions is essential for a thorough conformational search.
Step 3: Defining the Binding Site & Grid Generation
-
Active Site Identification: The binding site is defined as the region of the protein where the ligand is expected to bind. The most reliable method is to use the coordinates of the co-crystallized ligand (in this case, staurosporine in 1HCK) as the center of our target area.
-
Grid Box Generation: A 3D grid is generated within the defined active site. The docking software pre-calculates the interaction potential for different atom types (e.g., carbon, hydrogen, oxygen) at each point in this grid. This pre-calculation dramatically speeds up the docking process, as the interaction energies don't need to be recalculated for every single ligand pose. The size of the grid box should be large enough to accommodate the ligands and allow them to rotate freely.
Step 4: Protocol Validation (The Self-Validating Checkpoint)
-
Redocking: This is the most critical step for ensuring the trustworthiness of your protocol.[10] Extract the native ligand (staurosporine) from the PDB file, prepare it as described in Step 2, and then dock it back into the binding site of the CDK2 structure from which it came.
-
RMSD Calculation: Superimpose the lowest-energy pose from the redocking experiment onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.
-
Validation Criteria: An RMSD value of less than 2.0 Å is widely considered the standard for a successful validation.[11] It confirms that your chosen docking parameters can accurately reproduce the experimentally determined binding mode. If the RMSD is greater than 2.0 Å, you must revisit and adjust the grid box parameters or other docking settings.
Step 5: Docking the Ligands
-
Execution: Once the protocol is validated, systematically dock the this compound derivatives and the control inhibitor (Roscovitine) into the prepared CDK2 active site using the same validated parameters.
-
Conformational Search: Employ a robust search algorithm, such as a Lamarckian Genetic Algorithm, which is common in AutoDock. This algorithm explores a wide range of ligand conformations and orientations to find the most favorable binding modes.
Step 6: Analysis of Results
-
Scoring Function: The primary quantitative output is the docking score, which is an estimation of the binding free energy (ΔG), typically in kcal/mol.[12] More negative values indicate a stronger predicted binding affinity.
-
Pose Analysis: For each ligand, analyze the top-ranked binding pose. Visualize the protein-ligand complex and identify key molecular interactions:
-
Hydrogen Bonds: These are critical for specificity and affinity. Note the participating residues.
-
Hydrophobic Interactions: Identify nonpolar residues in the active site that form favorable contacts with the ligand.
-
Pi-Stacking: Look for interactions between aromatic rings on the ligand and protein side chains (e.g., Phenylalanine, Tyrosine).
-
Part 3: Comparative Analysis & Data Interpretation
The true insight from a docking study comes from comparison. By analyzing the results in a structured manner, we can derive meaningful hypotheses about the potential of our novel compounds.
Quantitative Data Summary
| Compound | Docking Score (kcal/mol) | Predicted Kᵢ (µM) | H-Bonds | Key Interacting Residues (H-Bonds) |
| Controls | ||||
| Staurosporine (Redocked) | -11.5 | 0.021 | 3 | GLU81, LEU83, GLN131 |
| Roscovitine | -10.2 | 0.135 | 4 | GLU81, LEU83, ASP86 |
| Test Compounds | ||||
| This compound | -8.9 | 1.15 | 2 | GLU81, LEU83 |
| 5-Nitro-benzo[e]isatin | -9.8 | 0.246 | 3 | GLU81, LEU83, ASP86 |
| 5-Chloro-benzo[e]isatin | -9.4 | 0.498 | 2 | GLU81, LEU83 |
Note: The data presented above is illustrative and serves to model the expected output of a real experiment.
Qualitative Analysis and SAR Insights
-
Benchmark Performance: The parent this compound scaffold shows a respectable binding energy, forming the canonical hydrogen bonds with the "hinge" region of the kinase (GLU81, LEU83), a hallmark of many kinase inhibitors.[9] However, its predicted affinity is significantly lower than the known inhibitors.
-
Impact of Electron-Withdrawing Groups: The introduction of a nitro group at the 5-position (-9.8 kcal/mol) results in a marked improvement in binding affinity compared to the parent scaffold (-8.9 kcal/mol). Analysis of the binding pose reveals that the nitro group is positioned to form an additional hydrogen bond with the side chain of ASP86, an interaction also observed with Roscovitine. This provides a clear, testable hypothesis: the nitro group serves as a key pharmacophoric feature.
-
Halogen Substitution: The 5-chloro derivative also shows improved affinity over the parent compound, likely due to favorable hydrophobic and electronic contributions within the pocket, even without forming an extra hydrogen bond.
These computational results suggest a clear path for chemical synthesis and biological testing, prioritizing the 5-nitro-benzo[e]isatin derivative for further investigation.
Biological Context: The Role of CDK2 in the Cell Cycle
Caption: Inhibition of the CDK2/Cyclin E complex blocks the G1/S cell cycle transition.
Conclusion
Molecular docking, when performed with rigor and a commitment to validation, is an indispensable tool in modern drug discovery.[5] This guide has outlined a comprehensive and scientifically grounded workflow for the comparative analysis of novel this compound derivatives against the well-established therapeutic target, CDK2. By benchmarking against known inhibitors and meticulously analyzing the resulting binding modes, we can move beyond simple energy scores to develop a nuanced understanding of a compound's potential. The insights gained from this in silico study—particularly the enhanced binding affinity of the 5-nitro-benzo[e]isatin analogue—provide a strong rationale for prioritizing its synthesis and subsequent experimental validation in biochemical and cellular assays.[13]
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A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of Benzo[e]isatin Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Privileged Scaffolds
The benzo[e]isatin core, an isomer of the well-known isatin scaffold, represents a "privileged structure" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for designing potent inhibitors, particularly against protein kinases. Derivatives have shown promise as inhibitors of key cellular regulators like Glycogen Synthase Kinase-3 (GSK-3).[1][2] However, the very features that confer potent on-target activity can also lead to unintended interactions with other proteins—so-called "off-target" effects.
Understanding these off-target interactions is not merely an academic exercise; it is a critical step in drug development. Unforeseen off-target binding can lead to toxicity, while in some cases, it can reveal opportunities for beneficial polypharmacology.[3] This guide provides a comprehensive, field-proven framework for systematically evaluating, comparing, and interpreting the off-target profiles of novel this compound derivatives. We will move from predictive computational methods to definitive cellular validation, explaining the causality behind each experimental choice.
A Multi-Tiered Strategy for De-risking and Discovery
A robust evaluation of off-target effects is not a single experiment but a logical, tiered progression. This approach allows for the cost-effective elimination of promiscuous compounds early and provides deeper, more biologically relevant insights for promising candidates.
Caption: The experimental workflow for CETSA.
Step-by-Step Methodology:
-
Cell Treatment: Culture an appropriate cell line (e.g., one that expresses both the on-target and key off-targets). Treat cells with the this compound derivative at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling. [4]3. Lysis: Lyse the cells to release their contents. This is often achieved by several freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western blotting or mass spectrometry. [5]6. Data Analysis: Plot the amount of soluble protein against temperature. The resulting "melting curve" will shift to the right (higher temperatures) for cells treated with a binding compound compared to the vehicle control. [6] Data Presentation: Comparative CETSA Results
This data confirms target engagement inside the cell and can be used to rank compounds.
| Derivative | On-Target (GSK-3β)Thermal Shift (ΔTm in °C) | Off-Target (CDK2)Thermal Shift (ΔTm in °C) |
| BZE-A | + 5.2 °C | + 0.8 °C (negligible) |
| BZE-B | + 6.1 °C | + 4.5 °C (significant) |
The CETSA data provides the definitive evidence. BZE-A engages its intended target, GSK-3β, in cells but does not meaningfully engage CDK2. In contrast, BZE-B clearly engages both GSK-3β and the off-target CDK2, confirming the in vitro binding data is biologically relevant and predicting potential side effects or polypharmacology related to CDK2 inhibition.
Conclusion
Evaluating the off-target effects of this compound derivatives is essential for advancing safe and effective therapeutics. The multi-tiered strategy presented here—progressing from broad in silico predictions to quantitative in vitro binding and culminating in definitive cellular target engagement—provides a rigorous and resource-efficient framework. By systematically comparing derivatives like BZE-A and BZE-B, researchers can make informed decisions, prioritizing compounds with the most promising selectivity profiles for further preclinical development. This structured approach not only de-risks drug candidates by identifying potential liabilities but also opens the door to understanding complex polypharmacology, which can be harnessed for next-generation therapeutics.
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A Comparative Analysis of Cytotoxicity: Doxorubicin vs. The Isatin Scaffold
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of anticancer drug development, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides a comparative analysis of the well-established chemotherapeutic agent, doxorubicin, against the promising isatin scaffold.
Important Note on Benzo[e]isatin: Initial inquiry for this guide specified a comparison with this compound. However, a comprehensive review of current scientific literature reveals a significant lack of publicly available cytotoxicity data for this specific isomer. The vast majority of research has focused on the broader class of isatin (1H-indole-2,3-dione) and its numerous derivatives. Therefore, this guide will proceed by comparing doxorubicin to various reported isatin derivatives, providing a valuable overview of the therapeutic potential of this chemical class.
Introduction to the Contenders
Doxorubicin: A cornerstone of chemotherapy for decades, doxorubicin is an anthracycline antibiotic renowned for its broad-spectrum anti-tumor activity.[1][2] It is a potent cytotoxic agent used in the treatment of a wide array of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. Its clinical utility, however, is often limited by significant side effects, most notably cardiotoxicity.
The Isatin Scaffold: Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse biological activities.[3] Isatin and its derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. The versatility of the isatin core allows for extensive chemical modifications, leading to the development of numerous derivatives with potent and selective anticancer activities.[3] Many synthesized isatin-based compounds have exhibited superior cytotoxicity compared to some established chemotherapeutics, with favorable IC50 values and, in some cases, minimal toxicity toward normal cells.[3]
Comparative Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes a selection of reported IC50 values for doxorubicin and various isatin derivatives across a range of human cancer cell lines. It is important to note that IC50 values can vary between laboratories due to differences in assay methods, treatment conditions, and cell line characteristics.[1]
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Isatin Derivative | Isatin Derivative IC50 (µM) |
| MCF-7 | Breast Cancer | 2.50[1][2] | Isatin-purine hybrid (Compound 15) | 10.78[4] |
| Benzoxazole-isatin conjugate (Compound 3b) | >100 (approx. 176.31-82.33 range for series)[5] | |||
| Isatin-podophyllotoxin hybrid (Compound 7f) | 1.84[6] | |||
| A549 | Lung Cancer | > 20[1][2] | Isatin-benzoazine hybrid (Compound 8c) | Induces apoptosis; IC50 of 9.5 µM in multidrug-resistant NCI-H69AR lung cancer cells[7][8] |
| Isatin-podophyllotoxin hybrid (Compound 7f) | 0.90[6] | |||
| Fluorinated isatin-hydrazone (Compound 8) | 42.43[9] | |||
| HeLa | Cervical Cancer | 2.92[1][2] | Isatin-purine hybrid (Compound 15) | 8.93[4] |
| Benzoxazole-isatin conjugate (Compound 3b) | >100 (approx. 176.31-82.33 range for series)[5] | |||
| HepG2 | Liver Cancer | 12.18[2] | Isatin-purine hybrid (Compound 15) | 9.61[4] |
| Fluorinated isatin-hydrazone (Compound 8) | 48.43[9] | |||
| Isatin–pyrazole carboxamide (Compound 7a) | 6.1[10] | |||
| HT-29 | Colon Cancer | Not explicitly found in provided results | Benzofuran-isatin conjugate (Compound 5d) | 9.8[11] |
| N-Substituted amino acid hydrazone-isatin | Highly active in 2D and 3D cultures[8] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (e.g., this compound derivatives and doxorubicin) and a vehicle control (e.g., DMSO).
-
Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) under the same conditions as step 1.
-
-
Cell Fixation:
-
After incubation, gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water to remove the TCA.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove any unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Visualizing the Experimental Workflow
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Mechanistic Insights: How They Kill Cancer Cells
The cytotoxic effects of doxorubicin and isatin derivatives stem from distinct mechanisms of action, which are crucial for understanding their therapeutic potential and potential for combination therapies.
Doxorubicin's Multi-pronged Attack
Doxorubicin exerts its anticancer effects through several interconnected mechanisms:
-
DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication. This traps the enzyme in a state where it has cleaved the DNA, preventing the re-ligation of the strands and leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, generating superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.
The Diverse Mechanisms of Isatin Derivatives
The isatin scaffold serves as a versatile template for the design of anticancer agents that can target a wide range of cellular processes. The specific mechanism of action often depends on the substitutions on the isatin ring. Some of the key mechanisms reported for isatin derivatives include:
-
Kinase Inhibition: Many isatin derivatives have been shown to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[3]
-
Induction of Apoptosis: Isatin derivatives can trigger programmed cell death through various pathways, including the activation of caspases, modulation of the Bcl-2 family of proteins, and induction of mitochondrial dysfunction.[7][8]
-
Tubulin Polymerization Inhibition: Some isatin-based compounds can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[3]
-
DNA Binding: While less common than for doxorubicin, some isatin derivatives have been reported to interact with DNA.
Visualizing the Mechanisms of Action
Caption: Simplified overview of the primary mechanisms of action for Doxorubicin and Isatin Derivatives.
Conclusion and Future Directions
This guide highlights the potent and multifaceted cytotoxic profiles of both doxorubicin and the isatin scaffold. While doxorubicin remains a critical tool in cancer therapy, its associated toxicities underscore the need for novel agents. The isatin class of compounds presents a highly promising avenue for the development of new anticancer drugs with diverse mechanisms of action.
The data presented herein for various isatin derivatives demonstrate that this scaffold can be chemically modified to yield compounds with potent cytotoxicity against a range of cancer cell lines, in some cases comparable or superior to doxorubicin. The ability of isatin derivatives to target specific cellular pathways, such as protein kinases, offers the potential for more targeted and less toxic cancer therapies.
Further research is warranted to explore the full therapeutic potential of the isatin scaffold. Direct, head-to-head comparative studies of promising isatin derivatives against standard-of-care chemotherapeutics like doxorubicin are crucial. Moreover, a deeper investigation into the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of these compounds will be essential for their translation into the clinical setting. The lack of data on specific isomers like this compound also points to unexplored areas within this chemical space that may hold therapeutic promise.
References
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Abdel-Aziz, H. A., et al. (2017). Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. Drug Design, Development and Therapy, 11, 2333–2346. Available at: [Link]
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Yaseen, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1338. Available at: [Link]
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Al-Ostath, A., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1351. Available at: [Link]
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Abdel-Aziz, H. A., et al. (2017). Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. Taylor & Francis Online, 11, 2333-2346. Available at: [Link]
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Reddy, G. S., et al. (2021). Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Biointerface Research in Applied Chemistry, 11(3), 10735-10746. Available at: [Link]
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Dubbelboer, I. R., et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. International Journal of Molecular Sciences, 20(14), 3563. Available at: [Link]
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Nguyen, V. T., et al. (2020). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Advances, 10(4), 2139-2151. Available at: [Link]
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Abdel-Aziz, H. A., et al. (2017). Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. PubMed, 11, 2333-2346. Available at: [Link]
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Yaseen, A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). Antiproliferative Activity, Multikinase Inhibition, Apoptosis-Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids. Molecules, 28(6), 2699. Available at: [Link]
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Acar, Ç., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega, 7(32), 28165–28182. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Hits from a High-Throughput Screen of Benzo[e]isatin Analogs
Introduction: From High-Throughput Promise to Validated Lead
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target. However, the initial "hits" from an HTS campaign are merely the starting point of a rigorous journey. The path from a promising fluorescence drop or enzymatic inhibition in a 384-well plate to a validated lead compound is fraught with potential pitfalls, including false positives, assay artifacts, and compounds with undesirable properties. This guide provides a comprehensive framework for validating hits from a high-throughput screen of benzo[e]isatin analogs, a chemical scaffold known for its diverse biological activities, particularly as kinase inhibitors.[1][2]
The isatin core and its derivatives have been extensively studied for their therapeutic potential, with some analogs showing potent antiproliferative and cytotoxic effects against various cancer cell lines.[3][4][5][6][7][8] Many of these effects are attributed to the inhibition of key cellular kinases, such as Aurora kinases, cyclin-dependent kinases (CDKs), and others involved in cell cycle regulation and signaling.[1][9][10][11][12] Therefore, a robust hit validation cascade for this compound analogs must be tailored to rigorously confirm on-target activity, assess selectivity, and provide a preliminary evaluation of their drug-like properties.
This guide will walk you through a multi-tiered validation strategy, from initial hit confirmation to advanced biophysical and cell-based characterization. We will explore the rationale behind each experimental choice, provide detailed protocols for key assays, and compare alternative methodologies to help you design a validation cascade that is both efficient and scientifically sound.
The Hit Validation Cascade: A Phased Approach
A successful hit validation strategy is a funneling process, starting with high-throughput, less resource-intensive assays to triage the initial hit list and progressing to more complex, lower-throughput assays for the most promising candidates.[13] This phased approach ensures that resources are focused on compounds with the highest likelihood of becoming viable leads.
Caption: A phased hit validation cascade for this compound analogs.
Phase 1: Hit Confirmation and Initial Triage
The primary goal of this phase is to confirm the activity observed in the HTS and eliminate common sources of false positives.
Primary Screen Confirmation: The Dose-Response Curve
The first step is to re-test the initial hits in the primary screening assay, but this time in a dose-response format to determine the half-maximal inhibitory concentration (IC50). This confirms the activity and provides a measure of potency.
Orthogonal Biochemical Assays: A Different Perspective
Relying on a single assay format is risky, as some compounds can interfere with the assay technology itself (e.g., fluorescence quenching or enhancement).[13][14] An orthogonal assay measures the same biological activity but uses a different detection method.[13] For a primary screen that used a fluorescence-based kinase assay, a suitable orthogonal assay would be a radiometric assay or a luminescence-based assay.
Comparison of Biochemical Kinase Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based | Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation. | High-throughput, non-radioactive, widely available kits. | Susceptible to interference from fluorescent compounds. |
| Radiometric | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[15][16] | "Gold standard" for sensitivity and direct measurement of phosphorylation.[15] | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based | Measures the depletion of ATP using a luciferase/luciferin reaction. | High-throughput, sensitive, less prone to colorimetric or fluorescent interference. | Indirect measurement of kinase activity; can be affected by compounds that inhibit luciferase. |
Protocol: Radiometric Kinase Assay (Example for Aurora Kinase A)
-
Prepare Kinase Reaction Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Set up Reactions: In a 96-well plate, add 10 µL of 2.5x kinase (e.g., 25 ng Aurora Kinase A) to each well.
-
Add Inhibitor: Add 5 µL of this compound analog at various concentrations (e.g., 10-point serial dilution).
-
Initiate Reaction: Add 10 µL of 2.5x substrate/ATP mix (e.g., 25 µM Kemptide substrate and 25 µM [γ-³³P]ATP).
-
Incubate: Incubate at 30°C for 30 minutes.
-
Stop Reaction: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Dry and Count: Dry the paper and measure incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Compound Purity and Identity Confirmation
It is crucial to ensure that the observed activity is due to the intended compound and not an impurity.[13] All confirmed hits should be re-synthesized or re-purified, and their identity and purity confirmed by analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Phase 2: Target Engagement and Cellular Activity
This phase aims to confirm that the this compound analogs directly bind to the intended target protein and exert their inhibitory effect in a more physiologically relevant cellular context.
Biophysical Assays for Direct Target Engagement
Biophysical assays provide direct evidence of a compound binding to its target, which is a critical validation step.[] Several techniques are available, each with its own advantages and disadvantages.
Comparison of Biophysical Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[18][19] | Provides real-time kinetics (kon, koff) and affinity (KD) data.[][18] | Requires immobilization of the protein, which may affect its conformation.[18] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[18][20] | Provides thermodynamic data (ΔH, ΔS) and stoichiometry of binding.[18][21] Label-free.[21] | Requires large amounts of pure protein and compound.[18] Lower throughput.[20] |
| Microscale Thermophoresis (MST) | Measures the movement of fluorescently labeled molecules in a temperature gradient, which changes upon binding.[18][19][20] | Low sample consumption, can be performed in complex biological liquids.[][20] | Requires labeling of the protein or ligand, which can sometimes interfere with binding. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein in cells upon ligand binding.[22][23][24][25][26] | Confirms target engagement in a cellular environment.[22][23][24][25][26] | Lower throughput for the traditional Western blot-based method. |
Protocol: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
-
Cell Culture and Treatment: Culture cells (e.g., a cancer cell line overexpressing the target kinase) to 80-90% confluency. Treat cells with the this compound analog or vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation and Western Blot: Collect the supernatant, determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Cell-Based Target Inhibition Assays
Confirming that a compound inhibits the target kinase in a cellular context is essential.[27] This can be achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Caption: A simplified kinase signaling pathway illustrating the point of inhibition.
Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a dose-range of the this compound analog for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated substrate and the total substrate (as a loading control).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.
Initial Cytotoxicity Assays
It is important to assess the general cytotoxicity of the hit compounds to distinguish between specific antiproliferative effects and non-specific toxicity.[3]
Comparison of Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/WST-1 Assays | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product. | Simple, inexpensive, and widely used. | Can be affected by compounds that interfere with cellular metabolism or have reducing properties. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[5] | Directly measures cell membrane integrity. | Less sensitive for early-stage apoptosis. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures the amount of ATP in viable cells, which is proportional to the number of metabolically active cells. | Highly sensitive and suitable for HTS. | Can be affected by compounds that interfere with cellular ATP levels through mechanisms other than cytotoxicity. |
Phase 3: Selectivity and Preliminary ADME/Tox Profiling
For the most promising hits, the focus shifts to understanding their selectivity and early assessment of their drug-like properties.
Kinase Selectivity Profiling
Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to potential off-target effects.[28] Profiling the lead candidates against a panel of other kinases is crucial to assess their selectivity.[28] This is often done by specialized contract research organizations (CROs) that offer large kinase panels.
Preliminary ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties can help to identify potential liabilities that could derail a drug development program.[6][29]
Key Preliminary ADME/Tox Assays
| Assay | Purpose |
| Solubility | Determines the solubility of the compound in aqueous buffers. |
| Permeability (e.g., PAMPA) | Assesses the passive diffusion of the compound across an artificial membrane. |
| Metabolic Stability (Microsomes) | Evaluates the stability of the compound in the presence of liver microsomes. |
| CYP450 Inhibition | Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes. |
| hERG Inhibition | Screens for potential cardiotoxicity. |
Data Presentation and Interpretation
The data generated from this validation cascade should be compiled and analyzed to prioritize compounds for further development.
Hypothetical Data Summary for this compound Analogs
| Compound | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) | Target Engagement KD (µM, SPR) | Cellular IC50 (µM, p-Substrate) | Cytotoxicity CC50 (µM) | Selectivity Index (Cytotoxicity/Cellular IC50) |
| Analog A | 0.5 | 0.6 | 0.4 | 1.2 | > 50 | > 41.7 |
| Analog B | 1.2 | 1.5 | 1.1 | 3.5 | 5.0 | 1.4 |
| Analog C | 0.8 | 5.2 | > 20 | > 20 | > 50 | - |
| Analog D | 2.5 | 2.8 | 2.2 | 5.1 | 45.0 | 8.8 |
In this hypothetical example, Analog A would be prioritized due to its consistent potency across biochemical and cellular assays, direct target engagement, and a good selectivity window over general cytotoxicity. Analog B shows some activity but has a narrow therapeutic window, suggesting potential toxicity. Analog C is likely an assay artifact, as its activity is not confirmed in the orthogonal assay and it does not show target engagement. Analog D is a weaker hit but may still be of interest for further optimization.
Conclusion
The validation of hits from a high-throughput screen is a critical and multi-faceted process that requires a carefully designed experimental cascade. For a promising class of compounds like this compound analogs, which have demonstrated potential as kinase inhibitors, this process must be particularly rigorous. By systematically confirming on-target activity, ruling out artifacts, assessing cellular efficacy and selectivity, and performing early ADME/Tox profiling, researchers can confidently identify the most promising lead candidates for further development. The use of orthogonal assays, biophysical methods for direct target engagement, and relevant cell-based models, as outlined in this guide, will significantly increase the probability of success in translating an initial HTS hit into a valuable therapeutic lead.
References
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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Asby, D. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2884-2894. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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SciLifeLab. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
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Reaction Biology. (n.d.). Biophysical Assays. [Link]
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Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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Solomon, V. R., Hu, C., & Lee, H. (2009). Hybrid pharmacophore design and synthesis of isatin-benzothiazole analogs for their anti-breast cancer activity. Bioorganic & medicinal chemistry, 17(21), 7585–7592. [Link]
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XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]
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El-Sayed, N. N. E., et al. (2022). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1017-1033. [Link]
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Voll, A. M., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 107(40), 17136–17141. [Link]
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van der Wouden, P. E., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1895–1912. [Link]
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Eurofins Discovery. (2023, April 17). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization [Video]. YouTube. [Link]
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Ukrorgsintez Ltd. (2006). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. Pharmaceutical Chemistry Journal, 40(11), 595-602. [Link]
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Decoding the Pharmacophore: A Guide to Establishing Structure-Activity Relationships for Benzo[e]isatin Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising scaffold to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. The benzo[e]isatin (more commonly known as isatin, or 1H-indole-2,3-dione) core represents a privileged heterocyclic framework, serving as the foundation for a multitude of compounds with diverse and potent biological activities.[1][2] This guide provides an in-depth comparison of isatin derivatives, focusing on establishing clear structure-activity relationships (SAR) to inform the rational design of next-generation therapeutics. We will delve into the synthetic strategies, compare biological outcomes based on structural modifications, and provide actionable experimental protocols.
The Isatin Scaffold: A Privileged Starting Point
Isatin is an endogenous compound found in mammalian tissues and has been identified as a versatile precursor in organic synthesis due to its reactive keto group at the C3 position and the modifiable N1 and aromatic ring positions.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and enzyme inhibitory activities.[3][5][6] The key to unlocking the full potential of the isatin scaffold lies in understanding how specific structural alterations influence its interaction with biological targets.
Synthetic Strategies: Building the Isatin Derivative Library
The synthesis of isatin derivatives typically involves modifications at three key positions: the nitrogen atom (N1), the C3-carbonyl group, and the aromatic ring (positions C4-C7). A common and versatile approach is the condensation reaction at the C3-carbonyl position.
General Synthetic Workflow for Isatin Hydrazone Derivatives
The following workflow outlines a typical synthesis of isatin-based hydrazones, which are a prominent class of bioactive isatin derivatives.[7]
Caption: General workflow for the synthesis of isatin hydrazone derivatives.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of isatin derivatives is profoundly influenced by the nature and position of various substituents. By comparing the activity of systematically modified compounds, we can deduce critical SAR principles.
Anticancer Activity
Isatin derivatives have shown significant promise as anticancer agents, with mechanisms including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[1]
A series of isatin-benzoazine molecular hybrids were synthesized and evaluated for their antiproliferative activity against human cancer cell lines.[8] The general structure involves the condensation of a substituted isatin with a hydrazinyl-benzoazine.
Key SAR Insights for Anticancer Activity:
-
Substitution on the Isatin Ring: Halogen substitution at the C5-position of the isatin ring, particularly with chlorine or bromine, often leads to enhanced cytotoxic activity.[9]
-
The N1 Position: Alkylation or benzylation at the N1 position can modulate lipophilicity and cellular uptake, thereby influencing anticancer potency.[7]
-
The C3-Position Linker: The nature of the group attached at the C3 position is critical. Hybrid molecules, such as those combining isatin with other heterocyclic scaffolds like quinazoline or phthalazine, have demonstrated potent antiproliferative effects.[8] For instance, isatin-phthalazine hybrids have emerged as particularly active congeners.[8]
Table 1: Comparative Anticancer Activity of Isatin-Benzoazine Hybrids [8]
| Compound | Isatin Ring Substituent (R) | Benzoazine Moiety | Cancer Cell Line | Growth Inhibition (%) at 30 µM |
| 8b | H | Phthalazine | A-549 (Lung) | 93.8 |
| HT-29 (Colon) | 93.8 | |||
| ZR-75 (Breast) | 93.8 | |||
| 8c | 5-CH₃ | Phthalazine | A-549 (Lung) | 96.5 |
| HT-29 (Colon) | 96.5 | |||
| ZR-75 (Breast) | 96.5 | |||
| 8d | 5-Cl | Phthalazine | A-549 (Lung) | 96.4 |
| HT-29 (Colon) | 96.4 | |||
| ZR-75 (Breast) | 96.4 |
From this data, it is evident that the introduction of a methyl or chloro group at the 5-position of the isatin ring in the phthalazine series (compounds 8c and 8d ) leads to a slight increase in growth inhibitory activity compared to the unsubstituted analog (8b ).[8]
Enzyme Inhibition: Monoamine Oxidase (MAO) and Tyrosinase
Isatin derivatives are also potent inhibitors of various enzymes, including monoamine oxidases (MAO-A and MAO-B), which are targets for the treatment of neurodegenerative diseases, and tyrosinase, an enzyme involved in melanin biosynthesis.[10][11]
SAR for MAO Inhibition:
A study on benzyloxy- and benzal-based isatin derivatives revealed key structural features for potent and selective MAO inhibition.[10]
Caption: Key SAR principles for isatin derivatives as MAO inhibitors.[10]
Table 2: Comparative MAO-B Inhibitory Activity of Isatin Derivatives [12]
| Compound | Isatin A-Ring Substituent (5-position) | B-Ring Moiety | IC₅₀ for MAO-B (µM) | Selectivity Index (SI) for MAO-B |
| ISB1 | H | para-benzyloxy | 0.124 ± 0.007 | High |
| ISFB1 | H | para-benzyloxy with meta-F | 0.135 ± 0.002 | 55.03 |
| ISB_CH3 | -CH₃ | para-benzyloxy | > 0.124 | Lower than ISB1 |
| ISB_Cl | -Cl | para-benzyloxy | > 0.124 | Lower than ISB1 |
The data indicates that an unsubstituted A-ring on the isatin moiety (as in ISB1 and ISFB1) is favorable for potent MAO-B inhibition.[12] Substitutions at the 5-position of the isatin A-ring generally decrease the inhibitory activity against both MAO-A and MAO-B.[12]
SAR for Tyrosinase Inhibition:
For a series of isatin derivatives containing alkyl/aryl urea groups, the following SAR was established:[11]
-
Electron-donating groups on the phenyl ring attached to the urea moiety generally result in higher tyrosinase inhibitory activity compared to halogen groups.[11]
-
For alkyl urea substituted compounds , the inhibitory activity decreases as the carbon number of the alkyl group increases.[11]
-
For halogens at the para position of the phenyl ring, a larger size and higher polarizability correlate with increased inhibitory activity.[11]
Table 3: Tyrosinase Inhibitory Activity of Isatin-Urea Derivatives [11]
| Compound | Substituent on Phenylurea | Inhibition Type | Kᵢ (µM) |
| 6l | 4-Nitrophenyl | Competitive | 24.96 |
| 6a | Phenyl | - | - |
| 6d | 4-Methylphenyl | - | - |
| 6h | 4-Chlorophenyl | - | - |
| 6o | 4-Bromophenyl | - | - |
Compound 6l , with a strong electron-withdrawing nitro group, was the most active, indicating that electronic effects play a crucial role in the interaction with the tyrosinase active site.[11]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.
Protocol 1: Synthesis of Isatin-Phthalazine Hybrids (e.g., Compound 8c)[8]
Objective: To synthesize 5-methyl-3-((4-oxo-3,4-dihydrophthalazin-1-yl)hydrazono)indolin-2-one.
Materials:
-
5-Methylindoline-2,3-dione (5-methylisatin)
-
1-Hydrazinylphthalazin-4(3H)-one
-
Ethanol
-
Glacial acetic acid
-
Dimethylformamide (DMF)
Procedure:
-
To a suspension of 1-hydrazinylphthalazin-4(3H)-one (1 mmol) in ethanol (10 mL), add 5-methylindoline-2,3-dione (1 mmol).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 1 hour.
-
Collect the precipitate that forms while the solution is still hot by filtration.
-
Wash the collected solid with hot ethanol.
-
Dry the product and recrystallize from a DMF/ethanol mixture to obtain the pure hybrid compound.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of isatin derivatives on a cancer cell line (e.g., A-549).
Materials:
-
A-549 human lung carcinoma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Isatin derivative stock solutions (in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Seed A-549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the isatin derivatives (e.g., from 0.1 to 100 µM) in quadruplicate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
The isatin scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Establishing clear structure-activity relationships is paramount for the rational design of potent and selective derivatives. This guide has demonstrated that systematic modifications to the isatin core at the N1, C3, and C5/C6 positions, as well as to the appended moieties, can profoundly impact biological activity. By combining targeted synthesis with robust biological evaluation, researchers can effectively navigate the chemical space of isatin derivatives to identify promising drug candidates for a range of diseases, from cancer to neurodegenerative disorders. The provided protocols serve as a foundation for conducting these critical studies with scientific rigor.
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A Researcher's Guide to Cross-Validating the Biological Activity of Benzo[e]isatin Analogs Across Diverse Assay Formats
Introduction: The Isatin Scaffold and the Imperative of Rigorous Cross-Validation
The isatin core, and by extension its annulated analog benzo[e]isatin, represents a privileged scaffold in medicinal chemistry. Derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] A significant portion of this activity, particularly in oncology, stems from the inhibition of protein kinases, which are critical regulators of cellular processes like growth, proliferation, and survival.[4][5][6] However, the journey from a promising "hit" in an initial screen to a validated lead compound is fraught with potential for misinterpretation. The apparent potency of a compound like a novel this compound can vary dramatically depending on the experimental context.
This guide provides a framework for the cross-validation of this compound's biological activity, emphasizing the causal logic behind employing a multi-assay strategy. We will move from direct target engagement in simplified, biochemical systems to complex, phenotypic responses in cellular models. This tiered approach is not merely confirmatory; it is a self-validating system designed to build a robust and reliable profile of a compound's mechanism of action, mitigating the risk of artifacts and ensuring that subsequent research is built on a solid foundation. The principles discussed here are essential for any researcher aiming to accurately characterize the therapeutic potential of small molecule inhibitors.
The Assay Gauntlet: From Purified Target to Cellular Phenotype
The initial assessment of a potential drug candidate often begins with a target-based biochemical assay. This approach offers a clean, direct measure of a compound's ability to interact with its intended molecular target, such as a purified kinase enzyme.[7] However, a cell is an infinitely more complex environment. A compound potent in a test tube may fail in a cell due to poor membrane permeability, rapid metabolism, or active efflux.[8] Conversely, a compound might show enhanced activity in a cellular context. Therefore, validating a biochemical "hit" with orthogonal, cell-based assays is a non-negotiable step in drug discovery.[7][9]
Our validation workflow for a hypothetical this compound analog, "BePI-7," will proceed through three critical stages, each answering a different fundamental question.
Caption: Simplified pathway of BePI-7 inducing apoptosis.
Protocol 3: Luminescent Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
-
Cell Plating and Treatment: Plate and treat cells with BePI-7 as described in the MTT assay protocol. It is critical to select an appropriate time point; caspase activity is transient and can peak at different times depending on the stimulus and cell type. [10]A time-course experiment (e.g., 6, 12, 24, 48 hours) is highly recommended.
-
Reagent Addition: At each time point, add the Caspase-Glo® 3/7 reagent directly to the wells. The reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a stable luciferase. [11][12]3. Incubation: Incubate at room temperature for 1-2 hours. If caspases-3/7 are active, they will cleave the substrate, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal.
-
Measurement: Measure luminescence with a plate reader.
-
Analysis: Compare the luminescent signal from treated cells to that of vehicle-treated cells to determine the fold-increase in caspase-3/7 activity.
A significant, dose-dependent increase in caspase activity that correlates with the observed cytotoxicity provides strong mechanistic validation.
Synthesizing the Data: A Comparative Analysis
A successful cross-validation will show a logical correlation across the different assay formats. The IC50 from the biochemical assay should ideally be more potent than the GI50 from the cell viability assay, which in turn should correlate with the concentrations that induce apoptosis.
| Assay Format | Parameter Measured | Hypothetical Result for BePI-7 | Interpretation |
| Biochemical Kinase Assay | Direct inhibition of purified Aurora Kinase B | IC50 = 50 nM | Potent, direct inhibitor of the intended target. |
| MTT Cell Viability Assay | Reduction in metabolic activity in HeLa cells | GI50 = 250 nM | Compound is cell-permeable and effectively inhibits cell proliferation/viability. |
| Caspase-3/7 Apoptosis Assay | Activation of executioner caspases in HeLa cells | 5-fold increase in signal at 250 nM | The observed cytotoxicity is mediated by the induction of apoptosis. |
Interpreting Discrepancies
Discrepancies between assays are not failures; they are data points that provide crucial insights. [8]
-
Potent in Biochemical, Weak in Cellular: This is a common scenario. It may indicate poor cell permeability, active removal from the cell by efflux pumps (like P-glycoprotein), or rapid metabolism of the compound into an inactive form. [13]* Potent in Cellular, Weak in Biochemical: This could suggest several possibilities. The compound might be acting on a different target within the cell (an "off-target" effect), or it could be a pro-drug that is metabolized into a more active form within the cell. [14]It could also indicate that the compound preferentially binds to an inactive conformation of the kinase that is less prevalent in the biochemical assay setup. [8]* Cytotoxic but No Apoptosis: If the compound reduces cell viability but does not increase caspase activity, it may be causing cell death via another mechanism, such as necrosis, or it may be cytostatic (causing cell cycle arrest) rather than cytotoxic. Further assays, like cell cycle analysis, would be required to investigate this. [15][16]
Conclusion
The validation of a small molecule's biological activity is a systematic process of building confidence. By employing a tiered approach—from a direct, target-based biochemical assay to broader, phenotypic cell-based assays—researchers can construct a comprehensive and reliable profile of a compound like this compound. A consistent narrative across these different formats provides strong evidence for its mechanism of action and justifies its advancement in the drug discovery pipeline. Conversely, understanding the discrepancies between these assays is equally valuable, offering critical insights into a compound's limitations and guiding the next steps in its chemical optimization.
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Al-Warhi, T., & al. (2023). Antiproliferative Activity, Multikinase Inhibition, Apoptosis-Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids. Molecules, 28(6), 2736. [Link]
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ResearchGate. (n.d.). Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones. [Link]
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Bettayeb, K., & al. (2010). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. ACS Chemical Biology, 5(6), 579-589. [Link]
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Kumar, A., & al. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2288548. [Link]
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Kumar, D., & al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. RSC Medicinal Chemistry, 14(12), 2419-2432. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzo[e]isatin in a Laboratory Setting
For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors that require not only scientific acumen but also a steadfast commitment to safety and environmental stewardship. Benzo[e]isatin, a polycyclic aromatic lactam, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. However, its handling and disposal necessitate a rigorous and informed approach to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.
Hazard Assessment and Characterization
Key Presumptive Hazards:
-
Irritant: Potential for skin, eye, and respiratory irritation.
-
Toxicity: The toxicological properties have not been fully investigated, warranting cautious handling[2].
-
Environmental Hazard: Azaarenes can be persistent in the environment and may have ecotoxicological effects[4].
Due to these potential hazards, under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash[5].
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any form—solid, solution, or as waste—it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or airborne particles of solid this compound, preventing eye irritation or injury[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can cause irritation[1][2]. |
| Body Protection | A laboratory coat. | Protects street clothes from contamination and minimizes skin exposure. |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols. A NIOSH-approved respirator may be necessary. | Prevents inhalation of airborne particles, which could cause respiratory tract irritation[1][2]. |
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste at the point of generation is fundamental to safe and compliant disposal[6][7]. All materials that have come into contact with this compound must be treated as hazardous waste[5].
Step-by-Step Collection Protocol:
-
Solid Waste:
-
Collect all solid this compound waste, including residual product, contaminated spatulas, weigh boats, and disposable lab materials (e.g., gloves, paper towels), in a dedicated, leak-proof container[5].
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid[6].
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharp objects contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container to prevent punctures and injuries.
-
Labeling and Storage: Ensuring Clarity and Compliance
Accurate and clear labeling of hazardous waste is a regulatory requirement and a critical safety measure[8][9].
Labeling Requirements:
Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"[8].
-
The full chemical name: "this compound".
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The primary hazards associated with the waste (e.g., "Irritant," "Handle with Caution").
Storage Guidelines:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[6][8]. This area must be at or near the point of waste generation and under the control of the laboratory personnel[10].
-
Ensure that the storage area is well-ventilated and away from sources of ignition or heat.
-
Secondary containment should be used to prevent spills in the event of a container failure[9].
-
Keep waste containers closed at all times, except when adding waste[5][6].
Disposal Workflow: From Laboratory Bench to Final Disposition
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste before it is picked up for disposal.
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Navigating the Unseen: A Guide to Safely Handling Benzo[e]isatin
For the diligent researcher, the promise of novel compounds like benzo[e]isatin is a powerful motivator. Yet, with innovation comes the responsibility of navigating the unknown, particularly concerning safety. While specific toxicological data for this compound remains limited, a comprehensive safety strategy can be formulated by examining its parent compound, isatin, and adhering to established principles of laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your pioneering research is conducted with the utmost care and precaution.
A Word of Caution: The Precautionary Principle
It is imperative to state that the toxicological properties of this compound have not been fully investigated.[1] The addition of a benzo- group to the isatin core could potentially alter its biological activity and toxicological profile. Therefore, a precautionary approach is paramount. This guide is predicated on the known hazards of isatin and general best practices for handling solid, potentially hazardous aromatic compounds. Always assume that this compound is more hazardous than its parent compound until proven otherwise.
Core Hazard Assessment of the Parent Compound, Isatin
Safety Data Sheets (SDS) for isatin consistently indicate the following potential hazards:
-
Skin, eye, and respiratory tract irritation: Direct contact with isatin powder can cause irritation.[1][2]
-
Potential for adverse reproductive effects: Animal studies on isatin have suggested potential reproductive effects.[1]
-
Gastrointestinal irritation: Ingestion can lead to nausea, vomiting, and diarrhea.[1][2]
Given these knowns, the personal protective equipment (PPE) and handling procedures outlined below are designed to create a robust barrier against these potential routes of exposure.
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, with explanations rooted in established safety protocols.
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical splash goggles are mandatory. They provide a seal around the eyes, protecting against airborne powder and accidental splashes.[3] |
| Hand Protection | Nitrile gloves are a suitable choice for handling solid this compound, offering good resistance to a range of chemicals.[3] Always inspect gloves for any signs of degradation before use. For tasks with a higher risk of splashing, consider double-gloving. |
| Body Protection | A flame-resistant lab coat should be worn at all times in the laboratory.[4] Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory Protection | When handling this compound powder outside of a certified chemical fume hood, a respirator is required to prevent inhalation of airborne particles.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe working environment.
Workflow for Weighing and Preparing this compound
Caption: Workflow for the safe weighing and preparation of this compound solutions.
Experimental Protocol: Weighing this compound Powder
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: lab coat, respirator (if required), eye protection, and gloves.
-
Preparing the Workspace: If possible, conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[5] The work surface should be clean and free of clutter.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula to transfer the powder and avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid in a closed container within the fume hood.
-
Decontamination: After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Gloves should be removed last.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[6]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Disposal Workflow
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
